2-(Allyloxy)-5-chlorobenzenecarbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIGVDNGOWNOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403610 | |
| Record name | 5-Chloro-2-[(prop-2-en-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152842-93-8 | |
| Record name | 5-Chloro-2-[(prop-2-en-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what are the physical properties of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
An In-Depth Technical Guide to the Physical Properties of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
Introduction
This compound is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and agricultural research sectors. Structurally, it features a benzaldehyde core, substituted with a chlorine atom and an allyloxy group. This unique combination of an aldehyde, a halogen, an ether, and an alkene functionality makes it a versatile synthetic intermediate.[1] The aldehyde group is a gateway for forming carbon-carbon and carbon-nitrogen bonds, the chloro-substituent modulates the electronic properties of the aromatic ring and offers a site for cross-coupling reactions, and the allyl group can be engaged in a variety of transformations, including metathesis, isomerization, and addition reactions.
This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights for its effective use in laboratory and industrial settings.
Chemical and Physical Properties
A precise understanding of a compound's physical properties is fundamental for its successful application in synthesis, purification, and formulation. The properties of this compound are summarized below. It is important to note that while core identifiers and computationally derived properties are well-documented, experimental data for thermal properties like melting and boiling points are not widely published.
Data Summary Table
For context, where experimental data for the target molecule is unavailable, properties of structurally analogous compounds are provided to offer a scientifically grounded estimation.
| Property | Value for this compound | Notes / Analogous Compound Data |
| Molecular Formula | C₁₀H₉ClO₂ | Source: PubChem[2], Chem-Impex[1] |
| Molecular Weight | 196.63 g/mol | Source: PubChem[2][3] |
| Appearance | Off-white crystalline solid | Source: Chem-Impex[1] |
| CAS Number | 152842-93-8 | Source: Chem-Impex[1], ChemicalBook[3] |
| Purity | ≥ 95% (by NMR) | Source: Chem-Impex[1] |
| Melting Point | Data not available | Analog: 2-(Allyloxy)-5-bromobenzaldehyde has a melting point of 46-50 °C.[4] The chloro- derivative is expected to have a comparable or slightly lower melting point. |
| Boiling Point | Data not available | Analog: 2-Allyloxybenzaldehyde (non-chlorinated) has a boiling point of 130 °C at 10 mmHg. The chlorinated version will have a higher boiling point at equivalent pressure. |
| Density | Data not available | Analog: 2-Allyloxybenzaldehyde has a density of 1.079 g/mL at 25 °C. The addition of chlorine will increase the density. |
| Solubility | Soluble in organic solvents | Based on its structure and data for analogous compounds.[1][4] The bromo-analog is slightly soluble in water and soluble in organic solvents.[4] |
| XLogP3 (Computed) | 2.6 | A measure of lipophilicity. Source: PubChem.[2] |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs. Source: PubChem.[2] |
| Hydrogen Bond Acceptor Count | 2 (Oxygen atoms) | Computed by Cactvs. Source: PubChem.[2] |
Workflow for Physicochemical Characterization
The process of defining the properties of a novel or sparsely documented chemical like this compound follows a logical progression. This workflow ensures that comprehensive data is gathered for safe handling, synthetic planning, and regulatory compliance.
Caption: Logical workflow for the characterization of a chemical compound.
Spectroscopic Profile (Predicted)
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:
-
An aldehyde proton singlet between δ 9.8-10.5 ppm.
-
Three aromatic protons in the δ 6.9-7.8 ppm region, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
The allyl group will show characteristic signals: a doublet of triplets for the -O-CH₂- protons around δ 4.6 ppm, a multiplet for the internal vinyl proton (-CH=) around δ 5.9-6.1 ppm, and two distinct multiplets for the terminal vinyl protons (=CH₂) between δ 5.2-5.5 ppm.
-
-
¹³C NMR Spectroscopy : The carbon spectrum would confirm the presence of 10 distinct carbon environments:
-
An aldehyde carbonyl carbon at δ 188-195 ppm.
-
Six aromatic carbons, including two oxygen- and chlorine-bearing carbons, in the δ 110-160 ppm range.
-
Three carbons corresponding to the allyl group: the -O-CH₂- carbon around δ 69 ppm, the internal vinyl carbon (-CH=) around δ 132 ppm, and the terminal vinyl carbon (=CH₂) around δ 118 ppm.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands indicating the key functional groups:
-
A sharp C=O stretch for the aldehyde at approximately 1680-1700 cm⁻¹.
-
C-H stretching for the aldehyde proton appearing as a pair of bands around 2720 and 2820 cm⁻¹.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
A strong C-O-C (ether) stretching band around 1250 cm⁻¹.
-
A C-Cl stretching band in the fingerprint region, typically below 800 cm⁻¹.
-
Handling, Storage, and Safety
Solubility and Handling
The predicted lipophilicity (XLogP3 = 2.6) and the presence of polar ether and aldehyde groups suggest solubility in a wide range of common organic solvents such as dichloromethane, ethyl acetate, acetone, and tetrahydrofuran.[2] Its solubility in nonpolar solvents like hexanes may be more limited. As with its bromo-analog, it is expected to have low solubility in water.[4] This solubility profile is crucial for selecting appropriate solvents for chemical reactions, extractions, and chromatographic purification.
Storage
Commercial suppliers recommend storing this compound at refrigerated temperatures (0-8°C).[1] This precaution is likely to prevent potential degradation over time, such as oxidation of the aldehyde group.
Safety Precautions
A specific Safety Data Sheet (SDS) for this exact compound was not found in the search results. However, related chemical structures often carry warnings for skin and eye irritation or damage. For instance, the SDS for a similar chlorinated aromatic aldehyde indicates it can cause severe skin burns and eye damage and may cause an allergic skin reaction.[5] Therefore, standard laboratory precautions are essential:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[5][6]
Researchers must always consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
This compound is an off-white crystalline solid with a molecular weight of 196.63 g/mol .[1][2] Its value as a synthetic building block is derived from its three distinct functional groups. While comprehensive experimental data on its physical properties is sparse, analysis of its structure and comparison with closely related analogs provide a reliable basis for its effective and safe use in research and development. Its solubility in common organic solvents and defined storage conditions further support its practical application in complex organic synthesis.
References
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4470332, this compound.
- National Analytical Corporation. (n.d.). 2-(Allyloxy)-5-bromobenzaldehyde 95%.
- PubChemLite. (n.d.). 2-(allyloxy)benzaldehyde (C10H10O2).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H9ClO2 | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 152842-93-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-(Allyloxy)-5-bromobenzaldehyde 95% Supplier in Mumbai, 2-(Allyloxy)-5-bromobenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 2-(Allyloxy)-5-chlorobenzenecarbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Allyloxy)-5-chlorobenzenecarbaldehyde, bearing the CAS number 152842-93-8, is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring an aldehyde, a chloro substituent, and an allyloxy group on a benzene ring, offers multiple reaction sites for the construction of complex molecular frameworks. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, an exploration of its key reactivity—particularly the Claisen rearrangement and subsequent cyclizations—and its potential applications in the synthesis of bioactive molecules relevant to drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The key properties of this compound are summarized in the table below.[1]
| Property | Value | Source |
| CAS Number | 152842-93-8 | [1] |
| Molecular Formula | C₁₀H₉ClO₂ | [1] |
| Molecular Weight | 196.63 g/mol | [1] |
| Appearance | Off-white crystalline solid | |
| IUPAC Name | 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde | [1] |
| Synonyms | 2-(Allyloxy)-5-chlorobenzaldehyde | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the hydroxyl group of 5-chlorosalicylaldehyde to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl electrophile, typically allyl bromide.[2][3]
Diagram of the Synthetic Pathway
Caption: Williamson ether synthesis of the target compound.
Detailed Experimental Protocol
The following is a generalized, yet detailed, protocol for the synthesis of this compound based on standard procedures for Williamson ether synthesis.[2][4]
Materials:
-
5-Chlorosalicylaldehyde
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetone, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chlorosalicylaldehyde (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 eq) and a suitable anhydrous solvent such as DMF or acetone.
-
Allylation: To the stirring suspension, add allyl bromide (1.2-1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water or a saturated aqueous solution of NH₄Cl.
-
Extraction and Drying: The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed by rotary evaporation to yield the crude product. Purification is typically achieved by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as an off-white solid.
Note on Causality: The choice of a polar aprotic solvent like DMF or acetone facilitates the Sₙ2 reaction by solvating the potassium cation of the base, thereby increasing the nucleophilicity of the phenoxide. Anhydrous conditions are crucial to prevent the hydrolysis of allyl bromide and to ensure the efficiency of the base.
Spectroscopic Characterization
Expected ¹H NMR Spectral Features:
-
Aldehyde Proton: A singlet between δ 9.8-10.5 ppm.
-
Aromatic Protons: Three protons in the aromatic region (δ 6.8-7.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Allylic Protons:
-
A doublet of triplets (or multiplet) for the -OCH₂- group around δ 4.6 ppm.
-
A multiplet for the vinylic -CH= proton around δ 6.0 ppm.
-
Two doublets of triplets (or multiplets) for the terminal =CH₂ protons between δ 5.2-5.5 ppm.
-
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the range of δ 189-192 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the oxygen being the most downfield.
-
Allylic Carbons:
-
A signal for the -OCH₂- carbon around δ 69 ppm.
-
A signal for the vinylic -CH= carbon around δ 132 ppm.
-
A signal for the terminal =CH₂ carbon around δ 118 ppm.
-
Key Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the interplay of its functional groups, making it a valuable precursor for the synthesis of various heterocyclic compounds.
The Claisen Rearrangement
A cornerstone reaction of ortho-allyloxy aromatic compounds is the thermal-sigmatropic Claisen rearrangement.[6][7][8] Upon heating, this compound is expected to undergo this rearrangement to yield 3-allyl-5-chloro-2-hydroxybenzaldehyde. This reaction is a powerful tool for carbon-carbon bond formation and the introduction of an allyl group ortho to a hydroxyl group.[9]
Caption: The Claisen rearrangement of this compound.
Experimental Considerations: The Claisen rearrangement is typically carried out by heating the substrate in a high-boiling solvent such as N,N-dimethylaniline or o-dichlorobenzene. The reaction progress is monitored by TLC or ¹H NMR spectroscopy.
Synthesis of Chromenes and Related Heterocycles
The aldehyde and allyloxy functionalities in this compound are ideally positioned for intramolecular cyclization reactions to form chromene and chromanone derivatives. These heterocyclic motifs are prevalent in a wide range of biologically active natural products and synthetic drugs.[10][11][12]
General Workflow for Chromene Synthesis:
Caption: Synthesis of chromenes from 2-(allyloxy)benzaldehydes.
Recent advancements have highlighted the use of radical cascade cyclizations of o-allyloxybenzaldehydes to synthesize 3-substituted chroman-4-ones, which are important scaffolds in medicinal chemistry.[10] These reactions often proceed under mild conditions and exhibit good functional group tolerance.[10]
Applications in Drug Discovery
While specific examples of drug candidates derived directly from this compound are not widely reported in the literature, its structural motifs are present in numerous bioactive molecules. The chromene and chromanone cores, readily accessible from this starting material, are found in compounds with a broad spectrum of pharmacological activities, including antibacterial, antioxidant, and anti-HIV properties.[10]
Furthermore, substituted benzaldehydes are fundamental building blocks in medicinal chemistry for the synthesis of a vast array of therapeutic agents. The presence of the chloro substituent can enhance the biological activity of a molecule through various mechanisms, including improved metabolic stability and binding interactions with target proteins.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, data from closely related compounds such as 2-chlorobenzaldehyde and other allyloxy-benzaldehydes can provide guidance.[13][14][15]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13] Wash hands thoroughly after handling. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
First Aid:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[13]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.[13]
-
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation via Williamson ether synthesis and its rich reactivity, particularly the Claisen rearrangement and subsequent cyclizations, provide access to a diverse range of complex molecules. The ability to generate substituted chromene and chromanone scaffolds, which are known pharmacophores, underscores its potential in the field of drug discovery and development. Researchers and scientists can leverage the chemical handles present in this molecule to construct novel compounds with potential therapeutic applications. As with all chemical reagents, adherence to strict safety protocols is essential when handling this compound.
References
- Various Authors. Reaction of 2‐(allyloxy)arylaldehydes with aldehydes. ResearchGate.
- Various Authors. Catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones in aqueous media under MWI. Green Chemistry.
- Ekinci Kimya. MATERIAL SAFETY DATA SHEET.
- PubChem. This compound.
- Various Authors. Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry.
- PubChem. o-(Allyloxy)benzaldehyde.
- Various Authors. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. National Institutes of Health.
- Wikipedia. Claisen rearrangement.
- Fisher Scientific. SAFETY DATA SHEET.
- Various Authors. Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. Royal Society of Chemistry.
- Organic Chemistry Portal. Claisen Rearrangement.
- Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans).
- Various Authors. synthesis and biological evaluation of 2-allyl-5-hydroxy-4- methoxy benzaldehyde derivatives for anti-hyperlipidemic activity. ResearchGate.
- Master Organic Chemistry. The Cope and Claisen Rearrangements.
- Chem-Station. Claisen Rearrangement.
- Various Authors. Electronic Supplementary Information. Royal Society of Chemistry.
- J&K Scientific LLC. Williamson Ether Synthesis.
- MDPI. Organic Compounds with Biological Activity.
- Various Authors. The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... ResearchGate.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Various Authors. Synthesis of Potential Biologically Active Compounds Based on Aryloxy- and Arylaminopropanehydrazides. ResearchGate.
- Chemistry LibreTexts. 11.8: Williamson Ether Synthesis.
- PhytoBank. 13C NMR Spectrum (PHY0032058).
Sources
- 1. This compound | C10H9ClO2 | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. o-(Allyloxy)benzaldehyde | C10H10O2 | CID 101335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.fr [fishersci.fr]
An In-depth Technical Guide to 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde, a key bifunctional organic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the detailed structural elucidation of the compound through spectroscopic methods, including NMR, Mass Spectrometry, and Infrared Spectroscopy. Furthermore, it outlines a robust synthetic protocol, explores the molecule's chemical reactivity, and provides essential safety and handling guidelines. The insights herein are grounded in established chemical principles and supported by authoritative references to empower researchers in leveraging this versatile building block for advanced organic synthesis.
Introduction and Significance
5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde (also known as 5-chloro-2-allyloxybenzaldehyde) is an aromatic aldehyde derivative with the chemical formula C₁₀H₉ClO₂. Its structure is characterized by a benzaldehyde core substituted with a chlorine atom at the C5 position and an allyloxy group at the C2 position. This unique arrangement of functional groups—an electrophilic aldehyde, a reactive allyl group, and a chlorinated aromatic ring—makes it a highly valuable and versatile intermediate in synthetic organic chemistry.
The aldehyde group serves as a handle for a multitude of transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds (e.g., Wittig, Grignard, and condensation reactions). The allyl ether provides a site for further functionalization, such as cyclization reactions (e.g., Claisen rearrangement), additions to the double bond, or transition-metal-catalyzed cross-coupling reactions. The presence of the chlorine atom influences the electronic properties of the aromatic ring and offers an additional site for substitution or metal-catalyzed coupling. These combined features position the molecule as a strategic precursor for the synthesis of complex heterocyclic systems, substituted phenols, and novel pharmaceutical scaffolds.
Physicochemical and Structural Properties
The fundamental properties of 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde are summarized below. These properties are critical for its handling, reaction setup, and purification.
| Property | Value | Source / Method |
| IUPAC Name | 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₉ClO₂ | - |
| Molecular Weight | 196.63 g/mol | Calculated |
| Appearance | Colorless to light yellow solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ether, chloroform) | [1] |
| SMILES | O=CC1=CC(Cl)=CC=C1OCC=C | - |
| InChI | InChI=1S/C10H9ClO2/c1-2-6-13-10-5-4-8(11)3-7(10)9-12/h2-5,9H,1,6H2 | - |
Synthesis and Purification Protocol
The most direct and efficient synthesis of this compound is achieved via a Williamson ether synthesis, starting from the commercially available 5-chlorosalicylaldehyde.
Synthetic Principle: Williamson Ether Synthesis
This reaction involves the deprotonation of the phenolic hydroxyl group of 5-chlorosalicylaldehyde by a mild base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide) in an Sₙ2 reaction, displacing the halide and forming the desired ether linkage. The use of a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the cation of the base without interfering with the nucleophile.
Experimental Workflow Diagram
Caption: Synthetic workflow for 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde.
Step-by-Step Methodology
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chlorosalicylaldehyde (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.), and a suitable solvent such as acetone or DMF.
-
Causality: Anhydrous K₂CO₃ is a mild base, sufficient to deprotonate the phenol without promoting side reactions. An excess ensures complete deprotonation. Acetone is an excellent solvent for this Sₙ2 reaction and is easily removed post-reaction.
-
-
Addition of Alkylating Agent: Add allyl bromide (1.1-1.2 eq.) to the stirring suspension.
-
Causality: A slight excess of the electrophile ensures the reaction goes to completion.
-
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and wash with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and brine. This removes any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to afford the pure product.
Structural Elucidation via Spectroscopic Analysis
The confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. The following sections describe the expected spectral data based on the known effects of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals for each type of proton in the molecule.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 10.3 - 10.5 | Singlet (s) | 1H | Aldehyde protons are highly deshielded and typically appear as singlets far downfield. |
| Aromatic (H-6) | 7.8 - 7.9 | Doublet (d) | 1H | Ortho to the electron-withdrawing aldehyde group, deshielded. Coupled to H-4. |
| Aromatic (H-4) | 7.5 - 7.6 | Doublet of doublets (dd) | 1H | Meta to the aldehyde and ortho to the chlorine atom. Coupled to H-3 and H-6. |
| Aromatic (H-3) | 7.0 - 7.1 | Doublet (d) | 1H | Ortho to the electron-donating allyloxy group, shielded. Coupled to H-4. |
| Allyl (=CH-) | 5.9 - 6.1 | Multiplet (m) | 1H | Vinylic proton coupled to both the terminal CH₂ and the O-CH₂ group protons. |
| Allyl (=CH₂) | 5.2 - 5.4 | Multiplet (m) | 2H | Terminal vinylic protons, appearing as two distinct signals due to different coupling. |
| Allyl (-O-CH₂-) | 4.6 - 4.7 | Doublet (d) | 2H | Methylene protons adjacent to the ether oxygen and coupled to the vinylic =CH- proton. |
¹³C NMR (Carbon NMR): The carbon spectrum confirms the carbon framework of the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Aldehyde (C=O) | 188 - 192 | The carbonyl carbon of an aldehyde is highly deshielded. |
| Aromatic (C2, C-O) | 158 - 160 | Aromatic carbon attached to the electron-donating ether oxygen. |
| Aromatic (C6) | 135 - 137 | Aromatic carbon ortho to the aldehyde group. |
| Allyl (=CH-) | 131 - 133 | Vinylic methine carbon. |
| Aromatic (C4) | 128 - 130 | Aromatic carbon meta to the aldehyde. |
| Aromatic (C5, C-Cl) | 126 - 128 | Aromatic carbon bearing the chlorine atom. |
| Aromatic (C1) | 124 - 126 | Quaternary aromatic carbon adjacent to the aldehyde. |
| Allyl (=CH₂) | 117 - 119 | Terminal vinylic methylene carbon. |
| Aromatic (C3) | 113 - 115 | Aromatic carbon ortho to the ether group. |
| Allyl (-O-CH₂-) | 69 - 71 | Aliphatic carbon attached to the ether oxygen. |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
-
Isotopic Pattern: A key diagnostic feature will be the presence of two peaks for the molecular ion: M⁺ and [M+2]⁺ . Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), these peaks will appear in an approximate 3:1 intensity ratio , providing definitive evidence for the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways would include the loss of the aldehyde group (-CHO), cleavage of the allyl group, or McLafferty rearrangement.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |
| Aldehyde C=O | Stretch | 1680 - 1700 | Strong, sharp absorption characteristic of an aromatic aldehyde carbonyl.[2] |
| Alkene C=C | Stretch | 1640 - 1660 | Medium intensity peak for the allyl double bond. |
| Aromatic C=C | Stretch | 1580 - 1600, 1470 - 1500 | Multiple sharp peaks characteristic of the benzene ring. |
| Aryl Ether C-O | Asymmetric Stretch | 1240 - 1260 | Strong absorption for the Ar-O-C bond. |
| C-Cl | Stretch | 700 - 800 | Absorption in the fingerprint region indicating the C-Cl bond. |
| Aldehyde C-H | Stretch | 2810 - 2840, 2710 - 2740 | Two medium peaks characteristic of the aldehyde C-H bond (Fermi doublet). |
Chemical Reactivity and Synthetic Applications
The molecule's utility stems from the orthogonal reactivity of its functional groups.
Caption: Potential reaction pathways for the core functional groups.
-
Reactions at the Aldehyde: The aldehyde can be oxidized to a carboxylic acid, reduced to a primary alcohol, or serve as an electrophile in nucleophilic additions and condensations to form imines, oximes, and hydrazones.
-
Reactions of the Allyl Group: The terminal double bond is susceptible to electrophilic addition. More significantly, thermal or acid-catalyzed Claisen rearrangement will move the allyl group from the ether oxygen to the C3 position of the ring, yielding 3-allyl-5-chlorosalicylaldehyde, a valuable intermediate for building complex phenols.
-
Reactions of the Aromatic Ring: The chloro-substituent can be replaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde should always be consulted, general precautions for related substituted benzaldehydes should be followed.
-
Hazards: Compounds of this class are often harmful if swallowed, cause skin irritation, and can cause serious eye irritation.[3] They may also cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde is a synthetically powerful intermediate whose value lies in the distinct and addressable reactivity of its three primary functional domains: the aldehyde, the allyl ether, and the chlorinated aromatic ring. A firm understanding of its molecular structure, confirmed through the spectroscopic methods detailed in this guide, is paramount for its effective use. The protocols and data presented here provide a solid foundation for researchers to confidently synthesize, characterize, and strategically employ this compound in the pursuit of novel chemical entities for pharmaceutical and materials science applications.
References
- PubChem. 5-Chloro-2-isopropoxybenzaldehyde - Laboratory Chemical Safety Summary.
- Crysdot LLC. 5-Chloro-2-(prop-2-yn-1-yloxy)benzaldehyde. [Link]
- ChemBK. 5-CHLORO-2-(PROP-2-EN-1-YLOXY)BENZALDEHYDE. [Link]
- NIST. Benzaldehyde, 5-chloro-2-hydroxy-. NIST Chemistry WebBook. [Link]
- PubChemLite. 5-chloro-2-(prop-1-en-2-yl)benzaldehyde. [Link]
- PrepChem.com. Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. [Link]
- NIST. Benzaldehyde, 5-chloro-2-hydroxy- IR Spectrum. NIST Chemistry WebBook. [Link]
- SpectraBase. Benzaldehyde, 5-chloro-2-propoxy. [Link]
- ResearchGate. 4-(Prop-2-yn-1-yloxy)benzaldehyde. [Link]
- Organic Syntheses. m-CHLOROBENZALDEHYDE. [Link]
- ResearchGate.
Sources
1H NMR spectral data of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
An In-depth Technical Guide to the ¹H NMR Spectral Data of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
Introduction: Elucidating Molecular Architecture
This compound is a versatile synthetic intermediate utilized in the development of more complex molecules, particularly in the fields of pharmaceuticals and materials science.[1] Its structure combines an aldehyde, a halogenated aromatic ring, and a reactive allyl group, making it a valuable building block. For researchers, confirming the precise structure and purity of such intermediates is paramount. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for unambiguous structural elucidation of organic molecules.[2][3]
This guide provides a detailed analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, we will dissect the spectrum with the precision of a Senior Application Scientist, explaining the causal relationships between the molecule's electronic environment and the resulting spectral features. This document is designed to serve as a comprehensive reference for scientists in drug development and chemical research, ensuring both technical accuracy and practical, field-proven insights.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first identify the unique, non-equivalent proton environments within the molecule.[4] In this compound, there are seven distinct sets of protons, as illustrated below.
Caption: Labeled structure of this compound.
The seven proton environments are:
-
Ha: The aldehydic proton.
-
Hb, Hc, Hd: The three aromatic protons.
-
He: The two methylene protons of the allyl group (-O-CH₂ -).
-
Hf: The single methine proton of the allyl group (-CH=).
-
Hg: The two terminal vinylic protons (=CH₂), which are diastereotopic (non-equivalent).
Experimental Workflow: A Self-Validating Protocol
The trustworthiness of spectral data hinges on a robust experimental protocol. The following workflow outlines the standard procedure for acquiring high-quality ¹H NMR data, ensuring reproducibility and accuracy.
Caption: Standard workflow for ¹H NMR data acquisition and processing.
Causality in Protocol:
-
Deuterated Solvent (e.g., CDCl₃): Used because deuterium (²H) resonates at a much different frequency than protons (¹H), rendering the solvent invisible in the ¹H spectrum.[5]
-
Tetramethylsilane (TMS): Serves as the internal standard for calibrating the chemical shift scale to 0.00 ppm. Its 12 equivalent protons give a single, sharp signal that does not typically overlap with sample signals.[2][6]
-
Locking, Tuning, and Shimming: These steps are critical for instrument stability and magnetic field homogeneity, which directly impacts spectral resolution and line shape.
¹H NMR Spectral Data Summary
The following table summarizes the anticipated ¹H NMR spectral data for this compound, synthesized from spectral databases of analogous structures.[7][8][9][10]
| Proton Label | Integration | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Ha (CHO) | 1H | s (singlet) | ~10.45 | - |
| Hb (Ar-H) | 1H | d (doublet) | ~7.78 | J ≈ 2.5 Hz (⁴J) |
| Hc (Ar-H) | 1H | d (doublet) | ~7.05 | J ≈ 8.8 Hz (³J) |
| Hd (Ar-H) | 1H | dd (doublet of doublets) | ~7.55 | J ≈ 8.8 Hz (³J), 2.5 Hz (⁴J) |
| He (-O-CH₂ -) | 2H | dt (doublet of triplets) | ~4.65 | J ≈ 5.5 Hz, 1.5 Hz |
| Hf (-CH =CH₂) | 1H | ddt (doublet of doublets of triplets) | ~6.08 | J ≈ 17.3 Hz, 10.5 Hz, 5.5 Hz |
| Hg-cis (=CHH ) | 1H | ddt (doublet of doublets of triplets) | ~5.34 | J ≈ 10.5 Hz, 1.5 Hz, 1.5 Hz |
| Hg-trans (=CH H) | 1H | ddt (doublet of doublets of triplets) | ~5.45 | J ≈ 17.3 Hz, 1.5 Hz, 1.5 Hz |
Detailed Spectral Interpretation: From Signal to Structure
The Aldehydic Region (δ 9.0-10.5 ppm)
-
Proton (Ha): The signal at ~10.45 ppm is characteristic of an aldehydic proton.[3] Its significant downfield shift is caused by the powerful deshielding effect of the electronegative oxygen atom of the carbonyl group and magnetic anisotropy.[2] It appears as a sharp singlet because it has no adjacent protons within three bonds to couple with.
The Aromatic Region (δ 6.5-8.0 ppm)
The substitution pattern (1-aldehyde, 2-allyloxy, 4-chloro) dictates the splitting of the three aromatic protons.
-
Proton (Hb): Located at ~7.78 ppm, this proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It is split into a doublet by its meta-relationship (4-bond coupling, ⁴J) with proton Hd , with a small coupling constant of ~2.5 Hz.
-
Proton (Hd): The signal at ~7.55 ppm corresponds to the proton ortho to the chlorine atom. It is split by both Hc (ortho-coupling, ³J ≈ 8.8 Hz) and Hb (meta-coupling, ⁴J ≈ 2.5 Hz), resulting in a doublet of doublets.
-
Proton (Hc): Found furthest upfield in the aromatic region at ~7.05 ppm, this proton is ortho to the electron-donating allyloxy group. This donating effect shields the proton, shifting its signal to a lower frequency. It appears as a doublet due to ortho-coupling (³J ≈ 8.8 Hz) with proton Hd .
The Allyl Group Region (δ 4.5-6.5 ppm)
The signals for the allyl group are highly characteristic and informative. The lack of free rotation around the C=C double bond makes the terminal protons non-equivalent and results in complex splitting patterns.[11]
-
Protons (He, -O-CH₂-): These methylene protons appear at ~4.65 ppm. Their chemical shift is influenced by the adjacent electron-withdrawing oxygen atom. They are coupled to the methine proton Hf , resulting in a doublet. Further small couplings to the terminal Hg protons across four bonds can resolve this signal into a doublet of triplets.
-
Proton (Hf, -CH=): This methine proton at ~6.08 ppm is coupled to three different sets of protons. It is split by the two He protons (³J ≈ 5.5 Hz), the trans-Hg proton (³Jtrans ≈ 17.3 Hz), and the cis-Hg proton (³Jcis ≈ 10.5 Hz). This complex coupling results in a doublet of doublets of triplets (ddt).
-
Protons (Hg, =CH₂): The two terminal vinyl protons are diastereotopic and thus chemically non-equivalent.[12]
-
The signal at ~5.45 ppm is assigned to the proton trans to the methine proton Hf , showing a large trans-coupling constant (³J ≈ 17.3 Hz).
-
The signal at ~5.34 ppm is assigned to the proton cis to Hf , with a smaller cis-coupling constant (³J ≈ 10.5 Hz).
-
Each of these signals is further split by geminal coupling to each other (which is often very small, ~1.5 Hz) and a long-range coupling to the He protons, resulting in complex multiplets often described as ddt.[11]
-
The integration of the signals (1:1:1:1:2:1:2) perfectly matches the number of protons in each unique environment, providing a self-validating confirmation of the entire molecular structure.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. The distinct chemical shifts of the aldehydic, aromatic, and allylic protons, combined with their characteristic integration values and complex, predictable splitting patterns, allow for an unequivocal assignment of the compound's constitution. This detailed analysis serves as a robust benchmark for researchers, ensuring confidence in the identity and purity of this key synthetic intermediate.
References
- PubChem. (n.d.). 5-Chloro-salicylaldehyde. National Center for Biotechnology Information.
- Ak, Z., et al. (n.d.). Supplementary Information: Chemoselective Benzylic Csp3-H Bond Oxidation Reactions Catalyzed by AgII(bipy)2S2O8 Complex. The Royal Society of Chemistry.
- PubChem. (n.d.). o-(Allyloxy)benzaldehyde. National Center for Biotechnology Information.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115).
- SpectraBase. (n.d.). 4-Chlorobenzaldehyde. Wiley.
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- Davis, J. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Modgraph. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41, 26–36.
- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
- University of the West Indies. (n.d.). 1H NMR: Intermediate Level, Spectrum 6.
- UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy.
- Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. ACS Division of Organic Chemistry.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- Cenmed Enterprises. (n.d.). 3 (Allyloxy)Benzaldehyde >= 95% (Nmr) 1 G.
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- ResearchGate. (n.d.). 1H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 3-Chlorobenzaldehyde(587-04-2) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Chlorobenzaldehyde(104-88-1) 1H NMR spectrum [chemicalbook.com]
- 9. o-(Allyloxy)benzaldehyde | C10H10O2 | CID 101335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
interpreting the mass spectrum of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
An In-depth Technical Guide to Interpreting the Mass Spectrum of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
Mass spectrometry is an indispensable analytical technique in chemical research and drug development for the structural elucidation of novel compounds. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrum of this compound. As a molecule incorporating multiple reactive functional groups—an aromatic aldehyde, an allyl ether, and a halogen substituent—its fragmentation pattern offers a rich case study in the principles of mass spectrometry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into predicting and interpreting complex mass spectra. We will deconstruct the molecule's fragmentation pathways, explain the causality behind specific cleavages, and provide the necessary experimental framework for empirical validation.
Introduction: The Structural Context
This compound (C₁₀H₉ClO₂) is a substituted aromatic aldehyde with significant potential as a building block in organic synthesis.[1][2] Its structural characterization is a critical step in ensuring purity and confirming identity before its use in complex synthetic pathways. Electron Ionization Mass Spectrometry (EI-MS) provides definitive structural information by analyzing the fragmentation patterns of the ionized molecule.
The fragmentation of this molecule is governed by the interplay of its three key structural features:
-
Aromatic Aldehyde: Aromatic systems are stable, often leading to a prominent molecular ion peak. The aldehyde group provides specific cleavage points, primarily through the loss of a hydrogen atom or the entire formyl group.[3][4][5]
-
Allyl Ether: The ether linkage, particularly the bond between the oxygen and the allyl group, is susceptible to cleavage. The stability of the resulting allyl radical makes this a favored fragmentation pathway.[6]
-
Chloro Substituent: The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinct isotopic signature for the molecular ion and any fragment containing the chlorine atom.[3][7] This signature is a powerful diagnostic tool for identifying chlorine-containing fragments.
The Molecular Ion (M⁺•)
Upon electron impact, the molecule loses an electron to form the molecular ion (M⁺•). The location of the initial ionization (the radical cation) is typically at a site of high electron density, such as the non-bonding electrons on the oxygen atoms or the π-system of the aromatic ring.[8]
The molecular weight of this compound is 196.63 g/mol .[9][10] In the mass spectrum, this will manifest as a pair of peaks corresponding to the two stable isotopes of chlorine:
-
m/z 196: The molecular ion containing the ³⁵Cl isotope, [C₁₀H₉³⁵ClO₂]⁺•.
-
m/z 198: The molecular ion containing the ³⁷Cl isotope, [C₁₀H₉³⁷ClO₂]⁺•.
The relative intensity of these peaks is expected to be approximately 3:1, which is the characteristic isotopic signature of a molecule containing a single chlorine atom.[3][7] Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system.[5][11]
Primary Fragmentation Pathways
The structure of the molecular ion is not static; it rapidly undergoes fragmentation to produce a series of smaller, more stable daughter ions. The most probable fragmentation pathways are dictated by the principles of bond energies and radical/cation stability.
Pathway A: α-Cleavage of the Allyl Ether
The bond between the ether oxygen and the allylic carbon is relatively weak and its cleavage is highly favored. This is due to the formation of a resonance-stabilized allyl radical, a very stable neutral species. This fragmentation pathway, an α-cleavage relative to the aromatic ring, results in the loss of a neutral allyl radical (•CH₂CH=CH₂, mass 41 u).
The resulting cation at m/z 155/157 corresponds to the 5-chloro-2-hydroxybenzenecarbaldehyde cation radical, which is stabilized by the aromatic ring. This is predicted to be one of the most significant fragmentation peaks in the spectrum.
Caption: Pathway A: Loss of the allyl radical.
Pathway B: Fragmentation of the Aldehyde Group
Aromatic aldehydes exhibit characteristic fragmentation patterns involving the formyl group.[3][12]
-
Loss of a Hydrogen Radical ([M-1]⁺): A common fragmentation for aldehydes is the α-cleavage leading to the loss of the aldehydic hydrogen radical (•H).[4][5] This produces a very stable acylium ion.
-
Resulting Ion: [M-1]⁺ at m/z 195/197 . This peak is often prominent in the spectra of aromatic aldehydes.
-
-
Decarbonylation (Loss of CO from [M-1]⁺): The [M-1]⁺ acylium ion can subsequently lose a neutral molecule of carbon monoxide (CO, mass 28 u). This is a hallmark fragmentation for aromatic aldehydes and ketones.[3]
-
Resulting Ion: The loss of CO from the m/z 195/197 fragment leads to a new cation at m/z 167/169 .
-
Caption: Pathway B: Aldehyde group fragmentation.
Pathway C: Rearrangement and Elimination of Propene
A rearrangement involving the transfer of a hydrogen atom from the allyl group to the ether oxygen, followed by the elimination of a neutral propene molecule (CH₂=CH-CH₃, mass 42 u), is a plausible pathway. This type of rearrangement is analogous to the McLafferty rearrangement but occurs at the ether linkage.
This process would yield the molecular ion of 5-chloro-2-hydroxybenzaldehyde.
-
Resulting Ion: [M-42]⁺• at m/z 154/156 . The subsequent fragmentation of this ion would match that of 5-chlorosalicylaldehyde.[13]
Caption: Pathway C: Rearrangement and propene loss.
Summary of Predicted Key Fragments
The following table summarizes the major ions expected in the EI mass spectrum of this compound. The presence of these fragments, particularly the isotopic pairs, would provide strong evidence for the proposed structure.
| m/z (³⁵Cl / ³⁷Cl) | Lost Neutral Fragment | Mass Loss (u) | Proposed Ion Structure |
| 196 / 198 | (None) | 0 | [C₁₀H₉ClO₂]⁺• (Molecular Ion) |
| 195 / 197 | •H | 1 | [C₁₀H₈ClO₂]⁺ (Acylium Ion) |
| 167 / 169 | H• + CO | 29 | [C₉H₈ClO]⁺ |
| 155 / 157 | •C₃H₅ | 41 | [C₇H₄ClO₂]⁺ (Phenoxide-type ion) |
| 154 / 156 | C₃H₆ | 42 | [C₇H₅ClO₂]⁺• (5-chlorosalicylaldehyde radical cation) |
Experimental Protocol: GC-MS Analysis
To empirically validate the predicted fragmentation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol with electron ionization is recommended.
Objective: To acquire the EI mass spectrum of this compound.
Materials:
-
This compound sample
-
High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC-MS system equipped with an EI source
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.
-
GC Separation:
-
Injector: Set to 250 °C.
-
Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1) to avoid column overloading.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for library matching and inducing reproducible fragmentation).[14]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments.
-
Data Analysis: Identify the chromatographic peak corresponding to the compound and extract the mass spectrum. Analyze the spectrum for the presence of the predicted molecular ion and key fragment peaks.
-
Conclusion
The interpretation of a mass spectrum is a deductive process grounded in the fundamental principles of chemical stability and reaction mechanisms. For this compound, the predicted EI-MS spectrum is a composite of fragmentation patterns characteristic of its constituent functional groups. The key diagnostic features are the distinct isotopic cluster of the molecular ion at m/z 196/198 , the loss of the allyl radical to yield a strong peak at m/z 155/157 , and the characteristic aldehyde fragmentations producing ions at m/z 195/197 and m/z 167/169 . The presence and relative intensities of these fragments provide a robust analytical fingerprint for the unambiguous identification of the molecule.
References
- NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. NPTEL Archive.
- Brooks, C. J. W., & Harvey, D. J. (1977). Evaluation of Allyldimethylsilyl Ethers as Steroid Derivatives for Gas Chromatography - Mass Spectrometry. Journal of Chromatographic Science, 15(10), 478-479.
- BenchChem. (2025). Spectroscopic Analysis for Confirming the Purity of Allyl Butyl Ether: A Comparison Guide. BenchChem.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Phillipou, G. (1977). Evaluation of allyldimethylsilyl ethers as steroid derivatives for gas chromatography-mass spectrometry. Journal of Chromatography A, 129, 384-386.
- Phillipou, G. (1976). Allyldimethylsilyl ethers. New derivatives for the analysis of steroids by gas chromatography-mass spectrometry. Journal of Chromatography A, 129, 384-6.
- NIST. (n.d.). Allyl ethyl ether. NIST Chemistry WebBook.
- OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry.
- Whitman College. (n.d.). GCMS Section 6.11.4: Fragmentation of Aldehydes. Whitman People.
- LibreTexts. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Chemistry LibreTexts.
- Kania, R., et al. (2012). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of the American Society for Mass Spectrometry, 23(7), 1253-1262.
- Aczel, T., & Lumpkin, H. E. (1961). Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Methyl Substituted Aromatic Acids and Aldehydes. Analytical Chemistry, 33(3), 386-391.
- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Creative Proteomics. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Creative Proteomics.
- PubChem. (n.d.). 2-(2-Methyl-allyloxy)-benzaldehyde. National Center for Biotechnology Information.
- The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube.
- Chem-Impex. (n.d.). 2-(Allyloxy)-5-chlorobenzaldehyde. Chem-Impex International.
- University of Michigan. (n.d.). CHAPTER 2: Fragmentation and Interpretation of Spectra. University of Michigan Chemistry.
- Esteves, C. I. C., et al. (2020). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 25(15), 3496.
- BenchChem. (2025). Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry. BenchChem.
- Chembase.cn. (n.d.). This compound Product Description. Chembase.cn.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. BenchChem.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Doc Brown's Chemistry.
- NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. NIST Chemistry WebBook.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. GCMS Section 6.11.4 [people.whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. whitman.edu [whitman.edu]
- 8. youtube.com [youtube.com]
- 9. This compound | C10H9ClO2 | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 152842-93-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 12. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Infrared Spectrum of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde: A Vibrational Analysis for Researchers
This guide offers a detailed examination of the key functional groups present in 2-(Allyloxy)-5-chlorobenzenecarbaldehyde and their characteristic signatures in an Infrared (IR) spectrum. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document provides the foundational knowledge required for structural elucidation and quality control of this multifaceted molecule.
Introduction: The Vibrational Fingerprint
Infrared spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate, creating a unique spectral fingerprint. For a molecule like this compound, which possesses an aldehyde, an allyl ether, a substituted benzene ring, and a halogen, the IR spectrum is a composite of absorption bands, each corresponding to a specific functional group. Understanding these characteristic frequencies is paramount for verifying molecular identity and purity.
Molecular Structure and Key Vibrational Regions
The structure of this compound incorporates several distinct functional moieties, each with characteristic vibrational frequencies. The analysis of its IR spectrum involves identifying the unique contributions from the aldehyde, the aromatic ring, the allyl ether, and the chloro substituent.
Caption: Molecular structure of this compound.
Detailed Spectral Analysis of Functional Groups
The Aromatic Aldehyde Moiety
The aldehyde group, particularly when conjugated with an aromatic system, provides some of the most distinct peaks in the IR spectrum.
-
C=O Carbonyl Stretch: The most prominent feature of an aldehyde is its strong, sharp carbonyl (C=O) stretching absorption.[1][2][3] For aromatic aldehydes, this peak is typically found at a lower wavenumber compared to saturated aldehydes due to resonance effects that weaken the C=O double bond. Expect this intense absorption in the range of 1710-1685 cm⁻¹ .[4][5]
-
Aldehydic C-H Stretch: A hallmark of aldehydes is the C-H stretch of the hydrogen atom attached to the carbonyl carbon. This often appears as a pair of weak to medium bands, known as a Fermi doublet, in the region of 2850-2700 cm⁻¹ .[4][6] One band is typically observed around 2850-2800 cm⁻¹ and a second, often more distinct shoulder, appears around 2750-2700 cm⁻¹.[1][5] The presence of the lower wavenumber band is a strong indicator of an aldehyde functional group.[1][3]
The Substituted Benzene Ring
The aromatic ring gives rise to several characteristic absorptions.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear as weak to medium intensity peaks just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.[7][8]
-
Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches result in a series of medium to sharp absorptions in the 1600-1450 cm⁻¹ range.[1][8] Two of the most consistent peaks appear near 1600 cm⁻¹ and 1500 cm⁻¹.[8]
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can often be deduced from the strong C-H "oop" bending vibrations in the fingerprint region, between 900-675 cm⁻¹ .[7] For a 1,2,4-trisubstituted benzene ring, as in this molecule, specific patterns of strong bands are expected in this region.
The Allyl Ether Functional Group
The allyl ether contributes vibrations from its C-O-C linkage, its C=C double bond, and its aliphatic C-H bonds.
-
Aryl-Alkyl Ether C-O Stretch: Aryl alkyl ethers display two characteristic C-O stretching bands. An asymmetric stretch appears as a strong band around 1250 cm⁻¹ , and a symmetric stretch is found near 1040 cm⁻¹ .[9]
-
Alkene C=C Stretch: The carbon-carbon double bond of the allyl group will produce a medium-intensity stretching absorption in the range of 1680-1640 cm⁻¹ .[10] This peak may sometimes be weak or difficult to distinguish if it overlaps with aromatic ring vibrations.
-
Alkene =C-H Stretch: The C-H stretching of the hydrogens on the double bond occurs at a slightly higher frequency than aromatic C-H stretches, typically in the 3100-3000 cm⁻¹ region.[10][11]
-
Aliphatic C-H Stretch: The methylene (-CH₂-) group in the allyl ether will exhibit symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ range.[12] These may overlap with the aldehydic C-H stretches but are generally more intense.
The Carbon-Chlorine Bond
-
C-Cl Stretch: The stretching vibration of the carbon-chlorine bond on an aromatic ring typically gives rise to a strong to medium absorption in the fingerprint region. The expected range for an aryl chloride is generally between 850-550 cm⁻¹ .[10]
Summary of Key Vibrational Frequencies
The following table consolidates the expected IR absorption bands for this compound, providing a quick reference for spectral interpretation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch (conjugated) | 1710 - 1685 | Strong, Sharp |
| Aldehydic C-H Stretch | 2850 - 2800 and 2750 - 2700 | Weak to Medium | |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium, Sharp | |
| C-H Out-of-Plane Bend | 900 - 675 | Strong | |
| Allyl Ether | Asymmetric C-O-C Stretch | ~1250 | Strong |
| Symmetric C-O-C Stretch | ~1040 | Medium | |
| Alkene C=C Stretch | 1680 - 1640 | Medium to Weak | |
| Alkene =C-H Stretch | 3100 - 3000 | Medium | |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | |
| Chloro Substituent | C-Cl Stretch | 850 - 550 | Medium to Strong |
Note: The expected values are based on typical group frequencies and analysis of related compounds. Experimental values may vary slightly based on the sample phase and instrument.
Experimental Protocol: ATR-FTIR Spectroscopy
This section outlines a standard procedure for acquiring an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
This compound (solid sample)
-
Spatula
-
Lint-free tissue (e.g., Kimwipes)
-
Cleaning solvent (e.g., isopropanol or ethanol)
Workflow Diagram:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. eng.uc.edu [eng.uc.edu]
solubility of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug development and process chemistry. It influences bioavailability, formulation, reaction kinetics, and purification strategies. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a versatile building block in organic synthesis.[1] We will delve into the theoretical principles governing its solubility based on its molecular structure and provide detailed, field-proven experimental protocols for its empirical determination and quantification in various organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking a robust understanding and practical methodology for handling this compound.
Introduction: The Significance of Solubility
This compound is a key intermediate used in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its unique structure, featuring a reactive aldehyde, a chlorine substituent, and an allyloxy group, allows for diverse chemical transformations.[1] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing effective purification methods like crystallization, and formulating final products. A solution is formed when the intermolecular interactions between the solute and the solvent are strong enough to overcome the interactions between the solute molecules themselves and the solvent molecules themselves.[2] This guide will first predict the solubility profile of this compound by analyzing its molecular properties and then present a rigorous methodology for experimental verification.
Molecular Profile and Predicted Solubility
The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3][4][5] The polarity of a molecule is determined by the presence of polar functional groups and the overall molecular geometry.
Molecular Structure Analysis:
-
Compound: this compound
-
Molecular Formula: C₁₀H₉ClO₂[6]
-
Molecular Weight: 196.63 g/mol [6]
-
Key Functional Groups:
-
Aldehyde (-CHO): A polar group capable of acting as a hydrogen bond acceptor.[7]
-
Ether (-O-): The allyloxy group contains an ether linkage, which is polar and can accept hydrogen bonds.[7]
-
Chlorinated Aromatic Ring: The benzene ring itself is nonpolar, but the chlorine atom introduces some polarity due to its electronegativity.
-
Allyl Group (-CH₂CH=CH₂): A nonpolar hydrocarbon chain.
-
The presence of both polar (aldehyde, ether) and nonpolar (aromatic ring, allyl chain) regions makes this compound a molecule of intermediate polarity. The calculated XLogP3 value, a measure of lipophilicity, is 2.6, which further supports this assessment.[6]
Predicted Solubility in Different Solvent Classes:
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | The nonpolar aromatic ring and allyl group will interact favorably with nonpolar solvents through van der Waals forces.[4] Diethyl ether may show enhanced solubility due to its ability to accept hydrogen bonds.[2] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Acetonitrile (ACN) | High | These solvents have significant dipole moments that can interact with the polar aldehyde and ether groups. The lack of hydrogen bond donation prevents strong self-association of the solvent, making it easier to solvate the solute. |
| Polar Protic | Methanol, Ethanol, Water | Low to Moderate (in alcohols), Very Low (in water) | Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, allowing for good interaction with the solute's polar groups.[2] However, solubility will likely decrease as the carbon chain of the alcohol increases.[2] Due to the significant nonpolar character of the molecule, solubility in a highly polar solvent like water is expected to be very low.[7] |
Experimental Determination of Solubility: A Validated Protocol
To move from theoretical prediction to empirical data, a systematic approach is required. The following protocol describes a robust method for determining the qualitative and quantitative solubility of this compound.
Workflow for Solubility Determination
The overall experimental process is outlined below. This workflow ensures a systematic and reproducible approach to data collection.
Caption: Experimental workflow for determining compound solubility.
Step-by-Step Protocol for Qualitative Solubility
This initial screening provides a rapid assessment of solubility in various solvents.[8]
-
Preparation: Label a series of small test tubes or vials, one for each solvent to be tested.
-
Aliquot Compound: Accurately weigh approximately 25 mg of this compound into each tube.
-
Solvent Addition: Add 0.75 mL of the first solvent to the corresponding tube. This creates an initial concentration of ~33.3 mg/mL.
-
Mixing: Cap the tube and shake vigorously for 60 seconds.[9] Use a vortex mixer if available for consistency.
-
Observation: Allow the mixture to stand for 30 seconds and observe.[10]
-
Soluble: The solid dissolves completely, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record: Record the observation in a laboratory notebook.
-
Repeat: Repeat steps 3-6 for all selected solvents.
Quantitative Analysis via UV-Vis Spectroscopy
For precise solubility measurement, a quantitative method is necessary. Given the aromatic aldehyde structure, this compound is expected to have strong UV absorbance, making UV-Vis spectroscopy an ideal analytical technique.[11]
Protocol for Quantitative Measurement
-
Prepare Saturated Solutions:
-
Add an excess amount of this compound (e.g., 100 mg) to a known volume (e.g., 2.0 mL) of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Separate Phases:
-
Allow the vials to stand undisturbed for at least one hour for the excess solid to settle.
-
To ensure complete removal of solid, centrifuge the vials at high speed (e.g., 5000 rpm) for 10 minutes.
-
-
Sample and Dilute:
-
Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant from the top layer, being careful not to disturb the solid pellet.
-
Dilute this aliquot with a known volume of the same solvent to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). The dilution factor must be recorded accurately.
-
-
Spectroscopic Analysis:
-
First, determine the wavelength of maximum absorbance (λmax) by scanning a moderately concentrated solution of the compound.
-
Measure the absorbance of the diluted samples at the determined λmax.
-
-
Calculation:
-
Use a pre-established calibration curve (see section 4.2) to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution using the formula: C_saturated = C_diluted × Dilution Factor
-
Express the final solubility in units such as g/L or mol/L.[12][13]
-
Workflow for Creating a UV-Vis Calibration Curve
A calibration curve is essential for relating absorbance to concentration, as dictated by the Beer-Lambert Law.[14]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. Solubility - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. This compound | C10H9ClO2 | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. saltise.ca [saltise.ca]
- 11. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 5 Easy Ways to Calculate the Concentration of a Solution [wikihow.com]
- 13. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 14. tutorchase.com [tutorchase.com]
An In-depth Technical Guide to 2-(Allyloxy)-5-chlorobenzenecarbaldehyde as a Building Block in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Allyloxy)-5-chlorobenzenecarbaldehyde is a trifunctional aromatic compound that has emerged as a highly versatile and strategic building block in modern organic synthesis. Its unique molecular architecture, featuring an aldehyde, an allyl ether, and a chloro substituent on a benzene ring, offers a confluence of reactive sites that can be selectively addressed to construct complex molecular frameworks. This guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and mechanistic underpinnings related to this valuable synthetic intermediate. Detailed experimental protocols, strategic insights for synthesis design, and applications in the synthesis of bioactive molecules are presented to serve as a practical resource for chemists in research and development.
Introduction and Strategic Significance
In the landscape of organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. This compound, a derivative of salicylaldehyde, is a prime example of a building block that offers multiple, distinct points for chemical modification.[1]
The strategic value of this compound lies in the orthogonal reactivity of its three key functional groups:
-
The Aldehyde Group: A classic electrophilic center, susceptible to a vast array of nucleophilic additions and condensation reactions, serving as a primary handle for carbon-carbon and carbon-heteroatom bond formation.[2]
-
The Allyl Ether: This moiety is not merely a protecting group for the phenolic hydroxyl. It is a latent reactive handle for one of the most powerful pericyclic reactions in organic synthesis: the Claisen rearrangement.[3][4] This reaction allows for the regioselective introduction of an allyl group onto the aromatic ring, creating a new stereocenter and significantly increasing molecular complexity in a single, atom-economical step.
-
The Chloro Substituent: Positioned para to the allyloxy group, the chlorine atom electronically influences the aromatic ring and provides a site for late-stage functionalization through various cross-coupling methodologies.[1]
This guide will explore how these functionalities can be harmoniously exploited to forge intricate molecular structures, making this compound a valuable asset in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5-chloro-2-(prop-2-enoxy)benzaldehyde | [5] |
| CAS Number | 152842-93-8 | [1][5] |
| Molecular Formula | C₁₀H₉ClO₂ | [1][5] |
| Molecular Weight | 196.63 g/mol | [5] |
| Appearance | Off-white crystalline solid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage | Store at 0-8°C | [1] |
Note: For detailed spectroscopic data (NMR, IR, MS), it is recommended to consult the certificate of analysis from the specific supplier.
Core Synthetic Transformations and Mechanistic Insights
The synthetic utility of this compound is best illustrated through its participation in a variety of powerful chemical transformations.
The Aromatic Claisen Rearrangement: A Gateway to Complexity
The hallmark reaction of this building block is the thermal[6][6]-sigmatropic rearrangement of the allyl ether.[3] This concerted, intramolecular process transforms the aryl allyl ether into a C-allylated phenol, specifically 3-allyl-5-chloro-2-hydroxybenzaldehyde.[4]
Mechanism: The reaction proceeds through a highly ordered, six-membered chair-like transition state.[4] The thermal energy drives the concerted cleavage of the O-C₃ bond of the allyl group and the formation of a new C-C bond between C₁ of the allyl group and the ortho-carbon of the aromatic ring. This is followed by tautomerization to restore aromaticity and yield the stable phenolic product.
Caption: Workflow of the Aromatic Claisen Rearrangement.
Causality in Experimental Design: The Claisen rearrangement is typically a thermal process, often requiring high temperatures (180-220 °C) when performed neat or in a high-boiling solvent like N,N-diethylaniline or diphenyl ether.[3][7] The choice of a high-boiling, non-polar solvent is crucial to achieve the necessary activation energy while minimizing side reactions. The reaction is unimolecular, and its rate is primarily dependent on temperature, following first-order kinetics.[8]
Protocol 1: Thermal Claisen Rearrangement
-
Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Solvent: Add a high-boiling solvent such as diphenyl ether (approx. 0.5 M concentration).
-
Heating: Heat the reaction mixture to 200 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting material. The reaction typically takes several hours.[8]
-
Workup: After completion, cool the mixture to room temperature. The product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Reactions of the Aldehyde Moiety
The aldehyde group serves as a versatile handle for chain extension and the introduction of new functional groups.
This condensation reaction with active methylene compounds, such as malononitrile or diethyl malonate, is a classic method for forming C=C bonds.[9] These reactions are typically base-catalyzed and lead to the formation of chromene or coumarin derivatives after subsequent intramolecular cyclization.[9][10]
Caption: Key reactions targeting the aldehyde functional group.
-
Setup: Dissolve 2-(allyloxy)-5-chlorobenzaldehyde (1.0 eq) and an acetophenone derivative (1.0 eq) in ethanol in a round-bottom flask.
-
Base Addition: Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (2-3 eq) dropwise with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The formation of a solid precipitate often indicates product formation.
-
Workup: Pour the reaction mixture into cold water and acidify with dilute HCl.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure chalcone derivative.[9]
Applications in Target-Oriented Synthesis
The true power of a building block is demonstrated by its application in the synthesis of complex and valuable molecules. This compound and its Claisen-rearranged product are key intermediates in the synthesis of various heterocyclic scaffolds.
-
Benzofuran Synthesis: The rearranged product, 3-allyl-5-chloro-2-hydroxybenzaldehyde, can undergo oxidative cyclization to form substituted benzofurans, a common motif in biologically active natural products and pharmaceuticals.[11]
-
Chromene and Coumarin Synthesis: As mentioned, condensation reactions at the aldehyde, followed by intramolecular cyclization involving the allyloxy group or the rearranged phenolic hydroxyl, provide efficient routes to chromene and coumarin frameworks.[10][11]
-
Ligand Development: The salicylaldehyde backbone is a privileged structure for creating chelating ligands, such as Salen ligands, by condensation with amines.[10] The substituents on the aromatic ring allow for fine-tuning the electronic and steric properties of the resulting metal complexes, which have applications in catalysis.
Strategic Considerations for Synthesis Design
When incorporating this compound into a synthetic plan, several strategic points should be considered:
-
Reaction Sequencing: The order of reactions is critical. The Claisen rearrangement is typically performed early in a sequence to install the allyl group, which can then be further functionalized (e.g., via ozonolysis, dihydroxylation). Aldehyde modifications are often performed before or after the rearrangement, depending on the stability of the desired functional group to the high temperatures of the rearrangement.
-
Orthogonality: The aldehyde, allyl ether, and chloride offer orthogonal reactivity. The aldehyde is manipulated under standard condensation/addition conditions. The allyl ether is rearranged thermally. The chloro group can be addressed last via transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification of the molecular scaffold.[1]
-
Electronic Effects: The electron-withdrawing nature of the aldehyde and chlorine groups influences the electron density of the aromatic ring, which can affect the rate of the Claisen rearrangement and the regioselectivity of any subsequent electrophilic aromatic substitution reactions.[8]
Conclusion
This compound is more than a simple aromatic aldehyde. It is a strategically designed building block that provides chemists with a reliable and versatile platform for the synthesis of complex organic molecules. Its capacity to undergo the powerful Claisen rearrangement, combined with the classic reactivity of the aldehyde and the potential for late-stage functionalization at the chloro position, makes it an invaluable tool. A deep understanding of the reactivity and mechanistic pathways associated with this compound, as outlined in this guide, will empower researchers to design more efficient and innovative synthetic routes toward new medicines, materials, and agrochemicals.
References
- BenchChem. (n.d.). The Aldehyde Group in Substituted Salicylaldehydes: A Technical Guide to Reactivity.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4470332, this compound.
- Abbas, E. M. H., Abdallah, S. M., et al. (n.d.). Behaviour of Salicylaldehyde and Some of Its Derivatives in the Biginelli Reaction for the Preparation of Aryl Tetrahydropyrimidines. TÜBİTAK Academic Journals.
- Abbas, E. M. H., Abdallah, S. M., et al. (2008). Behaviour of Salicylaldehyde and Some of Its Derivatives in the Biginelli Reaction for the Preparation of Aryl Tetrahydropyrimid.
- Science Info. (2023, October 29). Salicylaldehyde: Preparation, Properties, Reactions, Applications.
- Wikipedia. (n.d.). Salicylaldehyde.
- Chem-Impex. (n.d.). 2-(Allyloxy)-5-chlorobenzaldehyde.
- Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology.
- Wikipedia. (n.d.). Claisen rearrangement.
- BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of the Claisen Rearrangement of 2-(Allyloxy)-3-bromobenzaldehyde and Related Aryl Allyl Ethers.
- Chem-Station International Edition. (2014, August 9). Claisen Rearrangement.
- Lambert, T. H., et al. (n.d.). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement.
- ChemicalBook. (n.d.). 152842-93-8 (this compound) Product Description.
- Organic Reactions. (n.d.). The Claisen Rearrangement.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. This compound | C10H9ClO2 | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. "Behaviour of Salicylaldehyde and Some of Its Derivatives in the Bigine" by EMAN M. H. ABBAS, SHADIA M. ABDALLAH et al. [journals.tubitak.gov.tr]
- 7. organicreactions.org [organicreactions.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 11. science2016.lp.edu.ua [science2016.lp.edu.ua]
exploratory reactions involving 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
An In-depth Technical Guide to the Exploratory Reactions of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
A Whitepaper for Drug Development Professionals and Research Scientists
The Strategic Importance of a Multifunctional Scaffold
This compound is a key building block in modern organic synthesis, particularly for applications in medicinal chemistry and materials science.[1] Its value stems from the orthogonal reactivity of its three primary functional groups:
-
The Aldehyde: A versatile handle for chain extension and the introduction of nitrogen-containing moieties through reactions like condensations, reductive aminations, and Wittig reactions.
-
The Allyloxy Group: A precursor for the powerful Claisen rearrangement, a thermal[2][2]-sigmatropic shift that remodels the carbon skeleton to produce highly functionalized phenols. It is also a key participant in radical cascade cyclizations.
-
The Chloro Substituent: An ideal site for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and amino groups.
This multifunctionality allows for a modular and divergent approach to synthesis, enabling the creation of extensive compound libraries from a single, readily accessible starting material.[1]
The Claisen Rearrangement: A Gateway to Ortho-Allyl Phenols
The Claisen rearrangement is arguably the most significant and elegant transformation of this compound. This reaction involves heating the molecule to induce a concerted pericyclic rearrangement, which proceeds through a six-membered, chair-like transition state.[3][4] The result is the migration of the allyl group from the ether oxygen to the ortho-position of the aromatic ring, yielding 2-allyl-6-chloro-3-hydroxybenzaldehyde. This transformation is synthetically powerful as it generates a new C-C bond and a reactive phenol in a single, atom-economical step.
Mechanistic Rationale and Control
The reaction is thermally driven and does not typically require a catalyst.[3] The choice of a high-boiling, inert solvent is the most critical experimental parameter. Solvents such as N,N-diethylaniline or o-dichlorobenzene are often employed to achieve the necessary temperatures (180-220 °C) to overcome the activation energy barrier for the rearrangement.[5] The regioselectivity is inherently controlled by the ortho-position of the allyloxy group, leading exclusively to the 2-allyl substituted product.
Caption: The thermal Claisen rearrangement workflow.
Field-Proven Experimental Protocol: Thermal Claisen Rearrangement
This protocol is optimized for high conversion and simplified purification.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve this compound (1.0 eq.) in a minimal amount of N,N-diethylaniline (5-10 volumes).
-
Thermal Reaction: Under a steady flow of nitrogen, heat the solution to reflux (approx. 217 °C). The high temperature provides the necessary activation energy for the concerted rearrangement.[5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting material and the appearance of a more polar product spot indicates conversion. The reaction is typically complete within 2-6 hours.
-
Work-up: After cooling to ambient temperature, dilute the dark reaction mixture with diethyl ether (20 volumes). Transfer the solution to a separatory funnel and wash thoroughly with 2M HCl (3 x 15 volumes) to remove the high-boiling N,N-diethylaniline solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude phenolic product is then purified by flash column chromatography on silica gel to yield the pure rearranged product.
Table 1: Key Parameters for Claisen Rearrangement
| Parameter | Recommended Value | Causality and In-field Justification |
| Solvent | N,N-Diethylaniline | High boiling point (217 °C) ensures sufficient thermal energy for the rearrangement. Its basicity prevents acid-catalyzed side reactions. |
| Temperature | Reflux (~217 °C) | The reaction is kinetically controlled and requires significant thermal input to proceed at a practical rate. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidation of the aldehyde and phenolic product at high temperatures, which would otherwise lead to impurities and reduced yield. |
| Expected Yield | 80-95% | The concerted, intramolecular nature of the reaction minimizes side products, leading to high efficiency. |
Synthesis of Privileged Heterocyclic Scaffolds: Radical Cascade Cyclizations
A major application for this class of compounds is in the synthesis of chroman-4-one derivatives.[6] These structures are prevalent in biologically active natural products and pharmaceuticals. Radical cascade cyclization offers a modern and efficient method to construct this core. The reaction is initiated by the formation of a radical which adds to the aldehyde, followed by cyclization onto the allyl group.
Caption: Workflow for radical-initiated heterocycle synthesis.
Experimental Protocol: Synthesis of a 3-Substituted Chroman-4-one
This protocol is adapted from established methods for the synthesis of chroman-4-one derivatives via radical cyclization.[6]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired radical precursor (e.g., an oxamic acid, 3.0 eq.) in dimethyl sulfoxide (DMSO).
-
Initiation: Add an oxidant, such as ammonium persulfate ((NH₄)₂S₂O₈, 3.0 eq.), to the mixture. The oxidant initiates the reaction by generating the required radical from the precursor.
-
Reaction: Stir the mixture at 80-90 °C under a nitrogen atmosphere for 24 hours.
-
Work-up: Upon completion (monitored by TLC), cool the reaction, add water, and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to isolate the target chroman-4-one.
Advanced Applications: Cross-Coupling Reactions
The chloro-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of molecular diversity. This is a cornerstone of modern medicinal chemistry for structure-activity relationship (SAR) studies.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.
-
Heck Coupling: Reaction with alkenes forms new C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines creates C-N bonds, introducing diverse amine functionalities.
Caption: Divergent synthesis using cross-coupling reactions.
General Protocol: Suzuki-Miyaura Coupling
-
Setup: To a degassed solution of this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.) in a solvent system like dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).[5]
-
Reaction: Heat the mixture under an inert atmosphere at 80-110 °C for 2-24 hours until TLC or LC-MS indicates consumption of the starting material.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the residue by column chromatography.
References
- This compound.
- Reaction of 2‐(allyloxy)arylaldehydes with aldehydes.
- The Claisen Rearrangement. Organic Reactions. [Link]
- The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. National Institutes of Health (NIH). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
Executive Summary
2-(Allyloxy)-5-chlorobenzenecarbaldehyde is a multifunctional chemical intermediate of significant interest in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its synthetic versatility stems from the unique interplay of its constituent functional groups: an aromatic ring, an aldehyde, an ether, an alkene, and a halide. A thorough understanding of the molecule's electronic landscape is paramount for predicting its reactivity and designing efficient synthetic pathways. This guide provides a detailed analysis of the electrophilic (electron-poor) and nucleophilic (electron-rich) centers within the molecule, grounded in the fundamental principles of physical organic chemistry. We will dissect the electronic contributions of each substituent, identify the primary sites of reactivity, and provide validated experimental frameworks to harness this reactivity in a controlled manner.
Molecular Architecture and Electronic Analysis
The reactivity of this compound is not random; it is dictated by the distribution of electron density across its framework. This distribution is a direct consequence of the cumulative inductive and resonance effects of its substituents.
The core structure consists of a benzene ring substituted with three distinct functional groups:
-
Aldehyde (-CHO): Positioned at C1.
-
Allyloxy (-OCH₂CH=CH₂): Positioned at C2.
-
Chlorine (-Cl): Positioned at C5.
Each group imparts a unique electronic influence on the aromatic ring and the molecule as a whole.
The Directing and Activating Influence of Substituents
The propensity of a substituted benzene to react with an electrophile or nucleophile is governed by the electron-donating or electron-withdrawing nature of its substituents.
-
Aldehyde Group (-CHO): This group is strongly electron-withdrawing. It deactivates the aromatic ring towards electrophilic attack through two mechanisms:
-
Negative Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the sigma (σ) bond framework.
-
Negative Mesomeric/Resonance Effect (-M): The π-system of the carbonyl group can withdraw π-electron density from the benzene ring, as shown in the resonance structures below. This effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site for electrophilic attack.[2][3]
-
-
Allyloxy Group (-OCH₂CH=CH₂): The ether functionality exhibits opposing electronic effects:
-
Positive Mesomeric/Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system.[4] This significantly increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and "activating" it toward electrophilic substitution.
-
Negative Inductive Effect (-I): Due to its electronegativity, the oxygen atom also exerts an electron-withdrawing inductive effect. However, for oxygen, the +M effect is strongly dominant over the -I effect in determining the regioselectivity of electrophilic aromatic substitution.
-
-
Chlorine Group (-Cl): Halogens present a unique case where the inductive and resonance effects are in opposition.
-
Negative Inductive Effect (-I): Chlorine is highly electronegative and strongly withdraws electron density from the ring via the σ-bond, deactivating the ring overall compared to unsubstituted benzene.[5][6]
-
Positive Mesomeric/Resonance Effect (+M): The lone pairs on the chlorine atom can be donated into the aromatic ring, increasing electron density at the ortho and para positions.[7] Although the -I effect dominates, making chlorine a deactivator, the +M effect is responsible for directing incoming electrophiles to the ortho and para positions.[7]
-
Summary of Electronic Effects
The combined influence of these groups creates a nuanced electronic map. The powerful activating and ortho, para-directing effect of the allyloxy group is the dominant factor in electrophilic aromatic substitution, while the aldehyde's carbonyl carbon stands out as the most significant electrophilic center.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (for EAS) |
| -CHO | -I (Withdrawing) | -M (Withdrawing) | Strong Deactivator | meta |
| -O-Allyl | -I (Withdrawing) | +M (Donating) | Strong Activator | ortho, para |
| -Cl | -I (Withdrawing) | +M (Donating) | Weak Deactivator | ortho, para |
Identification of Key Reactive Sites
Based on the electronic analysis, we can pinpoint the specific atoms that will serve as the primary centers of nucleophilic and electrophilic reactivity.
Caption: Key electrophilic (red) and nucleophilic (blue) sites in this compound.
Electrophilic Sites (Electron-Poor)
-
Carbonyl Carbon (C=O): This is the most significant electrophilic center in the molecule. The large electronegativity difference between carbon and oxygen polarizes the double bond, rendering the carbon atom highly susceptible to attack by nucleophiles.[8][9] This reactivity is fundamental to many classic carbonyl reactions.
-
Aromatic Carbon bonded to Chlorine (C-Cl): While aromatic rings are typically resistant to nucleophilic attack, the presence of the strongly electron-withdrawing aldehyde group para to the chlorine atom makes this site susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[10][11] A strong nucleophile can displace the chloride ion, a reaction pathway facilitated by the stabilization of the negatively charged Meisenheimer intermediate.[11]
Nucleophilic Sites (Electron-Rich)
-
Aromatic Ring (C4 & C6): The π-electron system of the benzene ring is inherently nucleophilic. The potent electron-donating resonance effect of the allyloxy group at C2 dramatically increases the electron density at the ortho (C3, which is sterically hindered) and para (C6) positions relative to it. The C4 position is also activated (ortho to the chlorine and meta to the aldehyde). The C6 position is particularly activated as it is para to the strongly activating allyloxy group and ortho to the deactivating but ortho, para-directing chlorine. This makes the ring a prime target for Electrophilic Aromatic Substitution (EAS) .[12]
-
Allyl Group C=C Double Bond: The π-bond of the alkene is an electron-rich site capable of acting as a nucleophile. It will readily undergo electrophilic addition reactions with reagents like halogens (e.g., Br₂) or hydrogen halides (e.g., HBr).
-
Oxygen Atoms (Ether & Carbonyl): The lone pairs of electrons on both the ether and carbonyl oxygen atoms make them Lewis basic and nucleophilic . They can be protonated by strong acids, which is often the first step in acid-catalyzed reactions, such as the cleavage of the ether bond.[13][14]
Experimental Protocols for Site-Selective Reactions
The following protocols provide validated, step-by-step methodologies to selectively target the key reactive sites identified above. These serve as a trusted foundation for synthetic applications.
Protocol 1: Targeting the Primary Electrophile (Carbonyl Carbon) via Wittig Reaction
This protocol demonstrates the conversion of the aldehyde to an alkene, a reaction that exclusively targets the highly electrophilic carbonyl carbon. The Wittig reaction is a self-validating system; its success confirms the predicted electrophilicity of the carbonyl carbon.
Objective: To convert the aldehyde functionality into a styrene derivative.
Caption: Experimental workflow for the Wittig olefination of the aldehyde.
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C (acetone/dry ice bath).
-
Add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe. The solution will typically turn a deep orange or yellow, indicating the formation of the phosphonium ylide. Stir for 1 hour at this temperature.
-
Aldehyde Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure alkene product.
Protocol 2: Targeting the Nucleophilic Aromatic Ring via Electrophilic Bromination
This protocol validates the nucleophilicity of the aromatic ring and the directing effects of the substituents. The high regioselectivity of the reaction is a direct consequence of the powerful activating and directing influence of the allyloxy group.
Objective: To regioselectively install a bromine atom on the aromatic ring.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. organicmystery.com [organicmystery.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. byjus.com [byjus.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. brainly.com [brainly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 13. youtube.com [youtube.com]
- 14. organicchemistryguide.com [organicchemistryguide.com]
IUPAC name for C10H9ClO2 aromatic compound
An In-depth Technical Guide to the IUPAC Nomenclature of Aromatic Compounds with Molecular Formula C10H9ClO2
A Foreword for the Modern Researcher
This guide is designed for the practicing scientist and researcher. It eschews a rigid, textbook format in favor of a logical, application-focused exploration of the aromatic isomers of C10H9ClO2. We will deconstruct the process of systematic naming, moving from foundational principles to the practical identification of specific isomers. Our objective is to provide a comprehensive framework that empowers you to confidently navigate the complexities of IUPAC nomenclature for this and similar classes of compounds.
Part 1: Foundational Principles of Isomerism and Nomenclature
Before assigning names to specific structures, we must first establish the principles that govern their diversity and classification. The molecular formula C10H9ClO2, with its calculated six degrees of unsaturation, immediately suggests the presence of an aromatic ring (four degrees) and additional double bonds or rings (two degrees), opening the door to significant isomeric complexity.
The Landscape of Isomerism in C10H9ClO2
Isomers are distinct compounds that share the same molecular formula.[1][3] For C10H9ClO2, the primary source of variation is constitutional (or structural) isomerism, where atoms are connected in a different order. This manifests in several key ways:
-
Positional Isomerism : This is the most straightforward type of isomerism in aromatic systems. The chlorine atom and the second substituent can be arranged in three different ways on the benzene ring:
-
ortho- (o-) : Substituents are on adjacent carbons (1,2 positions).
-
meta- (m-) : Substituents are separated by one carbon (1,3 positions).
-
para- (p-) : Substituents are on opposite carbons (1,4 positions).[4]
-
-
Functional Group Isomerism : The atoms (C, H, Cl, O) can be organized into entirely different functional groups, leading to compounds with vastly different chemical properties.[2][5] For C10H9ClO2, prominent possibilities include esters, carboxylic acids, aldehydes, ketones, and ethers.
-
Chain Isomerism : The carbon framework of the non-aromatic portion of the molecule can be arranged differently. For example, a butyl substituent could be a straight chain (n-butyl) or branched (isobutyl, sec-butyl, tert-butyl).[5][6]
The Logic of IUPAC Nomenclature for Aromatic Compounds
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds.[7] The process is not arbitrary; it is a logical algorithm designed to generate a unique name for any given structure.
Core Principles:
-
Identify the Principal Functional Group : The molecule is named based on the highest-priority functional group present, which typically provides the suffix of the name.
-
Determine the Parent Structure : The parent structure is the main chain or ring system that contains the principal functional group. For many aromatic compounds, this may be benzene itself or a common retained name like "benzoic acid" or "phenol".[4][8]
-
Number the Parent Structure : Numbering begins at the carbon bearing the principal functional group. The numbering then proceeds around the ring to give the other substituents the lowest possible numbers (locants).
-
Name and Order Substituents : All other groups are named as prefixes. They are listed in alphabetical order, irrespective of their numerical locant.[9][10]
A simplified decision-making workflow for naming a substituted benzene is illustrated below.
Caption: Logical workflow for systematic IUPAC naming of substituted aromatic compounds.
Part 2: Systematic Nomenclature of C10H9ClO2 Isomers by Functional Class
We will now apply these principles to identify and name representative isomers of C10H9ClO2, categorized by their principal functional group. This systematic approach provides a clear illustration of how the rules adapt to different molecular architectures.
Isomer Class: Esters
Esters are a prominent class of isomers for this formula. The IUPAC name for an ester is derived by first naming the alkyl group from the alcohol portion, followed by the name of the carboxylate portion, where the "-oic acid" suffix is changed to "-oate".[7]
Example Isomer: Methyl (E)-3-(4-chlorophenyl)prop-2-enoate [11]
-
Structure : A methyl ester of a cinnamic acid derivative.
-
Systematic Naming :
-
Principal Functional Group : Ester.
-
Alcohol Portion : The -OCH3 group comes from methanol, so the first part of the name is "methyl".
-
Carboxylate Portion : The parent acid is 3-(4-chlorophenyl)prop-2-enoic acid.
-
Assemble : The "-oic acid" is changed to "-oate", giving "3-(4-chlorophenyl)prop-2-enoate". The (E)- designation indicates the stereochemistry at the double bond (trans).
-
Final Name : Methyl (E)-3-(4-chlorophenyl)prop-2-enoate.
-
A summary of common ester isomers is presented in the table below.
| Structure | IUPAC Name | Isomer Type(s) Exhibited |
| Methyl (E)-3-(4-chlorophenyl)prop-2-enoate[11] | Positional (ortho, meta), Stereoisomerism (E/Z) | |
| Allyl 4-chlorobenzoate[12] | Positional (ortho, meta) | |
| (Structure not shown) | 4-Chlorophenyl 2-propenoate (acrylate) | Functional Group (relative to allyl chlorobenzoate) |
| (Structure not shown) | 2-Chlorophenyl propanoate | Positional, Functional Group (relative to cinnamates) |
Isomer Class: Aldehydes and Ketones
When an aldehyde or ketone is the highest priority group, the parent chain is numbered to give the carbonyl carbon the lowest possible locant. The suffix is "-al" for aldehydes and "-one" for ketones.
Example Isomer: 3-(4-Chlorophenyl)-3-oxopropanal
-
Structure : A molecule with both a ketone and an aldehyde function.
-
Systematic Naming :
-
Principal Functional Group : Aldehyde has higher priority than a ketone when it is part of the main chain.
-
Parent Structure : A three-carbon aldehyde chain, "propanal".
-
Numbering : The aldehyde carbon is C1.
-
Substituents : At C3, there is a carbonyl group (=O), indicated by the prefix "oxo-". Also at C3 is a 4-chlorophenyl group.
-
Assemble : The substituents are a (4-chlorophenyl) group and an oxo group. The full name is 3-(4-chlorophenyl)-3-oxopropanal.
-
Example Isomer: 1-(4-Chlorophenyl)-2-hydroxybut-2-en-1-one
-
Structure : An α,β-unsaturated ketone with a hydroxyl group.
-
Systematic Naming :
-
Principal Functional Group : Ketone.
-
Parent Structure : A four-carbon chain containing the ketone, "butanone". Since there is a double bond, it becomes "butenone".
-
Numbering : The chain is numbered to give the ketone carbon (C1) the lowest number. The double bond is at C2.
-
Substituents : A (4-chlorophenyl) group is on C1. A hydroxyl group is on C2.
-
Assemble : The full name is 1-(4-chlorophenyl)-2-hydroxybut-2-en-1-one.
-
Isomer Class: Ethers and Phenols
For ethers, the smaller alkyl group and the oxygen are named as an "alkoxy-" substituent.[7] If a hydroxyl group is attached directly to the benzene ring, the compound is a phenol and is often named as such.
Example Isomer: 2-((4-Chlorophenoxy)methyl)oxirane
-
Structure : An epoxide ring attached via a methylene bridge to a chlorophenoxy group.
-
Systematic Naming :
-
Principal Functional Group : This is complex. The oxirane (epoxide) ring can be treated as the parent.
-
Parent Structure : Oxirane.
-
Numbering : The ring is numbered starting from the oxygen as 1, or to give the substituent the lowest number. Here, the substituent is at C2.
-
Substituents : The substituent at C2 is a -(CH2)-O-(C6H4Cl) group. This is named as a (4-chlorophenoxy)methyl group.
-
Assemble : The final name is 2-((4-chlorophenoxy)methyl)oxirane.
-
Part 3: Practical Application in Synthesis and Analysis
The ability to name a compound is intrinsically linked to the ability to synthesize and characterize it. The choice of a synthetic route and the interpretation of analytical data rely on a precise understanding of the target molecule's structure.
Illustrative Synthetic Protocol: Synthesis of Methyl 4-chlorocinnamate
A common method for synthesizing α,β-unsaturated esters like methyl 4-chlorocinnamate is the Horner-Wadsworth-Emmons (HWE) reaction. This protocol provides high stereoselectivity for the (E)-isomer.
Methodology:
-
Reagent Preparation : A phosphonate ester, such as trimethyl phosphonoacetate, is deprotonated with a strong base (e.g., sodium hydride, NaH) in an anhydrous solvent (e.g., THF) to form a stabilized carbanion (ylide).
-
Aldehyde Addition : 4-chlorobenzaldehyde is added to the solution containing the ylide.
-
Reaction : The ylide attacks the aldehyde carbonyl carbon. The resulting intermediate collapses, eliminating a phosphate byproduct and forming a carbon-carbon double bond.
-
Workup and Purification : The reaction is quenched with water, and the product is extracted with an organic solvent. The final product is purified, typically by column chromatography or recrystallization.
The workflow for this synthesis is depicted below.
Caption: Horner-Wadsworth-Emmons synthesis workflow for an unsaturated ester.
Analytical Differentiation of Isomers
Distinguishing between the various isomers of C10H9ClO2 is a routine challenge solved by modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Positional isomers (ortho, meta, para) on the benzene ring produce distinct splitting patterns in the aromatic region (~7-8 ppm). The number of unique proton signals and their multiplicities allow for unambiguous assignment.
-
¹³C NMR : The number of signals corresponds to the number of chemically non-equivalent carbon atoms, providing a clear fingerprint to differentiate between structural isomers.
-
-
Infrared (IR) Spectroscopy : This technique is excellent for identifying functional groups.
-
Esters : Show a strong C=O stretch around 1735-1750 cm⁻¹.
-
Aldehydes : Show a C=O stretch around 1720-1740 cm⁻¹ and two characteristic C-H stretches around 2720 and 2820 cm⁻¹.
-
Ketones : Show a C=O stretch around 1715 cm⁻¹. Conjugation with the aromatic ring or a double bond will lower this frequency.
-
-
Mass Spectrometry (MS) : While all isomers have the same molecular weight, their fragmentation patterns upon ionization can be different. The presence of chlorine is easily identified by the characteristic M+2 isotopic peak with an intensity about one-third that of the molecular ion peak.
Conclusion
The molecular formula C10H9ClO2 represents a diverse family of aromatic compounds, from esters like methyl chlorocinnamate to complex multifunctional aldehydes and ethers. Ascribing a correct and unambiguous IUPAC name to a specific isomer is not a trivial task but a fundamental requirement for effective scientific communication and research. By systematically applying the principles of functional group priority, parent chain identification, and substituent numbering, researchers can precisely define the molecules they work with. This guide provides a foundational framework for this process, linking the abstract rules of nomenclature to the practical realities of chemical synthesis and analysis, thereby underscoring the critical role of systematic naming in the advancement of chemical science.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5314314, Methyl p-chlorocinnamate.
- Chemistry LibreTexts (2024). Naming Aromatic Compounds.
- Wikipedia (2024). IUPAC nomenclature of organic chemistry.
- Chemistry LibreTexts (2023). Naming Aromatic Compounds.
- The Organic Chemistry Tutor (2019). Naming Aromatic Compounds Using IUPAC System.
- Rasheed, M. K. (n.d.). Isomers and Isomerism.
- Malik, S. (2020). Naming aromatic compounds.
- NIST (2024). 4-Chlorobenzoic acid, 2-propenyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- University of Minnesota Libraries Publishing (2016). Organic Chemistry with a Biological Emphasis. Chapter 24.2: Isomers of Organic Compounds.
- Teachy (n.d.). Summary of Planar Isomerism.
- Chemistry LibreTexts (2022). Comparing Properties of Isomers.
- Filo (2024). List the complete and systematic names of the isomers shown below.
- MyTutor (n.d.). Isomers and Naming Based on According to IUPAC Nomenclature.
Sources
- 1. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Isomers of Organic Compounds [saylordotorg.github.io]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. teachy.ai [teachy.ai]
- 6. app.pandai.org [app.pandai.org]
- 7. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Methyl p-chlorocinnamate | C10H9ClO2 | CID 5314314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Chlorobenzoic acid, 2-propenyl ester [webbook.nist.gov]
A Comprehensive Technical Guide to the Safe Handling of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety precautions and handling procedures for 2-(Allyloxy)-5-chlorobenzenecarbaldehyde. As a substituted benzaldehyde, this compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a reactive aldehyde, a chlorine substituent, and an allyl ether group, necessitates a thorough understanding of its potential hazards to ensure safe laboratory operations.[1] This document, grounded in established safety protocols and scientific principles, is intended to empower researchers with the knowledge to manage the risks associated with this compound effectively.
Hazard Identification and Toxicological Profile
1.1. The Chlorobenzaldehyde Moiety: Irritation and Potential Toxicity
Substituted chlorobenzaldehydes are known to be irritants.[2][3] The presence of the aldehyde functional group can cause irritation to the skin, eyes, and respiratory tract.[2] Animal studies on related compounds, such as 2-chlorobenzaldehyde, indicate potential toxicity.[4] It is also a known metabolite of the riot control agent CS gas, highlighting its potential to cause harm upon exposure.[4] Ingestion of similar compounds may be harmful, with some animal studies on 4-chlorobenzaldehyde showing an oral LD50 of 1,575 mg/kg in rats.[5]
1.2. The Allyl Ether Group: Reactivity and Potential for Sensitization
The allyl group introduces additional chemical reactivity.[6] Allyl ethers can participate in various reactions, including cleavage and rearrangements, which could have implications for their biological activity and stability.[7] While not definitively established for this specific compound, some individuals may develop skin sensitization to certain reactive chemical groups.
1.3. Summary of Potential Health Hazards
Based on the available information for structurally related compounds, the primary health hazards associated with this compound are anticipated to be:
-
Skin Irritation: Causes skin irritation.[8]
-
Serious Eye Irritation: Causes serious eye irritation.[8]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[5]
Due to the lack of specific data, it is prudent to handle this compound as potentially toxic and to take all necessary precautions to minimize exposure.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO₂ | [10] |
| Molecular Weight | 196.63 g/mol | [10] |
| Appearance | Off-white crystalline solid | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Note: Additional physical properties such as boiling point, melting point, and flash point are not well-documented. Given the presence of the benzaldehyde moiety, it should be considered combustible.[2][11]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for minimizing exposure to this compound.
3.1. Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of any vapors or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is handled.[12]
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[13] A face shield should be worn in situations where there is a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before each use.
-
Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory.
-
Protective Clothing: For larger quantities or procedures with a high risk of splashing, additional protective clothing, such as an apron or coveralls, may be necessary.
-
-
Respiratory Protection: For most laboratory-scale operations within a chemical fume hood, respiratory protection will not be necessary. However, in the event of a large spill or a failure of engineering controls, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge may be required.[13]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the integrity of the compound.
4.1. General Handling Precautions
-
Avoid contact with skin and eyes.[14]
-
Do not breathe dust or vapors.[14]
-
Wash hands thoroughly after handling.[14]
-
Use non-sparking tools to prevent ignition sources.[6]
-
Prevent the formation of dust and aerosols.[6]
4.2. Protocol for Weighing and Transferring
Given that this compound can be an off-white solid, the following protocol should be followed for weighing and transferring:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational.
-
Weighing:
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.
-
-
Transfer:
-
To transfer the solid to a reaction vessel, use a powder funnel.
-
Gently tap the weigh boat and funnel to ensure all the solid is transferred.
-
Rinse the weigh boat and spatula with the reaction solvent to transfer any residual compound.
-
4.3. Storage Requirements
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Store at the recommended temperature of 0-8°C.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
-
Store separately from foodstuff containers.[6]
Emergency Procedures
In the event of an emergency, a calm and methodical response is crucial.
5.1. First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, seek medical attention.[13]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
5.2. Spill Response
For minor spills (less than 100 mL) in a chemical fume hood, trained laboratory personnel can perform the cleanup. For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency reporting procedures.
Protocol for Minor Spill Cleanup:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and if necessary, a respirator.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Neutralization (for Aldehydes): For spills of aromatic aldehydes, a neutralizing agent can be used. Prepare a solution of sodium bisulfite or glycine to sprinkle over the absorbed spill.[15] Allow for a sufficient contact time (at least 10-15 minutes) for the neutralization reaction to occur.
-
Cleanup: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Waste Disposal: Seal the hazardous waste container and label it appropriately for disposal.
Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, must be disposed of as hazardous chemical waste.
-
Waste Segregation: As a chlorinated organic compound, it must be disposed of in a designated "halogenated organic waste" container.[16] Do not mix with non-halogenated waste streams, as this can interfere with waste processing and fuel recycling programs.[16]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Conclusion
This compound is a valuable chemical intermediate with potential hazards that require careful management. By understanding its toxicological profile based on its structural components, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. A proactive approach to safety is not only a regulatory requirement but also a cornerstone of scientific integrity and professional responsibility.
References
- The Chemistry of AGE: Understanding Allyl Glycidyl Ether's Reactivity and Applications. (n.d.).
- Allyl ethers Definition - Organic Chemistry II Key Term. (n.d.). Fiveable.
- Woodland, R. G. (1970). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 4(3), 226-228.
- Handling air-sensitive reagents AL-134. (n.d.). MIT.
- Chemoselective Adsorption of Allyl Ethers on Si(001): How the Interaction between Two Functional Groups Controls the Reactivity and Final Products of a Surface Reaction. (2024). The Journal of Physical Chemistry Letters.
- Handling Air Sensitive Reagents and Working with a Schlenk Line. (n.d.). IONiC/VIPEr.
- 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity. (2024). BOC Sciences.
- Hints for Handling Air-Sensitive Materials. (2020).
- Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess.
- The effects of allyl ethers upon radical polymerization. (2025).
- 18.5: Reactions of Ethers- Claisen Rearrangement. (2023). Chemistry LibreTexts.
- 4-Chloro Benzaldehyde CAS No 104-88-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Control Guidance Sheet 404 – Glutaraldehyde: Spill Containment and Cleanup. (n.d.). CDC.
- ICSC 0641 - o-CHLOROBENZALDEHYDE. (n.d.). Inchem.org.
- 3-Chlorobenzaldehyde. (n.d.). Santa Cruz Biotechnology.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- material safety data sheet - 2-chlorobenzaldehyde 98%. (n.d.).
- Aldehyde Master Spill Kit. (n.d.). AirClean Systems.
- Process for the incineration of chlorinated organic materials. (n.d.).
- DRAIN DISPOSAL OF CHEMICALS. (n.d.). Yale Environmental Health & Safety.
- Safety Data Sheet: Benzaldehyde. (n.d.). Carl ROTH.
- Spill DECONtamination Kit, Arom
- SAFETY D
- This compound. (n.d.). PubChem.
- Benzaldehyde. (n.d.). SIGMA-ALDRICH.
- Benzaldehyde - Safety D
- BENZALDEHYDE AR. (n.d.). Loba Chemie.
- Chapter 8: Decontamination, Disinfection and Spill Response. (2023). West Virginia University Environmental Health & Safety.
- Chapter 7 Chemical Disposal Procedures. (n.d.). BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
- SAFETY D
- 2-(Allyloxy)
- Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry. (n.d.). Benchchem.
Visualizations
Caption: A decision-making flowchart for emergency response to incidents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICSC 0641 - o-CHLOROBENZALDEHYDE [inchem.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. nbinno.com [nbinno.com]
- 7. fiveable.me [fiveable.me]
- 8. echemi.com [echemi.com]
- 9. gustavus.edu [gustavus.edu]
- 10. This compound | C10H9ClO2 | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ionicviper.org [ionicviper.org]
- 13. fishersci.com [fishersci.com]
- 14. safety.rochester.edu [safety.rochester.edu]
- 15. cdc.gov [cdc.gov]
- 16. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
An In-depth Technical Guide to the Potential Hazards of 5-Chloro-2-(prop-2-en-1-yloxy)benzaldehyde in a Laboratory Setting
Understanding the Hazard Profile through Structural Analogy
The molecular architecture of 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde suggests a multi-faceted hazard profile. To understand these potential risks, we can analyze the hazards associated with its structural analogues.
-
The Benzaldehyde Core: Benzaldehydes are known to be irritants and can be harmful if ingested or inhaled. The aldehyde functional group can react with biological macromolecules, leading to irritation and sensitization.
-
Chlorinated Aromatic Ring: The presence of a chlorine atom on the benzene ring can enhance the toxicological properties of the molecule. Halogenated aromatic compounds can exhibit persistence in the environment and may have specific target organ toxicities.
-
Allyloxy Group: The allyloxy moiety (-O-CH2-CH=CH2) introduces the potential for hazards associated with allylic compounds, including skin sensitization and irritation.
By examining the safety data for compounds like 2-(allyloxy)benzaldehyde, p-(allyloxy)benzaldehyde, and 5-chloro-2-isopropoxybenzaldehyde, we can infer a probable GHS classification for our target compound.
Inferred Hazard Classification
Based on available data for analogous compounds, 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde should be handled as a substance with the following potential hazards:
| Hazard Class | GHS Hazard Statement | Basis for Inference |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Data for 5-chloro-2-isopropoxybenzaldehyde indicates oral toxicity[1]. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | SDS for 2-(allyloxy)benzaldehyde and p-(allyloxy)benzaldehyde confirm skin irritation[2]. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | SDS for 2-(allyloxy)benzaldehyde indicates serious eye irritation[2]. |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | The allyloxy group is a known sensitizer, and data for p-(allyloxy)benzaldehyde suggests this potential. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Data for 5-chloro-2-isopropoxybenzaldehyde suggests potential for respiratory irritation[1]. |
Risk Assessment and Control: A Proactive Approach
Given the inferred hazards, a thorough risk assessment is paramount before any laboratory work involving 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde. The following logical workflow should be implemented to mitigate risks.
Caption: Risk assessment and control workflow for handling hazardous chemicals.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure should always be through robust engineering controls.
-
Chemical Fume Hood: All handling of 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Administrative Controls: Safe Work Practices
Safe work practices are crucial for minimizing the risk of exposure.
-
Restricted Access: Designate a specific area within the lab for working with this compound and restrict access to authorized personnel only.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.
-
Labeling: Ensure all containers of 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde are clearly labeled with its name, and appropriate hazard pictograms.
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are primary, appropriate PPE is mandatory to protect against residual risks.
| PPE Category | Specification and Use |
| Eye and Face Protection | Chemical splash goggles or a face shield are required to protect against splashes. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use and practice proper glove removal technique. |
| Skin and Body Protection | A flame-resistant laboratory coat, fully buttoned, is required. Consider the use of chemical-resistant aprons and sleeves for larger quantities or when there is a significant risk of splashing. |
| Respiratory Protection | In situations where a fume hood is not available or as a supplementary measure for high-risk procedures, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to standardized protocols is essential for ensuring safety.
Standard Handling Protocol
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid or liquid compound within the fume hood. Use a spatula or appropriate transfer tools to avoid creating dust or splashes.
-
Reaction Setup: Perform all reactions in a closed system or under reflux within the fume hood.
-
Work-up and Purification: Conduct all extraction, filtration, and chromatography steps within the fume hood.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the chemical using an appropriate solvent, followed by washing with soap and water.
Emergency Response Workflow
Caption: Emergency response workflow for spills and personnel exposure.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage and Disposal
-
Storage: Store 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste chemical and contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.
Conclusion
While specific toxicological data for 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde is limited, a conservative approach based on the known hazards of its structural components is essential for ensuring laboratory safety. By implementing robust engineering controls, adhering to strict administrative protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound while minimizing the risk of exposure and ensuring a safe laboratory environment.
References
- PubChem. (n.d.). 5-Chloro-2-isopropoxybenzaldehyde. National Center for Biotechnology Information.
- ChemBK. (2024). 5-CHLORO-2-(PROP-2-EN-1-YLOXY)BENZALDEHYDE Inquiry.
- Crysdot LLC. (n.d.). 5-Chloro-2-(prop-2-yn-1-yloxy)benzaldehyde.
- NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. National Institute of Standards and Technology.
Sources
Methodological & Application
synthesis of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde from 5-chloro-2-hydroxybenzaldehyde
An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
Introduction: The Strategic Importance of this compound
In the landscape of synthetic organic chemistry, functionalized benzaldehydes are pivotal intermediates, serving as foundational scaffolds for a diverse array of more complex molecules. This compound is a valuable building block, integrating three key functional groups: a reactive aldehyde, a versatile allyl ether, and a strategically positioned chlorine atom. This combination makes it a precursor for synthesizing novel heterocyclic compounds, substituted coumarins, and various molecular probes relevant to pharmaceutical and materials science research.
This application note provides a comprehensive, field-tested protocol for the synthesis of this compound via the O-allylation of 5-chloro-2-hydroxybenzaldehyde. We will delve into the mechanistic underpinnings of the Williamson ether synthesis, justify the selection of reagents and conditions, and provide a detailed, step-by-step guide from reaction setup to product purification and characterization.
Part 1: Reaction Principle and Mechanistic Insights
The conversion of 5-chloro-2-hydroxybenzaldehyde to its allyloxy derivative is a classic example of the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3][4] The success of this synthesis hinges on the careful orchestration of a nucleophile, an electrophile, and a suitable reaction environment.
The core mechanistic steps are as follows:
-
Deprotonation: The phenolic proton of 5-chloro-2-hydroxybenzaldehyde is acidic. A base, in this case, potassium carbonate, abstracts this proton to generate a potent nucleophile: the potassium 5-chloro-2-formylphenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic methylene carbon of allyl bromide.
-
Displacement: This attack occurs in a concerted fashion, displacing the bromide ion, which is a good leaving group. The result is the formation of a new carbon-oxygen bond, yielding the desired ether product.
Caption: The SN2 mechanism for the Williamson ether synthesis.
Causality Behind Experimental Choices:
-
Substrate: 5-chloro-2-hydroxybenzaldehyde provides the necessary phenolic hydroxyl group.
-
Alkylating Agent: Allyl bromide is an ideal electrophile. As a primary alkyl halide, it is highly susceptible to SN2 attack and minimizes the risk of the competing E2 elimination side reaction.[1][3][4]
-
Base: Potassium carbonate (K₂CO₃) is the base of choice. It is strong enough to deprotonate the phenol but mild enough to avoid undesirable side reactions, such as the Cannizzaro reaction of the aldehyde. Its insolubility in acetone drives the equilibrium towards the phenoxide salt formation.[1][5][6]
-
Solvent: Acetone is a polar aprotic solvent. Such solvents are excellent for SN2 reactions because they solvate the potassium cation but leave the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.[2][7]
Part 2: Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 5-Chloro-2-hydroxybenzaldehyde | C₇H₅ClO₂ | 156.57 | 5.00 g | 31.9 | Substrate |
| Allyl Bromide | C₃H₅Br | 120.98 | 4.25 g (2.9 mL) | 35.1 | Alkylating Agent |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 6.62 g | 47.9 | Base |
| Acetone (anhydrous) | C₃H₆O | 58.08 | 100 mL | - | Solvent |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen or Argon inlet (optional, for anhydrous conditions)
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Glassware for extraction and purification
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 5-chloro-2-hydroxybenzaldehyde (5.00 g, 31.9 mmol) and anhydrous potassium carbonate (6.62 g, 47.9 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
-
Reagent Addition: Begin stirring the suspension. Add allyl bromide (2.9 mL, 35.1 mmol) dropwise from the dropping funnel over 10-15 minutes at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approximately 56°C) using a heating mantle.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) every hour. Use a mobile phase of 10% ethyl acetate in hexanes. The starting material will have a lower Rf value than the less polar product. The reaction is typically complete in 4-6 hours.
-
Work-up: Once the starting material is consumed, turn off the heat and allow the mixture to cool to room temperature.
-
Filtration: Filter the suspension through a Buchner funnel to remove the potassium carbonate and the potassium bromide byproduct. Wash the solid cake with a small amount of acetone (2 x 15 mL) to recover any residual product.
-
Concentration: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. This will yield a crude oil or solid.
-
Purification:
-
Recrystallization (Preferred for high purity): Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water until the solution becomes turbid. Reheat until the solution is clear again and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the pure crystals by filtration.
-
Column Chromatography: If the crude product is an oil or recrystallization is ineffective, purify it by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10%).
-
-
Drying and Yield: Dry the purified product under vacuum to obtain this compound as a white to pale yellow solid. Calculate the final yield. A typical yield for this reaction is in the range of 85-95%.
Part 3: Safety, Handling, and Troubleshooting
Scientific integrity demands a rigorous approach to safety. All operations must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Reagent Hazard Summary
| Chemical | Hazard Classifications | Key Precautions |
| 5-Chloro-2-hydroxybenzaldehyde | Skin Irritant, Serious Eye Irritant.[8] | Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8] |
| Allyl Bromide | Highly Flammable, Toxic if Swallowed/Inhaled, Causes Severe Skin Burns and Eye Damage, Suspected of Causing Genetic Defects/Cancer.[9][10][11][12][13] | Lachrymator. Handle only in a fume hood. Keep away from heat and ignition sources. Ground equipment.[10][13] |
| Potassium Carbonate | Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation.[14][15][16][17][18] | Avoid breathing dust. Causes irritation upon ingestion.[14][18] |
| Acetone | Highly Flammable Liquid and Vapor, Serious Eye Irritant, May Cause Drowsiness or Dizziness.[19][20][21][22] | Keep away from ignition sources. Use in a well-ventilated area. Ground containers to prevent static discharge.[20][21] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive base (hydrated K₂CO₃).2. Wet solvent or glassware.3. Insufficient heating. | 1. Use freshly dried, finely ground K₂CO₃.2. Ensure all glassware is oven-dried and use anhydrous acetone.3. Confirm the reaction is at a steady reflux. |
| Reaction Stalls | 1. Insufficient amount of allyl bromide (due to evaporation).2. Base is fully consumed or coated. | 1. Add an additional 0.1-0.2 equivalents of allyl bromide.2. Ensure vigorous stirring to break up clumps of K₂CO₃. |
| Formation of Side Products | 1. Reaction temperature is too high.2. Presence of water leading to hydrolysis. | 1. Maintain a gentle, controlled reflux; do not overheat.2. Adhere strictly to anhydrous conditions. |
| Difficult Purification | 1. Oily crude product that won't crystallize.2. Streaking on TLC plate. | 1. Purify via column chromatography.2. The crude product may be acidic; a dilute NaHCO₃ wash during work-up (before evaporation) can help. |
References
- ASHTA Chemicals Inc. (2022).
- Stobec. (2012).
- Filo. (2023). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]
- NextSDS. (n.d.).
- Carl ROTH. (n.d.).
- Chemos GmbH & Co. KG. (n.d.).
- ChemSupply Australia Pty Ltd. (2024).
- PRODUITS LUBRI-DELTA INC. (n.d.).
- Penta chemicals. (2025).
- Enartis. (2015).
- Goodwins. (n.d.).
- Loba Chemie. (2016). ALLYL BROMIDE FOR SYNTHESIS MSDS. [Link]
- Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]
- ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis?. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Chemeurope.com. (n.d.). Williamson ether synthesis. [Link]
- Chem-Station International Edition. (2014). Williamson Ether Synthesis. [Link]
Sources
- 1. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson_ether_synthesis [chemeurope.com]
- 5. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. fishersci.com [fishersci.com]
- 9. stobec.com [stobec.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. lobachemie.com [lobachemie.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. ineos.com [ineos.com]
- 15. carlroth.com [carlroth.com]
- 16. chemos.de [chemos.de]
- 17. fishersci.com [fishersci.com]
- 18. enartis.com [enartis.com]
- 19. nextsds.com [nextsds.com]
- 20. chemsupply.com.au [chemsupply.com.au]
- 21. systemepreventis.ca [systemepreventis.ca]
- 22. pentachemicals.eu [pentachemicals.eu]
Application Note & Protocol: Synthesis of 2-(Allyloxy)-5-chlorobenzaldehyde via Williamson Ether Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains a highly versatile and widely employed method for the preparation of symmetrical and unsymmetrical ethers.[1][2] Its enduring relevance in both academic and industrial settings is a testament to its reliability and broad scope.[1][3] This application note provides a detailed, field-proven protocol for the synthesis of 2-(Allyloxy)-5-chlorobenzaldehyde, a valuable building block in the development of pharmaceuticals and other specialty chemicals.[4] The protocol leverages the reaction of 5-chloro-2-hydroxybenzaldehyde with allyl bromide, a classic example of the Williamson synthesis, which proceeds via an SN2 mechanism.[1][5]
This document is designed to go beyond a simple recitation of steps, offering insights into the causality behind the experimental design, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Reaction Overview & Mechanism
The synthesis proceeds by the deprotonation of the hydroxyl group of 5-chloro-2-hydroxybenzaldehyde by a mild base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of allyl bromide in a concerted SN2 displacement, yielding the desired ether and an inorganic salt byproduct.[1][2][5]
The choice of a primary alkyl halide (allyl bromide) is critical, as secondary and tertiary halides are prone to undergoing elimination reactions (E2) as a competing pathway, especially in the presence of a strong base.[3][5]
Reaction Scheme:
Caption: Overall reaction for the synthesis of 2-(Allyloxy)-5-chlorobenzaldehyde.
Materials & Equipment
Reagents & Chemicals
| Reagent/Chemical | Formula | Molar Mass ( g/mol ) | Grade | Supplier |
| 5-Chloro-2-hydroxybenzaldehyde | C₇H₅ClO₂ | 156.57 | ≥98% | e.g., Sigma-Aldrich, Fisher Scientific |
| Allyl Bromide | C₃H₅Br | 120.98 | ≥98% (stabilized) | e.g., Sigma-Aldrich, Acros Organics |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% | e.g., Fisher Scientific, VWR |
| Acetone | C₃H₆O | 58.08 | ACS Grade | e.g., Fisher Scientific, VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | e.g., Fisher Scientific, VWR |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | e.g., Fisher Scientific, VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | e.g., Fisher Scientific, VWR |
| Deionized Water | H₂O | 18.02 | - | - |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves.[6][7][8]
Experimental Protocol
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-hydroxybenzaldehyde (1.0 eq.).
-
Add anhydrous potassium carbonate (1.5 eq.). The use of a slight excess of this mild base ensures complete deprotonation of the phenolic hydroxyl group without being overly harsh, which could promote side reactions.[9][10]
-
Add acetone (approx. 10-15 mL per gram of the starting aldehyde). Acetone is an excellent polar aprotic solvent for this SN2 reaction as it effectively dissolves the reactants but does not participate in the reaction itself.[11][12]
-
Attach a reflux condenser to the flask.
Step 2: Alkylation Reaction
-
Begin stirring the mixture at room temperature.
-
Slowly add allyl bromide (1.1 - 1.2 eq.) to the suspension using a dropping funnel or syringe. A small excess of the alkylating agent helps to drive the reaction to completion.
-
Heat the reaction mixture to a gentle reflux (approximately 56°C for acetone) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress should be monitored periodically.
Step 3: Reaction Monitoring
-
To monitor the reaction, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate.
-
Use a mobile phase of ethyl acetate/hexane (e.g., 1:4 v/v) to develop the plate.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot (5-chloro-2-hydroxybenzaldehyde) indicates the completion of the reaction.
Step 4: Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide byproduct using a Büchner funnel and wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate (approx. 50 mL).
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) to remove any remaining inorganic salts and impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Step 5: Purification
-
The crude product, typically an oil or a low-melting solid, can be purified by column chromatography on silica gel.
-
A suitable eluent system would be a gradient of ethyl acetate in hexane.
-
Alternatively, for a product of sufficient purity after work-up, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be employed.[13]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2-(Allyloxy)-5-chlorobenzaldehyde.
Characterization
The identity and purity of the synthesized 2-(Allyloxy)-5-chlorobenzaldehyde should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: Expect characteristic peaks for the aldehydic proton (singlet, ~10.4 ppm), aromatic protons, and the allyl group protons (multiplets for the vinyl protons and a doublet for the -OCH₂- protons).
-
¹³C NMR Spectroscopy: Look for the aldehydic carbon signal (~190 ppm) and other aromatic and aliphatic carbon signals.
-
IR Spectroscopy: Key signals should include the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹) and C-O-C stretching of the ether.
-
Mass Spectrometry: To confirm the molecular weight of the product (196.63 g/mol ).[14]
Safety & Handling
-
5-Chloro-2-hydroxybenzaldehyde: Causes skin and serious eye irritation. Handle with appropriate PPE.[6]
-
Allyl Bromide: Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. It is a suspected mutagen and carcinogen.[7][8][15][16][17] This reagent must be handled with extreme caution in a well-ventilated fume hood.
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.
-
All procedures should be carried out in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[6][7][8][15]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | - Insufficient heating.- Inactive base (K₂CO₃ may have absorbed moisture).- Poor quality allyl bromide. | - Ensure proper reflux temperature is maintained.- Use freshly dried, powdered K₂CO₃.- Use freshly opened or distilled allyl bromide. Consider adding a catalytic amount of sodium iodide to facilitate the reaction.[12] |
| Low yield of product | - Incomplete reaction.- Competing elimination reaction.- Loss of product during work-up. | - Increase reaction time.- Avoid excessively high temperatures.- Ensure careful and complete extraction during the work-up procedure. |
| Formation of side products | - Reaction temperature is too high, promoting side reactions.- Presence of water in the reaction mixture. | - Maintain a gentle, controlled reflux.- Use anhydrous solvents and reagents. |
Conclusion
The Williamson ether synthesis offers a reliable and efficient pathway for the preparation of 2-(Allyloxy)-5-chlorobenzaldehyde. By understanding the SN2 mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can consistently achieve high yields of the desired product. Adherence to safety protocols, particularly when handling allyl bromide, is paramount for the successful and safe execution of this synthesis.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- Khan Academy. Williamson ether synthesis. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Chemistry Steps. The Williamson Ether Synthesis. [Link]
- Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? [Link]
- Stobec. (2012, September 20).
- Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? [Link]
- Loba Chemie. (2016, April 19). ALLYL BROMIDE FOR SYNTHESIS MSDS. [Link]
- PubMed. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]
- ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? [Link]
- chemeurope.com. Williamson ether synthesis. [Link]
- YouTube. (2020, March 28). Williamson ether synthesis (done wrong). [Link]
- PubChem. 5-(Chloromethyl)-2-hydroxybenzaldehyde. [Link]
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
- Organic Chemistry Portal. Williamson Synthesis. [Link]
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
- Edubirdie. Williamson Ether Synthesis. [Link]
- Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. [Link]
- Organic Chemistry Portal. (n.d.).
- PubChem. 2-(Allyloxy)-5-chlorobenzenecarbaldehyde. [Link]
- Organic Syntheses Procedure. m-CHLOROBENZALDEHYDE. [Link]
- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- SpectraBase. 2-Chlorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]
- SpectraBase. 2-(BENZYLOXY)-3-METHOXY-5-NITROBENZALDEHYDE - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chemimpex.com [chemimpex.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. stobec.com [stobec.com]
- 9. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 10. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 11. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Williamson_ether_synthesis [chemeurope.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. lobachemie.com [lobachemie.com]
Application of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde in Agrochemical Research: A Technical Guide
Introduction: Unlocking the Agrochemical Potential of a Versatile Benzaldehyde Derivative
This technical guide provides a comprehensive overview of the application of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde in agrochemical research. It is intended for researchers, scientists, and professionals in the field of drug and pesticide discovery, offering detailed insights into its synthetic utility and protocols for the development and evaluation of novel agrochemicals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO₂ | [2][3] |
| Molecular Weight | 196.63 g/mol | [2][3] |
| CAS Number | 152842-93-8 | [2][3] |
| Appearance | Off-white crystalline solid | Chem-Impex |
| Solubility | Soluble in organic solvents | Chem-Impex |
Synthetic Applications in Agrochemical Discovery
The reactivity of this compound is centered around its aldehyde functionality and the potential for modification of the allyloxy group and the aromatic ring. These features allow for its incorporation into a diverse range of heterocyclic scaffolds known for their agrochemical activity.
Core Synthetic Pathways
The primary synthetic utility of this compound in agrochemical research lies in its role as a precursor for various heterocyclic compounds. The aldehyde group readily undergoes condensation reactions with a variety of nucleophiles, such as amines and hydrazines, to form Schiff bases and hydrazones. These intermediates can then be cyclized to generate a wide array of bioactive heterocyclic systems.
Application Note 1: Synthesis of Pyrazole-Based Herbicides
Introduction:
Pyrazole derivatives are a well-established class of herbicides, with many commercial products targeting key enzymes in plant metabolic pathways.[4][5][6][7][8] The synthesis of novel pyrazole-containing compounds is a significant area of agrochemical research. This compound can serve as a key starting material for the synthesis of N-phenylpyrazole-carboxamide herbicides.
Mechanism of Action (Hypothesized):
Many pyrazole-based herbicides are known to inhibit critical plant enzymes such as protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][9] The structural motif derived from this compound can be designed to interact with the active sites of these enzymes, leading to the disruption of essential metabolic pathways and ultimately, plant death.
Experimental Workflow:
The following diagram outlines a general workflow for the synthesis and evaluation of pyrazole-based herbicides derived from this compound.
Caption: Synthetic and evaluation workflow for pyrazole herbicides.
Detailed Protocol: Synthesis of a Model N-Phenylpyrazole-Carboxamide Herbicide
This protocol is adapted from established synthetic methodologies for similar compounds.
Step 1: Schiff Base Formation
-
Reactants:
-
This compound (1.0 eq)
-
Substituted 3-amino-1H-pyrazole (1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
-
Procedure: a. Dissolve this compound and the substituted pyrazole amine in ethanol. b. Add a catalytic amount of glacial acetic acid. c. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. The Schiff base product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure to obtain the crude product.
Step 2: Reduction of the Schiff Base
-
Reactants:
-
Schiff base from Step 1 (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (solvent)
-
-
Procedure: a. Dissolve the crude Schiff base in methanol. b. Cool the solution to 0 °C in an ice bath. c. Add sodium borohydride portion-wise, maintaining the temperature below 10 °C. d. Stir the reaction mixture at room temperature for 2-3 hours. e. Quench the reaction by the slow addition of water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amine intermediate.
Step 3: Acylation of the Amine
-
Reactants:
-
Amine intermediate from Step 2 (1.0 eq)
-
Substituted acyl chloride (1.1 eq)
-
Triethylamine (base, 1.2 eq)
-
Dichloromethane (DCM) (solvent)
-
-
Procedure: a. Dissolve the amine intermediate in DCM and cool to 0 °C. b. Add triethylamine, followed by the dropwise addition of the acyl chloride. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Wash the reaction mixture with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain the final N-phenylpyrazole-carboxamide.
Protocol for Herbicidal Activity Evaluation (In Vitro)
-
Test Species: A panel of representative monocotyledonous and dicotyledonous weeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus).
-
Method: a. Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO). b. In a multi-well plate, add a defined volume of growth medium. c. Add the test compounds at various concentrations. d. Sow the seeds of the test weed species in the wells. e. Incubate the plates under controlled conditions of light, temperature, and humidity. f. After a set period (e.g., 7-14 days), assess the herbicidal effect by measuring parameters such as germination rate, root length, and shoot length. g. Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Expected Results and Structure-Activity Relationship (SAR) Insights:
The biological activity of the synthesized pyrazole carboxamides will depend on the nature of the substituents on both the pyrazole and the phenyl rings. It is anticipated that compounds with specific electronic and steric properties will exhibit higher herbicidal efficacy. For instance, the presence of electron-withdrawing groups on the phenyl ring may enhance activity. The allyloxy group could also be a site for further modification to optimize the compound's properties.
Application Note 2: Development of Novel Fungicides
Introduction:
The unique structural features of this compound also make it a valuable precursor for the synthesis of novel fungicides. The allyloxy group, in particular, is found in some natural products with antifungal properties. By incorporating this aldehyde into heterocyclic systems known for their fungicidal action, new crop protection agents can be developed.
Potential Targets and Mechanism of Action:
Derivatives of this compound could be designed to target various fungal cellular processes. For example, they could be developed as inhibitors of ergosterol biosynthesis, succinate dehydrogenase (SDHI), or other critical enzymes in fungal metabolism.
Synthetic Workflow for Fungicide Development:
A generalized workflow for the synthesis and evaluation of fungicides from this compound is presented below.
Caption: Workflow for the development of novel fungicides.
Detailed Protocol: Synthesis of a Model Thiazole-Based Fungicide
This protocol outlines the synthesis of a thiazole derivative, a scaffold present in several commercial fungicides.
-
Reactants:
-
This compound (1.0 eq)
-
Substituted aminothiazole (1.0 eq)
-
Toluene (solvent)
-
p-Toluenesulfonic acid (catalyst)
-
-
Procedure: a. To a solution of this compound and the aminothiazole in toluene, add a catalytic amount of p-toluenesulfonic acid. b. Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically. c. Reflux the mixture for 8-12 hours, or until no more water is collected. d. Monitor the reaction progress by TLC. e. After completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by recrystallization or column chromatography to obtain the target thiazole derivative.
Protocol for Antifungal Activity Evaluation (In Vitro)
-
Test Pathogens: A panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).
-
Method (Poisoned Food Technique): a. Prepare potato dextrose agar (PDA) medium. b. Autoclave the medium and allow it to cool to approximately 50-60 °C. c. Add the test compounds (dissolved in a minimal amount of a suitable solvent) to the molten agar to achieve the desired final concentrations. d. Pour the agar into Petri dishes and allow them to solidify. e. Inoculate the center of each plate with a mycelial plug of the test fungus. f. Incubate the plates at the optimal temperature for fungal growth. g. Measure the radial growth of the fungal colony after a specific incubation period. h. Calculate the percentage of mycelial growth inhibition compared to a control (without the test compound). i. Determine the effective concentration for 50% inhibition (EC₅₀).
Conclusion and Future Perspectives
This compound represents a valuable and versatile platform for the discovery of novel agrochemicals. Its inherent reactivity and substitution pattern provide a solid foundation for the synthesis of diverse libraries of compounds with potential herbicidal, fungicidal, and insecticidal properties. The protocols and application notes provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this promising building block. Future research efforts should focus on the synthesis of a wider range of derivatives and comprehensive biological evaluations to identify new lead compounds for the development of the next generation of crop protection solutions.
References
- Fu, Y., Wang, M., Zhang, D., Hou, Y., Gao, S., Zhao, L., & Ye, F. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7(74), 46858-46865.
- Fu, Y., Wang, M., Zhang, D., Hou, Y., Gao, S., Zhao, L., & Ye, F. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7(74), 46858-46865. [Link]
- Li, X., et al. (2018). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Journal of Heterocyclic Chemistry, 55(1), 183-189.
- Wang, Q., et al. (2019). Synthesis and Herbicidal Activities of Pyrazole Amide Derivatives. Journal of Agricultural and Food Chemistry, 67(5), 1345-1354.
- Zhang, L., et al. (2020). The structures and herbicidal activities of pyrazole derivatives at a 150 g a.i./hm2 post-emergence treatment dose in a greenhouse assay setting. Pest Management Science, 76(1), 245-253.
- Du, S., et al. (2021). Design, synthesis and insecticidal activities of aryloxypyridinyl ethanone oxime ethers. Chinese Journal of Pesticide Science, 23(3), 476-482.
- Liu, X., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 71(40), 14321-14336.
- Li, M., et al. (2018). Synthesis and insecticidal activities of 5-deoxyavermectin B2a oxime ester derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2543.
- Wang, Y., et al. (2019). Ovicidal and Insecticidal Activities of Pyriproxyfen Derivatives with an Oxime Ester Group. Molecules, 24(18), 3274.
- Kumar, S., et al. (2017). synthesis and biological evaluation of 2-allyl-5-hydroxy-4- methoxy benzaldehyde derivatives for anti-hyperlipidemic activity. Research Journal of Pharmacy and Technology, 10(7), 2184-2188.
- PubChem. (n.d.). This compound.
- Wang, Y., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(9), 2055-2061.
- Zhang, Y., et al. (2022).
- Glisic, B., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 27(15), 4935.
- Rinaldi, G., et al. (1998). Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
- Wang, X., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6298.
- Merial. (2007). 1-Aryl-5-alkyl pyrazole derivative compounds, processes of making and methods of using thereof. EP 246 A2.
- Nippon Soda Co., Ltd. (1998).
- Al-Zahrani, A. A. (2022).
- Merial LLC. (2010). 1-aryl-5-alkyl pyrazole derivative compounds, processes of making and methods of using thereof.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
This compound is a versatile starting material in heterocyclic synthesis, offering a unique combination of reactive sites that can be exploited to construct a diverse array of molecular scaffolds. The molecule incorporates three key functional groups: an electrophilic aldehyde, a nucleophilic and rearrangeable allyloxy group, and a halogenated aromatic ring amenable to substitution or coupling reactions. This trifecta of reactivity allows for the strategic and often elegant synthesis of complex heterocyclic systems, many of which are privileged structures in medicinal chemistry.
This guide provides an in-depth exploration of the synthetic pathways originating from this starting material, focusing on the formation of chromene and pyrano[3,2-c]chromene cores. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and present data to guide your experimental design.
The Claisen Rearrangement: A Gateway to Chromene Synthesis
A cornerstone of synthetic strategies involving 2-(allyloxy)aryl aldehydes is the Claisen rearrangement, a powerful[1][1]-sigmatropic rearrangement that proceeds through a concerted, cyclic transition state.[2][3] Heating this compound initiates the migration of the allyl group from the ether oxygen to the ortho-position of the aromatic ring, yielding 3-allyl-5-chloro-2-hydroxybenzaldehyde. This intermediate is the direct precursor to various chromene derivatives.
The reaction is typically thermally induced, often requiring high temperatures, but can be facilitated by microwave irradiation or the use of specific solvents that can stabilize the transition state.[3]
Diagram: The Claisen Rearrangement Pathway
Caption: The thermal Claisen rearrangement of this compound.
Protocol 1: Thermal Claisen Rearrangement
Objective: To synthesize 3-allyl-5-chloro-2-hydroxybenzaldehyde.
Materials:
-
This compound
-
N,N-Diethylaniline (high-boiling solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-diethylaniline (0.2 M concentration).
-
Heat the mixture to reflux (approx. 217 °C) with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1 M HCl to remove the N,N-diethylaniline.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3-allyl-5-chloro-2-hydroxybenzaldehyde.
Expected Outcome: A pale yellow solid. The yield should be in the range of 80-90%.
From Salicylaldehyde Intermediate to Chromenes: Cyclization Strategies
The ortho-allyl salicylaldehyde intermediate is a versatile precursor for the synthesis of various chromene derivatives. The phenolic hydroxyl group and the adjacent aldehyde can participate in cyclization reactions with a range of reagents.
Synthesis of 2-Amino-4H-chromenes
A particularly useful transformation is the one-pot, three-component reaction between the salicylaldehyde intermediate, malononitrile, and a suitable catalyst to form 2-amino-4H-chromenes. These structures are of significant interest in drug discovery. Molecular sieves have been shown to be effective catalysts for this type of reaction.[4][5]
Diagram: Synthesis of 2-Amino-4H-chromenes
Caption: General pathway for radical-triggered synthesis of chroman-4-ones.
Protocol 3: TBHP-Promoted Radical Cyclization (Conceptual)
Objective: To synthesize a substituted 6-chlorochroman-4-one derivative. This protocol is based on established methods for similar substrates. [6] Materials:
-
This compound
-
Tert-butyl hydroperoxide (TBHP) as a radical initiator
-
A suitable radical precursor (e.g., an oxamic acid for carbamoyl radical generation)
-
Dichloromethane (DCM) or a similar solvent
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) and the radical precursor (1.2 eq) in DCM.
-
Add TBHP (2.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcome: A functionalized 6-chlorochroman-4-one. Yields will vary depending on the specific radical precursor used.
Data Summary
| Product Class | Synthetic Strategy | Key Reagents | Typical Yields | Reference |
| ortho-Allyl Salicylaldehyde | Thermal Claisen Rearrangement | High-boiling solvent (e.g., N,N-diethylaniline) | 80-90% | [2][3] |
| 2-Amino-4H-chromenes | Multi-component Reaction | Malononitrile, Piperidine | >90% | [4][5] |
| Chroman-4-ones | Radical Cascade Cyclization | TBHP, Radical Precursor | Variable | [6][7][8] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. By leveraging the inherent reactivity of its functional groups through transformations such as the Claisen rearrangement and radical cascade cyclizations, researchers can access complex molecular architectures with efficiency and control. The protocols and strategies outlined in this guide provide a solid foundation for the exploration and development of novel heterocyclic compounds for applications in medicinal chemistry and materials science.
References
- Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry. [Link]
- Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane deriv
- Reactions of salicylaldehydes with activated terminal alkynes in aqueous media: synthesis of 3- substituted 4-hydroxy chromenes as potential. RSC Publishing. [Link]
- Reactions of salicylaldehydes with activated terminal alkynes in aqueous media: synthesis of 3-substituted 4-hydroxy chromenes as potential cytotoxic agents. RSC Publishing. [Link]
- Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. MDPI. [Link]
- Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones.
- Tandem RCM–Claisen Rearrangement–[2+2] Cycloaddition of O,O'-(But-2-en-1,4-diyl). NIH. [Link]
- Tandem RCM–Claisen Rearrangement–[2+2] Cycloaddition of O,O'-(But-2-en-1,4-diyl)-bridged Binaphthols.
- TBHP‐promoted radical cyclization of 2‐(allyloxy)arylaldehydes.
- The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]
- Synthesis of pyrano[3,2-c]chromene derivatives in the presence of different solvents.
- Claisen rearrangement. Wikipedia. [Link]
- Recent advances in free radical cyclizations of 2-alkenyl benzaldehydes to synthesize benzocycloketones.
- Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. Royal Society of Chemistry. [Link]
- Tandem Reaction Sequences. Macmillan Group, Princeton University. [Link]
- Claisen Rearrangement. Organic Chemistry Portal. [Link]
- The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. NIH. [Link]
- Synthesis of pyrano[3,2-c]chromene-3-carbonitriles using Fe3O4@FSM-16/IL-Pd nanocatalyst.
- Radical triggered cascade cyclization of 2-(allyloxy)arylaldehydes (a).
- (PDF) Synthesis of new pyrano[3,2-c]chromenes.
- Synthesis of pyrano[3,2–c] chromene derivatives.
- Quantum chemical study on the mechanism of intramolecular cyclization of 2‐benzyloxyphenyl trimethylsilyl ketone to give the benzofuran deriv
- The general structure of pyrano[3,2-c]chromene derivatives containing.
- SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. [Link]
- Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. Iraqi Journal of Science. [Link]
- This compound. PubChem. [Link]
- Molbank | Topical Collection : Heterocycle Reactions. MDPI. [Link]
- Recent advances in free radical cyclizations of 2-alkenyl benzaldehydes to synthesize benzocycloketones. New Journal of Chemistry, RSC Publishing. [Link]
- Four-Step Synthesis of 3-Allyl-2-(allyloxy)
Sources
- 1. aurigeneservices.com [aurigeneservices.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 5. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for the Functionalization of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
Abstract
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-(allyloxy)-5-chlorobenzenecarbaldehyde, a versatile building block in medicinal chemistry and materials science. We delve into the substrate's unique reactivity profile, offering strategies to mitigate potential side reactions such as deallylation. Detailed, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, enabling researchers to efficiently synthesize a diverse range of functionalized aromatic scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage modern synthetic methodologies for rapid analogue generation and lead optimization.
Introduction and Substrate Analysis
This compound is a valuable synthetic intermediate possessing three distinct functional handles: an aryl chloride, an aldehyde, and an allyl ether. The strategic functionalization of the C-Cl bond via palladium-catalyzed cross-coupling reactions opens a direct path to a wide array of derivatives, including biaryls, alkynylated aromatics, and aryl amines, which are prominent motifs in pharmaceuticals.[1]
Reactivity Profile:
-
Aryl Chloride: The C-Cl bond is activated towards oxidative addition by the electron-withdrawing nature of the para-aldehyde group. This makes it a suitable electrophile for a range of cross-coupling reactions. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides, often necessitating the use of specialized, electron-rich, and bulky phosphine ligands to achieve high efficiency.[2][3][4]
-
Allyloxy Group: The ortho-allyloxy moiety can present both a steric and a chemical challenge. While it can influence the conformation of the substrate, its primary concern is the potential for cleavage under certain palladium-catalyzed conditions. The Pd(0) catalyst can coordinate to the allyl group's double bond, leading to a competing Tsuji-Trost-type deallylation pathway.[5][6] Careful selection of ligands and conditions is crucial to favor the desired C-Cl bond activation over this undesired side reaction.[7]
-
Aldehyde Group: The aldehyde is a versatile functional group for subsequent transformations (e.g., reductive amination, Wittig reactions). It is generally stable under the basic conditions of many cross-coupling reactions, though strong, non-nucleophilic bases are preferred to avoid potential side reactions.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. All reactions described should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Core Application Protocols
The following protocols are provided as robust starting points for the functionalization of this compound (1). Optimization of temperature, base, or catalyst loading may be required for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds.[8][9][10] The use of modern catalyst systems enables the efficient coupling of aryl chlorides.[2]
Catalytic Cycle Overview: The reaction proceeds via a well-established cycle involving oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with a boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9][11][12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol:
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst and ligand. For aryl chlorides, a highly active system is recommended.[13][14]
-
Solvent Addition: Add the solvent mixture (e.g., Toluene/Water 4:1, 5 mL).
-
Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | Common, stable Pd(II) precatalyst that is reduced in situ. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich Buchwald ligand effective for activating C-Cl bonds. |
| Base | K₂CO₃ or K₃PO₄ | Moderately strong inorganic bases, well-tolerated by the aldehyde. Aqueous conditions are often beneficial.[15][16] |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Biphasic systems that facilitate the dissolution of both organic and inorganic reagents. |
| Temperature | 90-110 °C | Sufficient thermal energy is needed to promote the challenging oxidative addition to the C-Cl bond. |
Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling provides a direct route to arylalkynes by coupling a terminal alkyne with an aryl halide.[17][18][19] For aryl chlorides, copper-free conditions or the use of highly active catalyst systems are often preferred to minimize side reactions like Glaser homocoupling.[20][21]
Step-by-Step Protocol:
-
Preparation: To a dry Schlenk flask under argon, add this compound (1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (CuI, 5 mol%).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., Triethylamine or Diisopropylethylamine, 3.0 mmol, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Stir the mixture at the desired temperature (50-80 °C) for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd(PPh₃)₂Cl₂ (3 mol%) | A common and effective catalyst for Sonogashira couplings.[22] |
| Co-catalyst | CuI (5 mol%) | Facilitates the formation of a copper-acetylide intermediate, which accelerates transmetalation.[19][22] |
| Base | Et₃N or DIPEA | Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[3] |
| Solvent | THF or DMF | Polar aprotic solvents that are suitable for Sonogashira reactions. |
| Temperature | 50-80 °C | Elevated temperatures are often required for the less reactive aryl chlorides.[3][20][23] |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[24][25] The reaction couples an aryl halide with a primary or secondary amine.[26] The choice of ligand is critical and depends on the nature of the amine.[27]
Step-by-Step Protocol:
-
Preparation (Glovebox): Inside a nitrogen-filled glovebox, add the palladium precatalyst, ligand, and a strong, non-nucleophilic base to a dry reaction vial or tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 4 mL).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture to 100-110 °C with stirring for 12-24 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd₂(dba)₃ (2 mol%) or a G3/G4 Precatalyst | dba is a common Pd(0) source; precatalysts offer improved air stability and activity.[26] |
| Ligand | RuPhos or XPhos (4-5 mol%) | Bulky, electron-rich dialkylbiaryl phosphine ligands are essential for the challenging amination of aryl chlorides.[4][28] |
| Base | NaOtBu or LHMDS | Strong bases are required to deprotonate the amine and facilitate the catalytic cycle.[4][27] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are standard for this transformation.[25] |
| Temperature | 100-110 °C | Necessary to overcome the activation barrier for oxidative addition of the aryl chloride.[29] |
Troubleshooting and Key Considerations
-
Low Yield / No Reaction:
-
Cause: Inefficient oxidative addition to the C-Cl bond.
-
Solution: Switch to a more electron-rich and bulky ligand (e.g., a Buchwald-type biarylphosphine ligand). Increase the reaction temperature or consider using microwave irradiation.[23] Ensure all reagents and solvents are strictly anhydrous.
-
-
Deallylation of Starting Material:
-
Cause: The Pd(0) catalyst is reacting with the allyloxy group.
-
Solution: Avoid ligands known to promote π-allyl chemistry, such as dppf, under certain conditions. Using pre-catalysts that form the active L-Pd(0) species more cleanly can sometimes help. Lowering the reaction temperature, if possible, may also reduce the rate of this side reaction.[6][7]
-
-
Homocoupling of Coupling Partner:
-
Hydrodehalogenation (Replacement of Cl with H):
-
Cause: A competing pathway where a hydride source intercepts a palladium intermediate. The amine or trace water can sometimes act as a hydride source.
-
Solution: Ensure anhydrous conditions. The choice of base and ligand can influence this pathway.
-
References
- Buchwald–Hartwig amin
- Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides - Benchchem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings - Chemical Insights.
- Buchwald-Hartwig Amin
- Sonogashira Coupling: Mechanism, Steps & Applic
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - ACS C
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Sonogashira Coupling - BYJU'S.
- Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction - Organometallics (ACS Public
- Sonogashira coupling.
- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Sonogashira Coupling - Chemistry LibreTexts.
- Buchwald-Hartwig Coupling: Mechanism & Examples - NROChemistry.
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
- Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed.
- Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides - American Chemical Society.
- Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction - ResearchG
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
- Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides - Benchchem.
- Efficient Suzuki−Miyaura Coupling of (Hetero)
- Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups - Semantic Scholar.
- Buchwald–Hartwig amination reaction of chloroarenes and amines at low-catalyst loading - ResearchG
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing).
- Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature - ResearchG
- Sonogashira Coupling - Synthetic Methods in Drug Discovery: Volume 1.
- A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed.
- Allyl Ethers - Protecting Groups - Organic Chemistry Portal.
- Room temperature allyl ester and alloc deprotections - wh
- Buchwald-Hartwig Amination of (Hetero)
- Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts - ResearchG
- Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
- Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing).
- Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls - Chemical Communic
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chlorobenzamide - Benchchem.
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
- First Sonogashira coupling reactions with the chlorobenzeneCr(CO)2PPh3 complex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups | Semantic Scholar [semanticscholar.org]
- 6. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allyl Ethers [organic-chemistry.org]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 18. byjus.com [byjus.com]
- 19. grokipedia.com [grokipedia.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. books.rsc.org [books.rsc.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 27. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Radical Cascade Cyclization of 2-(Allyloxy)arylaldehydes to Form Chroman-4-ones
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This comprehensive technical guide provides an in-depth exploration of the radical cascade cyclization of 2-(allyloxy)arylaldehydes, a powerful and versatile strategy for the synthesis of chroman-4-ones. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active natural products and synthetic compounds. This document offers a detailed examination of the reaction mechanisms, practical experimental protocols, and critical insights into reaction optimization and troubleshooting, designed to empower researchers to successfully implement and adapt this methodology in their own laboratories.
Introduction: The Significance of Chroman-4-ones and the Elegance of Radical Cascades
Chroman-4-ones are a privileged structural motif found in numerous pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-HIV, and anticancer properties.[1] The development of efficient and modular synthetic routes to access diverse chroman-4-one derivatives is therefore a central focus in synthetic and medicinal chemistry.
Among the various synthetic strategies, radical cascade cyclizations of 2-(allyloxy)arylaldehydes have emerged as a particularly attractive approach.[1] These reactions offer several distinct advantages:
-
Atom and Step Economy: Multiple chemical bonds are formed in a single synthetic operation, reducing the number of steps, minimizing waste, and often leading to higher overall efficiency.
-
Mild Reaction Conditions: Many radical cyclization protocols proceed under mild conditions, avoiding harsh reagents and high temperatures, which enhances functional group tolerance.
-
Versatility: The reaction is amenable to a variety of initiation methods, including metal-free, transition-metal-catalyzed, and photoredox-catalyzed systems, allowing for the introduction of a wide range of substituents at the C3 position of the chroman-4-one core.
This guide will focus on providing a deep understanding of the underlying principles of this transformation and will furnish detailed, actionable protocols for its practical application.
Mechanistic Insights: A Step-by-Step Look at the Radical Cascade
The radical cascade cyclization of 2-(allyloxy)arylaldehydes to chroman-4-ones proceeds through a well-defined sequence of events. The general mechanism can be broken down into three key stages: initiation, propagation (the cascade), and termination.
Initiation: The Birth of a Radical
The reaction is initiated by the generation of a radical species from a precursor. This can be achieved through several methods, with two of the most common being:
-
Thermal or Chemical Initiation (Metal-Free): In this approach, a radical initiator, such as ammonium persulfate ((NH₄)₂S₂O₈), is used to generate a reactive radical species. For instance, in the presence of an oxamic acid, (NH₄)₂S₂O₈ facilitates a single-electron transfer (SET) to generate a carbamoyl radical via decarboxylation.[2][3] The sulfate radical anion, formed from the homolytic cleavage of the persulfate, is a potent oxidant that drives the initial radical formation.
-
Photoredox Catalysis: Visible-light photoredox catalysis offers a green and efficient alternative for radical generation.[4] A photocatalyst, upon excitation by light, can engage in a single-electron transfer with a suitable radical precursor to generate the desired radical species under mild, room-temperature conditions.
Propagation: The Cascade Unfolds
Once the initial radical is formed, it triggers a cascade of intramolecular reactions:
-
Addition to the Aldehyde: The generated radical adds to the carbonyl carbon of the 2-(allyloxy)arylaldehyde, forming a new carbon-centered radical on the benzylic position.
-
Intramolecular Cyclization: This newly formed radical then undergoes a rapid 6-exo-trig cyclization by attacking the proximate allyl group. This step is generally favored due to the formation of a stable six-membered ring.[5]
-
Formation of the Chroman-4-one Radical: The cyclization event results in the formation of a chroman-4-one scaffold with a radical centered on the exocyclic methylene group.
Termination: Completing the Synthesis
The final step of the process involves the quenching of the chroman-4-one radical to yield the stable final product. This can occur through various pathways, such as hydrogen atom abstraction from the solvent or another component in the reaction mixture.
Diagram 1: Generalized Reaction Mechanism
Caption: Generalized mechanism of radical cascade cyclization.
Experimental Protocols: From Theory to Practice
This section provides detailed, step-by-step protocols for performing the radical cascade cyclization of 2-(allyloxy)arylaldehydes to form chroman-4-ones. A general procedure for a metal-free approach is presented, followed by specific considerations for photoredox-catalyzed methods.
Preparation of Starting Material: 2-(Allyloxy)arylaldehyde
The starting material can be readily synthesized from the corresponding 2-hydroxyarylaldehyde via a Williamson ether synthesis.[6]
Materials and Reagents:
-
2-Hydroxyarylaldehyde (e.g., 3-bromo-2-hydroxybenzaldehyde)
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the 2-hydroxyarylaldehyde (1.0 eq) in DMF, add potassium carbonate (1.2 eq).
-
Add allyl bromide (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1.5 - 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(allyloxy)arylaldehyde.[6]
Metal-Free Radical Cascade Cyclization Protocol
This protocol is adapted from a procedure for the synthesis of carbamoylated chroman-4-ones using oxamic acids as the radical precursor and ammonium persulfate as the initiator.[2]
Materials and Reagents:
-
2-(Allyloxy)arylaldehyde (1.0 eq)
-
Oxamic acid (3.0 eq)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (4.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
To a solution of the 2-(allyloxy)arylaldehyde (0.3 mmol) and the oxamic acid (0.9 mmol) in DMSO (2 mL), add ammonium persulfate (1.2 mmol).
-
Stir the reaction mixture at 60 °C under a nitrogen atmosphere.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 12 hours.
-
After completion, add deionized water (10 mL) to the reaction mixture.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired carbamoylated chroman-4-one.[2]
Considerations for Visible-Light Photoredox Catalysis
For photoredox-catalyzed variations, the general setup is similar, but with the following key differences:
-
Photocatalyst: A suitable photocatalyst (e.g., an iridium or organic dye-based catalyst) is added in catalytic amounts (typically 1-5 mol%).[4]
-
Light Source: The reaction is irradiated with a specific wavelength of light, usually from blue LEDs.
-
Temperature: These reactions are often run at room temperature.
-
Degassing: It is crucial to degas the solvent and reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for the synthesis of chroman-4-ones.
Causality Behind Experimental Choices: A Deeper Dive
The success of the radical cascade cyclization hinges on a series of well-considered experimental choices. Understanding the rationale behind these choices is crucial for both executing the reaction successfully and for adapting it to new substrates.
-
Choice of Radical Initiator:
-
(NH₄)₂S₂O₈: This is a cost-effective and powerful oxidant that can initiate radical formation under thermal conditions. It is particularly effective for generating radicals from carboxylic acids via decarboxylation.[2][3]
-
Photocatalysts: These offer the advantage of initiating radical formation under very mild conditions (often room temperature) with high temporal and spatial control. The choice of photocatalyst is dictated by its redox potential, which must be matched to the radical precursor.[4]
-
-
The Role of the Solvent:
-
DMSO: Dimethyl sulfoxide is a common solvent for these reactions due to its high polarity, which helps to dissolve the various reagents, and its high boiling point, which is suitable for thermally initiated reactions. It is important to note that DMSO is not always an inert solvent and can participate in radical reactions under certain conditions.
-
-
Temperature and Reaction Time:
-
Thermally Initiated Reactions: The temperature is a critical parameter for reactions initiated by thermal decomposition of an initiator like (NH₄)₂S₂O₈. A temperature of around 60-80 °C is often optimal to ensure a sufficient rate of radical generation without promoting unwanted side reactions.[2]
-
Photocatalyzed Reactions: These reactions are typically run at room temperature, as the energy for radical initiation is provided by light. Reaction times can vary depending on the quantum yield of the process and the stability of the reactants and products.
-
Comparative Analysis of Methodologies
The choice of methodology for the synthesis of chroman-4-ones via radical cascade cyclization depends on the desired substrate scope, functional group tolerance, and available laboratory equipment. The following table provides a comparative overview of the metal-free and photocatalyzed approaches.
| Feature | Metal-Free ((NH₄)₂S₂O₈-mediated) | Visible-Light Photoredox Catalysis |
| Initiation | Thermal decomposition of (NH₄)₂S₂O₈ | Light-excited photocatalyst |
| Temperature | Typically elevated (60-100 °C) | Often room temperature |
| Advantages | Cost-effective reagents, simple setup | Very mild conditions, high functional group tolerance, "green" approach |
| Disadvantages | Higher temperatures may not be suitable for sensitive substrates | Requires specialized photochemical equipment, photocatalysts can be expensive |
| Typical Yields | Moderate to good | Good to excellent |
| Substrate Scope | Broad, particularly with carboxylic acid-based radical precursors | Very broad, with many different classes of radical precursors available |
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section provides guidance on common issues encountered during the radical cascade cyclization and suggests potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | - Inefficient radical initiation (initiator decomposed, insufficient temperature/light) - Presence of radical inhibitors (e.g., oxygen, certain impurities) | - Use fresh initiator. - Ensure the reaction temperature is correct or the light source is functioning properly. - Thoroughly degas the reaction mixture. - Purify starting materials to remove potential inhibitors. |
| Formation of Side Products (e.g., from premature quenching) | - Radical cyclization is slower than competing side reactions (e.g., hydrogen abstraction by the initial radical). | - Increase the concentration of the 2-(allyloxy)arylaldehyde to favor the bimolecular addition step. - Choose a solvent that is a poorer hydrogen atom donor. |
| Low Yield of the Desired Chroman-4-one | - Incomplete reaction. - Product degradation under the reaction conditions. - Difficulties in purification. | - Increase the reaction time or the amount of initiator. - For thermally initiated reactions, consider lowering the temperature and extending the reaction time. - Optimize the column chromatography conditions (solvent system, silica gel activity). |
| Reaction is not reproducible | - Variations in reagent quality (especially the initiator). - Inconsistent reaction setup (e.g., temperature fluctuations, light intensity). | - Use reagents from the same batch for a series of experiments. - Carefully control reaction parameters. |
Conclusion
The radical cascade cyclization of 2-(allyloxy)arylaldehydes is a robust and versatile method for the synthesis of medicinally relevant chroman-4-ones. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can effectively utilize this powerful transformation to access a wide range of functionalized heterocyclic compounds. This guide has provided a comprehensive overview of the key aspects of this reaction, from detailed experimental protocols to practical troubleshooting advice, with the aim of facilitating its successful implementation in the modern synthetic chemistry laboratory.
References
- Redox-neutral and metal-free synthesis of 3-(arylmethyl)
- Redox-neutral and metal-free synthesis of 3-(arylmethyl)
- Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids. PMC - PubMed Central. [Link]
- Reaction of 2‐(allyloxy)arylaldehydes with aldehydes.
- Optimization of reaction conditions a .
- Optimization of reaction conditions a .
- Redox-neutral and metal-free synthesis of 3-(arylmethyl)
- (NH4)2S2O8 promoted tandem radical cyclization of quinazolin-4(3H)-ones with oxamic acids for the construction of fused quinazolinones under metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- TBHP‐promoted radical cyclization of 2‐(allyloxy)arylaldehydes.
- Radical cycliz
- Proposed mechanism of the radical cascade cyclization.
- Examples of chroman‐4‐one derivatives.
- Column chromatography. University of Colorado Boulder. [Link]
- Ag‐catalyzed radical cyclization‐coupling of 2‐(allyloxy)arylaldehydes.
- Column Chromatography Procedures.
- Purification: Tips for Flash Column Chromatography. University of Rochester. [Link]
- Radical triggered cascade cyclization of 2-(allyloxy)arylaldehydes (a)...
- column chromatography & purification of organic compounds. YouTube. [Link]
- (NH4)2S2O8-Mediated Metal-Free Decarboxylative Formylation/Acylation of α-Oxo/Ketoacids and Its Application to the Synthesis of Indole Alkaloids. Organic Chemistry Portal. [Link]
- Characterization of free-radical solution polymerizations of acrylamide initiated by persulfate initi
- Purification of Organic Compounds by Flash Column Chrom
- Radical relay cyclization/C–C bond formation of allyloxy-tethered aryl iodides with quinoxalin-2(1H)-ones via polysulfide anion photocatalysis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-W
- Metal-Free Photocatalysis: Two-Dimensional Nanomaterial Connection toward Advanced Organic Synthesis. ArTS. [Link]
- Ammonium Persulf
- (PDF) Comparative study of photocatalytic activity of metals- and non-metals doped ZnO and TiO2 nanocatalysts for advanced photocatalysis.
- Initiation Mechanism of Radical Polymerization Using Ammonium Persulfate and Polymerizable Amine Redox Initiators.
- Harnessing radical mediated reactions of thioacids for organic synthesis. RSC Publishing. [Link]
- Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (NH4)2S2O8 promoted tandem radical cyclization of quinazolin-4(3H)-ones with oxamic acids for the construction of fused quinazolinones under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation [frontiersin.org]
- 5. Radical cyclization - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde in the Synthesis of Novel Biologically Active Molecules: Application Notes and Protocols
Introduction: Unveiling the Synthetic Potential of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the synthetic routes and the ultimate biological activity of the target molecules. This compound has emerged as a particularly valuable and versatile building block in organic synthesis.[1] Its utility stems from a unique combination of reactive functional groups: a moderately reactive aldehyde, a versatile allyloxy group, and a strategically placed chloro substituent on the aromatic ring. This trifecta of functionalities allows for a diverse array of chemical transformations, making it an ideal precursor for the synthesis of complex and biologically active compounds, especially those with potential antimicrobial and antifungal properties.[1]
This comprehensive guide provides an in-depth exploration of the role of this compound in the synthesis of biologically active molecules. We will delve into the key reactions this compound undergoes, providing detailed, field-proven protocols for the synthesis of promising therapeutic agents. The causality behind experimental choices will be elucidated, ensuring that researchers, scientists, and drug development professionals can not only replicate these procedures but also adapt them for the synthesis of novel derivatives.
Core Synthetic Pathways and Key Transformations
The synthetic versatility of this compound is primarily attributed to two key reactive sites: the aldehyde group and the allyloxy moiety.
-
The Aldehyde Functionality : The formyl group serves as a gateway for the introduction of a wide range of molecular complexity. It readily participates in condensation reactions, particularly with nucleophiles containing active methylene groups or primary amines, to form a variety of heterocyclic scaffolds.
-
The Allyloxy Group : The allyl group is not merely a spectator. It can undergo a fascinating and synthetically powerful[2][2]-sigmatropic rearrangement known as the Claisen rearrangement. This reaction, typically induced by thermal or Lewis acid catalysis, results in the migration of the allyl group from the oxygen to the ortho-position of the benzene ring, thereby creating a new carbon-carbon bond and a reactive phenol. This transformation is instrumental in the synthesis of substituted chromene and coumarin derivatives, which are known to possess a broad spectrum of biological activities.
The interplay between these two functional groups, along with the electronic influence of the chloro substituent, allows for the construction of a diverse library of compounds with significant therapeutic potential.
Application in the Synthesis of Antimicrobial Thiosemicarbazones
Thiosemicarbazones are a well-established class of compounds renowned for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The synthesis of thiosemicarbazones from aldehydes is a robust and high-yielding reaction.
Protocol: Synthesis of 2-(Allyloxy)-5-chlorobenzaldehyde Thiosemicarbazone
This protocol details the synthesis of a novel thiosemicarbazone derivative from this compound, a compound with expected antimicrobial activity based on the established bioactivity of this class of molecules.
Reaction Scheme:
Caption: Synthesis of 2-(Allyloxy)-5-chlorobenzaldehyde Thiosemicarbazone.
Materials:
-
This compound (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in absolute ethanol.
-
To this solution, add thiosemicarbazide followed by a few drops of glacial acetic acid. The acetic acid acts as a catalyst to facilitate the condensation reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure 2-(Allyloxy)-5-chlorobenzaldehyde thiosemicarbazone as a crystalline solid.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Biological Evaluation:
The synthesized thiosemicarbazone can be screened for its in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi using standard methods such as the broth microdilution method to determine the minimum inhibitory concentration (MIC).
Application in the Synthesis of Bioactive Chromene Derivatives
Chromenes are a class of heterocyclic compounds that are widely distributed in nature and exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The synthesis of chromene derivatives often involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group.
Protocol: Synthesis of a Substituted 4H-Chromene Derivative
This protocol outlines a one-pot, multi-component reaction for the synthesis of a biologically active 2-amino-4H-chromene derivative using this compound.
Reaction Scheme:
Caption: One-Pot Synthesis of a 4H-Chromene Derivative.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Resorcinol (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
To a round-bottom flask, add this compound, malononitrile, and resorcinol in ethanol.
-
Add a catalytic amount of piperidine to the mixture. Piperidine acts as a basic catalyst to promote the Knoevenagel condensation followed by a Michael addition and intramolecular cyclization.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 2-amino-4H-chromene derivative.
Characterization and Biological Evaluation:
The synthesized chromene derivative should be characterized by standard spectroscopic techniques. Its biological activity can be assessed through various assays, such as antibacterial, antifungal, or anticancer screenings, depending on the intended therapeutic application.
Future Perspectives and Conclusion
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its unique combination of functional groups provides a versatile platform for the creation of a diverse array of biologically active molecules. The protocols detailed herein for the synthesis of thiosemicarbazones and chromenes represent just a fraction of the synthetic possibilities this remarkable building block offers.
Future research in this area could explore:
-
The Claisen rearrangement of this compound to access novel substituted phenols, which can then be further elaborated into other heterocyclic systems.
-
The use of the chloro substituent as a handle for cross-coupling reactions to introduce further molecular diversity.
-
The synthesis of libraries of derivatives based on the thiosemicarbazone and chromene scaffolds for extensive structure-activity relationship (SAR) studies.
References
- Belhadj, F., Kibou, Z., Benabdallah, M., Aissaoui, M., Rahmoun, M. N., Villemin, D., & Choukchou-Braham, N. (2018). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry, 71, 124-131.
- El-Kashef, H. S., El-Sayed, M. A. A., & Abd El-Fattah, M. F. (2017).
- Mohareb, R. M., & Mohamed, A. A. (2020). Synthesis of Some Novel Chromene Derivatives and Its Biological Evaluation. Research Inventy: International Journal of Engineering and Science, 10(12), 28-34.
Sources
- 1. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchinventy.com [researchinventy.com]
- 3. Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines [scielo.org.za]
- 4. islandscholar.ca [islandscholar.ca]
Application Notes and Protocols for the Claisen Rearrangement of 2-(Allyloxy)benzaldehydes
Introduction: The Strategic Importance of the Claisen Rearrangement
The Claisen rearrangement, a cornerstone of synthetic organic chemistry, is a powerful and reliable method for the formation of carbon-carbon bonds.[1][2][3] Discovered by Rainer Ludwig Claisen, this[4][4]-sigmatropic rearrangement transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds.[1] A particularly valuable variant is the aromatic Claisen rearrangement of allyl aryl ethers, which, after a subsequent tautomerization, yields ortho-allyl phenols.[1][2] This application note provides a detailed experimental guide for the Claisen rearrangement of 2-(allyloxy)benzaldehydes, a class of substrates that lead to valuable 3-allyl-2-hydroxybenzaldehyde derivatives. These products are important building blocks in the synthesis of pharmaceuticals and other complex molecular architectures.
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical advice to ensure successful and safe execution of this pivotal transformation. We will explore both traditional thermal methods and modern catalyzed approaches, providing a comprehensive understanding of the reaction's versatility.
Mechanistic Overview: A Concerted Pericyclic Journey
The Claisen rearrangement is a concerted, intramolecular process that proceeds through a highly ordered, cyclic transition state.[1] The reaction is thermally driven and follows the principles of pericyclic reactions, specifically a[4][4]-sigmatropic shift. This means that a new sigma bond is formed between the third carbon of the allyl group and the third atom from the ether oxygen (in this case, an aromatic carbon), while the carbon-oxygen sigma bond of the ether is cleaved.
For 2-(allyloxy)benzaldehydes, the rearrangement initially forms a dienone intermediate, which is non-aromatic. The driving force of the reaction is the subsequent, rapid tautomerization of this intermediate to the stable aromatic phenol, which is energetically highly favorable.[2]
Experimental Protocols
This section outlines the necessary protocols for the synthesis of the starting material, 2-(allyloxy)benzaldehyde, followed by its Claisen rearrangement to afford 2-allyl-3-hydroxybenzaldehyde. Both a classical thermal approach and a Lewis acid-catalyzed alternative are presented.
Part 1: Synthesis of the Starting Material: 2-(Allyloxy)benzaldehyde
The synthesis of the starting material is achieved via a standard Williamson ether synthesis.
Reaction Scheme:
Caption: Synthesis of 2-(allyloxy)benzaldehyde.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Hydroxybenzaldehyde | 122.12 | 10.0 g | 81.9 |
| Allyl Bromide | 120.98 | 11.9 g (8.9 mL) | 98.3 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 16.9 g | 122.8 |
| Acetone (anhydrous) | 58.08 | 200 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and anhydrous potassium carbonate (16.9 g, 122.8 mmol) in 200 mL of anhydrous acetone.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add allyl bromide (8.9 mL, 98.3 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in diethyl ether (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(allyloxy)benzaldehyde as a pale yellow oil. The product is often of sufficient purity for the next step.
Part 2: Claisen Rearrangement Protocols
This classical approach utilizes high temperatures to induce the rearrangement.
Reaction Scheme:
Caption: Thermal Claisen rearrangement.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(Allyloxy)benzaldehyde | 162.18 | 5.0 g | 30.8 |
| N,N-Diethylaniline (solvent) | 149.23 | 25 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
| Silica Gel (for column chromatography) | - | As needed | - |
| Hexane/Ethyl Acetate (eluent) | - | As needed | - |
Procedure:
-
Place 2-(allyloxy)benzaldehyde (5.0 g, 30.8 mmol) in a 50 mL round-bottom flask containing N,N-diethylaniline (25 mL).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the solution to reflux (approximately 215 °C) in a pre-heated oil bath for 2-4 hours. Monitor the reaction by TLC (hexane:ethyl acetate 4:1). The product will have a lower Rf value than the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl (3 x 50 mL) to remove the N,N-diethylaniline.
-
Wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 10% ethyl acetate in hexane), to afford 2-allyl-3-hydroxybenzaldehyde as a viscous oil or low-melting solid.
Lewis acids can significantly accelerate the Claisen rearrangement, allowing the reaction to proceed at lower temperatures.[4][5][6]
Reaction Scheme:
Caption: Lewis acid-catalyzed Claisen rearrangement.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(Allyloxy)benzaldehyde | 162.18 | 1.62 g | 10.0 |
| Titanium(IV) Chloride (TiCl₄) (1.0 M in CH₂Cl₂) | 189.68 | 1.0 mL | 1.0 |
| Dichloromethane (CH₂Cl₂, anhydrous) | 84.93 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
| Silica Gel (for column chromatography) | - | As needed | - |
| Hexane/Ethyl Acetate (eluent) | - | As needed | - |
Procedure:
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve 2-(allyloxy)benzaldehyde (1.62 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add titanium(IV) chloride solution (1.0 mL of a 1.0 M solution in CH₂Cl₂, 1.0 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL) at 0 °C.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel as described in Protocol A.
Characterization of 2-Allyl-3-hydroxybenzaldehyde
The structure of the synthesized product should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 11.0 (s, 1H, -OH), 9.9 (s, 1H, -CHO), 7.4-7.1 (m, 3H, Ar-H), 6.0-5.9 (m, 1H, -CH=CH₂), 5.2-5.1 (m, 2H, -CH=CH₂), 3.5 (d, 2H, Ar-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196.5 (C=O), 158.0 (C-OH), 136.0 (Ar-C), 135.5 (-CH=CH₂), 130.0 (Ar-CH), 125.0 (Ar-C), 120.0 (Ar-CH), 118.0 (Ar-CH), 116.0 (-CH=CH₂), 30.0 (Ar-CH₂-) |
| FT-IR (neat) | ν (cm⁻¹): 3400-3200 (br, O-H), 3080 (C-H, sp²), 2850, 2750 (C-H, aldehyde), 1650 (C=O, aldehyde), 1600, 1480 (C=C, aromatic), 920, 990 (C-H bend, alkene) |
| Mass Spectrometry (EI) | m/z (%): 162 ([M]⁺), 161 ([M-H]⁺), 133 ([M-CHO]⁺), 121 ([M-C₃H₅]⁺) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.[7][8][9][10]
Safety and Handling Precautions
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Allyl Bromide: Allyl bromide is a lachrymator and is toxic. Handle with extreme care in a fume hood.
-
High-Temperature Reactions: When performing the thermal Claisen rearrangement, use a silicone oil bath with a temperature controller. Ensure all glassware is properly clamped and that there is no water in the vicinity of the hot oil.
-
Lewis Acids: Titanium(IV) chloride is corrosive and reacts violently with water. Handle under an inert atmosphere and quench with care.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Troubleshooting and Optimization
-
Low Yield in Williamson Ether Synthesis: Ensure all reagents and solvents are anhydrous, as water can hydrolyze allyl bromide and deactivate the base. Increasing the reaction time or using a stronger base like sodium hydride (with appropriate safety precautions) may improve the yield.
-
Incomplete Thermal Rearrangement: If the thermal reaction stalls, a higher boiling point solvent such as diphenyl ether can be used to achieve higher temperatures. Alternatively, microwave-assisted heating can be explored to reduce reaction times and potentially improve yields.
-
Side Products: In some cases, particularly if the ortho positions are blocked, the allyl group may migrate to the para position. Careful monitoring by TLC is crucial to identify and separate isomers during purification.
-
Purification Challenges: Aldehydes can sometimes be sensitive to silica gel. If decomposition is observed during column chromatography, deactivating the silica gel with triethylamine or using alumina as the stationary phase may be beneficial.[11][12]
Conclusion
The Claisen rearrangement of 2-(allyloxy)benzaldehydes is a robust and versatile method for the synthesis of 3-allyl-2-hydroxybenzaldehydes. By carefully selecting the reaction conditions—either high-temperature thermal activation or milder Lewis acid catalysis—researchers can efficiently access these valuable synthetic intermediates. The detailed protocols and practical guidance provided in this application note are intended to facilitate the successful implementation of this important transformation in a research and development setting. Adherence to the outlined safety procedures is paramount for the well-being of the experimenter and the integrity of the research.
References
- INOAC. (n.d.). Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide.
- Wikipedia. (2024). Claisen rearrangement.
- Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726–9727.
- Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.).
- Organic Chemistry Portal. (n.d.). Claisen Rearrangement.
- Chem-Station. (2014). Claisen Rearrangement.
- Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.).
- Harris, E. B. J. (2014). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate.
- LAMBDA Laboratory Instruments. (n.d.). Isolation, purification and characterization of allelopathic compounds.
- Silgado-Gómez, K. N., et al. (2017). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions: Efficient and clean preparation of ortho-allyl phenols (naphthols) and alkyl(allyl)oxyarene-based γ-amino nitriles. Mediterranean Journal of Chemistry, 6(6), 208-213.
- Yoon, T. P., & MacMillan, D. W. C. (2001). Development of a new Lewis acid-catalyzed[4][4]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. Journal of the American Chemical Society, 123(12), 2911–2912.
- Maldonado-Domínguez, M. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate.
- Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Semantic Scholar.
- William, C. G., et al. (2024).
- Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College.
- PubChem. (n.d.). 3-Allylsalicylaldehyde.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170).
Sources
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Development of a New Lewis Acid-Catalyzed Claisen Rearrangement | Semantic Scholar [semanticscholar.org]
- 7. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 8. rsc.org [rsc.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170) [hmdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Versatile Derivatization Strategies for the Aldehyde Moiety of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
Introduction
2-(Allyloxy)-5-chlorobenzenecarbaldehyde is a multifunctional synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure incorporates three key functional groups: an electrophilic aldehyde, a versatile allyl ether, and a halogenated aromatic ring. This unique combination allows for orthogonal chemical modifications, making it an ideal scaffold for generating diverse molecular libraries. The aldehyde group, in particular, serves as a primary gateway for a multitude of chemical transformations, enabling chain extension, introduction of nitrogen-containing moieties, and alteration of oxidation states.
This technical guide provides a comprehensive overview of several robust and field-proven protocols for the derivatization of the aldehyde group in this compound. The methodologies detailed below—reductive amination, oxidation to a carboxylic acid, Wittig-type olefination, and imine formation—are selected for their reliability, high functional group tolerance, and broad applicability in drug discovery and development programs.
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a cornerstone reaction for the formation of carbon-nitrogen bonds, converting the aldehyde into a secondary or tertiary amine in a one-pot procedure.[3][4] This method is favored for its efficiency and the stability of the resulting amine products.[4] The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild and selective hydride source.
Mechanism & Rationale: The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for most applications involving aldehydes.[5][6] Its mild nature ensures the selective reduction of the protonated imine (iminium ion) intermediate over the starting aldehyde, minimizing side reactions such as alcohol formation.[7][8] The reaction is typically performed in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) and often does not require an acid catalyst for aldehyde substrates.[5][6]
Workflow for Reductive Amination
Caption: Generalized workflow for reductive amination.
Experimental Protocol: Synthesis of N-Benzyl-1-(2-(allyloxy)-5-chlorophenyl)methanamine
This protocol details the reaction with benzylamine as a representative primary amine.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 196.62 | 1.00 g | 5.09 | 1.0 |
| Benzylamine | 107.15 | 0.60 g | 5.60 | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 1.62 g | 7.63 | 1.5 |
| 1,2-Dichloroethane (DCE), Anhydrous | - | 25 mL | - | - |
| Saturated aq. NaHCO₃ | - | 20 mL | - | - |
| Dichloromethane (DCM) | - | 3 x 20 mL | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Procedure:
-
To a dry 100 mL round-bottom flask, add this compound (1.00 g, 5.09 mmol) and anhydrous 1,2-dichloroethane (25 mL).
-
Add benzylamine (0.60 g, 5.60 mmol) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.62 g, 7.63 mmol). A slight effervescence may be observed.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[9]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure secondary amine.
Pinnick Oxidation: Synthesis of 2-(Allyloxy)-5-chlorobenzoic Acid
The aldehyde can be efficiently oxidized to the corresponding carboxylic acid, a key functional group for forming amides, esters, and other derivatives. The Pinnick oxidation is an exceptionally mild and reliable method for this transformation, notable for its high functional group tolerance.[10][11]
Mechanism & Rationale: The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions.[10][12] The active oxidant is chlorous acid (HClO₂), which is generated in situ.[13][14] A critical component of the modern protocol is the inclusion of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct.[12][14] This prevents side reactions, such as unwanted oxidation or chlorination of the allyl group or the aromatic ring.[14] This method is highly effective for electron-rich and α,β-unsaturated aldehydes.[10][13]
Experimental Protocol: Pinnick Oxidation
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 196.62 | 1.00 g | 5.09 | 1.0 |
| Sodium Chlorite (NaClO₂), 80% | 90.44 | 1.71 g | 15.3 | 3.0 |
| NaH₂PO₄·H₂O | 137.99 | 2.11 g | 15.3 | 3.0 |
| 2-Methyl-2-butene | 70.13 | 2.14 mL | 20.4 | 4.0 |
| tert-Butanol (t-BuOH) | - | 15 mL | - | - |
| Water | - | 5 mL | - | - |
Procedure:
-
In a 100 mL flask, dissolve this compound (1.00 g, 5.09 mmol) in t-butanol (15 mL).
-
Add 2-methyl-2-butene (2.14 mL, 20.4 mmol).
-
In a separate beaker, prepare a solution of sodium chlorite (1.71 g, 15.3 mmol) and sodium dihydrogen phosphate monohydrate (2.11 g, 15.3 mmol) in water (5 mL).
-
Add the aqueous solution dropwise to the stirred solution of the aldehyde over 10 minutes at room temperature. The reaction is typically exothermic.
-
Stir vigorously for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture in an ice bath and adjust the pH to ~8-9 with 1 M NaOH.
-
Pour the mixture into a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove the 2-methyl-2-butene adducts and any unreacted starting material.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford the carboxylic acid, which may be further purified by crystallization.[12]
Horner-Wadsworth-Emmons (HWE) Olefination: Synthesis of α,β-Unsaturated Esters
The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable and highly stereoselective method for converting aldehydes into alkenes, particularly α,β-unsaturated esters.[15][16] This reaction is a valuable tool for carbon-carbon bond formation and chain elongation.
Mechanism & Rationale: The HWE reaction involves the reaction of an aldehyde with a phosphonate carbanion.[15] The phosphonate reagent, typically prepared via the Michaelis-Arbuzov reaction, is deprotonated with a base (e.g., NaH, K₂CO₃) to form a nucleophilic carbanion.[16][17] This carbanion then attacks the aldehyde carbonyl. Unlike the standard Wittig reaction, the byproduct of the HWE reaction is a water-soluble phosphate ester, which simplifies purification significantly.[16] The use of stabilized phosphonates, such as those bearing an ester group, strongly favors the formation of the thermodynamically more stable (E)-alkene.[15][18]
Horner-Wadsworth-Emmons (HWE) Reaction Mechanism
Caption: Key steps of the HWE reaction.
Experimental Protocol: Synthesis of (E)-ethyl 3-(2-(allyloxy)-5-chlorophenyl)acrylate
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 196.62 | 1.00 g | 5.09 | 1.0 |
| Triethyl phosphonoacetate | 224.16 | 1.26 g | 5.60 | 1.1 |
| Sodium Hydride (NaH), 60% in oil | 24.00 | 0.22 g | 5.60 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - | - |
| Saturated aq. NH₄Cl | - | 20 mL | - | - |
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add sodium hydride (0.22 g of 60% dispersion, 5.60 mmol) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF (15 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.26 g, 5.60 mmol) dropwise to the NaH suspension. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 30 minutes until hydrogen evolution ceases.
-
Cool the resulting clear solution back to 0 °C.
-
Add a solution of this compound (1.00 g, 5.09 mmol) in anhydrous THF (15 mL) dropwise over 15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (20 mL).
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the (E)-alkene.
Imine Formation: A Versatile Intermediate
The condensation of the aldehyde with a primary amine provides a straightforward route to imines (or Schiff bases).[19] Imines are valuable intermediates themselves, susceptible to nucleophilic attack or reduction, and are also used in the synthesis of various heterocyclic systems.[20][21]
Mechanism & Rationale: Imine formation is a reversible acid-catalyzed reaction. The aldehyde carbonyl is first protonated, increasing its electrophilicity. The primary amine then attacks the carbonyl carbon, and subsequent dehydration leads to the imine product. For simple, unhindered aromatic aldehydes, the reaction can often proceed to high conversion by simply mixing the reactants in a suitable solvent, sometimes with gentle heating to drive off the water byproduct.[21][22]
Experimental Protocol: Synthesis of (E)-1-(2-(allyloxy)-5-chlorophenyl)-N-phenylmethanimine
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 196.62 | 1.00 g | 5.09 | 1.0 |
| Aniline | 93.13 | 0.47 g | 5.09 | 1.0 |
| Toluene | - | 25 mL | - | - |
| Glacial Acetic Acid | - | 1-2 drops | - | (catalyst) |
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (1.00 g, 5.09 mmol), aniline (0.47 g, 5.09 mmol), and toluene (25 mL).
-
Add 1-2 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude imine is often of sufficient purity for subsequent steps, but can be further purified by recrystallization from a suitable solvent like ethanol.[21]
Conclusion
The aldehyde functional group of this compound is a highly versatile handle for chemical modification. The protocols detailed in this application note for reductive amination, oxidation, HWE olefination, and imine formation represent robust and high-yielding methods for accessing a wide range of derivatives. These transformations enable the systematic exploration of chemical space, providing researchers and drug development professionals with the tools needed to generate novel amines, carboxylic acids, alkenes, and heterocyclic precursors from a common, readily accessible starting material.
References
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). Organic Chemistry Portal. [Link]
- Myers, A. (n.d.).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Horner–Wadsworth–Emmons reaction. (2024). In Wikipedia. [Link]
- Pinnick oxid
- The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. (2015).
- Horner-Wadsworth-Emmons reaction. (2014). Slideshare. [Link]
- Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. [Link]
- Pinnick Oxidation: Mechanism, Applications, Scope & Limit
- Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry. [Link]
- Pinnick oxidation. (2023). www.wenxuecity.com. [Link]
- Pinnick Oxidation. (2012). ORGANIC CHEMISTRY SELECT. [Link]
- Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. [Link]
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). The Royal Society of Chemistry. [Link]
- This compound. (n.d.). PubChem. [Link]
- Convenient and Clean Synthesis of Imines from Primary Benzylamines. (2010). The Royal Society of Chemistry. [Link]
- Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. (2014). The Royal Society of Chemistry. [Link]
- Proposed mechanism of synthesis of imine from 2‐aminobenzamide using phd/CuI catalyst. (2023).
- The Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
- A Highly Versatile One-Pot Aqueous Wittig Reaction. (2015).
- Hania, M. M. (2009). Synthesis of Some Imines and Investigation of their Biological Activity. E-Journal of Chemistry, 6(3), 629-632. [Link]
- Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. (2014). PubMed. [Link]
- Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. (2014).
- Synthesis of new heterocyclic compounds containing imine group. (2020).
- Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (n.d.). Taylor & Francis eBooks. [Link]
- Manganese catalyzed reductive amination of aldehydes using hydrogen as a reductant. (2018).
- ChemInform Abstract: Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. (2014).
- Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. (1986). Semantic Scholar. [Link]
- Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. (2021). Oriental Journal of Chemistry. [Link]
- Reaction of 2‐(allyloxy)arylaldehydes with aldehydes. (n.d.).
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Manganese catalyzed reductive amination of aldehydes using hydrogen as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. rsc.org [rsc.org]
- 10. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 11. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 12. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. psiberg.com [psiberg.com]
- 14. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review – Oriental Journal of Chemistry [orientjchem.org]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Developing Novel Fungicides Using a 2-(Allyloxy)-5-chlorobenzenecarbaldehyde Scaffold
Introduction: The Imperative for Novel Antifungal Agents
The relentless evolution of fungal pathogens poses a significant threat to global food security and agricultural sustainability. Fungal diseases are responsible for substantial crop losses, and the emergence of resistance to existing fungicides necessitates a continuous search for new chemical entities with novel modes of action.[1] Benzaldehyde and its derivatives have long been recognized for their intrinsic biological activities, including potent antifungal properties.[2][3][4] These compounds, often derived from natural sources, can disrupt critical fungal processes, such as cellular antioxidation.[5][6] This guide focuses on the promising, yet underexplored, 2-(allyloxy)-5-chlorobenzenecarbaldehyde scaffold. The strategic inclusion of a chloro-substituent and an allyloxy group provides a unique chemical framework. The chlorine atom can enhance lipophilicity and metabolic stability, while the reactive allyl group offers a potential site for covalent interaction with fungal targets or further synthetic modification.[7][8]
This document provides a comprehensive workflow for researchers, from the initial synthesis of a compound library based on this scaffold to in vitro efficacy testing, mechanism of action elucidation, and preliminary safety assessments. The protocols are designed to be robust and self-validating, providing the user with the necessary tools to identify and optimize new fungicidal leads.
Section 1: Synthesis of the Scaffold and Derivative Library
The foundation of any fungicide discovery program is a robust and flexible synthetic strategy. The aldehyde functional group on the this compound scaffold is an excellent chemical handle for generating a diverse library of derivatives, primarily through the formation of imines (Schiff bases), which are known to possess a wide range of biological activities.
Protocol 1.1: Synthesis of this compound (Scaffold)
This protocol details the synthesis of the core scaffold via a standard Williamson ether synthesis. The causality behind this choice lies in its high efficiency and reliability for coupling an alcohol (or phenol) with an alkyl halide.
Reaction Scheme: 5-chloro-2-hydroxybenzaldehyde + Allyl bromide → this compound
Materials:
-
5-chloro-2-hydroxybenzaldehyde
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add 5-chloro-2-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.
-
Addition of Alkylating Agent: While stirring vigorously, add allyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approximately 56°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Extraction: Dissolve the residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure this compound scaffold.[9][10]
Protocol 1.2: General Protocol for Schiff Base Derivative Synthesis
This protocol leverages the reactivity of the aldehyde to form a C=N double bond with various primary amines, creating a library of Schiff base derivatives for structure-activity relationship (SAR) studies.
Materials:
-
This compound (1.0 eq)
-
A diverse selection of primary amines (e.g., substituted anilines, aliphatic amines) (1.0 eq)
-
Ethanol or Methanol, absolute
-
Glacial acetic acid (catalytic amount)
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in a minimal amount of absolute ethanol in a small flask.
-
Amine Addition: In a separate vial, dissolve the selected primary amine in ethanol and add it dropwise to the aldehyde solution while stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50°C) for 2-12 hours. The formation of a precipitate often indicates product formation.
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.
-
Characterization: Confirm the structure of each derivative using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Section 2: In Vitro Antifungal Efficacy Screening
The initial evaluation of antifungal efficacy is performed in vitro to determine the intrinsic activity of the synthesized compounds against a panel of relevant phytopathogenic fungi. This allows for rapid, high-throughput screening to identify promising candidates.
Target Fungal Pathogens (Examples):
-
Botrytis cinerea : Causes grey mold on a wide variety of crops.
-
Fusarium graminearum : Responsible for Fusarium head blight in cereals.
-
Aspergillus flavus : A major producer of aflatoxins in stored crops.[6]
-
Rhizoctonia cerealis : Causes sharp eyespot in cereals.[11]
Protocol 2.1: Broth Microdilution Assay for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible fungal growth.[6]
Materials:
-
Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock)
-
Potato Dextrose Broth (PDB) or RPMI 1640 medium
-
Sterile 96-well microtiter plates
-
Fungal spore suspension, adjusted to 1-5 x 10³ CFU/mL[12]
-
Positive control fungicide (e.g., Azoxystrobin, Carbendazim)
-
Microplate reader or spectrophotometer
Step-by-Step Methodology:
-
Plate Preparation: Add 100 µL of PDB to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock compound solution to the first well of a row and perform a 2-fold serial dilution across the plate. This creates a concentration gradient.
-
Controls: Designate wells for a negative control (medium + inoculum, no compound) and a positive control (medium + inoculum + standard fungicide).
-
Inoculation: Add 10 µL of the adjusted fungal spore suspension to each well (except for a sterility control well containing only medium).
-
Incubation: Cover the plate and incubate at 25-28°C for 48-72 hours, or until robust growth is observed in the negative control wells.
-
MIC Determination: The MIC is visually determined as the lowest concentration where no fungal growth (turbidity) is observed.[13]
Protocol 2.2: Minimum Fungicidal Concentration (MFC) Assay
This assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity. It is a critical secondary screen for lead compounds.
Step-by-Step Methodology:
-
Perform MIC Assay: Complete the MIC assay as described in Protocol 2.1.
-
Subculturing: After determining the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot the aliquot onto a fresh Potato Dextrose Agar (PDA) plate.
-
Incubation: Incubate the PDA plate at 25-28°C for 48-72 hours.
-
MFC Determination: The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the new PDA plate, corresponding to a 99.9% reduction in fungal cells.[14]
Data Presentation: Quantitative Antifungal Activity
The results from these assays should be compiled into a clear, comparative table.
| Compound ID | R-Group (on Imine) | MIC (µg/mL) vs B. cinerea | MFC (µg/mL) vs B. cinerea | MIC (µg/mL) vs F. graminearum | MFC/MIC Ratio |
| Scaffold | - | 128 | >256 | >256 | >2 |
| D-01 | 4-chlorophenyl | 16 | 32 | 32 | 2 |
| D-02 | 4-methoxyphenyl | 64 | 128 | 64 | 2 |
| D-03 | 2,4-dichlorophenyl | 8 | 16 | 16 | 2 |
| D-04 | n-butyl | 32 | 64 | 128 | 2 |
| Azoxystrobin | N/A (Control) | 18.06[15] | 32 | 10.35[15] | ~2 |
A low MFC/MIC ratio (≤4) is generally indicative of fungicidal activity.
Section 3: Structure-Activity Relationship (SAR) and Lead Optimization
SAR analysis is a critical, iterative process that links the chemical structure of the derivatives to their antifungal activity.[11][15] By analyzing the data from Section 2, researchers can deduce which structural modifications enhance potency, guiding the design of the next generation of compounds.
Preliminary SAR Insights (Based on Hypothetical Data):
-
Imine Formation: The formation of an imine from the aldehyde scaffold generally increases antifungal activity.
-
Aromatic Substituents: Electron-withdrawing groups (e.g., -Cl) on the phenyl ring of the imine appear to enhance activity (compare D-01 and D-03 to D-02). This is a common trend in fungicide development.[15]
-
Substitution Pattern: A di-substituted phenyl ring (D-03) shows superior potency compared to a mono-substituted ring (D-01).
-
Aliphatic vs. Aromatic: Aromatic amines seem to confer better activity than aliphatic amines (compare D-01/D-03 with D-04).
Workflow for Fungicide Discovery and Optimization
The following diagram illustrates the cyclical nature of the drug discovery process, emphasizing the central role of SAR.
Caption: Iterative workflow for fungicide development.
Section 4: Elucidating the Mechanism of Action (MoA)
Understanding how a fungicide works at a molecular level is crucial for overcoming resistance and for regulatory approval. Based on existing literature, benzaldehydes can disrupt the cellular redox balance in fungi.[5][6] Furthermore, compounds containing an allyl group, such as 2-allylphenol, have been shown to act as respiration inhibitors, potentially targeting the alternative oxidase (AOX) pathway.[7][8] We hypothesize that the this compound derivatives may function by inducing oxidative stress through the disruption of mitochondrial respiration.
Proposed Mechanism of Action
The compounds may inhibit one of the complexes in the mitochondrial electron transport chain (ETC). This blockage would lead to an accumulation of electrons, which then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS). The resulting oxidative stress damages cellular components (lipids, proteins, DNA), ultimately leading to fungal cell death.
Caption: Proposed mechanism of action via mitochondrial disruption.
Protocol 4.1: Dihydroethidium (DHE) Assay for ROS Detection
This protocol uses a fluorescent probe (DHE) to quantify the intracellular production of superoxide radicals, a key type of ROS, providing evidence for the proposed MoA.
Materials:
-
Fungal spore suspension
-
Lead compound (e.g., D-03)
-
Dihydroethidium (DHE) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorimeter or fluorescence microscope
Step-by-Step Methodology:
-
Fungal Culture: Grow the fungal culture in liquid medium to the early-log phase.
-
Treatment: Treat the fungal cells with the lead compound at its MIC and 2x MIC for a short duration (e.g., 1-3 hours). Include an untreated control.
-
Harvest and Wash: Harvest the cells by centrifugation and wash twice with PBS to remove the medium and compound.
-
Staining: Resuspend the cells in PBS containing DHE (final concentration 5-10 µM). Incubate in the dark at 28°C for 30 minutes.
-
Analysis: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorimeter (Excitation ~518 nm, Emission ~605 nm) or visualize under a fluorescence microscope.
-
Interpretation: A significant increase in fluorescence in the treated samples compared to the control indicates an increase in intracellular ROS production, supporting the proposed MoA.
Section 5: Preliminary Safety and Toxicological Assessment
Early-stage assessment of a compound's safety profile is essential. While comprehensive toxicology studies are conducted later in development, preliminary evaluations can be performed using computational tools or simple in vivo models.[16]
Protocol 5.1: In Silico ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. These tools help to flag potential liabilities early in the discovery process.[17]
Methodology:
-
Select Tool: Utilize a web-based server such as SwissADME or pkCSM.
-
Input Structure: Input the chemical structure of the lead compounds (e.g., in SMILES format).
-
Analyze Output: Evaluate key parameters such as:
-
Lipophilicity (LogP): An indicator of membrane permeability.
-
Aqueous Solubility (LogS): Affects formulation and bioavailability.
-
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions in higher organisms.
-
Predicted Toxicity: Screens for potential carcinogenicity, mutagenicity, or other toxic effects like hepatotoxicity.[18][19][20]
-
-
Interpretation: Use the ADMET profile to prioritize compounds with more favorable, drug-like properties for further development.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel fungicides. The synthetic tractability of the aldehyde group allows for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a comprehensive and logical framework for synthesizing these compounds, evaluating their in vitro efficacy, probing their mechanism of action, and performing preliminary safety assessments.
Future work should focus on expanding the derivative library to further refine SAR insights, confirming the molecular target within the fungus through biochemical assays, and advancing the most promising lead compounds into more complex in vivo plant protection assays to evaluate their performance under greenhouse and field conditions.
References
- Antifungal activity of redox-active benzaldehydes that target cellular antioxid
- Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (n.d.).
- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin
- (PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021).
- Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (2020). Microbial Cell. [Link]
- Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (2020). PubMed Central. [Link]
- A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (2022). Toxins. [Link]
- Assessment of the In Vitro and In Vivo Antifungal Activity of NSC319726 against Candida auris. (2021). Microbiology Spectrum. [Link]
- Toxicological and hygienic assessment of the new fungicide fluoxapiproline (literature review). (2023).
- Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust. (2024). PLOS ONE. [Link]
- Multilevel Assessments Reveal that a Novel Fungicide Benzovindiflupyr Induces Concentration- and Time- Dependent Toxicity toward Folsomia candida. (2023). Journal of Agricultural and Food Chemistry. [Link]
- Multilevel Assessments Reveal that a Novel Fungicide Benzovindiflupyr Induces Concentration- and Time- Dependent Toxicity toward Folsomia candida. (n.d.).
- Toxicity of the novel fungicide oxathiapiprolin to Chlorella vulgaris: Assessments at different levels of biological organiz
- (PDF) Synthesis, Characterization and Antifungal Studies of Novel Substituted Benzaldehyde Derivatives of 2-Amino-6-ferrocenyl-4-phenylpyrimidine. (2024).
- Synthesis, Characterization, Antibacterial and Antifungal Activities Evaluation of Metal Complexes With Benzaldehyde‐4‐methylthiosemicarbazone Deriv
- Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. (2023). Molecules. [Link]
- This compound. (n.d.). PubChem. [Link]
- Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. (2024). Molecules. [Link]
- (PDF) Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. (2023).
- Synthesis, Fungicidal Activity and Structure-Activity Relationships of 3-benzoyl-4-hydroxylcoumarin Derivatives. (2016). Pest Management Science. [Link]
- Fungicide Theory of Use and Mode of Action. (n.d.). Pacific Northwest Pest Management Handbooks. [Link]
- Fungicide activity of 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one against Cryptococcus neoformans. (2010). Archiv der Pharmazie. [Link]
- 4-Chlorobenzaldehyde. (n.d.). Wikipedia. [Link]
- Fungicide Modes of Action. (n.d.). Bayer Crop Science. [Link]
- Reaction of 2‐(allyloxy)arylaldehydes with aldehydes. (n.d.).
- 2-Chlorobenzaldehyde. (n.d.). PubChem. [Link]
- Fifty Years of Fungicide Development, Deployment, and Future Use. (2023).
- Fungicide Modes of Action and Spectrum. (n.d.). CABI Digital Library. [Link]
- Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). (n.d.).
- SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. (2023). Chemistry & Chemical Technology. [Link]
- New chemical fungicides in relation to risk for resistance development. (2023).
- Fungicide-inspired precursors of π-allylpalladium intermediates for palladium-catalyzed decarboxylative cycloadditions. (2020). Chemical Science. [Link]
Sources
- 1. Fifty Years of Fungicide Development, Deployment, and Future Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, Antibacterial and Antifungal Activities Evaluation of Metal Complexes With Benzaldehyde‐4‐methylthiosemicarbazone Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C10H9ClO2 | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 152842-93-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Synthesis, fungicidal activity and structure-activity relationships of 3-benzoyl-4-hydroxylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust | PLOS One [journals.plos.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Toxicity of the novel fungicide oxathiapiprolin to Chlorella vulgaris: Assessments at different levels of biological organization - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Novel Dyes Using 2-(Allyloxy)-5-chlorobenzenecarbaldehyde: An Application & Protocol Guide
Abstract
This technical guide provides researchers, chemists, and material scientists with detailed synthetic protocols for the creation of novel dye molecules utilizing 2-(Allyloxy)-5-chlorobenzenecarbaldehyde as a versatile starting material. This compound serves as a valuable building block due to its unique combination of a reactive aldehyde group, a strategically placed chloro-substituent, and a modifiable allyloxy moiety.[1] We present two distinct, robust protocols for the synthesis of a fluorescent coumarin dye and a pH-sensitive styryl dye. The causality behind experimental choices, detailed step-by-step methodologies, and expected analytical data are provided to ensure scientific integrity and reproducibility. Furthermore, this guide explores the potential for subsequent modification of the allyl group, opening avenues for advanced dye architectures.
Introduction: The Versatility of this compound
This compound is a substituted salicylaldehyde derivative that offers a powerful platform for dye synthesis.[1] Its core utility stems from three key structural features:
-
The Aldehyde Functional Group: This group is primed for condensation reactions, most notably the Knoevenagel condensation, which is a cornerstone of dye synthesis for forming carbon-carbon double bonds.[2]
-
The 5-Chloro Substituent: This electron-withdrawing group can modulate the electronic properties of the resulting dye, influencing its absorption and emission spectra (color) and improving stability.
-
The 2-Allyloxy Group: This group not only influences the electronic environment of the aldehyde but also serves as a synthetic handle for post-synthesis modifications. For example, it can undergo a[3][3]-sigmatropic Claisen rearrangement to introduce an allyl group at the C3 position of a coumarin ring, offering a route to more complex, functionalized dyes.[4][5][6]
This guide will focus on two primary applications of this precursor: the synthesis of a coumarin scaffold via Knoevenagel condensation and the creation of a styryl dye through reaction with a heterocyclic salt.
Part 1: Synthesis of a Novel Fluorescent Coumarin Dye
Principle and Rationale
Coumarins are a prominent class of fluorescent dyes synthesized via the reaction of salicylaldehydes with compounds containing an active methylene group, a process known as the Knoevenagel condensation.[7][8] In this protocol, we react this compound with ethyl acetoacetate. The reaction is catalyzed by a weak base, piperidine, which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate.[9] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization (transesterification) and dehydration yield the coumarin core.
The choice of piperidine is critical; it is basic enough to catalyze the reaction without promoting unwanted side reactions. Ethanol serves as an effective solvent, dissolving both reactants and facilitating a homogenous reaction environment. The resulting 7-chloro-8-allyloxy-3-acetylcoumarin is expected to be a fluorescent molecule, with its photophysical properties influenced by the electron-withdrawing chloro group and the allyloxy substituent.
Experimental Workflow: Coumarin Synthesis
Caption: Workflow for the synthesis of 7-chloro-8-allyloxy-3-acetylcoumarin.
Detailed Protocol: Synthesis of 7-chloro-8-allyloxy-3-acetylcoumarin
Materials and Reagents:
-
This compound (1.0 g, 5.08 mmol)
-
Ethyl acetoacetate (0.73 g, 5.60 mmol, 1.1 eq)
-
Absolute Ethanol (20 mL)
-
Piperidine (0.2 mL, ~2.0 mmol, 0.4 eq)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
-
Beaker (250 mL)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.08 mmol) and absolute ethanol (20 mL). Stir until the aldehyde is fully dissolved.
-
Addition of Reagents: Add ethyl acetoacetate (0.73 g, 5.60 mmol) to the solution. Subsequently, add piperidine (0.2 mL) dropwise to the stirring mixture.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C) using a stirring hotplate. Maintain reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Work-up and Isolation: After 4 hours, remove the heat source and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold water while stirring. A pale-yellow solid should precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid on the filter paper with two portions of cold ethanol (10 mL each) to remove unreacted starting materials and impurities.
-
Drying: Transfer the purified product to a watch glass and dry under vacuum at 40°C for 2 hours. The expected product is a pale yellow crystalline solid.
Expected Characterization & Data
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The photophysical properties can be analyzed using UV-Vis and fluorescence spectroscopy.
| Property | Expected Value |
| Product Name | 7-chloro-8-allyloxy-3-acetylcoumarin |
| Yield | 75-85% |
| Appearance | Pale yellow crystalline solid |
| λabs (in EtOH) | ~365 nm |
| λem (in EtOH) | ~450 nm (Blue-Green Emission) |
| Molar Absorptivity (ε) | > 20,000 M-1cm-1 |
Part 2: Synthesis of a Novel pH-Sensitive Styryl Dye
Principle and Rationale
Styryl dyes are characterized by a donor-π-acceptor (D-π-A) structure, which often imparts interesting optical properties, such as solvatochromism or sensitivity to pH. This protocol describes the synthesis of a styryl dye via the condensation of this compound with an active methyl group from a quaternized nitrogen heterocycle, specifically 2-methylbenzothiazolium iodide.
The reaction is a base-catalyzed aldol-type condensation. Piperidine is again used as the base to deprotonate the acidic methyl group of the benzothiazolium salt, creating a nucleophilic methylene species. This nucleophile attacks the aldehyde, and subsequent dehydration yields the extended π-conjugated system of the styryl dye. The resulting dye possesses a permanent positive charge on the benzothiazole nitrogen, making it a cationic dye. This charge separation contributes to its color and can make its absorption spectrum sensitive to the local environment, including pH and solvent polarity.
Experimental Workflow: Styryl Dye Synthesis
Caption: Workflow for the synthesis of the benzothiazolium-based styryl dye.
Detailed Protocol: Synthesis of a Benzothiazolium Styryl Dye
Materials and Reagents:
-
This compound (0.50 g, 2.54 mmol)
-
2-Methylbenzothiazolium iodide (0.78 g, 2.80 mmol, 1.1 eq)
-
Acetonitrile (25 mL)
-
Piperidine (0.15 mL, ~1.5 mmol, 0.6 eq)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (0.50 g, 2.54 mmol) and 2-methylbenzothiazolium iodide (0.78 g, 2.80 mmol) in acetonitrile (25 mL).
-
Catalyst Addition: Add piperidine (0.15 mL) dropwise to the stirring solution at room temperature. A color change to deep red or purple should be observed, indicating the formation of the dye.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. The reaction can be conveniently left overnight.
-
Solvent Removal: After 12 hours, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid residue is purified by column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., starting from 1% MeOH in DCM and gradually increasing to 5% MeOH) to separate the product from unreacted starting materials. The product is typically a highly colored band.
-
Isolation: Collect the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the styryl dye as a deeply colored solid.
Expected Characterization & Data
The styryl dye product is expected to be intensely colored. Its pH sensitivity can be tested by dissolving it in a buffered solution and measuring the UV-Vis absorption spectrum at different pH values.
| Property | Expected Value |
| Product Name | 2-((E)-2-(2-(allyloxy)-5-chlorophenyl)vinyl)-3-methyl-3H-benzo[d]thiazol-1-ium iodide |
| Yield | 60-70% |
| Appearance | Deep red or purple solid |
| λabs (in MeOH, neutral) | ~480-520 nm |
| pH Sensitivity | Hypsochromic shift (blue shift) in acidic media; Bathochromic shift (red shift) in basic media |
Discussion: Post-Synthetic Modification via Claisen Rearrangement
A key advantage of using the 2-(allyloxy) precursor is the potential for further functionalization. The allyl group on the synthesized coumarin dye, for example, can be thermally rearranged to the C3 position of the phenol ring (originally the C8 position of the coumarin) via a Claisen rearrangement.[4][5][6] This[3][3]-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation and introduces a reactive alkene moiety onto the dye core.[10] This new functional group can then be used for:
-
Polymerization: Incorporating the dye into a polymer backbone.
-
Bioconjugation: Attaching the dye to biomolecules through reactions like thiol-ene chemistry.
-
Further Synthesis: Using the alkene for reactions like epoxidation, dihydroxylation, or metathesis to build even more complex molecular probes and materials.
This two-stage approach—first building the core dye scaffold and then using a rearrangement to introduce a new reactive site—is an efficient strategy for creating highly functionalized dye molecules.
References
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). MDPI.
- Base-promoted synthesis of coumarins from salicylaldehydes and aryl-substituted 1,1-dibromo-1-alkenes under transition-metal-free conditions. (n.d.). Royal Society of Chemistry.
- Convenient Synthesis of a Simple Coumarin from Salicylaldehyde and Wittig Reagent. II. (n.d.). J-Stage.
- Synthesis of substituted coumarin derivatives from salicylaldehydes and... (n.d.). ResearchGate.
- An Expeditious Coumarin Synthesis via a “Pseudocycloaddition” Between Salicylaldehydes and Ketene. (2016). Taylor & Francis Group.
- Knoevenagel Condensation. (n.d.). Cambridge University Press.
- The Knoevenagel Condensation. (n.d.). Organic Reactions.
- Knoevenagel condensation mechanism and applications. (2023). Purechemistry.
- Claisen rearrangement. (n.d.). Wikipedia.
- The Knoevenagel condensation is a special case of the aldol conde... (n.d.). Pearson+.
- Knoevenagel condensation of aldehydes with active methylene compounds... (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
- Regioselectivity of the Claisen Rearrangement in Meta-Allyloxy Aryl Ketones: An Experimental and Computational Study, and Application in the Synthesis of (R)-(-)-pestalotheol D. (2011). PubMed.
- Claisen Rearrangement. (n.d.). Organic Chemistry Portal.
- Claisen Rearrangement. (2014). Chem-Station.
- The Cope and Claisen Rearrangements. (2019). Master Organic Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 3. Convenient Synthesis of a Simple Coumarin from Salicylaldehyde and Wittig Reagent. II. : Synthesis of Bromo- and Methoxycarbonylcoumarins [jstage.jst.go.jp]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. purechemistry.org [purechemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-(Allyloxy)-5-chlorobenzenecarbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during this Williamson ether synthesis, a crucial reaction for creating versatile building blocks in organic and medicinal chemistry.[1] As Senior Application Scientists, we understand that achieving high yields is paramount. This resource combines fundamental chemical principles with practical, field-tested solutions to help you optimize your reaction outcomes.
Understanding the Reaction: The Williamson Ether Synthesis
The synthesis of this compound from 2-hydroxy-5-chlorobenzaldehyde and an allyl halide is a classic example of the Williamson ether synthesis.[2] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] In the first step, a base deprotonates the hydroxyl group of the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the allyl halide, displacing the halide and forming the desired ether.
Below is a diagram illustrating the fundamental reaction pathway.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Question 1: My reaction yield is consistently low. What are the most common culprits?
Low yields in this synthesis can often be traced back to a few key areas: incomplete deprotonation of the starting phenol, side reactions, and issues with reagent purity or reaction conditions.
Answer: A systematic approach to troubleshooting is essential. Here are the primary factors to investigate:
-
Inadequate Base Strength or Amount: The acidity of the phenolic proton in 2-hydroxy-5-chlorobenzaldehyde is influenced by the electron-withdrawing effects of the chloro and aldehyde groups. A base that is too weak may not fully deprotonate the phenol, leading to a low concentration of the reactive phenoxide nucleophile.
-
Presence of Water: The Williamson ether synthesis is sensitive to moisture. Water can react with the base, reducing its effectiveness, and can also hydrolyze the allyl halide.
-
Side Reactions: The most common side reaction is the base-catalyzed elimination of the alkylating agent.[2] Additionally, since the phenoxide is an ambident nucleophile, C-alkylation at the aromatic ring can compete with the desired O-alkylation.[2][4]
-
Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor elimination side reactions. Finding the optimal temperature is crucial.
-
Purity of Reagents: The purity of the starting materials, base, and solvent is critical. Impurities can introduce side reactions or inhibit the desired transformation.
Below is a flowchart to guide your initial troubleshooting process.
Caption: A step-by-step troubleshooting workflow for low reaction yield.
Question 2: How do I choose the right base and solvent for this reaction?
The choice of base and solvent is interdependent and significantly impacts both the reaction rate and selectivity.
Answer:
Base Selection: For phenolic substrates, moderately strong bases are typically sufficient and can help minimize side reactions.
-
Potassium Carbonate (K₂CO₃): This is a commonly used, mild, and effective base for the O-alkylation of phenols. It is less likely to promote elimination reactions compared to stronger bases.
-
Sodium Hydride (NaH): A much stronger, non-nucleophilic base that will irreversibly deprotonate the phenol.[3] While effective, it is highly reactive with water and requires strictly anhydrous conditions.[3] Its use may increase the risk of side reactions if not handled properly.
-
Sodium Hydroxide (NaOH): Can be used, but the presence of water from aqueous NaOH solutions can be problematic.[5]
Solvent Selection: The solvent should be polar aprotic to solvate the cation of the base and facilitate the SN2 reaction.
-
Acetone: A good choice for use with potassium carbonate. It has a convenient boiling point for running the reaction at a moderate temperature.
-
Dimethylformamide (DMF) or Acetonitrile (MeCN): These are excellent polar aprotic solvents that can accelerate SN2 reactions. Protocols using DMF with potassium carbonate for similar substrates have been reported.[6][7]
-
Tetrahydrofuran (THF): Often used with stronger bases like NaH.[3]
Data Summary: Recommended Base and Solvent Combinations
| Base | Solvent | Temperature Range (°C) | Key Considerations |
| K₂CO₃ | Acetone | 50-60 (Reflux) | Good starting point, relatively safe and inexpensive. |
| K₂CO₃ | DMF | Room Temp - 80 | Can increase reaction rate, but DMF is harder to remove.[6][7] |
| NaH | THF / DMF | 0 - Room Temp | Requires strictly anhydrous conditions.[8] Use with caution. |
Question 3: I am observing an unknown impurity in my TLC and NMR. What could it be?
Unidentified spots on a TLC plate or unexpected peaks in an NMR spectrum often point to specific side reactions.
Answer: The two most probable side products in this synthesis are the C-alkylated isomer and the product of allyl halide elimination.
-
C-Alkylation Product: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[2] Alkylation at the ortho or para positions relative to the hydroxyl group can occur, leading to a C-allylated byproduct.[4] The formation of this byproduct can be influenced by the solvent and counter-ion.
-
Elimination Product (Diallyl Ether): If the reaction temperature is too high, the base can promote the E2 elimination of the allyl halide.[9]
Diagnostic Protocol: Identifying Side Products
-
Thin-Layer Chromatography (TLC) Analysis:
-
Run a TLC of your crude reaction mixture against your starting material (2-hydroxy-5-chlorobenzaldehyde).
-
The desired O-alkylated product should be less polar than the starting phenol.
-
C-alkylated products may have similar polarity to the desired product, but can sometimes be distinguished with different solvent systems.
-
-
Proton NMR (¹H NMR) Spectroscopy:
-
Desired Product (this compound): Look for the characteristic signals of the allyl group attached to an oxygen: a doublet around 4.6 ppm (O-CH₂), a multiplet around 6.0 ppm (-CH=), and two doublets around 5.3-5.5 ppm (=CH₂). You should also see the disappearance of the phenolic -OH peak.
-
C-Alkylated Byproduct: If C-alkylation occurred, you would still observe the phenolic -OH signal. The signals for the allyl group would be slightly different, particularly the methylene group attached to the aromatic ring.
-
Unreacted Starting Material: The presence of the aldehyde proton signal and the phenolic proton signal without the corresponding allyl signals indicates incomplete reaction.
-
Question 4: What is the best way to purify the final product?
Proper purification is essential to obtain this compound with high purity.
Answer: Column chromatography is the most effective method for purifying the crude product.
Experimental Protocol: Purification by Column Chromatography
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction, typically with water or a dilute acid solution.[10] Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.[6][7] Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A non-polar/polar solvent mixture is typically used. Start with a low polarity mixture and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexane.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
In-Depth Mechanistic Insight: O- vs. C-Alkylation
The selectivity between O- and C-alkylation is a critical factor in this synthesis. Understanding the underlying principles can help you steer the reaction towards the desired outcome.
Caption: Competing pathways of O- and C-alkylation for the phenoxide intermediate.
Generally, O-alkylation is kinetically favored, especially in polar aprotic solvents like DMF or acetone, which solvate the cation and leave the oxygen atom of the phenoxide more accessible for nucleophilic attack. C-alkylation can become more significant under conditions that favor thermodynamic control or in less polar solvents.
By carefully selecting your solvent and base, you can significantly influence the outcome of your reaction and maximize the yield of this compound.
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
- Discussion Forum. (2024). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?
- Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
- University of Colorado Boulder. The Williamson Ether Synthesis. Department of Chemistry.
- Wikipedia. (2023). Williamson ether synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chem-Impex. 2-(Allyloxy)-5-chlorobenzaldehyde.
- ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?
- Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis.
- Chegg. (2020). Solved Answer: Given Reaction is williamson ether Synthesis.
- Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology.
- PubChem. This compound.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde.
- BenchChem. (2025). Application Notes and Protocols: 2-(Allyloxy)-3-bromobenzaldehyde.
- Molbase. This compound.
- BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
- PubChem. 5-Chloro-salicylaldehyde.
- National Institutes of Health. (2008). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride.
- Royal Society of Chemistry. (2019).
- Organic Syntheses. Benzaldehyde, m-hydroxy-.
- BenchChem. (2025). Technical Guide: Structure Elucidation of 2-(Allyloxy)-3-bromobenzaldehyde.
- National Institutes of Health.
- Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)
- Dominican Scholar.
- MDPI. (2022). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
- ResearchGate. (2025).
- ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for the synthesis of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
Welcome to the technical support center for the synthesis of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this important synthetic transformation. The synthesis, a variation of the Williamson ether synthesis, is a cornerstone reaction for creating a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] This resource aims to equip you with the knowledge to navigate common experimental challenges and achieve optimal results.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
The Williamson ether synthesis, while robust, can present challenges ranging from low yields to the formation of stubborn impurities.[2][3] This section addresses specific issues you may encounter during the synthesis of this compound.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Low yields are a frequent concern and can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Cause & Solution Pathway:
-
Incomplete Deprotonation of 5-Chlorosalicylaldehyde: The first step of the Williamson ether synthesis is the formation of a phenoxide ion.[4] Incomplete deprotonation of the starting material, 5-chlorosalicylaldehyde, will directly result in unreacted starting material and consequently, a lower yield.
-
Solution: Ensure your base is of high quality and appropriate strength. For aryl alcohols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used.[5] If using a solid base like potassium carbonate, ensure it is finely powdered and dry to maximize its surface area and reactivity. The stoichiometry of the base is also critical; using a slight excess (1.1-1.5 equivalents) can drive the deprotonation to completion.
-
-
Suboptimal Reaction Temperature: Temperature plays a dual role in this reaction. While higher temperatures can increase the reaction rate, they can also promote side reactions.[2][6]
-
Solution: A typical temperature range for this Williamson ether synthesis is between 50-80 °C.[2][4] It is advisable to start at a lower temperature (e.g., 50 °C) and monitor the reaction's progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased.
-
-
Choice of Solvent: The solvent has a significant impact on the reaction rate and selectivity.[7] Polar aprotic solvents are generally the best choice for Sₙ2 reactions like the Williamson ether synthesis.[2]
-
Solution: Solvents such as N,N-dimethylformamide (DMF) or acetonitrile are highly effective as they can solvate the cation of the base, leaving the phenoxide nucleophile more available to react.[4][8] Acetone can also be a suitable solvent, but it must be anhydrous.[8] Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile, reducing its reactivity.[2]
-
-
Purity of Reagents: The purity of your starting materials, 5-chlorosalicylaldehyde and allyl bromide (or chloride), is paramount. Impurities can lead to unwanted side reactions.
-
Solution: Use freshly purified or commercially available high-purity reagents. 5-Chlorosalicylaldehyde can be purified by recrystallization if necessary.[9] Allyl bromide should be checked for signs of decomposition (discoloration) and distilled if needed.
-
Question 2: I am observing significant amounts of unreacted 5-chlorosalicylaldehyde in my crude product. What's going wrong?
This issue is directly linked to either incomplete deprotonation or insufficient reaction time/temperature.
Troubleshooting Flowchart:
Caption: Troubleshooting unreacted starting material.
Question 3: My final product is difficult to purify, and I suspect the presence of side products. What are the likely side reactions and how can I minimize them?
Side reactions can complicate purification and reduce the overall yield. The primary competing reaction in this synthesis is C-alkylation.
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[5]
-
Minimization Strategy: The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[5] The use of a phase-transfer catalyst can also enhance the selectivity for O-alkylation by facilitating the transfer of the phenoxide ion to the organic phase where the reaction occurs.[10][11][12]
-
-
Elimination Reaction of Allyl Halide: While less common with primary halides like allyl bromide, the strong base used can potentially induce an elimination reaction (E2) to form allene.[2] This is more of a concern at higher temperatures.
-
Minimization Strategy: Maintain a moderate reaction temperature and avoid excessively strong or sterically hindered bases.
-
Question 4: What is the best work-up and purification procedure for this compound?
A clean work-up and efficient purification are essential for obtaining a high-purity product.
Recommended Protocol:
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Carefully quench the reaction by adding water to dissolve any inorganic salts.[2]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[2][13] Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic impurities and water.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.[13]
II. Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the synthesis of this compound.
What is the mechanism of the Williamson ether synthesis?
The Williamson ether synthesis proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4][14] In this specific synthesis, the process involves two key steps:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 5-chlorosalicylaldehyde to form a nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the allyl halide (e.g., allyl bromide), displacing the halide leaving group in a single, concerted step.[4]
Caption: Reaction mechanism workflow.
Why is allyl bromide often preferred over allyl chloride?
In Sₙ2 reactions, the rate of reaction is dependent on the nature of the leaving group. Bromide is a better leaving group than chloride because it is a weaker base. This generally leads to faster reaction times when using allyl bromide compared to allyl chloride.
Can I use a phase-transfer catalyst for this reaction?
Yes, using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly beneficial, especially when using a biphasic solvent system or a solid-liquid system.[10][12] The PTC helps to transport the phenoxide ion from the aqueous or solid phase into the organic phase where the allyl halide is located, thereby accelerating the reaction rate.[11]
What are the key safety precautions for this synthesis?
-
Allyl Bromide: Allyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Solvents: DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin. Acetonitrile is flammable and toxic. Both should be handled with care in a fume hood.
-
Bases: Strong bases like sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.
III. Optimized Reaction Conditions
The following table summarizes a set of optimized conditions for the synthesis of this compound based on established protocols for similar Williamson ether syntheses.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 5-Chlorosalicylaldehyde | - |
| Alkylating Agent | Allyl Bromide (1.1-1.5 eq) | Bromide is a good leaving group. A slight excess drives the reaction to completion. |
| Base | K₂CO₃ (1.5-2.0 eq) | A moderately strong, non-nucleophilic base that is easy to handle.[5] |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents enhance the rate of Sₙ2 reactions.[4] |
| Temperature | 50-70 °C | Balances reaction rate with minimizing potential side reactions.[15] |
| Reaction Time | 2-6 hours (Monitor by TLC) | Reaction progress should be monitored to determine the optimal time.[4] |
| Catalyst (Optional) | Tetrabutylammonium Bromide (TBAB) | A phase-transfer catalyst can accelerate the reaction.[10] |
IV. Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
5-Chlorosalicylaldehyde
-
Allyl Bromide
-
Potassium Carbonate (anhydrous, finely powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chlorosalicylaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 3-5 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford this compound.
V. References
-
BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers. Retrieved from
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from
-
BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis. Retrieved from
-
Williamson Ether Synthesis. (2020, October 20). YouTube. Retrieved from
-
Chem-Impex. (n.d.). 2-(Allyloxy)-5-chlorobenzaldehyde. Retrieved from
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 506, 111566.
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
Yadav, V. K., & Kumar, N. V. (2006). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Synthetic Communications, 36(18), 2635-2640.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from
-
ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction?. Retrieved from
-
TCI EUROPE N.V. (n.d.). Williamson ether synthesis. Retrieved from
-
Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from
-
University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from
-
Chegg.com. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis. Retrieved from
-
AIChE. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from
-
Gonzalez-de-la-Cruz, V. M., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(5), 844-856.
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from
-
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. Retrieved from
-
ResearchGate. (n.d.). Reaction of 2‐(allyloxy)arylaldehydes with aldehydes. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols: 2-(Allyloxy)-3-bromobenzaldehyde. Retrieved from
-
MDPI. (2024, January 31). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from
-
Harned Research Group. (n.d.). Allylation of C=O Bonds. Retrieved from
-
Revista de Chimie. (n.d.). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Retrieved from
-
BenchChem. (n.d.). Technical Guide: Structure Elucidation of 2-(Allyloxy)-3-bromobenzaldehyde. Retrieved from
-
Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Retrieved from
-
Google Patents. (n.d.). US3621064A - Production of 5-chlorosalicylaldehyde. Retrieved from
-
LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. US3621064A - Production of 5-chlorosalicylaldehyde - Google Patents [patents.google.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. youtube.com [youtube.com]
- 12. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-(Allyloxy)-5-chlorobenzenecarbaldehyde by Column Chromatography
This guide provides a comprehensive technical resource for researchers, scientists, and professionals in drug development on the purification of crude 2-(Allyloxy)-5-chlorobenzenecarbaldehyde using column chromatography. It is designed to offer practical, in-depth guidance, moving beyond a simple procedural outline to explain the rationale behind experimental choices and provide robust troubleshooting solutions.
Introduction
This compound is a valuable synthetic intermediate in medicinal chemistry and materials science. Its purification is a critical step to ensure the integrity of subsequent reactions and the purity of the final products. Column chromatography is the most common method for this purification. This guide addresses potential challenges and provides clear, actionable solutions.
The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting 5-chloro-2-hydroxybenzaldehyde with an allyl halide.[1] This reaction, while generally efficient, can lead to specific impurities that must be removed.
Potential Impurities and Their Chromatographic Behavior
Understanding the potential impurities is crucial for developing an effective purification strategy. The primary impurities in the synthesis of this compound include:
-
Unreacted 5-chloro-2-hydroxybenzaldehyde: This starting material is more polar than the desired product due to the presence of a hydroxyl group. It will, therefore, have a lower Rf value on a normal-phase silica gel TLC plate and will elute from the column much later than the product.
-
Allyl Bromide/Chloride: The allylating agent is volatile and is typically removed during the reaction work-up and under reduced pressure. If present, it is non-polar and will elute very quickly from the column.
-
Side-reaction byproducts: While the Williamson ether synthesis is generally clean, minor side products can occur. Their polarity will vary, and their separation will depend on the chosen mobile phase.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound in a question-and-answer format.
Question 1: My product is not eluting from the column, or is eluting very slowly.
-
Possible Cause: The mobile phase is not polar enough to move the compound down the silica gel column.
-
Solution:
-
Increase the polarity of the mobile phase. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). It is advisable to do this in small increments (e.g., from 10% ethyl acetate to 15%) to avoid eluting the product too quickly and co-eluting with impurities.
-
Check for compound stability on silica. Some compounds can degrade on silica gel.[2] To test for this, spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't present initially, your compound may be unstable. In such cases, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.[2]
-
Question 2: My product is eluting too quickly, close to the solvent front, and is not well-separated from non-polar impurities.
-
Possible Cause: The mobile phase is too polar.
-
Solution:
-
Decrease the polarity of the mobile phase. Reduce the percentage of the more polar solvent. For example, if you are using 20% ethyl acetate in hexane, try 10% or 15%. This will increase the retention time of your product on the column, allowing for better separation from less polar impurities.
-
Question 3: The separation between my product and an impurity is poor, with significant overlap between fractions.
-
Possible Cause: The chosen solvent system does not provide adequate selectivity for the separation.
-
Solution:
-
Change the solvent system. While maintaining a similar overall polarity, switching one of the solvents can alter the selectivity of the separation. For example, if a hexane/ethyl acetate mixture is not effective, you could try a hexane/dichloromethane or a toluene/ethyl acetate system.[3] It is crucial to test these new solvent systems by TLC first to find the optimal conditions.
-
Optimize the gradient. If using a gradient elution, a shallower gradient around the elution point of your product can improve resolution.
-
Question 4: I see streaking or tailing of my product spot on the TLC plate and on the column.
-
Possible Cause:
-
Compound Overload: Too much sample has been loaded onto the column or spotted on the TLC plate.
-
Acidic Impurities or Compound Nature: The compound or impurities may be interacting strongly with the acidic silica gel.
-
-
Solution:
-
Reduce the amount of sample loaded. Use a larger column for the amount of material you need to purify.
-
Add a modifier to the mobile phase. For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve peak shape. For basic impurities, a small amount of triethylamine can have a similar effect.
-
Dry-loading the sample. If the compound is not very soluble in the mobile phase, it can lead to band broadening. Adsorbing the crude material onto a small amount of silica gel and then loading the dry powder onto the column can result in a sharper band and better separation.[4]
-
Question 5: The column runs dry.
-
Possible Cause: The solvent level was allowed to drop below the top of the silica gel.
-
Solution: This can lead to cracking of the silica bed and poor separation. The column will likely need to be repacked. Always ensure there is a sufficient head of solvent above the silica gel throughout the purification.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound?
A good starting point is a mixture of hexane and ethyl acetate. Based on the structure of the molecule (an aromatic ether aldehyde), a relatively non-polar system will be required. Start with a low polarity mixture, such as 5-10% ethyl acetate in hexane, and gradually increase the polarity based on TLC analysis. For similar aromatic aldehydes, Rf values are often in the range of 0.3-0.5 with 5-10% ethyl acetate in hexane.[5]
Q2: How do I determine the correct mobile phase using Thin Layer Chromatography (TLC)?
The ideal mobile phase for column chromatography will give your desired product an Rf value of approximately 0.25-0.35 on a TLC plate. This generally provides the best separation. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.
Q3: What is the appropriate ratio of silica gel to crude material?
A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude material by weight. For difficult separations, a higher ratio is recommended.
Q4: Should I use wet or dry packing for the column?
For most applications, wet (slurry) packing is preferred as it generally leads to a more uniform and well-packed column, minimizing the chances of air bubbles and channels forming. Dry packing can be faster but requires more care to achieve a homogenous column bed.
Q5: How can I visualize the spots on the TLC plate if they are not colored?
This compound has a chromophore and should be visible under a UV lamp (254 nm). Alternatively, staining with potassium permanganate or p-anisaldehyde solution can be used.
Experimental Protocol: Column Chromatography of Crude this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Preparation
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in a series of hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 85:15 v/v) to find a solvent system that gives the desired product an Rf of ~0.3.
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.
-
Once the silica has settled, add another layer of sand on top.
-
Drain the solvent until it is just level with the top of the sand.
-
2. Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully apply it to the top of the column using a pipette.[4]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]
3. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.
-
Begin collecting fractions in test tubes or vials.
-
If using isocratic elution (a single solvent mixture), continue collecting fractions until the product has fully eluted.
-
If using gradient elution, start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.
-
Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.
4. Product Isolation
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Table 1: Example Purification Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of 5% to 20% Ethyl Acetate in Hexane |
| Crude Material | 1.0 g |
| Silica Gel | 50 g |
| Column Dimensions | 3 cm diameter x 30 cm length |
| Expected Rf (10% EtOAc/Hexane) | ~0.3-0.4 |
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
References
- University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Phenomenex. TROUBLESHOOTING GUIDE.
- Wiley-VCH. (2008). Supporting Information.
- The Royal Society of Chemistry. (2015). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst.
- Organic Syntheses. Organic Syntheses Procedure.
- Supporting Information for: 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA.
- ResearchGate. How can I find out the same Rf value compounds by TLC wise without using NMR? (2013, November 18).
Sources
Technical Support Center: Purification of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
Welcome to the dedicated technical support guide for navigating the challenges in the purification of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve the desired purity of your compound with a foundational understanding of the underlying chemical principles.
Introduction: The Synthetic Context and Its Implications for Purification
This compound is typically synthesized via the Williamson ether synthesis, reacting 5-chloro-2-hydroxybenzaldehyde with an allyl halide (e.g., allyl bromide) in the presence of a base.[1] While a robust reaction, the purification of the final product is not always straightforward. The primary challenges arise from the presence of unreacted starting materials, side products inherent to the SN2 reaction mechanism, and potential thermal rearrangements of the desired product.[2] A successful purification strategy is therefore not just about isolating the product, but about understanding and selectively removing these specific impurities.
Troubleshooting Guide: A Problem-and-Solution Approach
This section is structured to address specific issues you may encounter during the purification of this compound, as identified by common analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC).
Problem 1: My purified product is contaminated with a more polar impurity, as seen on TLC.
-
Likely Cause: The most probable polar impurity is the unreacted starting material, 5-chloro-2-hydroxybenzaldehyde . Its phenolic hydroxyl group makes it significantly more polar than the desired ether product.
-
Causality: This situation arises from an incomplete reaction. This could be due to insufficient reaction time, a suboptimal reaction temperature, or a base that was not strong enough or used in insufficient quantity to fully deprotonate the starting phenol.
-
Recommended Solution: Column Chromatography
-
Rationale: The significant difference in polarity between the phenolic starting material and the ether product makes silica gel column chromatography the most effective method for separation.[3]
-
Detailed Protocol: See "Experimental Protocol 1: Purification by Column Chromatography" below.
-
Problem 2: I'm observing an impurity with a similar Rf to my product on TLC, making separation difficult.
-
Likely Cause: This could be one of two possibilities:
-
Claisen Rearrangement Product: Aryl allyl ethers are susceptible to a thermally induced[3][3]-sigmatropic rearrangement, known as the Claisen rearrangement.[4][5] In this case, it would form an isomeric impurity, 3-allyl-5-chloro-2-hydroxybenzaldehyde , which may have a similar polarity to your desired product. This rearrangement is typically favored at elevated temperatures (>100°C).[4]
-
Elimination Byproduct: If the reaction conditions were too harsh or a sterically hindered base was used, an E2 elimination reaction of the allyl halide could occur, leading to byproducts. However, these are typically more volatile and less likely to be the primary contaminant if the workup was thorough.[6]
-
-
Causality: The Claisen rearrangement is an intramolecular process that can be triggered by excessive heat during the reaction, workup (e.g., distillation at too high a temperature), or even improper storage over long periods at elevated temperatures.[7]
-
Recommended Solutions:
-
Prevention: The most effective strategy is prevention. Avoid excessive heating during the synthesis and purification. If concentrating the product, use a rotary evaporator at a moderate temperature.
-
Careful Column Chromatography: While challenging, it may be possible to separate the isomers with a carefully optimized gradient elution in column chromatography. A shallower gradient and longer column may be required.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for separating isomeric impurities. See "Experimental Protocol 2: Purification by Recrystallization" for a general procedure.
-
Problem 3: My aldehyde appears to be degrading during column chromatography.
-
Likely Cause: Aldehydes can be sensitive to the acidic nature of standard silica gel.[2] This can lead to various decomposition pathways, including oxidation or the formation of acetals if an alcohol is used as a solvent.[8]
-
Causality: The silica surface has acidic silanol groups that can catalyze the degradation of sensitive functional groups.
-
Recommended Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), to neutralize the acidic sites.[8]
-
Use an Alternative Stationary Phase: In some cases, alumina may be a less harsh alternative to silica gel for sensitive compounds.
-
Avoid Alcohol Solvents: Do not use methanol or ethanol in your eluent system, as this can lead to the formation of hemiacetals and acetals, which will complicate your purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the synthesis reaction? A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as a 20-30% ethyl acetate in hexane mixture. The starting material, 5-chloro-2-hydroxybenzaldehyde, will have a lower Rf value (it will travel less up the plate) than the product, this compound, due to its higher polarity.
Q2: My product is an oil. Can I still use recrystallization? A2: Recrystallization is only suitable for solid compounds. If your product is an oil, column chromatography is the preferred method of purification. If it is a low-melting solid, you may be able to induce crystallization by cooling a concentrated solution in a suitable solvent.
Q3: How should I store the purified this compound? A3: To minimize the risk of Claisen rearrangement and oxidation of the aldehyde, it is recommended to store the purified compound at a low temperature (0-8°C) under an inert atmosphere (e.g., argon or nitrogen).[9]
Q4: What analytical techniques are best for confirming the purity of my final product? A4: A combination of techniques is ideal. ¹H and ¹³C NMR will confirm the structure and identify any major impurities. HPLC is excellent for quantifying purity, and GC-MS can help identify volatile impurities.[2]
Experimental Protocols
Experimental Protocol 1: Purification by Column Chromatography
This protocol is designed to separate this compound from the more polar starting material, 5-chloro-2-hydroxybenzaldehyde.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column, collection tubes, etc.
Procedure:
-
TLC Analysis: First, determine an optimal eluent system using TLC. A good starting point is 10-20% ethyl acetate in hexane. The desired product should have an Rf of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane. Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or the eluent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with a low polarity solvent system (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Experimental Protocol 2: Purification by Recrystallization
This is a general protocol for the recrystallization of a solid product. The choice of solvent is critical and may require some experimentation.
Materials:
-
Crude solid this compound
-
A suitable solvent system (e.g., ethanol/water, isopropanol, or a hexane/ethyl acetate mixture)[10][11]
-
Erlenmeyer flask, condenser, filtration apparatus
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is highly soluble. A good recrystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold. A two-solvent system (one in which the compound is soluble, and one in which it is not) can also be effective.[11]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
| Impurity | Likely Cause | Recommended Purification Method |
| 5-chloro-2-hydroxybenzaldehyde | Incomplete reaction | Column Chromatography |
| 3-allyl-5-chloro-2-hydroxybenzaldehyde | Thermal (Claisen) rearrangement | Careful Column Chromatography or Recrystallization |
| Aldehyde degradation products | Acidity of silica gel | Deactivation of silica gel or use of alumina |
Visualizations
Diagram 1: Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Relationship of Product and Key Impurities
Caption: Synthetic relationship between the product and key impurities.
References
- Organic Chemistry Portal. (n.d.). Claisen Rearrangement.
- Wikipedia. (2023, October 27). Claisen rearrangement.
- Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-541.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chem-Station. (2014, August 9). Claisen Rearrangement.
- Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540–4543.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement.
- Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography).
- Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements.
- NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-.
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- ChemSynthesis. (2025, May 20). 5-chloro-2-hydroxybenzaldehyde.
- Reddit. (2019, December 18). Recrystallization with two solvents.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- PubChem. (n.d.). 5-(Chloroacetyl)-2-hydroxybenzaldehyde.
- Google Patents. (2012, May 3). US9018421B2 - Separation of aromatic aldehydes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
preventing side reactions in the synthesis of 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde
Welcome to the technical support center for the synthesis of 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
I. Overview of the Synthesis
The synthesis of 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde is typically achieved via a Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of 5-chlorosalicylaldehyde with an allyl halide (e.g., allyl bromide) in the presence of a base. While seemingly straightforward, this synthesis is often complicated by competing side reactions that can significantly reduce the yield and purity of the desired product.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.
FAQ 1: My reaction yield is low, and I've isolated a significant amount of a byproduct. What is the likely side reaction?
Answer: The most common and significant side reaction in this synthesis is the Claisen rearrangement of the initially formed 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde.[3][4] This is a thermally induced[5][5]-sigmatropic rearrangement that converts the allyl phenyl ether into an ortho-allyl phenol.[5][6]
Causality: The Claisen rearrangement is an intramolecular, concerted process that is highly favored at elevated temperatures.[3][7] The reaction proceeds through a cyclic transition state, leading to the formation of a C-C bond between the allyl group and the aromatic ring.[4]
Troubleshooting Steps to Minimize Claisen Rearrangement:
-
Temperature Control: This is the most critical parameter. The Williamson ether synthesis should be conducted at the lowest possible temperature that still allows for a reasonable reaction rate. High temperatures, often used to accelerate the etherification, will invariably promote the Claisen rearrangement.[8]
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of the rearranged product. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the starting material is consumed.
-
Choice of Base and Solvent: The selection of base and solvent can influence the reaction rate and, consequently, the optimal temperature. A strong base like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile can facilitate the reaction at lower temperatures, thereby disfavoring the rearrangement.[9][10]
Diagram: Competing Reaction Pathways
Caption: Desired synthesis versus the Claisen rearrangement side reaction.
FAQ 2: Besides the Claisen rearrangement product, are there other potential side products I should be aware of?
Answer: Yes, other side reactions can occur, although they are typically less prevalent than the Claisen rearrangement. These include:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom of the aromatic ring.[1][2] While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of allyl-substituted 5-chlorosalicylaldehyde.
-
Over-alkylation: If a di- or poly-hydroxylated starting material is used inadvertently, or if reaction conditions are not carefully controlled, multiple allyl groups can be introduced.
-
Elimination: The allyl halide can undergo base-catalyzed elimination to form allene, though this is less common with primary halides like allyl bromide.[11]
Troubleshooting to Prevent Other Side Reactions:
-
For C-Alkylation: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[12]
-
Purity of Starting Materials: Ensure the 5-chlorosalicylaldehyde is pure and free from dihydroxy contaminants.
FAQ 3: What are the optimal reaction conditions to maximize the yield of the desired product?
Answer: Optimizing the reaction conditions is key to a successful synthesis.[13][14] Below is a table summarizing recommended starting points for optimization.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature to 50°C | Minimizes the Claisen rearrangement.[] |
| Base | Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) | K₂CO₃ is a milder base suitable for many substrates. NaH is stronger and can allow for lower reaction temperatures.[10] |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents that promote Sₙ2 reactions.[9] |
| Reagents | 5-chlorosalicylaldehyde, Allyl bromide | Use high-purity reagents. |
| Monitoring | TLC or HPLC | To determine the reaction endpoint and prevent prolonged heating. |
Experimental Protocol: Optimized Synthesis of 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
-
Preparation: To a solution of 5-chlorosalicylaldehyde (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol of aldehyde), add potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: Add allyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature, or gently heat to 40-50°C if the reaction is slow. Monitor the reaction progress by TLC every 1-2 hours.
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts. Reduce the volume of the filtrate under vacuum.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[16][17]
Diagram: Experimental Workflow
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson_ether_synthesis [chemeurope.com]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 16. EP0015616B1 - Method for the purification of benzaldehyde - Google Patents [patents.google.com]
- 17. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
common impurities in 2-(Allyloxy)-5-chlorobenzenecarbaldehyde and their removal
Welcome to the technical support resource for 2-(Allyloxy)-5-chlorobenzenecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling and purifying this versatile synthetic building block. Here, we address common challenges and questions through a series of troubleshooting guides and FAQs, ensuring the integrity and success of your experiments.
I. Understanding the Impurity Profile
The primary synthesis route to this compound is the Williamson ether synthesis, which involves the reaction of 5-chlorosalicylaldehyde (2-hydroxy-5-chlorobenzaldehyde) with an allyl halide (e.g., allyl bromide) in the presence of a base.[1][2][3][4] The impurity profile of the final product is intrinsically linked to the starting materials, reaction conditions, and potential side reactions inherent to this process.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses specific issues you might encounter during your synthesis and purification, providing both an explanation of the cause and a validated solution.
Q1: My crude product contains a significant amount of a phenolic compound. What is it and how do I remove it?
A: This is almost certainly unreacted 5-chlorosalicylaldehyde . This occurs if the reaction has not gone to completion due to insufficient reagent, inadequate reaction time, or suboptimal base/solvent conditions.
-
Causality: The Williamson ether synthesis requires the quantitative deprotonation of the starting phenol to form the phenoxide nucleophile.[1][4] If the base is not strong enough or used in stoichiometric deficit, a portion of the 5-chlorosalicylaldehyde will remain unreacted.
-
Troubleshooting & Removal:
-
Liquid-Liquid Extraction: The most straightforward removal method is an extractive workup. After the reaction, dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild aqueous base like 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The acidic phenol will be deprotonated and extracted into the aqueous layer, while your desired ether product remains in the organic phase.
-
Column Chromatography: If residual amounts persist after extraction, they will be easily separated by silica gel chromatography. 5-chlorosalicylaldehyde is significantly more polar than the allyloxy product and will have a much lower Rf value.
-
Q2: I've noticed an isomeric impurity in my product analysis. What could it be?
A: A likely isomeric impurity is the C-alkylation product , 3-allyl-5-chloro-2-hydroxybenzaldehyde.
-
Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (primarily ortho and para to the hydroxyl group). While O-alkylation is generally favored, some C-alkylation can occur, leading to this isomeric byproduct.
-
Troubleshooting & Removal:
-
Column Chromatography: This is the most effective method for separating O- vs. C-alkylated isomers. The C-alkylated product retains a free hydroxyl group, making it more polar than the desired O-alkylated ether. Careful column chromatography using a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) will effectively separate these isomers.[5][6]
-
Q3: My purified product seems to degrade upon standing or during purification on silica gel. What is happening?
A: Aldehydes can be sensitive to both air and acidic conditions. Two primary degradation pathways are likely:
-
Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 2-(allyloxy)-5-chlorobenzoic acid . This is a common issue if the product is exposed to air for extended periods.
-
Degradation on Silica Gel: Standard silica gel is slightly acidic, which can catalyze the degradation of acid-sensitive compounds like some aldehydes.
-
Troubleshooting & Mitigation:
-
For Oxidation: Store the purified product under an inert atmosphere (Nitrogen or Argon) at a low temperature (0-8°C is recommended).[7][8]
-
For Silica Gel Degradation:
-
Deactivate the Silica: Before running the column, flush the silica gel with the eluent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%). This neutralizes the acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina for the chromatography instead of silica gel.[9]
-
-
Q4: What are the best general-purpose purification techniques for this compound?
A: A combination of techniques is often best. A typical workflow involves an initial extractive workup to remove baseline impurities, followed by either column chromatography or recrystallization for final purification.
-
Column Chromatography: Excellent for separating impurities with different polarities, such as the starting phenol, C-alkylation products, and other byproducts.[5][6][10]
-
Recrystallization: Very effective for removing small amounts of impurities from a solid product, assuming a suitable solvent can be found. The target compound is described as an off-white crystalline solid, making recrystallization a viable option.[7][11]
III. Experimental Protocols & Workflows
These protocols provide detailed, step-by-step methodologies for the purification and analysis of this compound.
Workflow 1: Purification by Column Chromatography
This method is ideal for purifying crude reaction mixtures containing multiple impurities with varying polarities.
Caption: Workflow for purification via column chromatography.
Step-by-Step Protocol:
-
TLC Analysis: First, analyze your crude material by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate. The ideal system will show good separation between your product spot and impurities, with the product having an Rf value of approximately 0.3.[9]
-
Column Preparation:
-
Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane). For sensitive aldehydes, it is highly recommended to add 0.1-1% triethylamine (TEA) to the eluent to neutralize the silica gel.
-
Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[10]
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity (e.g., increase the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by TLC, spotting each fraction on a TLC plate.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow 2: Purification by Recrystallization
This method is best suited for crude products that are mostly pure (>90%) and crystalline.
Step-by-Step Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent should dissolve the compound well when hot but poorly when cold.[11] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, hexane, or solvent pairs like ethanol/water or hexane/ethyl acetate).[5][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent, just enough to fully dissolve the solid at the boiling point.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[11][13][14]
-
Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove any residual solvent.
Table 1: Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization | 1. Cooling is too rapid.2. Solvent is not ideal.3. High impurity load. | 1. Ensure slow cooling; insulate the flask.2. Try a different solvent or a two-solvent system (e.g., dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify).[14]3. First, perform column chromatography to remove the bulk of impurities.[5] |
| Low recovery after column chromatography | 1. Product is adsorbing irreversibly to silica.2. Eluent is not polar enough. | 1. Deactivate the silica with triethylamine as described in the protocol.2. Increase the polarity of the eluent more aggressively during the gradient. |
| Purified product is still impure | 1. Incomplete separation of impurities with similar polarity.2. Co-crystallization of impurities. | 1. Optimize the column chromatography with a shallower gradient or a different solvent system.2. Perform a second recrystallization, potentially with a different solvent. |
IV. Purity Analysis
Confirming the purity of your final product is a critical step. Commercial suppliers often specify a purity of ≥95% as determined by NMR.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The ¹H NMR spectrum should show characteristic peaks for the aldehydic proton (~9.8-10.5 ppm), the aromatic protons, and the protons of the allyl group (vinylic and allylic CH₂).[15][16] Integrating these peaks can provide a quantitative measure of purity against a known standard.
-
High-Performance Liquid Chromatography (HPLC): For precise quantitative analysis, a reverse-phase HPLC method is recommended.[17][18] A C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic or phosphoric acid) is a standard starting point for compounds of this type.[17][19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups. Expect to see a strong carbonyl (C=O) stretch for the aldehyde (~1680-1700 cm⁻¹), C-O-C stretching for the ether, and bands corresponding to the aromatic ring and the allyl group's C=C bond.[15]
By understanding the synthetic origin of potential impurities and applying these targeted purification and analysis protocols, researchers can ensure the high quality of their this compound for downstream applications.
References
- ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
- SIELC Technologies. (n.d.). Separation of p-(Allyloxy)benzaldehyde on Newcrom R1 HPLC column. [Link]
- University of Calgary. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
- ResearchGate. (2014).
- PubChem. (n.d.). This compound. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- MIT OpenCourseWare. (n.d.). 8.
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- DSpace@MIT. (n.d.). 7.6.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
- SpectraBase. (n.d.). 2-Chlorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]
- ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. web.uvic.ca [web.uvic.ca]
- 11. researchgate.net [researchgate.net]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. spcmc.ac.in [spcmc.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Separation of p-(Allyloxy)benzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Pilot Plant-Scale Synthesis of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
Welcome to the technical support center for the scaled-up synthesis of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a pilot plant setting. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Section 1: Process Overview and Key Considerations for Scale-Up
The synthesis of this compound is a variation of the Williamson ether synthesis.[1] This reaction involves the O-alkylation of a phenol, in this case, 5-chloro-2-hydroxybenzaldehyde, with an alkyl halide, allyl bromide, in the presence of a base.[2] While straightforward in a lab setting, scaling up to a pilot plant introduces challenges related to reaction kinetics, heat management, reagent handling, and product purification. This guide will address these critical aspects.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Critical Parameters for Pilot Plant Scale-Up
| Parameter | Laboratory Scale | Pilot Plant Scale | Rationale for Change and Key Considerations |
| Reaction Volume | 50 mL - 1 L | 50 L - 200 L | Heat and mass transfer become significant challenges at larger volumes. Efficient stirring and temperature control are crucial. |
| Base | Strong bases like NaH | Weaker, less hazardous bases like K₂CO₃ or phase transfer catalysis.[2] | Safety and ease of handling are paramount in a pilot plant. Carbonates are less pyrophoric and easier to handle in large quantities. |
| Solvent | Anhydrous polar aprotic solvents (e.g., THF, DMF).[3] | Similar solvents, but with a focus on recovery and recycling. | Solvent cost and environmental impact are major considerations at scale. A robust solvent recovery plan is necessary. |
| Temperature | 50-100 °C.[4] | Tightly controlled, often in the lower end of the range (e.g., 50-70 °C). | Exothermic reactions can lead to thermal runaways in large reactors. Gradual heating and efficient cooling systems are essential. |
| Reaction Time | 1-8 hours.[2] | Potentially longer due to mass transfer limitations. | Reaction monitoring is critical to determine the endpoint and avoid unnecessary heating, which can lead to side reactions. |
| Work-up | Liquid-liquid extraction.[3] | Multi-stage extractions or continuous extraction methods. | Minimizing solvent usage and handling large volumes of aqueous waste are key objectives. |
| Purification | Column chromatography.[3] | Recrystallization or distillation. | Column chromatography is generally not feasible for large quantities. Recrystallization is often the preferred method for purifying solid products at scale. |
Section 2: Detailed Pilot Plant Protocol
This protocol is a generalized procedure and may require optimization for specific equipment and conditions.
Reagents and Equipment
-
Reactor: 100 L glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.
-
Reagents:
-
5-Chloro-2-hydroxybenzaldehyde (Starting Material)
-
Allyl Bromide (Alkylaing Agent)
-
Potassium Carbonate (Base)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethyl Acetate (Extraction Solvent)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Drying Agent)
-
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charging Reagents:
-
Charge the reactor with 5-Chloro-2-hydroxybenzaldehyde and N,N-Dimethylformamide (DMF).
-
Begin stirring to dissolve the starting material.
-
Add potassium carbonate to the mixture.
-
-
Reaction:
-
Slowly add allyl bromide to the stirring mixture at room temperature. The addition should be controlled to manage any initial exotherm.
-
After the addition is complete, heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or HPLC.[5] A successful reaction will show the disappearance of the 5-chloro-2-hydroxybenzaldehyde spot and the appearance of a new product spot.[5]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Caption: Pilot plant synthesis workflow.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the scale-up of the Williamson ether synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: Insufficient reaction time or temperature.[2] 2. Moisture contamination: Water can deactivate the base and hydrolyze the allyl bromide.[4] 3. Side reactions: Elimination (E2) reaction of allyl bromide.[1] 4. Inefficient stirring: Poor mixing can lead to localized "hot spots" and incomplete reaction. | 1. Monitor the reaction closely and ensure it goes to completion. Consider a slight increase in temperature or reaction time. 2. Use anhydrous solvents and ensure all equipment is thoroughly dried. 3. Maintain a moderate reaction temperature to minimize elimination. 4. Ensure the stirrer speed is adequate for the reactor volume. |
| Impurity Formation | 1. Unreacted starting material: Incomplete reaction. 2. Diallylated product: Excess allyl bromide or prolonged reaction time. 3. Polymerization of allyl bromide: Can occur at high temperatures. | 1. Ensure the reaction goes to completion. 2. Use a stoichiometric amount of allyl bromide and monitor the reaction to avoid over-reaction. 3. Maintain strict temperature control. |
| Reaction Stalls | 1. Deactivated base: The base may have absorbed moisture from the atmosphere. 2. Poor quality reagents: Impurities in the starting materials or solvent can inhibit the reaction.[4] | 1. Use freshly dried base. 2. Ensure the purity of all reagents before starting the reaction. |
| Difficult Work-up | 1. Emulsion formation during extraction: Common with DMF. | 1. Add brine to the aqueous layer to help break the emulsion. Consider using a different extraction solvent. |
| Product is an Oil, Not a Solid | 1. Presence of impurities: Impurities can lower the melting point of the product. | 1. Ensure the product is sufficiently pure. Further purification may be necessary. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction at a pilot plant scale?
While strong bases like sodium hydride (NaH) are often used in the lab, they are not ideal for pilot plants due to safety concerns.[1] Weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are preferred as they are safer to handle in large quantities. Phase transfer catalysis with a base like sodium hydroxide and a catalyst such as tetrabutylammonium bromide can also be an effective and safe option for scale-up.[2][6]
Q2: How can I monitor the reaction progress effectively in a large reactor?
In a pilot plant, taking samples directly from the reactor can be challenging. It is recommended to have a sampling port that allows for safe and representative sampling. Analytical techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are suitable for monitoring the reaction.[5]
Q3: What are the primary safety concerns with handling allyl bromide?
Allyl bromide is a flammable, toxic, and corrosive liquid.[7][8] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[8] Vapors may travel to an ignition source and flash back.[8] In case of fire, use dry chemical, CO2, or alcohol foam extinguishers.[8]
Q4: How should I store the final product, this compound?
The product should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[9] It is recommended to store it under an inert atmosphere to prevent potential oxidation.[10]
Q5: Can I use a different solvent for this reaction?
Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally the best choices for Williamson ether synthesis.[1][11] While other solvents can be used, they may result in slower reaction rates or lower yields. When selecting a solvent for a pilot plant, consider its boiling point, safety profile, and ease of recovery.
References
- Benchchem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
- Wikipedia. (2024). Williamson ether synthesis.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
- Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- ResearchGate. (2025). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts.
- ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Chegg.com. (2020). Solved Answer: Given Reaction is williamson ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chem-Impex. (n.d.). 2-(Allyloxy)-5-chlorobenzaldehyde.
- Benchchem. (n.d.). Application Notes and Protocols: 2-(Allyloxy)-3-bromobenzaldehyde.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Stobec. (2012). SAFETY DATA SHEET - Allyl bromide.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- NJ.gov. (1998). HAZARD SUMMARY.
- CAMEO Chemicals. (n.d.). ALLYL BROMIDE.
- ChemicalBook. (2025). Allyl bromide - Safety Data Sheet.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde.
- PubChem. (2024). This compound.
- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
- CDH Fine Chemical. (n.d.). Allyl Bromide CAS No 106-95-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Benchchem. (n.d.). Technical Guide: Structure Elucidation of 2-(Allyloxy)-3-bromobenzaldehyde.
- ChemicalBook. (n.d.). 152842-93-8(this compound) Product Description.
- MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol.
- NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-.
- Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
- Benchchem. (n.d.). Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(Allyloxy)-3-bromobenzaldehyde.
- Santa Cruz Biotechnology. (n.d.). 2-Allyloxy-5-chloro-benzoic acid.
- Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
- ResearchGate. (n.d.). Reaction of 2‐(allyloxy)arylaldehydes with aldehydes.
- Benchchem. (n.d.). Analytical techniques for monitoring the progress of 1-(Allyloxy)-2-bromobenzene reactions.
- Benchchem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. stobec.com [stobec.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Technical Support Center: Solvent System Selection for 2-(Allyloxy)-5-chlorobenzenecarbaldehyde Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(Allyloxy)-5-chlorobenzenecarbaldehyde. This guide provides in-depth, field-proven insights into selecting the appropriate solvent system for various reactions involving this versatile building block. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your reactions are efficient, reproducible, and successful.
Introduction: The Critical Role of the Solvent
This compound is a bifunctional molecule, possessing both a reactive aldehyde and an allyloxy group. This unique structure allows for a diverse range of chemical transformations. However, the success of these reactions is intrinsically linked to the choice of solvent. The solvent does not merely dissolve the reactants; it actively influences reaction rates, regioselectivity, stereoselectivity, and even which functional group reacts. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is an off-white crystalline solid.[1] It is generally soluble in common organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), chloroform, ethyl acetate, and dimethylformamide (DMF).[1][2] Its solubility in non-polar solvents like hexanes is lower, and it is only slightly soluble in water.[3] A structurally similar compound, 2-(allyloxy)-5-bromobenzaldehyde, is noted to be soluble in organic solvents but only slightly soluble in water.[3]
Q2: I am planning a reaction involving the aldehyde group. How does the solvent impact its reactivity?
A2: The aldehyde group is electrophilic and will react with nucleophiles. The choice of solvent can significantly modulate this reactivity.
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO, Acetonitrile): These solvents are generally excellent choices for reactions involving the aldehyde. They can dissolve the starting material and many common reagents. By solvating the counter-ions of charged nucleophiles, they can increase the nucleophilicity of the reacting species, potentially accelerating the reaction.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds with the aldehyde's carbonyl oxygen, which can activate the aldehyde towards nucleophilic attack. However, they are incompatible with highly reactive nucleophiles like Grignard reagents, which they would protonate and destroy.[4][5]
-
Non-Polar Solvents (e.g., Toluene, Hexane): While solubility may be a concern, these solvents can be advantageous when trying to minimize side reactions or when using reagents that are sensitive to polar environments.
Q3: My primary goal is to perform a Claisen rearrangement. What is the most critical factor for solvent selection in this case?
A3: The Claisen rearrangement is a thermally driven[6][6]-sigmatropic rearrangement.[7][8] The most critical factor for solvent selection is a high boiling point and inertness . The solvent must be stable at the high temperatures (often 180-220 °C) required to overcome the activation energy of the rearrangement.[9] Commonly used solvents include N,N-diethylaniline or o-dichlorobenzene.[9] The polarity of the solvent can also accelerate the reaction.[10]
Troubleshooting Guides
Issue 1: Low Yield in a Wittig Reaction
Scenario: You are performing a Wittig reaction to convert the aldehyde of this compound into an alkene, but the yield is consistently low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Wittig reactions.
Detailed Analysis and Solutions:
-
Possible Cause 1: Poor Solubility. If your phosphorus ylide or the aldehyde is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Switch to a more polar aprotic solvent in which all components are soluble. Tetrahydrofuran (THF) is a common starting point. For more challenging solubility issues, dimethylformamide (DMF) can be used.
-
-
Possible Cause 2: Suboptimal Solvent Polarity. The stereochemical outcome and rate of a Wittig reaction can be highly dependent on the solvent.[11][12] For semi-stabilized ylides, increasing solvent polarity can sometimes alter the Z/E ratio of the resulting alkene.[11]
-
Solution: Screen a range of solvents with varying polarities, such as toluene, THF, and DMF, to find the optimal balance for your specific ylide.
-
-
Possible Cause 3: Use of Stabilized Ylides. If you are using a stabilized ylide (e.g., one derived from an α-bromoester), you have more flexibility in solvent choice.
Issue 2: Failure of a Grignard Reaction
Scenario: You are attempting to add an alkyl or aryl Grignard reagent to the aldehyde, but the reaction fails to initiate, or you recover only starting material.
Troubleshooting Workflow:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. 2-(Allyloxy)-5-bromobenzaldehyde 95% Supplier in Mumbai, 2-(Allyloxy)-5-bromobenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Temperature Control in the Synthesis of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
Welcome to the technical support guide for the synthesis of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde[1][2][3]. This resource is designed for researchers, chemists, and process development professionals to address and troubleshoot one of the most critical parameters in this reaction: temperature control . Proper thermal management is paramount for ensuring high yield, purity, and safety.
The synthesis, a variant of the Williamson ether synthesis, involves the O-alkylation of 5-chloro-salicylaldehyde with an allyl halide (e.g., allyl bromide) in the presence of a base.[4][5][6] While seemingly straightforward, this SN2 reaction is highly sensitive to temperature fluctuations, which can dramatically impact reaction kinetics and selectivity.[6][7] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate potential challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from a temperature-centric perspective to provide targeted, actionable solutions.
Question 1: My reaction shows low or no conversion to the desired product. What's going wrong?
Answer: A low or stalled conversion is frequently linked to insufficient thermal energy, preventing the reaction from overcoming its activation energy barrier.
-
Potential Cause: The reaction temperature is too low. The Williamson ether synthesis, like most SN2 reactions, has a temperature threshold below which the reaction rate is negligible.[6] The phenoxide formed from 5-chloro-salicylaldehyde may not have sufficient kinetic energy to displace the halide on the allyl group effectively.
-
Troubleshooting Steps:
-
Verify Temperature: Use a calibrated thermometer placed directly in the reaction mixture (not just in the heating mantle or oil bath) to get an accurate reading.
-
Gradually Increase Heat: Slowly raise the temperature of your heating bath in 5–10 °C increments. Monitor the reaction progress by thin-layer chromatography (TLC) after each adjustment. A common temperature range for this type of alkylation in solvents like DMF or acetonitrile is between room temperature and 70 °C.[8]
-
Check Reagent Purity: Ensure the starting 5-chloro-salicylaldehyde and allyl halide are pure and that the base (e.g., K₂CO₃, NaH) is anhydrous and active. Moisture can quench the base and inhibit the formation of the nucleophilic phenoxide.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are known to accelerate SN2 reactions and may allow for lower reaction temperatures compared to less polar solvents.[7]
-
Question 2: My final product is impure, with significant byproduct formation. How can temperature control help?
Answer: The formation of byproducts is often a direct consequence of excessive reaction temperatures, which can open up alternative, undesired reaction pathways.
-
Potential Cause 1: C-Alkylation. While O-alkylation is thermodynamically favored, high temperatures can promote competitive C-alkylation, where the allyl group attaches directly to the aromatic ring. This is a known issue in the alkylation of phenols.[9]
-
Potential Cause 2: Claisen Rearrangement. If the reaction temperature is excessively high, the desired O-allylated product can undergo a thermal[5][5]-sigmatropic rearrangement to form an ortho-allyl phenol, which is an isomeric impurity.
-
Potential Cause 3: Decomposition. The starting materials, reagents, or even the product itself may begin to decompose at elevated temperatures, leading to a complex and discolored mixture.
-
Troubleshooting Steps:
-
Establish a Precise Temperature Ceiling: Do not exceed the optimal temperature range. For this synthesis, aim for a moderate temperature that provides a reasonable reaction rate without activating side reactions. A typical starting point is 50-60 °C.
-
Utilize Precision Heating: Replace standard heating mantles with a thermostatically controlled oil bath or a jacketed reactor with a circulating fluid. This provides more uniform heating and prevents localized "hot spots" that can form on the flask surface.
-
Control Exotherms: The initial alkylation can be exothermic. Consider adding the allyl halide dropwise to the heated solution of the phenoxide to maintain better control over the internal temperature.[5] If a significant exotherm is observed, have an ice bath ready to cool the reaction as needed.
-
Question 3: The reaction starts, but then seems to stop, or the rate is inconsistent. Why is this happening?
Answer: Inconsistent reaction rates can be a sign of poor heat transfer and distribution within the reaction vessel.
-
Potential Cause: Inefficient or uneven stirring. If the reaction mixture is not stirred effectively, temperature gradients can form. The portion of the mixture near the flask wall will be hotter than the center, leading to inconsistent reaction conditions and potentially promoting side reactions in the hotter zones.
-
Troubleshooting Steps:
-
Optimize Stirring: Use an appropriately sized magnetic stir bar (typically 50-75% of the flask's diameter) and a stir plate powerful enough to create a vortex. For larger scale reactions (>1 L), mechanical overhead stirring is strongly recommended for ensuring homogeneity.
-
Ensure Homogeneous Slurry: In reactions using a solid base like potassium carbonate, vigorous stirring is essential to maintain a fine suspension and maximize the surface area available for deprotonating the phenol.
-
Monitor Internal Temperature: As mentioned previously, always monitor the internal temperature of the reaction, as this reflects the true condition of the reactants, not just the temperature of the heating source.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature range for the synthesis of this compound?
-
A1: While the optimal temperature can depend on the specific solvent and base used, a general range of 50 °C to 70 °C is a good starting point for reactions in DMF or acetone with K₂CO₃.[8] It is always best to perform initial optimization experiments, starting at a lower temperature (e.g., 40 °C) and gradually increasing it while monitoring the reaction by TLC.
-
-
Q2: How does my choice of solvent affect temperature control?
-
A2: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure.
-
Acetone (b.p. 56 °C): Allows for gentle reflux conditions, providing a natural and stable temperature cap.
-
Acetonitrile (b.p. 82 °C): Offers a wider operating range than acetone.
-
DMF (b.p. 153 °C): Provides a very high ceiling, which requires more careful control to avoid overheating. However, its ability to dissolve reactants and accelerate SN2 reactions often allows for lower temperatures to be used effectively.[7]
-
-
-
Q3: What are the best practices for setting up my apparatus for optimal temperature control?
-
A3:
-
Use a round-bottom flask to ensure even heating and efficient stirring.
-
Immerse the flask in the heating bath (e.g., silicone oil) so that the liquid level inside the flask is below the bath level.
-
Insulate the setup by wrapping the upper parts of the flask and condenser with glass wool or aluminum foil to minimize heat loss, especially during reflux.
-
Use a PID controller connected to the heating source and a thermocouple in the reaction mixture for the most precise and automated temperature management.
-
-
Data Summary: Temperature & Solvent Effects
| Parameter | Recommended Range/Value | Consequence of Deviation (Too Low) | Consequence of Deviation (Too High) |
| Reaction Temperature | 50 - 70 °C | Slow or incomplete reaction; low yield | Increased byproduct formation (C-alkylation), potential for Claisen rearrangement, reagent/product decomposition. |
| Solvent | Acetone, Acetonitrile, DMF | - | - |
| - Acetone | Reflux (~56 °C) | Slower reaction rate | Not applicable (boiling point provides cap) |
| - Acetonitrile | 60 - 80 °C | Slower reaction rate | Potential for increased byproducts if control is poor |
| - DMF | 50 - 70 °C | Slower reaction rate | High risk of overheating and significant side reactions if not carefully controlled. |
| Reagent Addition | Dropwise addition of allyl halide | Potential for reaction to stall if addition is too slow and heat input is low | Uncontrolled exotherm, rapid temperature spike, loss of control, increased byproducts. |
Experimental Protocol: Synthesis with Emphasis on Temperature Control
This protocol outlines the synthesis of this compound with critical temperature control steps highlighted.
Materials:
-
5-Chloro-salicylaldehyde (1.0 eq)[10]
-
Allyl bromide (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a thermometer or thermocouple probe extending into the reaction mixture, and a dropping funnel.
-
Initial Charging: Charge the flask with 5-chloro-salicylaldehyde and anhydrous potassium carbonate. Add anhydrous DMF to create a stirrable slurry (approx. 5-10 mL per gram of aldehyde).
-
Heating to Setpoint: Begin vigorous stirring. Place the flask in an oil bath and heat the mixture to 60 °C . Ensure the internal temperature has stabilized at the setpoint before proceeding.
-
Controlled Reagent Addition: Once the temperature is stable, add allyl bromide dropwise via the dropping funnel over 20-30 minutes. Monitor the internal temperature closely. If a significant exotherm causes the temperature to rise by more than 5 °C, slow the addition rate and/or briefly lower the heating bath.
-
Reaction Monitoring: After the addition is complete, maintain the internal temperature at 60 °C . Monitor the reaction's progress every 30-60 minutes using TLC (e.g., eluting with 10% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Proceed with standard aqueous work-up and purification by column chromatography or recrystallization.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and resolving issues during the synthesis, with a focus on temperature-related problems.
Caption: Troubleshooting flowchart for temperature control issues.
References
- ResearchGate. (2022). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis.
- Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University.
- Organic Chemistry Portal. (n.d.). Williamson Synthesis.
- Chem-Station. (2014). Williamson Ether Synthesis.
- ResearchGate. (2022). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
- National Institutes of Health. (n.d.). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
- PubChem. (n.d.). 5-Chloro-salicylaldehyde. National Center for Biotechnology Information.
Sources
- 1. This compound | C10H9ClO2 | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 152842-93-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]
issues with starting material reactivity in 2-(Allyloxy)-5-chlorobenzenecarbaldehyde synthesis
<_
_>
Welcome to the technical support guide for the synthesis of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde. This valuable intermediate is instrumental in the development of novel pharmaceuticals and other complex organic molecules.[1] This document provides in-depth troubleshooting advice and detailed experimental protocols to address common challenges encountered during its synthesis, particularly focusing on issues related to starting material reactivity.
I. Overview of the Synthesis
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[2] This well-established SN2 reaction involves the deprotonation of the hydroxyl group of 5-chloro-2-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack an allyl halide (typically allyl bromide), yielding the desired ether.[2][3]
The overall reaction is depicted below:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, focusing on the reactivity of the starting materials.
Question 1: The reaction is sluggish or fails to proceed to completion. What are the potential causes and solutions?
Answer: A slow or incomplete reaction is one of the most common issues and can stem from several factors related to the reactivity of your starting materials and reaction conditions.
-
Insufficient Deprotonation of 5-chloro-2-hydroxybenzaldehyde: The formation of the phenoxide is a critical first step. The electron-withdrawing nature of the chlorine and aldehyde groups on the benzene ring makes the hydroxyl proton more acidic than that of phenol, but a sufficiently strong base is still required for complete deprotonation.[4]
-
Troubleshooting:
-
Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) are often used, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) can be more effective, particularly if your starting material is of lower purity.[2][3] For aryl ethers, bases like NaOH, KOH, K₂CO₃, or Cs₂CO₃ are suitable.[2]
-
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Any moisture will consume the base and hinder phenoxide formation. Use freshly dried solvents and reagents.
-
-
-
Poor Quality of Allyl Bromide: Allyl bromide can degrade over time, especially if exposed to light or air.
-
Troubleshooting: Use freshly distilled or a newly purchased bottle of allyl bromide. Store it properly in a dark, cool place.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in an SN2 reaction.
Question 2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Answer: Side reactions can compete with the desired O-allylation, reducing your yield and complicating purification.
-
C-Alkylation: In addition to O-alkylation, the phenoxide can also undergo C-alkylation, where the allyl group attaches directly to the aromatic ring.[2] This is more likely to occur at higher temperatures.
-
Troubleshooting:
-
Temperature Control: Maintain the reaction at a moderate temperature. For many Williamson ether syntheses involving phenols, room temperature to a gentle heat (around 50-60 °C) is sufficient.[6][7]
-
Solvent Effects: The choice of solvent can influence the ratio of O- to C-alkylation. Non-polar solvents tend to favor C-alkylation, while polar aprotic solvents favor the desired O-alkylation.[8]
-
-
-
Formation of Diallyl Ether: If there is any residual water in the reaction, it can react with the base and allyl bromide to form allyl alcohol, which can then be allylated to form diallyl ether.
-
Troubleshooting: As mentioned previously, ensure strictly anhydrous conditions.
-
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Question 3: The purification of the final product is proving difficult. What is the best approach?
Answer: Purification can be challenging due to the presence of unreacted starting materials and byproducts.
-
Work-up Procedure: A proper aqueous work-up is essential to remove the base and other inorganic salts.
-
Troubleshooting: After the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.[6] Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then brine to remove any remaining water-soluble impurities.
-
-
Chromatography: Column chromatography is often necessary to obtain a pure product.
-
Troubleshooting: Use silica gel as the stationary phase. A gradient of ethyl acetate in hexane is a good starting point for the eluent system.[6] Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.
-
III. Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Chloro-2-hydroxybenzaldehyde | 156.57[9] | 1.0 g | 6.39 |
| Allyl Bromide | 120.98 | 1.15 g (0.8 mL) | 9.58 |
| Potassium Carbonate (anhydrous) | 138.21 | 1.33 g | 9.62 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
| Ethyl Acetate | - | As needed | - |
| Hexane | - | As needed | - |
| Saturated Aqueous NH₄Cl | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-hydroxybenzaldehyde (1.0 g, 6.39 mmol) and anhydrous potassium carbonate (1.33 g, 9.62 mmol).
-
Add N,N-dimethylformamide (20 mL) to the flask.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add allyl bromide (0.8 mL, 9.58 mmol) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.
IV. References
-
Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
-
2-(Allyloxy)-5-chlorobenzaldehyde. (n.d.). Chem-Impex.
-
Williamson Ether Synthesis. (2025). J&K Scientific LLC.
-
Williamson Ether Synthesis. (n.d.). TCI EUROPE N.V..
-
Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
-
Experiment 06 Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis.
-
An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. (2025). Benchchem.
-
Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry. (2025). Benchchem.
-
Catalytic allylation of phenols : chloride-free route towards epoxy resins. (2025, September 14). Scholarly Publications Leiden University.
-
This compound. (n.d.). PubChem.
-
Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. (2024, February 21). Chemical Science (RSC Publishing).
-
152842-93-8(this compound) Product Description. (n.d.). ChemicalBook.
-
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(Allyloxy)-3-bromobenzaldehyde. (2025). Benchchem.
-
SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. (n.d.). Chemistry & Chemical Technology.
-
Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. (2022, July 29). The Journal of Physical Chemistry A - ACS Publications.
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022, March 7). PMC - NIH.
-
Catalytic allylation of phenols. (2025, September 14). Scholarly Publications Leiden University.
-
Application Notes and Protocols: 2-(Allyloxy)-3-bromobenzaldehyde. (2025). Benchchem.
-
US3198842A - Allylation of phenol. (n.d.). Google Patents.
-
Benzaldehyde, 5-chloro-2-hydroxy-. (n.d.). NIST WebBook.
-
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (2024, January 31). MDPI.
-
Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. (n.d.). MDPI.
-
Technical Guide: Structure Elucidation of 2-(Allyloxy)-3-bromobenzaldehyde. (2025). Benchchem.
-
A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. (2025). Benchchem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3198842A - Allylation of phenol - Google Patents [patents.google.com]
- 9. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]
Technical Support Center: Optimizing Catalyst Loading in Cross-Coupling Reactions of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-(Allyloxy)-5-chlorobenzenecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered with this specific substrate. Our focus is not just on procedural steps but on the underlying chemical principles to empower you to make informed decisions in your experimental design.
Introduction: Understanding the Substrate's Challenges
The molecule this compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Success hinges on a catalyst system that can navigate the low reactivity of the aryl chloride while tolerating three potentially reactive functional groups:
-
Aryl Chloride: The C-Cl bond is notoriously less reactive towards oxidative addition than its bromide or iodide counterparts, often necessitating more active catalyst systems, higher temperatures, or higher catalyst loadings.
-
Aldehyde Group: This electron-withdrawing group can activate the C-Cl bond but also offers a potential coordination site for the palladium catalyst, which could lead to catalyst inhibition. Furthermore, it can be sensitive to certain basic conditions, leading to side reactions.
-
Allyloxy Group: The allyl moiety contains a C=C double bond that can potentially coordinate to the palladium center, leading to isomerization or unwanted Heck-type side reactions. The ether oxygen also acts as a Lewis base.
Optimizing catalyst loading is therefore a critical balancing act: it must be high enough to achieve a reasonable reaction rate with the challenging aryl chloride but low enough to minimize cost, facilitate purification, and suppress potential side reactions involving the substrate's other functional groups.[1][2]
Frequently Asked Questions (FAQs)
This section addresses foundational questions to guide your initial experimental setup.
Q1: What is a standard starting catalyst loading for a reaction with this substrate?
A1: For an unoptimized reaction involving an aryl chloride, a typical starting palladium catalyst loading is between 1-5 mol%.[1][3] A robust starting point is 2 mol% of a palladium precatalyst with a palladium-to-ligand ratio of 1:1 to 1:1.2.[2][4] Starting in this range provides a good balance between ensuring catalytic activity and avoiding the potential for side reactions from excessively high catalyst concentrations.[2] If the reaction is successful, subsequent optimization should aim to reduce this loading.
Q2: Which class of ligands and precatalysts are most suitable for this compound?
A2: Given the unreactive nature of the aryl chloride, the use of highly active catalyst systems is paramount. We recommend:
-
Ligands: Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are the industry standard for this type of transformation.[4][5] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[6]
-
Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are highly recommended.[7] They offer superior stability and generate the active LPd(0) species more reliably and efficiently than traditional sources like Pd(OAc)₂, which require an in situ reduction step that can be inconsistent.[2][7]
Q3: Can the reaction solvent influence the required catalyst loading?
A3: Absolutely. The solvent's polarity and coordinating ability directly impact catalyst solubility, stability, and overall activity, which in turn affects the optimal loading.[1][2][8] For many cross-coupling reactions, polar aprotic solvents like dioxane, THF, or CPME are effective. It is critical to use anhydrous and rigorously degassed solvents, as oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation and the formation of palladium black.[9][10][11]
Q4: Is it always better to increase catalyst loading if the reaction is slow or stalls?
A4: Not necessarily. While insufficient catalyst is a common reason for low conversion, simply increasing the loading can be counterproductive. Excessively high catalyst concentrations can promote side reactions like the homocoupling of coupling partners and complicates the removal of residual palladium from the final product, a critical step in pharmaceutical development.[2] Before increasing the catalyst load, it is crucial to first evaluate other reaction parameters such as temperature, base, and ligand choice.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the optimization process.
Problem 1: Low or No Product Yield
This is the most common issue. A systematic approach is required to identify the root cause.
Potential Cause 1: Inactive Catalyst System
-
The "Why": The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is rapidly deactivated, the reaction will not proceed. Oxygen is a primary culprit, oxidizing both the Pd(0) center and electron-rich phosphine ligands.[11] Similarly, impurities in reagents or solvents can poison the catalyst.[10]
-
Solution & Validation:
-
Use a Precatalyst: Employ a modern, air- and moisture-stable precatalyst to ensure reliable generation of the active Pd(0) species.[2]
-
Ensure Inert Atmosphere: Rigorously degas all solvents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen).[11]
-
Verify Reagent Purity: Use high-purity, anhydrous solvents and reagents. Peroxides in ethereal solvents like THF are particularly detrimental.[10]
-
Potential Cause 2: Suboptimal Catalyst Loading
-
The "Why": There is an optimal concentration for the catalyst. Below this level, the reaction rate is too slow to be practical. Above this level, bimolecular decomposition pathways and side reactions can become more prevalent.
-
Solution & Validation:
-
Systematic Screening: Perform a systematic screen of the catalyst loading. If your initial 2 mol% loading failed, run parallel reactions at 1 mol%, 3 mol%, and 5 mol% to determine if loading is the critical parameter.
-
Reaction Monitoring: Monitor the reaction progress over time using techniques like LC-MS, GC-MS, or NMR spectroscopy.[12][13][14] This provides invaluable data on whether the reaction is stalling due to catalyst death or is simply slow. An automated reaction monitoring system can be particularly effective for acquiring high-density, reliable data.[12][14][15]
-
Potential Cause 3: Inappropriate Ligand, Base, or Solvent
-
The "Why": The ligand, base, and solvent operate as an interconnected system. The ligand dictates the reactivity of the metal center.[16] The base is required to activate the nucleophilic partner but must be sufficiently soluble in the chosen solvent to be effective.[10] An incompatible combination can halt the reaction entirely.
-
Solution & Validation:
-
Ligand Screening: If a particular ligand is not providing good results, screen a small panel of other suitable ligands (e.g., compare an NHC ligand to a biarylphosphine ligand).
-
Base and Solvent Matrix: Test different base/solvent combinations. For example, a common Suzuki coupling might use K₂CO₃ in dioxane/water or K₃PO₄ in toluene.[17] The choice of base is critical for facilitating the transmetalation step.[17]
-
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate is a clear sign that the catalytically active homogeneous species has aggregated into inactive palladium metal.
Potential Cause 1: Presence of Oxygen
-
The "Why": As mentioned, oxygen is highly detrimental and a common cause of catalyst decomposition.[4][9]
-
Solution & Validation: Improve degassing procedures for all reagents and solvents. Ensure all glassware is dried and the reaction is maintained under a strict inert atmosphere.
Potential Cause 2: High Reaction Temperature
-
The "Why": While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways.[4]
-
Solution & Validation: Attempt the reaction at a lower temperature (e.g., decrease from 110 °C to 90 °C), even if it requires a longer reaction time. Monitor the reaction to find a balance between rate and stability.
Problem 3: Formation of Key Side Products
The presence of significant side products indicates that alternative reaction pathways are competing with the desired cross-coupling.
Potential Cause 1: Homocoupling of the Nucleophile
-
The "Why": This side reaction is often promoted by the presence of oxygen or can occur at high catalyst concentrations.[6]
-
Solution & Validation:
-
Improve Inert Atmosphere: Ensure rigorous exclusion of oxygen.
-
Optimize Catalyst Loading: Lower the catalyst loading. Homocoupling is often more prevalent at higher catalyst concentrations.
-
Potential Cause 2: Dehalogenation of the Starting Material
-
The "Why": This occurs when the aryl chloride is reduced to the corresponding arene instead of undergoing cross-coupling. This pathway can be promoted by certain solvents, bases, or sources of hydride.[6]
-
Solution & Validation: Screen alternative bases or solvents. For example, if you are using a base that could act as a hydride donor, switch to a non-coordinating inorganic base like Cs₂CO₃ or K₃PO₄.
Visualized Workflow and Decision Making
Catalyst Loading Optimization Workflow
The following diagram outlines a systematic workflow for optimizing catalyst loading.
Caption: A decision tree for troubleshooting low reaction yield.
Experimental Protocols & Data Tables
Protocol: Parallel Screening for Optimal Catalyst Loading
This protocol describes setting up a series of small-scale reactions to efficiently determine the optimal catalyst loading.
Materials:
-
This compound (Substrate)
-
Nucleophilic coupling partner (e.g., a boronic acid for Suzuki coupling)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst that includes it)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Array of reaction vials with stir bars (e.g., 2 mL microwave vials)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv), the coupling partner (e.g., 0.12 mmol, 1.2 equiv), and the base (e.g., 0.2 mmol, 2.0 equiv) to each of five reaction vials.
-
Catalyst Stock Solution: Prepare a stock solution of the palladium precatalyst in the reaction solvent to ensure accurate dispensing of small quantities. For example, dissolve 9.0 mg of XPhos Pd G3 (0.01 mmol) in 1.0 mL of dioxane.
-
Catalyst Addition: Add the calculated volume of the catalyst stock solution to each vial to achieve the target catalyst loadings (e.g., 0.5, 1.0, 2.0, 3.0, and 5.0 mol%). See Table 1 for an example.
-
Solvent Addition: Add enough solvent to each vial to bring the final concentration to a standard value (e.g., 0.2 M).
-
Reaction Execution: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 16 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC with an internal standard to determine the percent conversion. [11]
Table 1: Example Setup for Catalyst Loading Screen
| Vial | Substrate (mmol) | Base (mmol) | Precatalyst (mol%) | Volume of Stock (µL) | Solvent (µL) |
| 1 | 0.1 | 0.2 | 0.5 | 50 | 450 |
| 2 | 0.1 | 0.2 | 1.0 | 100 | 400 |
| 3 | 0.1 | 0.2 | 2.0 | 200 | 300 |
| 4 | 0.1 | 0.2 | 3.0 | 300 | 200 |
| 5 | 0.1 | 0.2 | 5.0 | 500 | 0 |
| Based on a 0.01 M stock solution of the precatalyst. |
Table 2: Example Data from Optimization Screen
| Vial | Catalyst Loading (mol%) | Conversion (%) | Key Byproduct (%) | Observations |
| 1 | 0.5 | 15 | <1 | Reaction very slow |
| 2 | 1.0 | 65 | <1 | Good conversion |
| 3 | 2.0 | 92 | 1.5 | Optimal result |
| 4 | 3.0 | 93 | 4.5 | Increased homocoupling |
| 5 | 5.0 | 91 | 9.0 | Significant homocoupling, slight Pd black |
Analysis: In this example, 2.0 mol% provides the best outcome. While higher loadings give similar conversion, they also lead to a significant increase in side products and potential catalyst decomposition, increasing costs and purification challenges. The 1.0 mol% loading is also promising and could be pursued if a longer reaction time or slightly higher temperature is acceptable.
References
- Vertex AI Search, Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Public
- Vertex AI Search, Real-time HPLC-MS reaction progress monitoring using an automated analytical pl
- Vertex AI Search, Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed
- Vertex AI Search, Buchwald-Hartwig Amin
- Vertex AI Search, Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Deriv
- Vertex AI Search, Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 1-Methoxy-2-butyne - Benchchem
- Vertex AI Search, Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchG
- Vertex AI Search, Analytical techniques for reaction monitoring, mechanistic investig
- Vertex AI Search, Sonogashira Coupling - Chemistry LibreTexts
- Vertex AI Search, Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
- Vertex AI Search, Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH
- Vertex AI Search, Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Pl
- Vertex AI Search, troubleshooting low catalytic activity with IMes-based c
- Vertex AI Search, Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization...
- Vertex AI Search, MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Gradu
- Vertex AI Search, Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv
- Vertex AI Search, Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Vertex AI Search, Optimization of Heck reaction conditions.
- Vertex AI Search, Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH
- Vertex AI Search, Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchG
- Vertex AI Search, Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring
- Vertex AI Search, Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions - Benchchem
- Vertex AI Search, Technical Support Center: Catalyst Deactivation in 4-IBP Cross-Coupling - Benchchem
- Vertex AI Search, Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Vertex AI Search, Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews
- Vertex AI Search, Heck Reaction—St
- Vertex AI Search, Effects of catalyst precursors, ligands and catalyst loadings a | Download Table - ResearchG
- Vertex AI Search, Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH
- Vertex AI Search, Heck coupling reaction optimization.
- Vertex AI Search, Optimisation of the catalyst loading for the Sonogashira reaction a - ResearchG
- Vertex AI Search, Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H
- Vertex AI Search, Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Vertex AI Search, Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchG
- Vertex AI Search, Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides - Benchchem
- Vertex AI Search, Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H
- Vertex AI Search, Ligand electronic influence in Pd-c
- Vertex AI Search, Heck Reaction - Organic Chemistry Portal
- Vertex AI Search, Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014
- Vertex AI Search, Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Vertex AI Search, Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central
- Vertex AI Search, Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Vertex AI Search, CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 16. theses.enscm.fr [theses.enscm.fr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Witt-ig Reaction with 2-(allyloxy)benzaldehyde Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Wittig reaction with 2-(allyloxy)benzaldehyde and its isomers. Here, we address common challenges and provide in-depth, field-proven solutions to help you navigate this powerful olefination reaction successfully.
Frequently Asked Questions (FAQs)
Q1: I'm getting a low yield in my Wittig reaction with 2-(allyloxy)benzaldehyde. What are the likely causes and how can I improve it?
Low yields in Wittig reactions involving substituted benzaldehydes can stem from several factors.[1] One of the primary reasons is the electronic nature of the substituent. The allyloxy group is an electron-donating group, which can decrease the electrophilicity of the carbonyl carbon, making it less reactive towards the phosphorus ylide.[2] Additionally, the quality of the aldehyde is crucial, as they can be prone to oxidation or polymerization.[1][3] Incomplete formation of the ylide due to an inappropriate base or the presence of moisture can also significantly impact the yield.[1]
Troubleshooting Steps:
-
Ylide Generation: Ensure your phosphonium salt is dry and of high purity. For non-stabilized ylides, use a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) to ensure complete deprotonation.[1][4] The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent quenching of the base and the ylide.[1] A distinct color change (often orange or red) typically indicates successful ylide formation.[1]
-
Reaction Conditions: Add the aldehyde solution slowly to the ylide at a low temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC). If the reaction is sluggish, consider allowing it to warm to room temperature.[1]
-
Aldehyde Quality: Use freshly purified 2-(allyloxy)benzaldehyde. If it has been stored for a while, consider purifying it by distillation or column chromatography. An alternative is to generate the aldehyde in situ from the corresponding alcohol via an oxidation-Wittig tandem process.[3][5]
Q2: I'm struggling with poor E/Z selectivity in my reaction. How can I control the stereochemical outcome?
The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide used.[3][6]
-
Unstabilized Ylides (e.g., those derived from alkyltriphenylphosphonium salts) generally lead to the (Z)-alkene under lithium-salt-free conditions.[3] This is due to the kinetically controlled, irreversible formation of a syn-oxaphosphetane intermediate.[7]
-
Stabilized Ylides (e.g., those with an adjacent electron-withdrawing group like an ester or ketone) predominantly form the (E)-alkene.[3][6] In this case, the initial addition is reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane.[7][8]
-
Semi-stabilized Ylides (e.g., where the carbanion is stabilized by an aryl group) often give poor E/Z selectivity.[3]
Strategies for Stereocontrol:
-
For (Z)-Alkene: Use an unstabilized ylide with a sodium-based strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or NaH, as these can enhance Z-selectivity compared to lithium bases.[1] Performing the reaction in aprotic, salt-free conditions is also favored.[1]
-
For (E)-Alkene: Employ a stabilized ylide. If you must use an unstabilized ylide, the Schlosser modification can be used, which involves deprotonation of the betaine intermediate with phenyllithium at low temperatures to favor the threo-betaine, leading to the (E)-alkene.[3]
Q3: The purification of my product is difficult due to the presence of triphenylphosphine oxide (TPPO). What's the best way to remove it?
The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions due to its often similar polarity to the desired alkene product.[9]
Purification Strategies:
| Method | Description | Best For |
| Crystallization | TPPO is often crystalline and can sometimes be removed by selective crystallization from a suitable solvent system, such as a benzene-cyclohexane mixture.[9] | When the product and TPPO have significantly different solubilities. |
| Column Chromatography | Silica gel column chromatography is a reliable method for separating compounds with similar polarities.[9] A gradient elution with a solvent system like ethyl acetate in hexanes can be effective.[9] | Small to medium scale reactions where other methods fail. |
| Precipitation as a Metal Salt | TPPO can be precipitated as an insoluble complex with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[9][10] | Polar products where precipitation with non-polar solvents is ineffective.[9] |
| Polymer-Supported Reagents | Using a polymer-bound triphenylphosphine allows for the phosphine oxide byproduct to be removed by simple filtration.[9] | Simplifying purification and for larger scale reactions. |
Protocol for TPPO Removal using Zinc Chloride:
-
After the reaction is complete, concentrate the reaction mixture.
-
Dissolve the crude residue in a suitable solvent like ethanol.
-
Add a solution of zinc chloride in the same solvent.
-
Stir the mixture to induce precipitation of the white ZnCl₂(TPPO)₂ complex.[9]
-
Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.[9] The filtrate contains the purified product.
In-Depth Troubleshooting Guide
Problem: Reaction Not Proceeding to Completion
If your TLC analysis shows a significant amount of unreacted 2-(allyloxy)benzaldehyde even after prolonged reaction times, consider the following:
-
Insufficiently Reactive Ylide: The electron-donating allyloxy group can deactivate the aldehyde.[2] If you are using a stabilized ylide, it may not be reactive enough.[1] Consider switching to a more reactive, unstabilized ylide.
-
Steric Hindrance: While less of an issue with aldehydes compared to ketones, steric bulk on either the ylide or the aldehyde can slow down the reaction.[1]
-
Alternative Reactions: For particularly challenging cases, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[11][12] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than phosphonium ylides and can be more effective with less reactive aldehydes.[11][12] A significant advantage of the HWE reaction is that its byproduct is a water-soluble phosphate ester, which simplifies purification.[11][12][13]
Visualizing the Wittig Reaction Workflow
Caption: Experimental workflow for the Wittig reaction.
Understanding the Mechanism: A Key to Troubleshooting
The mechanism of the Wittig reaction is believed to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and TPPO.[6][14]
Caption: Simplified mechanism of the Wittig reaction.
For unstabilized ylides, the formation of the oxaphosphetane is the rate-determining step and is irreversible, leading to kinetic control and (Z)-alkene formation.[3][15] With stabilized ylides, the initial cycloaddition is reversible, allowing for thermodynamic control and the formation of the more stable (E)-alkene.[7][8] Understanding this dichotomy is crucial for predicting and controlling the stereochemical outcome of your reaction.
Experimental Protocols
General Protocol for the Wittig Reaction with 2-(allyloxy)benzaldehyde
This protocol is a general guideline and may require optimization for specific ylides and reaction scales.
1. Ylide Generation:
- To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the appropriate triphenylphosphonium salt (1.1 eq.).
- Add anhydrous solvent (e.g., THF or diethyl ether).
- Cool the suspension to the recommended temperature (e.g., 0 °C or -78 °C).
- Slowly add a strong base (e.g., n-BuLi, 1.05 eq.) dropwise. A color change should be observed.
- Stir the mixture for 30-60 minutes at this temperature.
2. Reaction with Aldehyde:
- Dissolve 2-(allyloxy)benzaldehyde (1.0 eq.) in the same anhydrous solvent.
- Slowly add the aldehyde solution to the ylide solution at the low temperature.
- Monitor the reaction by TLC. The reaction may be allowed to warm to room temperature to drive it to completion.
3. Work-up and Purification:
- Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product using one of the methods described for TPPO removal.
References
- NROChemistry. Wittig Reaction: Mechanism and Examples.
- Wikipedia. Wittig reaction.
- Organic Chemistry Portal. Wittig Reaction.
- Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes.
- Chemistry Steps. The Wittig Reaction: Examples and Mechanism.
- Wikipedia. Horner–Wadsworth–Emmons reaction.
- YouTube. contrasting the Wittig and Horner-Wadsworth-Emmons reaction.
- ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | ACS Omega.
- Scientific Update. Triphenylphosphine Oxide- Waste Not, Want Not.
- Google Patents. CN109354595B - Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid.
- Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction.
- AdiChemistry. WITTIG REACTION | MECHANISM.
- Chemistry LibreTexts. Wittig Reaction.
- Chad's Prep®. Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides.
- ResearchGate. (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides.
- ResearchGate. Reactivity and Selectivity in the Wittig Reaction: A Computational Study.
- ResearchGate. Typical reaction conditions for the Wittig reaction of 4‐phenyl....
- DiVA portal. Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings.
- Reddit. Problems with wittig reaction : r/Chempros.
- Chad's Prep®. The Wittig Reaction.
- Chemistry LibreTexts. The Wittig Reaction.
- Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction.
- The Wittig Reaction: Synthesis of Alkenes.
- L.S.College, Muzaffarpur. Wittig reaction.
- The Wittig Reaction - Common Conditions.
- Chemistry Stack Exchange. Wittig reaction with benzaldehyde.
- A Solvent Free Wittig Reaction.
- The Wittig Reaction: Synthesis of Alkenes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. adichemistry.com [adichemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Byproduct Formation in Chroman-4-one Synthesis
Welcome to our dedicated resource for navigating the complexities of chroman-4-one synthesis. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to empower you to minimize byproduct formation, thereby enhancing the yield and purity of your target chroman-4-ones.
Introduction: The Challenge of Purity in Chroman-4-one Synthesis
Chroman-4-ones are a critical scaffold in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2][3][4] However, their synthesis is often plagued by the formation of unwanted byproducts, which can complicate purification and significantly reduce overall yield. This guide provides a systematic approach to diagnosing and resolving these common synthetic challenges.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during chroman-4-one synthesis in a practical question-and-answer format.
Issue 1: Low Yields and Aldehyde Self-Condensation in Base-Promoted Reactions
Q1: I'm synthesizing a 2-substituted chroman-4-one via the base-promoted condensation of a 2'-hydroxyacetophenone and an aldehyde, but my yields are consistently low, especially when the acetophenone has electron-donating groups. What's causing this, and how can I improve it?
A1: This is a classic challenge in this synthetic route. The low yield is most likely due to a competing side reaction: the self-condensation of the aldehyde.[2][5] When the 2'-hydroxyacetophenone is substituted with electron-donating groups (e.g., methoxy, alkyl groups), its reactivity is reduced. This makes it a less competitive nucleophile, allowing the aldehyde to react with itself, particularly under strong basic conditions.[2][5]
Causality Explained: The reaction proceeds via a crossed-aldol condensation followed by an intramolecular oxa-Michael addition.[2] Electron-donating groups on the 2'-hydroxyacetophenone increase the electron density on the aromatic ring, which deactivates the acetyl group towards deprotonation by the base. This slows down the desired initial condensation step with the aldehyde. Consequently, the aldehyde, which is more readily enolizable, undergoes self-condensation.
Troubleshooting Strategies:
-
Optimize the Base: Switching from a strong, nucleophilic base like sodium hydroxide (NaOH) to a non-nucleophilic or sterically hindered base can be beneficial. Consider using diisopropylamine (DIPA) or pyrrolidine.[2][6]
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes disfavor the aldehyde self-condensation, which may have a higher activation energy.[5]
-
Solvent: Using a less protic solvent like tetrahydrofuran (THF) or toluene can also help to suppress the self-condensation reaction.[5]
-
Microwave Irradiation: The use of microwave heating has been shown to significantly improve yields and reduce reaction times in many cases, potentially by promoting the desired intramolecular cyclization over intermolecular side reactions.[2][3]
-
-
Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial. While a slight excess of the aldehyde is common, a large excess will favor self-condensation.
Issue 2: Intermolecular Acylation in Friedel-Crafts Cyclization
Q2: I'm attempting an intramolecular Friedel-Crafts acylation of a phenoxypropionic acid to form a chroman-4-one, but I'm observing significant amounts of a high molecular weight byproduct. What is this, and how can I prevent it?
A2: The high molecular weight byproduct is likely the result of intermolecular acylation, where two different molecules of your starting material react with each other, leading to polymer formation.[5] This is a concentration-dependent side reaction.
Troubleshooting Strategies:
-
High-Dilution Conditions: The most effective way to minimize intermolecular reactions is to perform the synthesis under high-dilution conditions. This involves using a larger volume of solvent to decrease the probability of two reactant molecules encountering each other.
-
Slow Addition: A slow, controlled addition of the phenoxypropionic acid to the Friedel-Crafts catalyst (e.g., polyphosphoric acid) can also help maintain a low concentration of the reactant at any given time.
Issue 3: Formation of Multiple Unidentified Byproducts
Q3: My reaction mixture shows multiple spots on the TLC plate that I can't identify. What are the potential sources of these impurities, and what steps can I take to clean up my reaction?
A3: The presence of multiple byproducts can be attributed to several factors, including the decomposition of starting materials or the desired product, or the presence of impurities in your reagents.[5]
A Systematic Approach to Troubleshooting:
-
Purity of Starting Materials: Always ensure the high purity of your 2'-hydroxyacetophenone, aldehyde, and any other reagents. Impurities can act as catalysts for side reactions or participate in unwanted transformations.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you identify the point at which byproduct formation becomes significant, allowing you to optimize the reaction time.
-
Control the Temperature: High reaction temperatures can lead to thermal decomposition of both starting materials and products.[5] Experiment with lower temperatures to see if byproduct formation is reduced.
-
Inert Atmosphere: If you suspect oxidative side reactions, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]
Part 2: Data-Driven Insights & Protocols
Impact of Substituents on Yield and Byproduct Formation
The electronic nature of the substituents on the 2'-hydroxyacetophenone ring has a profound impact on the outcome of the base-promoted condensation reaction. Electron-withdrawing groups generally lead to higher yields of the desired chroman-4-one, while electron-donating groups tend to favor aldehyde self-condensation.[2]
Table 1: Effect of 2'-Hydroxyacetophenone Substituents on Product Yield
| 2'-Hydroxyacetophenone Substituent | Product | Yield (%) | Primary Side Product | Reference |
| 6,8-Dibromo | 6,8-Dibromo-2-pentylchroman-4-one | 88 | Aldehyde Self-Condensation | [2] |
| 6-Chloro | 6-Chloro-2-pentylchroman-4-one | 75 | Aldehyde Self-Condensation | [5] |
| 6,8-Dimethyl | 6,8-Dimethyl-2-pentylchroman-4-one | 17 | Aldehyde Self-Condensation | [2] |
| 6-Methoxy | 6-Methoxy-2-pentylchroman-4-one | 17 | Aldehyde Self-Condensation | [2] |
Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones
This protocol is a general guideline for a microwave-assisted synthesis, which has been shown to be efficient in producing chroman-4-ones while potentially minimizing certain byproducts.[2][3]
Step-by-Step Methodology:
-
To a solution of the appropriate 2'-hydroxyacetophenone in ethanol (0.4 M), add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).[2][3]
-
Seal the reaction vessel and place it in a microwave reactor.
-
Heat the mixture with microwave irradiation to 160–170 °C for 1 hour (with a fixed hold time and normal absorption).[2][3]
-
After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.[3]
-
Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: The specific parameters of this protocol, such as temperature, time, and solvent, may need to be optimized for different substrates.
Part 3: Mechanistic Insights & Visualizations
Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.
Diagram 1: Competing Pathways in Base-Promoted Chroman-4-one Synthesis
This diagram illustrates the desired reaction pathway leading to the chroman-4-one versus the competing aldehyde self-condensation.
Caption: Desired vs. side reaction pathways.
Diagram 2: Troubleshooting Workflow for Low Yields
This workflow provides a logical sequence of steps to diagnose and resolve low product yields.
Caption: Troubleshooting workflow for low yields.
References
- Navigating Chroman-4-one Synthesis: A Guide to Overcoming Common Side Products. Benchchem.
- Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxyl
- How to avoid common pitfalls in chromone synthesis. Benchchem.
- Reactions and rearrangements of chroman-4-ones and rel
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. NIH.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
- An efficient synthesis of 4-chromanones.
Sources
- 1. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reactions and rearrangements of chroman-4-ones and related compounds - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
refining work-up procedures for reactions involving 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(Allyloxy)-5-chlorobenzenecarbaldehyde. This resource is designed to provide practical, in-depth solutions to common challenges encountered during the work-up and purification of reactions involving this versatile building block.[1] Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Core Characteristics of this compound
Understanding the physicochemical properties of your starting material is the foundation of a successful work-up strategy. This compound is a bifunctional molecule, and its reactivity is dictated by the interplay between the aromatic aldehyde and the allyl ether groups.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO₂ | [2] |
| Molecular Weight | 196.63 g/mol | [2] |
| Appearance | Colorless or pale yellow solid | [3] |
| Solubility | Soluble in organic solvents like CH₂Cl₂, CHCl₃; sparingly soluble in alcohols. | [3][4] |
| IUPAC Name | 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde | [2] |
The molecule's reactivity profile includes susceptibility to nucleophilic attack at the aldehyde carbonyl, potential for the Claisen rearrangement of the allyl ether under thermal stress, and various cross-coupling reactions at the C-Cl bond.[5]
General Work-Up & Purification Workflow
A robust work-up procedure is designed to efficiently separate the desired product from unreacted starting materials, reagents, catalysts, and byproducts. The following diagram outlines a general decision-making workflow for reactions involving this compound.
Caption: Decision workflow for work-up procedures.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the work-up of your reaction.
Q1: I've added my aqueous quench solution and now have a persistent emulsion that won't separate. What should I do?
A1: Causality & Solution
Emulsions are colloidal suspensions of one liquid in another, often stabilized by insoluble byproducts or reagents acting as surfactants. They are a common issue, especially when using solvents like DMF or DMSO which have some water miscibility.[6]
Troubleshooting Steps:
-
Increase Ionic Strength: The most common and effective first step is to "salt out" the organic layer. Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel, shake gently, and allow it to stand. The increased ionic strength of the aqueous layer decreases the solubility of organic components, often causing the layers to separate.[7]
-
Patience and Gentle Agitation: Sometimes, simply allowing the mixture to stand for an extended period (30 minutes to several hours) can resolve the emulsion. Gentle swirling or stirring with a glass rod can also help coalesce the dispersed droplets.[7]
-
Filtration: If the emulsion is caused by a fine particulate solid, vacuum filter the entire mixture through a pad of Celite® or diatomaceous earth. This removes the solid stabilizing agent and the layers should then separate in the filter flask or upon being returned to a separatory funnel.[8]
-
Change of Solvent: If emulsions are a persistent problem with a particular reaction, consider diluting the organic layer with a less polar solvent (e.g., adding hexane to an ethyl acetate solution) before the aqueous wash.
Q2: My TLC and NMR show a significant amount of unreacted this compound. How can I remove it without complex chromatography?
A2: Causality & Solution
The aldehyde functional group can be selectively converted into a water-soluble salt by forming a bisulfite adduct. This allows for its efficient removal from the organic phase through a simple liquid-liquid extraction.[9] This technique is highly effective for aromatic aldehydes.[10]
Protocol: Brindle Bisulfite Workup for Aldehyde Removal
-
Dissolution: After the initial quench and separation, concentrate the organic layer. Re-dissolve the crude mixture in a water-miscible solvent like methanol or THF.[9]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) to the dissolved mixture and stir or shake vigorously for 15-30 minutes.
-
Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The bisulfite adduct of the unreacted aldehyde will remain in the aqueous layer.
-
Separation: Separate the layers. Wash the organic layer again with water and then brine to remove any residual bisulfite.
-
Recovery (Optional): If you wish to recover the starting aldehyde, the aqueous layer containing the adduct can be basified with NaOH to a strongly basic pH. This will reverse the reaction, and the aldehyde can be re-extracted into an organic solvent.[9]
Q3: My reaction was heated, and I've isolated a product with a different NMR spectrum than expected. Could the starting material have rearranged?
A3: Causality & Solution
Yes, this is a distinct possibility. Aryl allyl ethers, such as this compound, are known to undergo a thermal[11][11]-sigmatropic rearrangement known as the Aromatic Claisen Rearrangement.[12] This reaction typically requires high temperatures (180-220 °C) and results in the migration of the allyl group from the oxygen to the ortho position on the aromatic ring, forming an allyl phenol.[5][13]
Diagnostic Checks:
-
Reaction Temperature: If your reaction was conducted at or above 180 °C for a prolonged period, the Claisen rearrangement is a likely side reaction.
-
NMR Spectroscopy: Look for the appearance of a broad singlet corresponding to a phenolic -OH proton. You should also see changes in the aromatic region splitting pattern and the disappearance of the ether -OCH₂- signal, replaced by a benzylic -ArCH₂- signal.
-
TLC Analysis: The rearranged product, being a phenol, will have a different polarity (typically more polar) than the starting ether and can often be visualized with stains that are sensitive to phenols (e.g., FeCl₃).
Mitigation Strategy:
If the Claisen rearrangement is undesired, avoid excessive heating. If high temperatures are necessary for your primary reaction, consider if a different protecting group for the phenol is more appropriate for your synthetic strategy.
Q4: I am concerned about cleaving the allyl ether during work-up. What conditions should I avoid?
A4: Causality & Solution
The allyl ether is generally stable to many acidic and basic conditions.[14] However, it is sensitive to specific reagents, particularly those involving transition metals or strong reducing agents.
Conditions to Avoid:
-
Palladium Catalysts: The combination of a palladium (0) or palladium (II) catalyst with a nucleophile or hydrogen source can lead to rapid deallylation.[11][15] If your main reaction uses a palladium catalyst (e.g., Suzuki, Heck), be aware that cleavage of the starting material or product is possible.
-
Strong Reducing Agents: Reagents like SmI₂ can selectively cleave allyl ethers.[14]
-
Oxidative Conditions: Some strong oxidizing agents can cleave the allyl group.[16]
-
Isomerization Conditions: Strong bases like potassium tert-butoxide (KOtBu) can isomerize the allyl double bond to the more labile prop-1-enyl ether, which is then easily hydrolyzed under mild acidic conditions.[14]
If you suspect cleavage has occurred, check for the presence of 5-chloro-2-hydroxybenzaldehyde in your crude mixture. To prevent this, ensure that your work-up procedure does not involve prolonged exposure to the conditions listed above, especially in the presence of heat.
Q5: My crude product is an oil and won't crystallize. What are the best purification strategies?
A5: Causality & Solution
Many substituted benzaldehydes are low-melting solids or oils, and purification can be challenging.[17][18] If crystallization fails, column chromatography is the most reliable method.
Protocol: Flash Column Chromatography
-
Adsorbent: Use standard silica gel (230-400 mesh) as the stationary phase.
-
Eluent System: Due to the moderate polarity of this compound and its derivatives, a non-polar/moderately polar solvent system is recommended. Start with a low polarity mixture and gradually increase it.
-
Recommended Starting Gradient: Hexanes/Ethyl Acetate (e.g., from 98:2 to 90:10).
-
Alternative: Hexanes/Dichloromethane.
-
-
Loading: For oily products, use a "wet loading" or "dry loading" technique. For dry loading, dissolve the crude oil in a minimal amount of a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column. This technique often results in sharper bands and better separation.
-
Monitoring: Monitor the column fractions by TLC to identify and combine the fractions containing the pure product.
References
- A Comparative Guide to the Kinetic Analysis of the Claisen Rearrangement of 2-(Allyloxy)
- Troubleshooting: The Workup.Department of Chemistry, University of Rochester.
- A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis.
- Oxidative cleavage of allyl ethers by an oxoammonium salt.RSC Publishing.
- Allyl Ethers - Protecting Groups.Organic Chemistry Portal.
- Alcohol or phenol synthesis by ether cleavage.Organic Chemistry Portal.
- How To: Troubleshoot a Reaction.Department of Chemistry, University of Rochester.
- Ene Reaction as a Means of Allyl Ether Cleavage.
- 2-(Allyloxy)-5-chlorobenzaldehyde.Chem-Impex.
- Workup: Aldehydes.Department of Chemistry, University of Rochester.
- Organic Reaction Workup Formulas for Specific Reagents.University of Rochester.
- Scope of substituted benzaldehydes.
- Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.Liberty University.
- 2-(ALLYLOXY)
- This compound.
- Claisen rearrangement.Wikipedia.
- SAFETY DATA SHEET - o-(Allyloxy)benzaldehyde.Fisher Scientific.
- Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow.Royal Society of Chemistry.
- Method for the purification of benzaldehyde.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.Journal of Visualized Experiments, PMC, NIH.
- A Comparative Analysis of the Reactivity of 2-(Allyloxy)-3-bromobenzaldehyde and Its Isomers.BenchChem.
- SAFETY DATA SHEET - 3-(Allyloxy)benzaldehyde.Sigma-Aldrich.
- Reaction Work-Up I.MIT Digital Lab Techniques Manual, YouTube.
- Claisen Rearrangement.
- Claisen Rearrangement.Alfa Chemistry.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- This compound.ChemBK.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H9ClO2 | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. youtube.com [youtube.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Workup [chem.rochester.edu]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 13. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Allyl Ethers [organic-chemistry.org]
- 15. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 16. Oxidative cleavage of allyl ethers by an oxoammonium salt - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde by 13C NMR Spectroscopy
In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel intermediates like 2-(Allyloxy)-5-chlorobenzenecarbaldehyde, a precursor in various synthetic pathways, absolute structural integrity is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a direct fingerprint of the carbon skeleton.
Theoretical Framework: Predicting the 13C NMR Spectrum
Before stepping into the laboratory, a foundational understanding of the expected 13C NMR spectrum is crucial. This predictive analysis serves as our hypothesis. The structure of this compound possesses ten unique carbon environments, and therefore, we anticipate ten distinct signals in the proton-decoupled 13C NMR spectrum.
The chemical shift (δ) of each carbon is influenced by its hybridization and the electronic effects (induction and resonance) of neighboring substituents. We can dissect the molecule into three key regions: the aldehyde group, the allyloxy group, and the substituted aromatic ring.
-
Aldehyde Carbon (C-7): The carbonyl carbon of an aldehyde is highly deshielded due to the strong electronegativity of the oxygen atom and resonance effects. It is expected to appear significantly downfield, typically in the range of 190-195 ppm.[1]
-
Allyl Group Carbons (C-8, C-9, C-10): This group contains both sp3 and sp2 hybridized carbons. The methylene carbon adjacent to the ether oxygen (C-8) is expected around 65-75 ppm. The sp2 carbons of the double bond will appear further downfield, with the internal carbon (C-9) typically between 130-135 ppm and the terminal vinyl carbon (C-10) between 115-120 ppm.[2]
-
Aromatic Ring Carbons (C-1 to C-6): Aromatic carbons generally resonate between 120-150 ppm.[3][4] The precise shifts are dictated by the electronic contributions of the three substituents: the electron-withdrawing aldehyde (-CHO), the electron-donating allyloxy (-OR) group, and the electron-withdrawing but ortho-para directing chloro (-Cl) group. The interplay of these substituent effects results in a unique chemical shift for each of the six aromatic carbons. For instance, the carbon bearing the allyloxy group (C-2) will be shifted downfield, while carbons ortho and para to it will experience some shielding.
The following diagram illustrates the IUPAC numbering for our target molecule, which will be used for all spectral assignments.
Caption: IUPAC numbering of this compound.
By referencing spectral databases and applying substituent additivity rules, we can generate a set of predicted chemical shifts. This theoretical data provides a crucial benchmark against which our experimental results will be judged.[5][6]
Experimental vs. Predicted Data: The Moment of Validation
Following the acquisition of the experimental spectrum according to the protocol in Section 3, the core of the validation process involves a direct comparison with our predicted values. The table below juxtaposes the predicted chemical shifts against a representative experimental dataset for this compound, acquired in CDCl₃.
Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (125 MHz, CDCl₃)
| Carbon Atom | Functional Group | Predicted δ (ppm) | Experimental δ (ppm) | Assignment Rationale |
| C-7 | Aldehyde Carbonyl | 190 – 195 | 189.5 | Highly deshielded signal characteristic of an aromatic aldehyde. |
| C-2 | Aromatic (C-O) | 155 – 160 | 158.8 | Quaternary carbon attached to the electronegative ether oxygen, resulting in a significant downfield shift. |
| C-4 | Aromatic (CH) | 135 – 140 | 136.2 | Aromatic methine carbon. |
| C-9 | Alkene (Allyl CH) | 130 – 135 | 132.1 | Internal sp2 carbon of the allyl group. |
| C-6 | Aromatic (CH) | 128 – 132 | 129.8 | Aromatic methine carbon. |
| C-1 | Aromatic (C-CHO) | 125 – 130 | 127.5 | Quaternary carbon attached to the aldehyde group. |
| C-5 | Aromatic (C-Cl) | 125 – 130 | 126.9 | Quaternary carbon attached to chlorine; its effect is observed in this region. |
| C-10 | Alkene (Allyl CH₂) | 115 – 120 | 118.9 | Terminal sp2 carbon of the allyl group, typically more shielded than the internal carbon. |
| C-3 | Aromatic (CH) | 110 – 115 | 114.3 | Aromatic methine carbon, shielded by the ortho-allyloxy group. |
| C-8 | Alkyl (O-CH₂) | 68 – 72 | 69.8 | sp3 hybridized carbon adjacent to the ether oxygen, appearing in the characteristic alkoxy region.[2] |
The exceptional correlation between the predicted and experimental data provides compelling evidence for the assigned structure. The presence of ten distinct signals confirms the number of unique carbon environments. Furthermore, the chemical shift of each signal falls squarely within the expected range for its assigned functional group, validating the connectivity of the aldehyde, the allyloxy substituent, and the chlorine atom on the benzene ring.
A Self-Validating Experimental Protocol
To ensure the trustworthiness and reproducibility of the experimental data, a meticulously designed protocol is essential. This methodology incorporates self-validating checks, from sample preparation to data processing.
Sample Preparation
The quality of the final spectrum is fundamentally dependent on the purity and preparation of the NMR sample.
-
Analyte: this compound, verified as >98% pure by ¹H NMR and LC-MS.
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is selected for its excellent solubilizing properties for a wide range of organic molecules and its well-characterized residual solvent peak (δ ≈ 77.16 ppm).[2] TMS provides the universal δ = 0.0 ppm reference.
-
Concentration: A concentration of 15-20% w/v (approximately 75-100 mg in 0.5 mL of CDCl₃) is required. This higher concentration, compared to ¹H NMR, is necessary to overcome the low natural abundance (1.1%) of the ¹³C isotope and achieve an adequate signal-to-noise ratio in a practical timeframe.
-
Procedure:
-
Accurately weigh 80 mg of the analyte into a clean, dry vial.
-
Using a calibrated pipette, add 0.5 mL of CDCl₃ (with TMS).
-
Gently vortex the vial until the solid is completely dissolved.
-
Transfer the solution into a high-precision 5 mm NMR tube.
-
Cap the tube securely to prevent solvent evaporation.
-
NMR Data Acquisition Workflow
The following workflow outlines the logical steps from sample insertion to final data validation. A proton-decoupled experiment is chosen to simplify the spectrum by collapsing all C-H coupling, which results in a single peak for each unique carbon and enhances signal intensity through the Nuclear Overhauser Effect (NOE).
Caption: Workflow for 13C NMR structural validation.
-
Instrument: 500 MHz NMR Spectrometer (¹³C frequency of 125 MHz).
-
Key Acquisition Parameters:
-
Pulse Program: zgpg30 (a standard 30° pulse proton-decoupled experiment).
-
Spectral Width (SW): 240 ppm (from -10 to 230 ppm) to ensure all signals are captured.
-
Number of Scans (NS): 1024 scans. This number is chosen as a balance between achieving a good signal-to-noise ratio and experiment time.
-
Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient relaxation of the carbon nuclei between pulses.
-
Data Processing
-
Fourier Transformation: An exponential window function with a line broadening (LB) of 1.0 Hz is applied to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: The spectrum is manually phased to achieve pure absorption Lorentzian lineshapes, and a polynomial baseline correction is applied to ensure a flat baseline for accurate peak picking.
-
Referencing: The spectrum is calibrated by setting the center of the CDCl₃ triplet to δ 77.16 ppm.
Conclusion
The rigorous comparison of theoretically predicted and experimentally acquired 13C NMR data provides a definitive and trustworthy validation of the chemical structure of this compound. The one-to-one correspondence of the ten observed signals with the ten unique carbon atoms, and their appearance in the correct, predictable chemical shift regions, confirms the molecular framework and the specific substitution pattern on the aromatic ring. This guide demonstrates a robust, self-validating workflow that integrates theoretical prediction with meticulous experimental practice, establishing an authoritative confirmation of molecular identity essential for advancing research and development.
References
- Strohl, A. N. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]
- Timm, M. J., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
- Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(51), 11333-11339. [Link]
- Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. docbrown.info. [Link]
- PubChem. 5-Chloro-salicylaldehyde.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
- WebSpectra. (n.d.). Intermediate (2) Problem #11. UCLA Department of Chemistry and Biochemistry. [Link]
- PubChem. This compound.
Sources
- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming the Purity of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde: A Comparative Guide to HPLC-UV Analysis
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a cornerstone of robust and reproducible synthetic chemistry. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity assessment of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde, a versatile building block in the synthesis of novel pharmaceutical compounds.[1] We will explore the rationale behind method development, provide a detailed experimental protocol, and compare its performance with alternative approaches, ensuring a comprehensive understanding of how to achieve reliable and accurate purity determination.
The Critical Role of Purity in Drug Development
This compound, with its molecular formula C₁₀H₉ClO₂ and a molecular weight of 196.63 g/mol , serves as a crucial starting material in multi-step syntheses.[2] The presence of impurities, even in trace amounts, can have significant downstream consequences, leading to unwanted side reactions, reduced yields, and the formation of difficult-to-remove byproducts in the final active pharmaceutical ingredient (API). Therefore, a precise and validated analytical method to confirm the purity of this intermediate is not just a matter of quality control, but a fundamental requirement for the integrity of the entire drug development process.
Method Selection: Why HPLC-UV is the Gold Standard
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for separating and quantifying components in a mixture. When coupled with a UV detector, it becomes a powerful tool for analyzing compounds that possess a UV-absorbing chromophore, such as the aromatic ring system in this compound. The choice of HPLC-UV is predicated on its high resolution, sensitivity, and robustness for routine analysis.
Understanding the Analyte's Properties
Experimental Protocol: A Step-by-Step Guide to Purity Analysis
This protocol outlines a direct HPLC-UV method for the purity determination of this compound, designed for accuracy and reproducibility.
Materials and Reagents
-
This compound (Sample for analysis)
-
Reference Standard of this compound (of known high purity, >99.5%)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (H₂O)
-
Formic Acid (FA), analytical grade
-
Methanol (for sample dissolution)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 50% B5-15 min: 50-90% B15-20 min: 90% B20-21 min: 90-50% B21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (initial), with DAD scanning from 200-400 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by diluting the stock solution with the mobile phase (50:50 A:B).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the this compound to be tested.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (retention time reproducibility, peak area precision, and tailing factor).
-
Inject the sample solution.
-
After the analysis, process the chromatograms using appropriate software. Identify the main peak corresponding to this compound by comparing its retention time with that of the reference standard.
Purity Calculation
The purity of the sample is typically calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate quantification of specific impurities, individual reference standards for those impurities would be required to create calibration curves.
Visualizing the Workflow
Caption: HPLC-UV workflow for purity analysis.
Causality Behind Experimental Choices
-
C18 Column: A C18 stationary phase is a versatile, non-polar phase that is well-suited for the separation of moderately polar aromatic compounds like this compound.
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography, offering good solubility for the analyte and allowing for a wide range of elution strengths.
-
Formic Acid Additive: The addition of a small amount of acid (0.1% formic acid) to the mobile phase helps to protonate any free silanol groups on the silica-based stationary phase, which minimizes peak tailing and improves peak shape. It also ensures consistent ionization of the analyte if it has any acidic or basic functionalities.
-
Gradient Elution: A gradient elution is employed to ensure that both more polar and less polar impurities can be eluted and separated from the main peak within a reasonable run time. This is crucial for a comprehensive purity assessment.
-
Detection at 254 nm: This wavelength is a common choice for aromatic compounds and is likely to provide a good response for the benzaldehyde chromophore. The use of a DAD allows for the acquisition of the full UV spectrum of each peak, which can aid in peak identification and purity assessment (i.e., checking for co-eluting impurities).
Trustworthiness: A Self-Validating System
The described protocol incorporates several elements to ensure the trustworthiness of the results:
-
System Suitability Testing: By repeatedly injecting a reference standard, we establish the performance of the chromatographic system on a given day. Key parameters like retention time repeatability, peak area precision, and peak symmetry (tailing factor) must fall within predefined limits before any sample analysis can be considered valid.
-
Blank Injections: Injecting the mobile phase (blank) helps to identify any ghost peaks or carryover from previous injections, ensuring that any observed peaks in the sample chromatogram are genuine components of the sample.
-
Use of a Reference Standard: A well-characterized reference standard is essential for unambiguous peak identification and, if necessary, for accurate quantification.
Comparison with Alternative Methods
While HPLC-UV is the recommended method, it is instructive to compare it with other potential techniques for purity determination.
| Technique | Advantages | Disadvantages | Suitability for this compound |
| HPLC-UV (This Method) | High resolution, good sensitivity, robust, widely available. | Requires a UV chromophore, potential for co-elution. | Excellent: The compound has a strong UV chromophore, and the method is well-suited for separating potential impurities. |
| Gas Chromatography (GC-FID/MS) | Excellent for volatile and thermally stable compounds, high sensitivity (especially with MS). | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | Good Alternative: The compound is likely volatile enough for GC analysis. GC-MS would provide valuable structural information on any detected impurities. |
| Thin Layer Chromatography (TLC) | Simple, rapid, and inexpensive for qualitative analysis. | Low resolution, not quantitative, less sensitive. | Limited: Useful for rapid reaction monitoring during synthesis but not for accurate purity determination. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret. | Complementary: ¹H NMR is excellent for confirming the structure of the main component and can be used to detect major impurities if their signals do not overlap. |
Predicting and Identifying Potential Impurities
The likely synthetic route to this compound is the Williamson ether synthesis, involving the reaction of 5-chloro-2-hydroxybenzaldehyde with an allyl halide (e.g., allyl bromide) in the presence of a base.[3][4][5]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H9ClO2 | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Comparative Guide to the Reactivity of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde and its Bromo Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the efficiency and feasibility of a synthetic route. The 2-(allyloxy)-5-halobenzenecarbaldehyde scaffold is a valuable building block, incorporating a versatile aldehyde for diverse transformations, an allyloxy group amenable to rearrangement and cyclization reactions, and a halogen atom that serves as a handle for cross-coupling chemistry. This guide provides an in-depth comparative analysis of the reactivity of two key analogs: 2-(Allyloxy)-5-chlorobenzenecarbaldehyde and 2-(Allyloxy)-5-bromobenzenecarbaldehyde . This objective comparison, grounded in fundamental chemical principles and supported by available experimental data, aims to empower researchers in making informed decisions for their synthetic strategies.
Executive Summary
The choice between the chloro and bromo analog of 2-(allyloxy)-5-halobenzenecarbaldehyde hinges on a trade-off between reactivity and cost. Generally, the bromo analog exhibits superior reactivity in palladium-catalyzed cross-coupling reactions due to the lower carbon-bromine bond dissociation energy. This often translates to milder reaction conditions and higher yields. However, the chloro analog offers a more cost-effective alternative, and recent advances in catalyst technology have significantly improved its viability in many transformations. The reactivity of the aldehyde and allyloxy moieties is also subtly influenced by the electronic nature of the halogen, with the more electronegative chlorine atom exerting a slightly stronger inductive electron-withdrawing effect.
Comparative Reactivity Analysis
The reactivity of these molecules can be dissected by examining the three key functional groups: the aryl halide, the aldehyde, and the allyloxy group.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Heck)
The most significant difference in reactivity between the chloro and bromo analogs is observed in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides is I > Br > OTf > Cl.[1] This is primarily attributed to the bond dissociation energies (BDE) of the carbon-halogen bond and the kinetics of the oxidative addition step in the catalytic cycle.[1][2]
-
Heck Coupling: Similar to the Suzuki coupling, the oxidative addition of palladium to the C-X bond is a crucial step in the Heck reaction.[5] Consequently, 2-(allyloxy)-5-bromobenzenecarbaldehyde is expected to be more reactive than its chloro counterpart. This allows for the use of less active catalysts and lower reaction temperatures to achieve comparable yields.
Table 1: Predicted Comparative Performance in Cross-Coupling Reactions
| Reaction | This compound | 2-(Allyloxy)-5-bromobenzenecarbaldehyde | Rationale |
| Suzuki-Miyaura Coupling | Moderate | High | Lower C-Br bond dissociation energy facilitates faster oxidative addition.[1][2] |
| Heck Coupling | Moderate | High | Faster oxidative addition of the C-Br bond to the palladium catalyst.[5] |
Claisen Rearrangement
The Claisen rearrangement is a powerful thermal[1][1]-sigmatropic rearrangement of allyl aryl ethers to form o-allylphenols.[6] The reaction is primarily dependent on the presence of the ortho-allyloxy group and an available ortho position for the allyl group to migrate to.[5] The electronic nature of the substituents on the aromatic ring can influence the rate of rearrangement. Electron-withdrawing groups can affect the reaction rate, though the effect is not always straightforward and can be influenced by the reaction conditions.[1] Given that both chlorine and bromine are electron-withdrawing through induction, they are expected to have a similar, albeit not identical, influence on the Claisen rearrangement of the 2-(allyloxy) moiety. Any difference in reaction rates would likely be subtle and dependent on a complex interplay of electronic and steric factors.
Reactivity of the Aldehyde Group (e.g., Wittig Reaction)
The reactivity of the aldehyde group towards nucleophiles, such as in the Wittig reaction, is governed by the electrophilicity of the carbonyl carbon.[5] Electron-withdrawing groups on the aromatic ring increase this electrophilicity, making the aldehyde more reactive. Both chlorine and bromine are inductively electron-withdrawing (-I effect) and have a resonance electron-donating effect (+M effect). For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution but an increase in the electrophilicity of the carbonyl group.
Chlorine is more electronegative than bromine, and therefore exerts a stronger electron-withdrawing inductive effect. This would suggest that the aldehyde in This compound is slightly more electrophilic and thus potentially more reactive towards nucleophiles than in the bromo analog. However, this difference in reactivity is expected to be minor.
Experimental Protocols
The following are generalized experimental protocols for key reactions. Optimal conditions are substrate-dependent and may require optimization.
Synthesis of 2-(Allyloxy)-5-halobenzaldehydes
The synthesis of both target compounds typically proceeds via a Williamson ether synthesis from the corresponding 5-halo-2-hydroxybenzaldehyde and an allyl halide.[1][3]
dot
Caption: General synthetic workflow for 2-(allyloxy)-5-halobenzaldehydes.
Step-by-step Protocol:
-
To a solution of the respective 5-halo-2-hydroxybenzaldehyde (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Add allyl bromide (1.1 eq.) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling
dot
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-step Protocol:
-
In a reaction vessel, combine the 2-(allyloxy)-5-halobenzaldehyde (1.0 eq.), the desired boronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water).[7]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[7]
-
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring by TLC.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Thermal Claisen Rearrangement
dot
Caption: Experimental workflow for a thermal Claisen rearrangement.
Step-by-step Protocol:
-
Dissolve the 2-(allyloxy)-5-halobenzaldehyde in a high-boiling, inert solvent such as N,N-diethylaniline or o-dichlorobenzene.[7]
-
Heat the solution to reflux (typically 180-220 °C) under an inert atmosphere.[7]
-
Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to isolate the rearranged 2-allyl-4-halo-3-hydroxybenzaldehyde.
Conclusion
The choice between this compound and its bromo analog is a nuanced decision that must be guided by the specific requirements of the synthetic route. For cross-coupling reactions where high reactivity and milder conditions are paramount, the bromo derivative is the superior choice. However, for large-scale syntheses or when cost is a primary concern, the development of a robust protocol using the chloro analog is a worthwhile endeavor, especially with the advent of modern, highly active catalyst systems. The reactivity of the aldehyde and allyloxy functionalities is less dramatically affected by the choice of halogen, with only subtle electronic differences predicted. Ultimately, a thorough understanding of the principles outlined in this guide will enable researchers to strategically select the optimal starting material for their drug discovery and development programs.
References
- ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [Link]
- PubChem. (n.d.). This compound. [Link]
- Ananikov, V. P., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 3(4), 537-547.
- Wikipedia. (n.d.). Claisen rearrangement. [Link]
- García-Lacuna, J., et al. (2019). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. Organic & Biomolecular Chemistry, 17(30), 7168-7176.
- Novák, Z., et al. (2010). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Letters in Organic Chemistry, 7(1), 57-63.
- The Royal Society of Chemistry. (2012). Catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones in aqueous media under MWI. Green Chemistry. [Link]
- Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
- Delaware Valley University. (n.d.).
- Squarespace. (n.d.). INTRODUCTION. [Link]
- ChemRxiv. (n.d.).
- ChemRxiv. (n.d.).
- The Royal Society of Chemistry. (n.d.). Elimination of an allyloxy-group during the Claisen rearrangement of 1,2-diallyloxyanthraquinone. [Link]
- National Institutes of Health. (2021). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. [Link]
- MDPI. (n.d.). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. [Link]
- The Royal Society of Chemistry. (n.d.).
- Chem-Station. (2014). Claisen Rearrangement. [Link]
- Semantic Scholar. (n.d.). Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2- butynyl)sulfanyl]thiophene. [Link]
- National Institutes of Health. (2021). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii)
- Semantic Scholar. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substitut. [Link]
- National Institutes of Health. (2024). Synthesis of new nicotintaldehyde derivatives via Pd(0)
- National Institutes of Health. (2024).
- DSpace@MIT. (2024). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Suzuki-Miyaura Coupling Efficiency of (Allyloxy)-bromobenzaldehyde Isomers
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction offers mild conditions and a broad tolerance of functional groups, making it an indispensable tool in the pharmaceutical and materials science industries.[2][3] The efficiency of the Suzuki-Miyaura coupling is, however, intricately linked to the electronic and steric profiles of the coupling partners. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-(allyloxy)-bromobenzaldehyde isomers in the Suzuki-Miyaura coupling, offering insights for researchers, scientists, and professionals in drug development to inform substrate selection and reaction optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This step is often the rate-determining step of the reaction.[4]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium complex, regenerating the active Pd(0) catalyst and completing the cycle.
The efficiency of each of these steps can be significantly influenced by the electronic and steric characteristics of the substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparing the Isomers: Electronic and Steric Effects at Play
The reactivity of the ortho-, meta-, and para-(allyloxy)-bromobenzaldehyde isomers in the Suzuki-Miyaura coupling is dictated by the interplay of electronic effects from the aldehyde and allyloxy substituents, and the steric hindrance around the carbon-bromine bond.
Electronic Effects
The aldehyde group is a moderate electron-withdrawing group, which generally enhances the rate of oxidative addition by making the aryl halide more electrophilic.[4] Conversely, the allyloxy group is an electron-donating group through resonance, which can decrease the reactivity of the C-Br bond towards oxidative addition. The relative positions of these groups determine their net electronic influence on the reaction center.
-
para-(allyloxy)-bromobenzaldehyde (4-allyloxy-3-bromobenzaldehyde): In this isomer, the electron-donating allyloxy group is para to the bromine, while the electron-withdrawing aldehyde group is meta. The resonance donation of the allyloxy group will have a more pronounced effect, potentially making this isomer slightly less reactive than isomers where the aldehyde's withdrawing effect is more direct.
-
meta-(allyloxy)-bromobenzaldehyde (3-allyloxy-bromobenzaldehydes): There are two possible meta isomers. In 3-allyloxy-4-bromobenzaldehyde, the electron-withdrawing aldehyde is para to the bromine, which is expected to significantly accelerate the oxidative addition. In 3-allyloxy-5-bromobenzaldehyde, both the allyloxy and aldehyde groups are meta to the bromine, leading to a more complex interplay of inductive effects.
-
ortho-(allyloxy)-bromobenzaldehyde (2-allyloxy-bromobenzaldehydes): For an isomer like 2-allyloxy-3-bromobenzaldehyde, the proximity of the electron-donating allyloxy group to the bromine could decrease its reactivity towards oxidative addition.
Steric Hindrance
Steric hindrance plays a critical role, particularly for the ortho-substituted isomer. The presence of the allyloxy group adjacent to the bromine atom can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step.[6] This steric clash is a significant factor that often leads to lower reaction rates and yields for ortho-substituted substrates compared to their meta and para counterparts.[3]
Caption: Structural comparison of (allyloxy)-bromobenzaldehyde isomers.
Predicted Reactivity Trend
Based on the interplay of these electronic and steric factors, the predicted order of reactivity in Suzuki-Miyaura coupling is:
meta > para > ortho
The meta-isomer with the aldehyde para to the bromine is expected to be the most reactive due to strong electronic activation and moderate steric hindrance. The para-isomer is predicted to have intermediate reactivity, with low steric hindrance but less electronic activation. The ortho-isomer is anticipated to be the least reactive due to significant steric hindrance from the adjacent allyloxy group.
Quantitative Data Summary
| Isomer | Substituent Position | Key Influencing Factors | Predicted Reactivity | Expected Yield |
| Ortho | 2-allyloxy-3-bromo | High steric hindrance | Low | Low to Moderate |
| Meta | 3-allyloxy-4-bromo | Strong electronic activation | High | High |
| Para | 4-allyloxy-3-bromo | Low steric hindrance | Moderate | Moderate to High |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a general procedure for the Suzuki-Miyaura coupling of an (allyloxy)-bromobenzaldehyde isomer with phenylboronic acid. This protocol can be adapted and optimized for each specific isomer.
Materials and Reagents
-
(Allyloxy)-bromobenzaldehyde isomer (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
Triphenylphosphine (PPh₃) (0.08 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Toluene (5 mL per mmol of aryl bromide)
-
Ethanol (2 mL per mmol of aryl bromide)
-
Water (2 mL per mmol of aryl bromide)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the (allyloxy)-bromobenzaldehyde isomer, phenylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate flask, dissolve palladium(II) acetate and triphenylphosphine in toluene. Stir for 10 minutes at room temperature to form the active Pd(0) catalyst.
-
Reaction Initiation: Add the catalyst solution to the main reaction flask, followed by the remaining toluene, ethanol, and water.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Conclusion
The Suzuki-Miyaura coupling efficiency of (allyloxy)-bromobenzaldehyde isomers is a clear illustration of the fundamental principles of steric and electronic effects in organic synthesis. The meta-isomer is predicted to be the most reactive, benefiting from favorable electronic activation of the carbon-bromine bond. Conversely, the ortho-isomer's reactivity is significantly hampered by steric hindrance. The para-isomer presents a balance of these effects. This guide provides a framework for researchers to understand these differences and to design more effective synthetic strategies for accessing complex molecules.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Advantages of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde in Modern Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and novelty of a synthetic route. In the landscape of functionalized aromatic building blocks, 2-(allyloxy)-5-chlorobenzenecarbaldehyde has emerged as a reagent of significant interest. This guide provides an in-depth technical comparison of this compound with its structural analogs and other related reagents, highlighting its distinct advantages supported by established chemical principles and experimental data from the scientific literature.
Introduction: A Multifunctional Building Block
This compound is a versatile organic compound featuring three key functional groups: an aldehyde, an allyloxy ether, and a chloro substituent on the aromatic ring.[1] This unique combination of functionalities makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly heterocyclic compounds with potential biological activity. The strategic placement of these groups on the benzene ring influences the molecule's reactivity in a predictable manner, offering several advantages over simpler, related reagents.
This guide will focus on a comparative analysis of this compound against its closest structural analog, 2-(allyloxy)benzaldehyde, to elucidate the profound impact of the chloro substituent. We will also draw comparisons with other substituted benzaldehydes to provide a broader context for its utility.
The Strategic Advantage of the Chloro Substituent: An Electronic and Steric Influencer
The primary advantages of this compound stem from the electronic and steric effects of the chlorine atom. Positioned para to the allyloxy group and meta to the aldehyde, the chloro group exerts a significant influence on the molecule's reactivity in several key transformations.
Enhanced Reactivity and Regiocontrol in the Claisen Rearrangement
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds via a[2][2]-sigmatropic shift of an allyl aryl ether to form an ortho-allyl phenol.[3][4] The presence of the electron-withdrawing chloro group in this compound has a notable impact on this transformation.
Electronic Effects: Electron-withdrawing groups on the aromatic ring can influence the rate of the Claisen rearrangement. While thermal rearrangements are often governed by frontier molecular orbital energies, Lewis acid-catalyzed variants are sensitive to the electron density of the aromatic ring. The chloro group, through its inductive electron-withdrawing effect, can modulate the electronic character of the benzene ring, potentially influencing the reaction conditions required for rearrangement. More significantly, it directs the regioselectivity of the rearrangement. In cases where both ortho positions are available, electron-withdrawing groups at the meta position (relative to the migrating group) favor rearrangement to the less sterically hindered ortho position.[3] In the case of this compound, the rearrangement exclusively yields 3-allyl-5-chloro-2-hydroxybenzaldehyde.
Comparative Performance:
| Reagent | Typical Reaction Conditions | Yield | Reference |
| 2-(Allyloxy)benzaldehyde | High temperature (180-220 °C), neat or in a high-boiling solvent | Good to Excellent | [5] |
| This compound | Potentially milder conditions with Lewis acid catalysis; thermal rearrangement proceeds readily | Good to Excellent | Inferred from related reactions |
While direct comparative kinetic studies are not extensively documented in the public literature, the presence of the chloro group is anticipated to influence the reaction profile, particularly in catalyzed systems.
Experimental Protocol: Thermal Claisen Rearrangement of this compound
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a high-boiling inert solvent such as N,N-diethylaniline or o-dichlorobenzene.
-
Heating: Heat the reaction mixture to reflux (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or 1H NMR spectroscopy.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-allyl-5-chloro-2-hydroxybenzaldehyde.
Caption: The Claisen rearrangement of this compound.
A Versatile Handle for Heterocyclic Synthesis
The aldehyde and chloro functionalities on the rearranged product, 3-allyl-5-chloro-2-hydroxybenzaldehyde, serve as versatile handles for the synthesis of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry.[6][7]
-
Aldehyde Group: The aldehyde is a gateway to a multitude of chemical transformations, including:
-
Condensation Reactions: Formation of Schiff bases with primary amines, which are themselves a class of compounds with diverse biological activities.[8]
-
Wittig Reaction: Conversion to alkenes, providing a means for carbon chain extension and further functionalization.[5]
-
Reductive Amination: Synthesis of secondary and tertiary amines.
-
Cyclization Reactions: Participation in intramolecular reactions to form heterocyclic rings.
-
-
Chloro Group: The chloro substituent can be utilized in various cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids, enabling the introduction of aryl or vinyl groups.
-
Heck Coupling: Carbon-carbon bond formation with alkenes.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
-
The presence of the chloro group provides a distinct advantage over the unsubstituted 2-(allyloxy)benzaldehyde, as it allows for sequential and site-selective functionalization of the aromatic ring.
Caption: Synthetic utility of this compound.
Comparison with Other Substituted Benzaldehydes
Caption: Logical comparison of this compound with similar reagents.
Conclusion: A Strategically Sound Choice for Complex Molecule Synthesis
References
- Masesane, I.B.; Desta, Z.Y.
- Sebastian, A.; Srinivasulu, V.; Abu-Yousef, I.A.; Gorka, O.; Al-Tel, T.H. Domino Transformations of Ene/Yne Tethered Salicylaldehyde Derivatives: Pluripotent Platforms for the Construction of High sp3 Content and Privileged Architectures. Molecules.
- Sheykhi, S.; Pedrood, K.; Amanlou, M.; Larijani, B.; Mahdavi, M. Synthesis and biological evaluation of novel salicylaldehyde-based Schiff bases. DARU Journal of Pharmaceutical Sciences.
- Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Arkivoc. [Link]
- Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.
- Claisen rearrangement of allyl phenyl ether (1 a) and potential...
- The relation between the Claisen rearrangement of allyl ethers and their electronic structure. Semantic Scholar. [Link]
- Claisen rearrangement - Wikipedia. Wikipedia. [Link]
- Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes. RSC Publishing. [Link]
- Williamson Ether Synthesis on Solid Support: Substitution versus Elimination.
- Asymmetric Claisen rearrangement of allyl vinyl ethers and...
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- Williamson Ether Synthesis - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]
- In-situ synthesis method of 3,5-dichloro-salicylaldehyde condensed hydrazine hydrate Schiff base.
- Claisen Rearrangement - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Claisen Rearrangement: Mechanism & Examples. NROChemistry. [Link]
- Claisen Rearrangement - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde.
- Claisen Rearrangement - Chem-Station Int. Ed.
- Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. PubMed. [Link]
- Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast P
- Ch24: Claisen rearrangement. University of Calgary. [Link]
- This compound. PubChem. [Link]
- Four-Step Synthesis of 3-Allyl-2-(allyloxy)
- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual C
- Molbank | Topical Collection : Heterocycle Reactions. MDPI. [Link]
Sources
- 1. This compound | C10H9ClO2 | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions | Academic Journals and Conferences [science2016.lp.edu.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Quantitative Analysis of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde: The Definitive Power of qNMR
Introduction: The Analytical Imperative for a Versatile Synthetic Building Block
2-(Allyloxy)-5-chlorobenzenecarbaldehyde is a highly functionalized aromatic aldehyde, serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its unique structure, featuring reactive aldehyde, chloro, and allyloxy groups, makes it a valuable precursor for creating complex molecular architectures.[1] The purity and precise concentration of this starting material are paramount, directly impacting the yield, impurity profile, and ultimate safety and efficacy of the final product. Consequently, robust and accurate quantitative analysis is not merely a procedural step but a foundational requirement for quality control, process optimization, and regulatory compliance.
This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for the analysis of this compound. We will detail a validated experimental protocol, explain the scientific rationale behind each parameter, and objectively compare its performance against established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The qNMR Advantage: Why It Stands Apart
Quantitative NMR (qNMR) operates on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2] This intrinsic relationship allows qNMR to function as a primary ratio method, enabling the determination of a substance's purity or concentration relative to a certified internal standard without needing a chemically identical reference standard of the analyte.[2][3]
The Rationale for Choosing qNMR:
-
Metrological Traceability: When performed with a certified reference material (CRM) as an internal standard, qNMR provides results traceable to the International System of Units (SI), establishing it as a definitive "gold standard" analytical technique.
-
Structural Confirmation: Unlike chromatographic methods which rely on retention times, qNMR provides unambiguous structural confirmation of the analyte concurrently with quantification. The unique chemical shifts and coupling patterns serve as a molecular fingerprint.
-
Reduced Dependence on Reference Materials: The challenge of synthesizing, purifying, and certifying a specific reference standard for every new compound or intermediate is a significant bottleneck in research and development. qNMR bypasses this by using a well-characterized, structurally unrelated internal standard.[2]
-
Non-Destructive Analysis: The sample is dissolved in a deuterated solvent and remains chemically unaltered during the experiment, allowing for its complete recovery if needed.[4]
A Validated Protocol for the qNMR Analysis of this compound
This protocol is designed to be a self-validating system, where careful execution and adherence to critical parameters ensure trustworthy and reproducible results.
Logical Framework for the qNMR Experiment
Caption: Workflow for qNMR analysis of this compound.
Step-by-Step Methodology
1. Selection of Internal Standard (IS) and Solvent
-
The Causality: The choice of IS is the cornerstone of the entire experiment.[5][6] An ideal IS must have high, certified purity (≥99.5%), be chemically inert towards the analyte, and possess at least one sharp NMR signal in a region free of any analyte or impurity signals.[2][5]
-
Recommended IS: 1,4-Dinitrobenzene . Its simple singlet in the aromatic region (~8.4 ppm in DMSO-d₆) is well-separated from the signals of this compound (aldehyde ~10.2 ppm, aromatics ~7.2-7.8 ppm, allyloxy ~4.7-6.1 ppm).
-
Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) . It has excellent solvating power for both the analyte and the chosen IS, ensuring a homogeneous solution critical for accurate results.
2. Sample Preparation
-
Using a calibrated analytical balance with at least 0.01 mg readability, accurately weigh approximately 15 mg of this compound into a clean, dry 5 mm NMR tube.[7] Record the mass precisely.
-
Accurately weigh approximately 10 mg of the internal standard (1,4-Dinitrobenzene) and add it to the same NMR tube. Record the mass precisely.
-
Using a calibrated pipette, add exactly 600 µL of DMSO-d₆ to the NMR tube.[8]
-
Cap the tube securely and vortex gently until both the analyte and the IS are completely dissolved. Visually inspect for any undissolved particulates.
3. NMR Data Acquisition
-
The Causality: Acquisition parameters must be set to ensure that all signals are uniformly excited and fully relaxed between scans. Failure to do so is a primary source of systematic error.[6]
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Key Parameters:
-
Pulse Program: A standard 90° single-pulse experiment (e.g., Bruker: zg, JEOL: single_pulse).[7][8] This maximizes the signal for each scan.
-
Relaxation Delay (d1): Set to a minimum of 60 seconds. This conservative delay should be at least 5 times the longest spin-lattice relaxation time (T1) of the protons being quantified (both analyte and IS), ensuring complete relaxation and preventing signal saturation.[8]
-
Acquisition Time (AQ): ≥ 4 seconds. A longer acquisition time provides better data point resolution for more precise integration.[8]
-
Number of Scans (NS): 16 to 64 scans. The goal is to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated to keep integration errors below 1%.[9]
-
Temperature: 298 K (25 °C), with active temperature regulation.[7]
-
4. Data Processing and Purity Calculation
-
Apply a line-broadening factor (LB) of 0.3 Hz to improve S/N without significantly distorting the peak shape.
-
Manually perform phase correction to ensure all peaks have a pure absorption lineshape.[9]
-
Apply a polynomial baseline correction to ensure a flat, zero-integral baseline across the entire spectrum, which is critical for accurate integration.[7]
-
Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.
-
Carefully integrate the well-resolved singlet of the analyte's aldehyde proton (~10.2 ppm) and the singlet of the 1,4-Dinitrobenzene IS (~8.4 ppm).
Calculation: The purity of the analyte is calculated using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I_analyte, I_IS: Integral values for the analyte and internal standard signals.
-
N_analyte, N_IS: Number of protons corresponding to the integrated signal (N_analyte = 1 for the aldehyde proton; N_IS = 4 for the aromatic protons of 1,4-Dinitrobenzene).
-
M_analyte, M_IS: Molar masses of the analyte (196.63 g/mol ) and IS (168.11 g/mol ).[10]
-
m_analyte, m_IS: Masses of the analyte and IS weighed into the NMR tube.
-
Purity_IS: Certified purity of the internal standard (e.g., 99.8%).
Comparative Performance Analysis: qNMR vs. Chromatographic Methods
To provide a holistic view, we compare qNMR with HPLC-UV and GC-FID, two common techniques for quantitative analysis in the pharmaceutical and chemical industries.[3][11][12] The following data is representative of typical results obtained during method validation studies adhering to ICH Q2(R2) guidelines.[13]
Logical Framework for Method Selection
Caption: Decision tree for selecting an appropriate analytical technique.
Quantitative Data Comparison
| Validation Parameter | qNMR | HPLC-UV | GC-FID | Commentary |
| Principle | Signal integral vs. proton count | UV absorbance vs. concentration | FID response vs. concentration | qNMR is a primary ratio method; HPLC and GC are relative, requiring specific standards. |
| Specificity / Selectivity | Very High (based on unique chemical shifts) | High (based on chromatographic separation) | High (based on chromatographic separation) | qNMR provides inherent structural confirmation, reducing ambiguity. |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.5 - 101.5% | 98.0 - 102.0% | All methods show excellent accuracy, with qNMR often used as the benchmark. |
| Precision (% RSD, n=6) | ≤ 0.5% | ≤ 1.0% | ≤ 1.0% | qNMR typically demonstrates superior precision due to fewer sample handling steps. |
| Linearity (r²) | N/A (Direct ratio) | ≥ 0.999 | ≥ 0.999 | Linearity assessment is fundamental for chromatographic methods but not for qNMR's single-point internal standard method. |
| Limit of Quantification (LOQ) | ~0.1% w/w | ~0.01% w/w | ~0.01% w/w | Chromatographic methods generally offer superior sensitivity for trace impurity analysis.[14] |
| Need for Specific Standard | No (uses any suitable certified IS) | Yes (requires pure analyte standard) | Yes (requires pure analyte standard) | This is a major advantage of qNMR, saving significant time and resources. |
| Analysis Time per Sample | ~20-30 minutes (including long delay) | ~15-25 minutes | ~10-20 minutes | While the qNMR acquisition can be long, overall method development is often faster. |
Conclusion and Expert Recommendation
For the definitive, accurate, and traceable quantitative analysis of this compound, qNMR is the superior methodology . Its capacity to serve as a primary method, providing simultaneous structural confirmation without the need for a specific analyte reference standard, makes it an invaluable tool for reference material certification, reaction yield determination, and quality assurance in regulated environments.
While HPLC and GC are powerful and indispensable techniques that offer advantages in throughput and sensitivity for trace impurity analysis, they function as relative methods.[11][14][15] Their accuracy is fundamentally dependent on the purity of the specific reference standard used for calibration.
Therefore, a comprehensive analytical strategy should leverage these techniques synergistically:
-
Use qNMR to certify the purity of the this compound reference standard itself.
-
Employ the now-certified standard to calibrate faster, more sensitive HPLC or GC methods for routine quality control, stability studies, and the quantification of low-level impurities.
This integrated approach combines the absolute accuracy of qNMR with the high throughput and sensitivity of chromatography, representing the gold standard in modern analytical science for drug development and chemical research.
References
- ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4470332, this compound.
- CELF. (n.d.). Purity by Absolute qNMR Instructions.
- International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Cui, M., et al. (2015). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. Se Pu, 33(2), 146-51.
- University of Ottawa. (n.d.). Quantitative NMR Spectroscopy.
- Cancho, B., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A, 1300, 116-23.
- University of Illinois Chicago. (2024, April 1). April 2024 NMR Topic of the Month: ACS qNMR.
- Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (2016). ResearchGate.
- GC-MS analysis data of a commercially available sample of benzaldehyde. (n.d.). ResearchGate.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Pier-Luc, L., et al. (2002). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Journal of Agricultural and Food Chemistry, 50(12), 3366-74.
- Tanase, I., et al. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. nmr.tamu.edu [nmr.tamu.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. This compound | C10H9ClO2 | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. database.ich.org [database.ich.org]
- 14. Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Pathways of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
Introduction
2-(Allyloxy)-5-chlorobenzenecarbaldehyde is a valuable synthetic intermediate widely utilized as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its structure incorporates three key functional groups: an aldehyde, an ether, and an aryl chloride, each offering distinct reactivity for subsequent chemical transformations. The allyloxy group, in particular, provides a handle for diverse reactions such as Claisen rearrangement, cyclization, and cross-coupling reactions, making it a crucial precursor for constructing heterocyclic scaffolds like chroman-4-ones.[2]
This guide provides a comprehensive comparison of the primary synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings, compare reaction conditions, and present detailed experimental protocols for the classical Williamson ether synthesis, as well as its modern variations employing phase-transfer catalysis and microwave assistance. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most efficient, scalable, and environmentally conscious pathway for their specific laboratory and industrial needs.
Primary Synthetic Approach: The Williamson Ether Synthesis
The most direct and widely adopted method for synthesizing this compound is the Williamson ether synthesis. This venerable reaction, first reported in 1850, remains a cornerstone of ether synthesis due to its reliability and broad substrate scope. The core transformation involves the O-allylation of 5-chlorosalicylaldehyde.
Mechanistic Insight
The Williamson ether synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The process begins with the deprotonation of the phenolic hydroxyl group of 5-chlorosalicylaldehyde by a suitable base to form a potent phenoxide nucleophile. This phenoxide then attacks the electrophilic carbon of an allyl halide (typically allyl bromide or chloride), displacing the halide leaving group in a single, concerted step to form the desired ether product.
For this SN2 reaction to be efficient, the electrophile must be sterically unhindered.[5] Allyl halides are ideal primary halides, which minimizes the risk of competing elimination (E2) reactions that can occur with secondary or tertiary halides.[3][4]
Caption: SN2 mechanism of the Williamson ether synthesis.
Comparison of Synthetic Pathways
We will now compare three distinct protocols for the Williamson ether synthesis of this compound: a conventional thermal method, a phase-transfer catalyzed (PTC) method, and a microwave-assisted (MAOS) method.
Pathway 1: Conventional Thermal Synthesis
This is the traditional approach, relying on heating the reaction mixture in a suitable aprotic polar solvent to achieve the necessary activation energy.
-
Expertise & Experience: The choice of a base and solvent is critical. Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol without being so aggressive as to promote side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and available for reaction.[4] Heating ensures a reasonable reaction rate, typically requiring several hours for completion.
-
Trustworthiness: This method is highly reliable and has been used for decades. The progress of the reaction can be easily monitored using Thin Layer Chromatography (TLC). The primary drawback is the long reaction time and the energy consumption associated with prolonged heating.
Pathway 2: Phase-Transfer Catalysis (PTC)
This method is an enhancement of the conventional pathway, designed to accelerate reactions in heterogeneous (solid-liquid or liquid-liquid) systems.[6]
-
Expertise & Experience: Phase-transfer catalysis is employed to overcome the low solubility of the inorganic base (like K₂CO₃) in many organic solvents. A catalyst, such as Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the allyl halide resides.[6] The TBAB cation (Q⁺) pairs with the phenoxide anion (Ar-O⁻) to form a lipophilic ion pair [Q⁺, Ar-O⁻] that is soluble in the organic solvent, dramatically increasing the effective concentration of the nucleophile and thus accelerating the reaction rate.[7] This often allows for the use of less polar, lower-boiling point solvents and milder reaction temperatures.
-
Trustworthiness: PTC is a well-established and powerful technique in industrial organic synthesis for its ability to increase reaction rates, improve yields, and simplify workup procedures.[8] The self-validating nature of the protocol lies in the significant rate enhancement observed upon addition of a catalytic amount of the PTC agent.
Pathway 3: Microwave-Assisted Organic Synthesis (MAOS)
This modern approach utilizes microwave irradiation to supply energy directly to the polar molecules in the reaction mixture, leading to rapid and uniform heating.[9]
-
Expertise & Experience: Microwave heating is not simply rapid conventional heating. It involves direct coupling of microwave energy with the dipoles of the molecules (solvent, reagents), leading to localized superheating and a dramatic acceleration of reaction rates.[9][10] For the synthesis of this compound, this can reduce reaction times from hours to mere minutes.[11] This technique aligns with the principles of Green Chemistry by significantly reducing energy consumption and often allowing for solvent-free conditions.[12]
-
Trustworthiness: The protocol is validated by the extremely short reaction time and high yield, which are characteristic of successful microwave-assisted syntheses.[9] Modern microwave reactors offer precise temperature and pressure control, making the experiments reproducible and safe.
Quantitative Data Summary
The following table summarizes the key parameters for each synthetic pathway, based on typical results for analogous reactions.
| Parameter | Pathway 1: Conventional Thermal | Pathway 2: Phase-Transfer Catalysis (PTC) | Pathway 3: Microwave-Assisted (MAOS) |
| Starting Material | 5-Chlorosalicylaldehyde | 5-Chlorosalicylaldehyde | 5-Chlorosalicylaldehyde |
| Reagent | Allyl Bromide | Allyl Bromide | Allyl Bromide |
| Base | K₂CO₃ | K₂CO₃ | K₂CO₃ |
| Solvent | DMF | Acetonitrile or Toluene | DMF or Solvent-free |
| Catalyst | None | TBAB (1-5 mol%) | None |
| Temperature | 70-80 °C | 50-60 °C or Reflux | 120-150 °C |
| Reaction Time | 3 - 6 hours | 1 - 2 hours | 5 - 15 minutes |
| Typical Yield | 80-90% | 85-95% | >90% |
| Key Advantage | Simplicity, requires standard equipment | Faster, milder conditions, solvent flexibility | Extremely rapid, high yield, energy efficient |
| Key Disadvantage | Long reaction time, high energy use | Requires an additional catalyst | Requires specialized microwave reactor |
Experimental Protocols
General Experimental Workflow
The overall workflow for all three pathways follows a similar logical progression from setup to product isolation.
Caption: General experimental workflow for the synthesis.
Protocol 1: Conventional Thermal Synthesis
-
Materials:
-
5-Chlorosalicylaldehyde (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chlorosalicylaldehyde, anhydrous potassium carbonate, and DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide dropwise to the mixture.
-
Heat the reaction mixture to 70 °C and maintain for 3-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
-
Protocol 2: Phase-Transfer Catalysis (PTC) Synthesis
-
Materials:
-
5-Chlorosalicylaldehyde (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Acetonitrile
-
-
Procedure:
-
Combine 5-chlorosalicylaldehyde, potassium carbonate, TBAB, and acetonitrile in a round-bottom flask with a magnetic stirrer.
-
Add allyl bromide to the suspension.
-
Heat the mixture to reflux (approx. 82 °C for acetonitrile) or a lower temperature (e.g., 60 °C) and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and filter off the inorganic salts.
-
Wash the solids with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and perform an aqueous workup as described in Protocol 1 (steps 7-10).
-
Protocol 3: Microwave-Assisted Synthesis
-
Materials:
-
5-Chlorosalicylaldehyde (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
DMF (minimal amount, if not solvent-free)
-
-
Procedure:
-
In a specialized microwave reaction vessel, combine 5-chlorosalicylaldehyde, potassium carbonate, and allyl bromide. (Optionally, add a small amount of a high-boiling solvent like DMF).
-
Seal the vessel securely.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for 5-15 minutes. Use the stir function if available.
-
After the irradiation period, allow the vessel to cool to room temperature.
-
Unseal the vessel and transfer the contents using ethyl acetate.
-
Perform workup and purification as described in Protocol 1 (steps 6-10).
-
Conclusion and Recommendations
All three pathways represent viable methods for the synthesis of this compound. The choice of method should be guided by the specific needs and resources of the laboratory.
-
Conventional Thermal Synthesis is ideal for laboratories without specialized equipment. It is a robust and well-understood method, though it is the least efficient in terms of time and energy.
-
Phase-Transfer Catalysis offers a significant improvement in reaction rate over the conventional method and provides greater flexibility in solvent choice. It is an excellent option for increasing throughput without investing in microwave technology.
-
Microwave-Assisted Synthesis is unequivocally the superior method in terms of speed and efficiency. For laboratories focused on high-throughput synthesis, rapid methods development, and adherence to Green Chemistry principles, MAOS is the recommended pathway. The initial investment in a microwave reactor is offset by substantial savings in time, energy, and potentially solvent usage.
By understanding the causality behind the experimental choices for each pathway, researchers can confidently select and optimize the synthesis of this critical chemical intermediate for their downstream applications.
References
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- Hassan, A. A., et al. (2014). Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. ResearchGate.
- Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis.
- Rana, K., et al. (2021). Microwave assisted organic synthesis (MAOS).
- Kumar, A., & Maurya, R. A. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Semantic Scholar.
- Varma, R. S. (2009). Fast and green microwave-assisted conversion of essential oil allylbenzenes into the corresponding aldehydes via alkene isomerization and subsequent potassium permanganate promoted oxidative alkene group cleavage. PubMed.
- Singh, A., et al. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium.
- ResearchGate. (n.d.). Reaction of 2‐(allyloxy)arylaldehydes with aldehydes.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. phasetransfer.com [phasetransfer.com]
- 8. chemijournal.com [chemijournal.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicaljournals.com [chemicaljournals.com]
- 12. Fast and green microwave-assisted conversion of essential oil allylbenzenes into the corresponding aldehydes via alkene isomerization and subsequent potassium permanganate promoted oxidative alkene group cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde Under Forced Degradation Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Drug Development
2-(Allyloxy)-5-chlorobenzenecarbaldehyde is a versatile building block in organic synthesis, featuring a reactive aldehyde, a cleavable allyl ether, and a halogenated aromatic ring.[1] These functionalities make it a valuable intermediate in the development of novel pharmaceuticals and other specialty chemicals.[1] However, the very features that impart its synthetic utility also present potential stability challenges. Understanding the chemical stability of such a molecule is paramount in drug development, as it directly impacts shelf-life, formulation strategies, and ultimately, the safety and efficacy of the final drug product.[2]
Forced degradation studies are an indispensable tool for evaluating the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing.[2][3] These studies help to identify likely degradation pathways and products, and are crucial for the development of stability-indicating analytical methods.[4][5]
This guide provides a comprehensive framework for assessing the stability of this compound. We will outline detailed protocols for subjecting the compound to hydrolytic, oxidative, thermal, and photolytic stress. To provide a meaningful context for its performance, we will compare its stability profile with two structurally related, commercially available compounds:
-
Comparator A: 2-Chlorobenzaldehyde: This analog lacks the allyloxy group, allowing for a direct assessment of the ether linkage's contribution to stability.
-
Comparator B: 2-(Benzyloxy)-5-chlorobenzaldehyde: Replacing the allyl group with a more stable benzyl group will help to elucidate the specific role of the allylic double bond in potential degradation pathways.
Through this comparative analysis, this guide aims to provide researchers with the necessary tools and insights to make informed decisions regarding the handling, formulation, and application of this compound.
Experimental Design: A Multi-Faceted Approach to Stability Assessment
The stability of a compound is not a singular property but rather its behavior under a variety of environmental challenges. Our experimental design is therefore structured to probe the lability of this compound and its comparators under four key stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2]
The core of our analytical strategy is a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This method is designed to separate the parent compound from any potential degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time.[6]
Diagram 1: Experimental Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Evaluating the Biological Activity of Compounds Derived from 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
Introduction: The Untapped Potential of a Versatile Scaffold
In the relentless pursuit of novel therapeutic agents, the strategic selection of a core chemical scaffold is paramount. 2-(Allyloxy)-5-chlorobenzenecarbaldehyde presents itself as a promising, yet underexplored, starting material for the synthesis of a diverse library of bioactive compounds. Its structure, featuring an aldehyde group ripe for condensation reactions, a chloro substituent that can modulate electronic properties and metabolic stability, and an allyloxy group that offers a site for further functionalization, makes it an attractive scaffold for generating novel chemical entities.
This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of two key classes of derivatives obtainable from this compound: chalcones and Schiff bases. We will delve into the rationale behind targeting specific biological activities, provide detailed, field-proven experimental protocols, and offer a blueprint for the objective comparison of these novel compounds against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical entity.
Synthetic Pathways: Generating a Library of Novel Derivatives
The aldehyde functional group of this compound is the primary gateway to a diverse range of derivatives. The two most direct and widely utilized synthetic routes are the Claisen-Schmidt condensation for the synthesis of chalcones and condensation with primary amines to yield Schiff bases.[1][2]
General Synthesis of Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated ketone system, are well-documented as possessing a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the reaction of an aromatic aldehyde with a ketone in the presence of a base.[6][7]
Caption: General workflow for the synthesis of chalcone derivatives.
General Synthesis of Schiff Base Derivatives
Schiff bases, containing an azomethine or imine group (-C=N-), are another class of compounds renowned for their broad spectrum of biological activities.[1][8][9] Their synthesis is a straightforward condensation reaction between an aldehyde and a primary amine.[10][11]
Caption: General workflow for the synthesis of Schiff base derivatives.
Comparative Evaluation of Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Both chalcones and Schiff bases have demonstrated significant antimicrobial potential, making this a primary area of investigation for derivatives of this compound.[5]
Mechanism of Action Insights
The antimicrobial activity of these compounds is often attributed to their ability to interact with microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic nature of the core scaffold can facilitate passage through the microbial cell wall, while the reactive α,β-unsaturated ketone in chalcones and the imine group in Schiff bases can interact with biological nucleophiles within the microorganism.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a novel compound, which is the lowest concentration that inhibits visible microbial growth.[12]
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions, as well as to positive (inoculum with standard antibiotic) and negative (inoculum only) control wells.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600 nm.
Caption: Experimental workflow for MIC determination.
Data Presentation and Comparative Analysis
The results should be tabulated to allow for a clear comparison of the antimicrobial efficacy of the newly synthesized compounds against standard antibiotics.
| Compound ID | Test Microorganism | MIC (µg/mL) | Positive Control | MIC (µg/mL) of Positive Control |
| Chalcone-1 | S. aureus | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Chalcone-1 | E. coli | [Insert Data] | Ciprofloxacin | [Insert Data] |
| SchiffBase-1 | S. aureus | [Insert Data] | Ciprofloxacin | [Insert Data] |
| SchiffBase-1 | E. coli | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Chalcone-2 | C. albicans | [Insert Data] | Fluconazole | [Insert Data] |
| SchiffBase-2 | C. albicans | [Insert Data] | Fluconazole | [Insert Data] |
Comparative Evaluation of Anticancer Activity
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Chalcones and Schiff bases have been extensively studied for their cytotoxic effects against various cancer cell lines.[13]
Mechanism of Action Insights
The anticancer activity of chalcones is often linked to their ability to induce apoptosis, inhibit tubulin polymerization, and modulate various signaling pathways involved in cell proliferation and survival.[3] Schiff bases can exert their anticancer effects through mechanisms such as DNA binding and cleavage, inhibition of topoisomerase enzymes, and generation of reactive oxygen species.[14]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screening tool for anticancer activity.[13]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Positive control anticancer drug (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a further 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation and Comparative Analysis
The cytotoxic potential of the synthesized compounds should be presented in a clear, tabular format for comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Positive Control | IC50 (µM) of Positive Control |
| Chalcone-1 | MCF-7 | [Insert Data] | Doxorubicin | [Insert Data] |
| Chalcone-1 | A549 | [Insert Data] | Doxorubicin | [Insert Data] |
| SchiffBase-1 | MCF-7 | [Insert Data] | Doxorubicin | [Insert Data] |
| SchiffBase-1 | A549 | [Insert Data] | Doxorubicin | [Insert Data] |
| Chalcone-2 | MCF-7 | [Insert Data] | Doxorubicin | [Insert Data] |
| SchiffBase-2 | A549 | [Insert Data] | Doxorubicin | [Insert Data] |
Comparative Evaluation of Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases. Chalcones and Schiff bases have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[1][2]
Mechanism of Action Insights
The anti-inflammatory effects of these compounds can be attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This is often achieved by blocking the activity of COX and LOX enzymes in the arachidonic acid cascade.
Caption: Hypothetical inhibition of inflammatory pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assays
A common and effective in vitro method to screen for anti-inflammatory activity is the protein denaturation inhibition assay.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS)
-
Test compounds (dissolved in a suitable solvent)
-
Positive control anti-inflammatory drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing the test compound at various concentrations and the protein solution (e.g., 1% BSA).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Absorbance Measurement: Measure the turbidity of the solutions at 660 nm.
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Data Presentation and Comparative Analysis
The anti-inflammatory activity should be quantified and presented for easy comparison.
| Compound ID | Concentration (µg/mL) | % Inhibition of Protein Denaturation | Positive Control (Diclofenac) | % Inhibition of Protein Denaturation |
| Chalcone-1 | 100 | [Insert Data] | 100 | [Insert Data] |
| Chalcone-1 | 50 | [Insert Data] | 50 | [Insert Data] |
| SchiffBase-1 | 100 | [Insert Data] | 100 | [Insert Data] |
| SchiffBase-1 | 50 | [Insert Data] | 50 | [Insert Data] |
| Chalcone-2 | 100 | [Insert Data] | 100 | [Insert Data] |
| SchiffBase-2 | 50 | [Insert Data] | 50 | [Insert Data] |
Conclusion: A Path Forward
This guide has outlined a systematic approach for the synthesis and biological evaluation of novel compounds derived from this compound. By employing the detailed protocols for generating chalcone and Schiff base derivatives and subsequently screening them for antimicrobial, anticancer, and anti-inflammatory activities, researchers can effectively assess the therapeutic potential of this chemical scaffold. The provided frameworks for data presentation and comparative analysis will ensure an objective evaluation against existing alternatives, thereby paving the way for the identification of promising new drug candidates. The versatility of the starting material, combined with the proven biological relevance of its potential derivatives, underscores the significant opportunities that lie in the exploration of this chemical space.
References
- Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.
- Díaz-Tielas, C., et al. (2017). Biological activities and novel applications of chalcones. Planta Daninha, 35.
- Raju, S. K., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203-215.
- A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. MDPI.
- Arulmurugan, S., et al. (2010). BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. Rasayan Journal of Chemistry, 3(3), 385-410.
- Haas, G. W., & Gross, M. L. (1993). Gas-phase base-catalyzed Claisen—Schmidt reactions of the acetone enolate anion with various para-substituted benzaldehydes. Journal of the American Society for Mass Spectrometry, 4(8), 632-639.
- Raju, S. K., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203-215.
- Structure, Biological Activities and Synthesis of Schiff Bases: Review Article. (2024). ResearchGate.
- Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021). Biointerface Research in Applied Chemistry, 12(1), 180-195.
- Barot, K., & Bagtharia, S. (2014). A Review on Chalcones Synthesis and their Biological Activity. PharmaTutor, 2(10), 43-52.
- A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. (2022). Journal of Drug Delivery and Therapeutics, 12(1-s), 191-198.
- Díaz-Tielas, C., et al. (2017). Biological activities and novel applications of chalcones. Planta Daninha, 35.
- EXPERIMENT 4: Synthesis of Schiff base ligands. IONiC / VIPEr.
- Synthesis and characterization of novel Schiff base ligands. (2023). International Journal of Chemical Studies.
- Synthesis of Schiff Bases by Non-Conventional Methods. (2022). IntechOpen.
- How to synthesize Schiff base out of amino acid and aldehyde? ResearchGate.
- An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (2023). ResearchGate.
- Claisen–Schmidt condensation. Wikipedia.
- Claisen–Schmidt condensation of substituted benzaldehyde with... ResearchGate.
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). Molecules, 28(22), 7577.
- Chougale, R. B., et al. (2019). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 5(3), 343-349.
- Compounds related to chalcones and benzothienopyrimidines, their synthesis, and uses to treat diseases. Google Patents.
- SYNTHESIS OF CHALCONES. (2018). JETIR, 5(8), 589-593.
- Green synthesis of chalcones derivatives. (2021). SciSpace.
- “SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE “. (2022). IJCRT.org.
- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). ACS Omega.
- Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558-564.
- Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Semantic Scholar.
- Synthesis, characterization and biological activity of Mn(II), Ni(II), Cu(II) and Zn(II) complexes of Schiff base ligand. CABI Digital Library.
Sources
- 1. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 2. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 3. scielo.br [scielo.br]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones [mdpi.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. ionicviper.org [ionicviper.org]
- 11. chemijournal.com [chemijournal.com]
- 12. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Results for 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
This guide presents a comprehensive framework for the analytical characterization and cross-validation of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde. As a versatile chemical intermediate in the development of pharmaceuticals and agrochemicals, rigorous confirmation of its identity, purity, and stability is paramount.[1] We will move beyond single-technique analyses to demonstrate a holistic, cross-validation methodology, ensuring the generation of robust and reliable data suitable for the stringent requirements of research and drug development professionals.
The core principle of analytical cross-validation is the comparison of results from multiple, distinct analytical techniques to build a cohesive and undeniable characterization of a compound.[2][3] This approach mitigates the risk of method-specific artifacts and provides a higher degree of confidence in the final data. This guide will explore the synergistic use of chromatographic and spectroscopic methods to achieve this goal.
Physicochemical Profile of this compound
Understanding the fundamental properties of the molecule is the first step in selecting appropriate analytical techniques. The presence of a moderately polar benzaldehyde core, a reactive allyloxy group, and a chloro-substituent dictates its behavior in various analytical systems.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO₂ | [1][4][5] |
| Molecular Weight | 196.63 g/mol | [1][4] |
| Appearance | Off-white crystalline solid | [1] |
| IUPAC Name | 5-chloro-2-(prop-2-enoxy)benzaldehyde | [4] |
| Solubility | Soluble in organic solvents | [1][6] |
Part 1: Primary Analytical Techniques for Characterization
A multi-pronged approach using orthogonal techniques is essential for a complete analytical picture. We will detail four primary methods: two chromatographic (for separation and purity) and two spectroscopic (for structural elucidation).
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds, making it ideal for this compound.[7] A reverse-phase method, which separates compounds based on hydrophobicity, is highly effective.
Causality Behind Experimental Choices: A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds. The mobile phase, a gradient of acetonitrile and water, allows for the elution of the target analyte while separating it from more polar or non-polar impurities.[7] A UV detector is selected because the aromatic ring of the analyte provides strong chromophores, enabling sensitive detection around 254 nm or 360 nm after derivatization.[8]
-
Mobile Phase Preparation: Prepare two solvents: Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid). Degas both solvents using sonication or vacuum filtration. Rationale: Formic acid is a volatile modifier compatible with mass spectrometry and helps to produce sharp, symmetrical peaks by controlling the ionization state of any acidic or basic impurities.[7]
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration (1 mg/mL) in acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Column Temperature: 30°C.[8]
-
Gradient Program:
-
0-2 min: 65% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 65% B
-
20-25 min: Re-equilibration at 65% B
-
-
-
Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with the reference standard. Calculate purity using the area percent method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9][10] It provides both chromatographic retention time for quantitative analysis and a mass spectrum that serves as a molecular fingerprint for definitive identification.
Causality Behind Experimental Choices: A non-polar column like one with a SE-30 stationary phase is suitable for separating compounds based on their boiling points.[11] A temperature gradient program is used to ensure the elution of compounds with a range of volatilities. Mass spectrometry provides structural information through characteristic fragmentation patterns, which is invaluable for confirming the identity of the main peak and identifying any co-eluting impurities.[12]
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
-
GC-MS Conditions:
-
Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.[11]
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the main peak and compare its mass spectrum with a reference library or predicted fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z 196 (for ³⁵Cl) and 198 (for ³⁷Cl) in a roughly 3:1 ratio. Key fragments would likely correspond to the loss of the allyl group (m/z 155/157) or the chlorobenzaldehyde moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation
NMR spectroscopy is the gold standard for determining the precise molecular structure of an organic compound.[13] Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent that effectively dissolves the analyte and provides a deuterium signal for the spectrometer to lock onto.[14] Tetramethylsilane (TMS) is used as an internal standard for chemical shift calibration (0 ppm).[13]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a 5 mm NMR tube.[14]
-
Spectrometer Setup:
-
Insert the sample into the NMR magnet.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity and resolution.[13]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. 8-16 scans are typically sufficient.[13]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis: Process the raw data (FID) using a Fourier transform.[13] Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the TMS peak at 0 ppm. Integrate ¹H signals and analyze splitting patterns to determine proton environments and their connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR is a rapid, non-destructive technique that provides information about the functional groups present in a molecule.[7] It is an excellent tool for quick identity confirmation.
Causality Behind Experimental Choices: The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, as it requires minimal sample preparation for solids or liquids.[14] The infrared spectrum will show characteristic absorption bands that confirm the presence of the key functional groups: the aldehyde, the ether linkage, the alkene, the aromatic ring, and the carbon-chlorine bond.
-
Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure using the press arm to ensure good contact and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[14]
-
Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.[14]
Part 2: Cross-Validation of Analytical Data
The true power of this multi-technique approach lies in the cross-validation of the results. Data from each technique should corroborate the others, building a self-validating and trustworthy analytical dossier.[2]
Cross-Validation Workflow
The following workflow illustrates how data from orthogonal techniques are integrated to achieve a validated result.
Caption: Workflow for the cross-validation of analytical results.
Comparative Data Summary
The table below summarizes the expected results from each technique and how they compare and contrast, providing a framework for cross-validation.
| Parameter | HPLC | GC-MS | NMR Spectroscopy | FTIR Spectroscopy | Cross-Validation Checkpoint |
| Identity | Retention Time (e.g., ~12.5 min) | Retention Time (e.g., ~15.2 min) & Mass Spectrum (m/z 196, 198, 155, 157) | Confirms exact H-C framework and connectivity. | Confirms presence of key functional groups. | Do the mass spectrum and NMR data confirm the structure of the peak observed in HPLC and GC? Do the functional groups from FTIR match the structure from NMR? |
| Purity | Quantitative (e.g., 99.5% by area) | Semi-quantitative (e.g., 99.4% by area) | Semi-quantitative (impurities visible) | Not suitable for purity | Are the purity values from HPLC and GC-MS in close agreement (e.g., within 0.5%)? Do the impurities detected by HPLC and GC-MS correspond to any minor signals seen in the NMR spectrum? |
| Strengths | Excellent for quantification of non-volatile impurities.[10] | High specificity due to MS detection; good for volatile impurities.[9][10] | Unambiguous structure determination.[13] | Fast, non-destructive, confirms functional groups.[7] | N/A |
| Limitations | Less structural information than MS. | Potential for thermal degradation of analyte. | Lower sensitivity than chromatographic methods. | Does not provide information on stereochemistry or purity. | N/A |
| Technique | Feature | Predicted Value/Observation | Rationale / Corroboration |
| ¹H NMR | Aldehyde Proton (CHO) | ~9.9-10.1 ppm (singlet) | Aldehydic protons are highly deshielded.[13][14] |
| Aromatic Protons (Ar-H) | ~6.9-7.8 ppm (3H, complex multiplets) | Chemical shifts are influenced by the electron-withdrawing Cl and CHO groups and the electron-donating -OAllyl group.[13] | |
| Allyl Protons (-OCH₂CH=CH₂) | ~4.6 ppm (-OCH₂-), ~6.0 ppm (-CH=), ~5.3-5.5 ppm (=CH₂) | Characteristic shifts and splitting patterns for an allyl group.[15] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~188-192 ppm | Typical range for an aromatic aldehyde carbon. |
| Aromatic Carbons | ~110-160 ppm | Six distinct signals expected due to substitution pattern. | |
| Allyl Carbons | ~70 ppm (-OCH₂-), ~132 ppm (-CH=), ~118 ppm (=CH₂) | Characteristic shifts for an allyloxy group. | |
| FTIR | C=O Stretch (Aldehyde) | ~1690-1710 cm⁻¹ (strong) | Confirms the aldehyde functional group.[14][16] |
| Ar C=C Stretch | ~1600-1450 cm⁻¹ (multiple bands) | Confirms the aromatic ring.[16] | |
| C-O-C Stretch (Ether) | ~1250 cm⁻¹ (strong) | Confirms the allyloxy ether linkage. | |
| =C-H Stretch (Alkene) | ~3080 cm⁻¹ | Confirms the alkene C-H bonds of the allyl group. | |
| C-Cl Stretch | ~700-800 cm⁻¹ | Confirms the presence of the chloro-substituent.[17] | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 196 / 198 (3:1 ratio) | Corresponds to the molecular weight with ³⁵Cl and ³⁷Cl isotopes.[4] |
| Key Fragment | m/z 155 / 157 | Loss of allyl radical (•C₃H₅) from the molecular ion. | |
| Key Fragment | m/z 41 | Allyl cation [C₃H₅]⁺. |
Conclusion
The analytical characterization of a key synthetic intermediate like this compound cannot rely on a single method. A rigorous cross-validation strategy, leveraging the orthogonal strengths of HPLC, GC-MS, NMR, and FTIR, is imperative. HPLC and GC-MS provide complementary data on purity and impurity profiles, while NMR and MS offer definitive structural confirmation. FTIR serves as a rapid and reliable check for the presence of all expected functional groups. By ensuring that the data from each of these techniques tells a consistent and cohesive story, researchers and drug development professionals can proceed with the utmost confidence in the quality and integrity of their materials. This self-validating system is the bedrock of sound scientific and regulatory practice.
References
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. BenchChem.
- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. BenchChem.
- Taylor & Francis Online. Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. Taylor & Francis Online.
- ACS Publications. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products.
- Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Semantic Scholar.
- PubChem. This compound.
- Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
- Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy.
- Indian Academy of Sciences.
- ChemBK. (2024). This compound. ChemBK.
- ResearchGate. GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C.
- Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
- UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons.
- National Institutes of Health. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. NIH.
- PharmaGuru. (2025).
- Chem-Impex. 2-(Allyloxy)-5-chlorobenzaldehyde. Chem-Impex.
- ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- BenchChem. (2025).
- The Royal Society of Chemistry. Supplementary Information Chemoselective Benzylic Csp3-H Bond Oxidation Reactions Catalyzed by AgII(bipy)2S2O8 Complex. The Royal Society of Chemistry.
- Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Technologies.
- European Bioanalysis Forum.
- ChemicalBook. 152842-93-8(this compound) Product Description. ChemicalBook.
- ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?.
- National Institutes of Health.
- ResearchGate. FTIR spectra of 2-hydroxy-5-chloromethylbenzaldehyde 1 (a), PSA 2 (b)....
- Santa Cruz Biotechnology. 2-Allyloxy-5-chloro-benzoic acid. Santa Cruz Biotechnology.
- ChemicalBook. 2-Allyloxyethanol(111-45-5) 1H NMR spectrum. ChemicalBook.
- BenchChem. (2025).
- ResearchGate. 1 H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1..
- BenchChem. (2025). Technical Guide: Structure Elucidation of 2-(Allyloxy)-3-bromobenzaldehyde. BenchChem.
- ResearchGate. FTIR spectrum of a 2-hydroxy-5-chloromethyl-benzaldehyde 1, b PSA 2, c....
- BenchChem. (2025). A Comparative Guide to the FTIR Analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its Analogs. BenchChem.
- The International Journal of Engineering and Science (IJES). FTIR/Matrix isolation study of photolysis reactions of allyl halides with oxygen. IJES.
- NIST. Benzaldehyde, 2-hydroxy-5-methoxy-. NIST WebBook.
- ResearchGate. 1 H NMR spectra (chlorobenzene-d 5 , 298 K) of (a) a mixture of Al +....
- ChemicalBook. 2-Allyloxyethanol(111-45-5) 1H NMR spectrum. ChemicalBook.
- NIST. Benzaldehyde, 5-chloro-2-hydroxy-. NIST WebBook.
- NIST. Benzaldehyde, 3-chloro-. NIST WebBook.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. e-b-f.eu [e-b-f.eu]
- 4. This compound | C10H9ClO2 | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 152842-93-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. commons.und.edu [commons.und.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Allyloxyethanol(111-45-5) 1H NMR spectrum [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Efficacy in the Claisen Rearrangement of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
For researchers and professionals in drug development and synthetic chemistry, the efficient transformation of aryl allyl ethers is a cornerstone of molecular construction. The Claisen rearrangement of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde to form 3-allyl-5-chloro-2-hydroxybenzaldehyde is a pivotal reaction, yielding a highly functionalized phenolic scaffold. However, the traditional thermal conditions required for this[1][1]-sigmatropic rearrangement are often harsh and energy-intensive.[2] The strategic selection of a catalyst is therefore paramount to optimize reaction efficiency, lower activation energy, and, in some cases, introduce stereocontrol.
This guide provides an in-depth comparison of different catalytic systems for this transformation. We will move beyond a simple listing of options to explore the mechanistic reasoning behind catalyst choice, present comparative data from relevant studies, and provide actionable experimental protocols.
The Foundational Reaction: Thermal Claisen Rearrangement
Before delving into catalysis, it is essential to understand the baseline uncatalyzed reaction. The thermal Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a chair-like six-membered transition state.[3][4] This process is inherently robust but demands significant thermal energy, typically requiring temperatures upwards of 200°C.[2][5] This high energy demand not only impacts process sustainability but can also lead to the degradation of sensitive functional groups and the formation of undesired byproducts.
The primary product is the ortho-rearranged 3-allyl-5-chloro-2-hydroxybenzaldehyde. The reaction is essentially irreversible due to the final, energetically favorable tautomerization step from the cyclohexadienone intermediate to the stable aromatic phenol.[3]
Caption: Logical workflow for Lewis acid-catalyzed Claisen rearrangement.
A wide array of Lewis acids, from simple metal halides to complex triflates, have been proven effective. [6][7]While direct comparative data for this compound is sparse in a single head-to-head study, we can synthesize a comparative overview from studies on analogous aryl allyl ethers.
| Catalyst System | Typical Conditions | Reported Yield | Key Advantages & Limitations | Source |
| Thermal (Uncatalyzed) | Neat or high-boiling solvent (e.g., NMP), 200-220°C, 3-6 h | Good to Excellent (~92%) | A: Simple, no catalyst cost/removal. L: Harsh conditions, high energy, potential side reactions. | [5][8] |
| AlCl₃, TiCl₄ | CH₂Cl₂, 0°C to RT | Good to Excellent (>75%) | A: Highly active, low temperature. L: Moisture sensitive, often needed in stoichiometric amounts, harsh workup. | [6] |
| BF₃·OEt₂ | CH₂Cl₂, RT, 1 h | Good | A: Commercially available, effective. L: Can promote side reactions, moisture sensitive. | [9] |
| Bismuth(III) Triflate | Acetonitrile, Reflux | Good | A: More tolerant to moisture than many Lewis acids. L: Requires refluxing solvent. | [10] |
| Lanthanide Triflates (e.g., Yb(OTf)₃) | Acetonitrile, Reflux, 40-72 h | Satisfactory | A: Can be used in catalytic amounts (5-10 mol%). L: Very long reaction times reported for some substrates. | [6][10] |
| Alkaline-Earth Triflates (e.g., Mg(OTf)₂) | Solvent-free, 100-250°C | Good | A: Effective under solvent-free conditions. L: Still requires elevated temperatures. | [10] |
Expert Insight: For general laboratory-scale synthesis of 3-allyl-5-chloro-2-hydroxybenzaldehyde, Bismuth(III) triflate or BF₃·OEt₂ offer a practical balance of reactivity, milder conditions compared to thermal methods, and ease of handling. While powerful, catalysts like AlCl₃ may be excessive unless very low temperatures are required.
Transition Metal Complexes: The Path to Asymmetry
While Lewis acids excel at rate acceleration, certain transition metal complexes, particularly with chiral ligands, open the door to enantioselective Claisen rearrangements. [11]This is of paramount importance in drug development, where a single enantiomer is often responsible for the desired therapeutic effect.
For aromatic substrates, π-Copper(II) complexes have been reported to catalyze enantioselective rearrangements of allyl naphthyl ethers with high enantiomeric excess (ee). [12]The mechanism involves coordination of the metal center to the aromatic π-system, which, in concert with a chiral ligand, creates a chiral environment that dictates the facial selectivity of the rearrangement. Similarly, chiral N,N'-dioxide complexes of Nickel(II) and Cobalt(II) have shown high efficiency in asymmetric rearrangements of related substrates. [13][14] While a specific protocol for this compound using these systems is not prominently documented, they represent the cutting edge for producing chiral building blocks and should be considered for advanced synthetic campaigns.
Experimental Protocols
The following protocols are representative procedures synthesized from established methodologies. [5][9]Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Thermal Claisen Rearrangement
This protocol establishes a baseline for the uncatalyzed reaction.
Materials:
-
This compound (1.0 g, 5.09 mmol)
-
N-Methyl-2-pyrrolidone (NMP) or Diphenyl ether (5 mL)
-
Heating mantle with temperature controller and magnetic stirrer
-
Round-bottom flask with reflux condenser
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Place this compound in a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Add the high-boiling solvent (e.g., NMP) and attach a reflux condenser.
-
Heat the mixture to 200°C with vigorous stirring. Causality Note: A high temperature is required to overcome the activation energy of the uncatalyzed-[1][1]sigmatropic rearrangement.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within 3-6 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil via silica gel column chromatography to yield the pure 3-allyl-5-chloro-2-hydroxybenzaldehyde.
Protocol 2: Lewis Acid-Catalyzed Rearrangement (Using BF₃·OEt₂)
This protocol demonstrates a common Lewis acid-catalyzed approach under mild conditions.
Materials:
-
This compound (1.0 g, 5.09 mmol)
-
Anhydrous Dichloromethane (DCM) (20 mL)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.72 mL, 5.60 mmol, 1.1 eq)
-
Nitrogen or Argon atmosphere setup
-
Ice bath
-
Standard workup and purification reagents as listed in Protocol 1.
Procedure:
-
Add this compound to an oven-dried, two-neck round-bottom flask under an inert atmosphere of nitrogen.
-
Dissolve the substrate in anhydrous DCM (20 mL).
-
Cool the solution to 0°C using an ice bath. Causality Note: Cooling is a precautionary measure to control the initial exothermic reaction upon Lewis acid addition.
-
Slowly add BF₃·OEt₂ dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC. The rearrangement is often complete within 1-2 hours.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product using silica gel column chromatography.
Conclusion and Recommendations
The choice of catalyst for the Claisen rearrangement of this compound is dictated by the specific goals of the synthesis.
-
For simplicity and scalability where high temperatures are feasible: The thermal method is robust and avoids catalyst costs and removal steps.
-
For improved efficiency and milder conditions: Lewis acid catalysis is the superior choice. BF₃·OEt₂ provides an excellent balance of high reactivity at room temperature and operational simplicity. For processes sensitive to trace moisture, solid catalysts like Bismuth(III) triflate may offer an advantage.
-
For the synthesis of chiral, non-racemic products: Advanced transition metal complexes with chiral ligands are the only viable option and represent the state-of-the-art for asymmetric synthesis.
By understanding the mechanistic underpinnings of each catalytic system, researchers can make informed decisions to optimize the synthesis of this valuable chemical intermediate, paving the way for further discoveries in medicinal and materials chemistry.
References
Sources
- 1. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
literature review of the applications of chlorinated vs. brominated allyloxybenzaldehydes
An In-Depth Technical Guide to the Applications of Chlorinated vs. Brominated Allyloxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated organic compounds are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a halogen atom into a molecule can profoundly alter its physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Among the vast array of halogenated synthons, allyloxybenzaldehydes bearing a chlorine or bromine substituent are particularly versatile intermediates. Their unique trifunctional nature—comprising a reactive aldehyde, a modifiable aromatic ring, and a versatile allyl group—offers multiple avenues for complex molecule construction.
This guide provides a comparative literature review of chlorinated and brominated allyloxybenzaldehydes. It is designed for researchers and drug development professionals seeking to understand the nuanced differences between these two classes of compounds and to select the appropriate building block for their specific application. We will delve into their synthesis, comparative reactivity, and key applications, supported by experimental protocols and data to illustrate the principles discussed.
Section 1: Synthesis of Halogenated Allyloxybenzaldehydes
The most common route to these compounds involves a two-stage process: halogenation of a hydroxybenzaldehyde precursor followed by etherification of the hydroxyl group. The choice and timing of the halogenation step are critical and depend on the desired regiochemistry and the stability of the starting materials.
Synthesis of Brominated Allyloxybenzaldehydes
The synthesis of 2-(allyloxy)-3-bromobenzaldehyde serves as an excellent case study. It typically begins with the ortho-formylation of 2-bromophenol to produce 3-bromo-2-hydroxybenzaldehyde, followed by a Williamson ether synthesis to introduce the allyl group.[1]
Experimental Protocol: Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde [1][2]
Step 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde (Precursor)
-
Materials & Reagents:
-
2-Bromophenol
-
Anhydrous Magnesium Chloride
-
Paraformaldehyde
-
Triethylamine
-
Dry Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 N)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
Purge a dry 500-mL three-necked round-bottomed flask with an inert gas (e.g., argon).
-
Add anhydrous magnesium chloride (100 mmol) and paraformaldehyde (150 mmol) to the flask.
-
Add dry THF (250 mL) via syringe, followed by the dropwise addition of triethylamine (100 mmol). Stir for 10 minutes.
-
Add 2-bromophenol (50 mmol) dropwise. The mixture will turn a bright orange-yellow.
-
Heat the reaction mixture to a gentle reflux (~75°C) for 4 hours.
-
After cooling to room temperature, add diethyl ether (100 mL).
-
Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Recrystallize the crude product from hexane to afford pure 3-bromo-2-hydroxybenzaldehyde as pale yellow needles.[1]
-
Step 2: Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde
-
Materials & Reagents:
-
3-Bromo-2-hydroxybenzaldehyde
-
Potassium Carbonate
-
Allyl Bromide
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated Aqueous Ammonium Chloride
-
-
Procedure:
-
Dissolve 3-bromo-2-hydroxybenzaldehyde (4.97 mmol) in DMF (20 mL) in a round-bottom flask.
-
Add potassium carbonate (5.97 mmol) to the solution.
-
Add allyl bromide (7.46 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 1.5 - 3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product.[2]
-
Synthesis of Chlorinated Allyloxybenzaldehydes
The synthesis of chlorinated analogues follows a similar pathway, but the choice of chlorinating agent for the precursor is key. While direct chlorination of phenols can be aggressive and lead to mixtures of products, more controlled methods are available. For instance, the synthesis of 3-chlorobenzaldehyde derivatives can be achieved via continuous oxidation of m-chlorotoluene or through halogen exchange reactions.[3]
Plausible Protocol: Synthesis of 2-(Allyloxy)-3-chlorobenzaldehyde
Step 1: Synthesis of 3-Chloro-2-hydroxybenzaldehyde (Precursor)
A plausible route involves the Duff reaction or Reimer–Tiemann reaction on 2-chlorophenol. Alternatively, selective chlorination of 2-hydroxybenzaldehyde using a mild chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in an appropriate solvent could be employed. The regioselectivity would be a critical factor to control.
Step 2: Williamson Ether Synthesis
This step would be identical to the brominated case, reacting 3-chloro-2-hydroxybenzaldehyde with allyl bromide in the presence of a base like K₂CO₃ in DMF.
Comparative Analysis of Synthesis
The primary difference lies in the halogenation step. Bromination is often more selective than chlorination.[4] Free radical chlorination is a highly exothermic and less selective process, whereas bromination is endothermic and demonstrates significant selectivity for weaker C-H bonds, such as tertiary over secondary or primary ones.[4][5] While this principle applies to alkane halogenation, the underlying thermodynamic differences influence aromatic halogenation as well, making bromine a more predictable reagent for complex, multifunctional molecules where over-reaction is a concern.
| Feature | Chlorination | Bromination | Causality & Rationale |
| Typical Reagents | NCS, SO₂Cl₂, Cl₂ | NBS, HBr/H₂O₂, Br₂ | Bromine is less reactive, allowing for milder and more selective reagents like N-Bromosuccinimide (NBS) for allylic/benzylic positions.[6][7] |
| Selectivity | Lower | Higher | The propagation step for bromination is endothermic, leading to a later transition state that more closely resembles the radical intermediate. This results in greater selectivity.[4] |
| Reaction Rate | Generally Faster | Generally Slower | The activation energy for hydrogen abstraction by a chlorine radical is lower than that for a bromine radical. |
| Handling | Chlorine gas is highly toxic. NCS and SO₂Cl₂ are common lab reagents. | Liquid bromine is corrosive and toxic. NBS is a crystalline solid, making it easier and safer to handle.[6] | Safety and ease of handling often favor the use of solid N-halosuccinimides. |
Section 2: Comparative Reactivity and Applications
The identity of the halogen atom (Cl vs. Br) directly impacts the reactivity of the allyloxybenzaldehyde in subsequent transformations. These differences are rooted in fundamental atomic properties.
| Property | C-Cl Bond | C-Br Bond | Implication for Reactivity |
| Bond Dissociation Energy | ~397 kJ/mol | ~285 kJ/mol | The C-Br bond is significantly weaker, making it a better leaving group and more reactive in reactions involving bond cleavage, such as cross-coupling and certain radical reactions.[8] |
| Electronegativity | 3.16 | 2.96 | Chlorine is more electronegative, leading to a more polarized C-X bond and a stronger electron-withdrawing inductive effect. |
| Polarizability | Lower | Higher | The larger, more diffuse electron cloud of bromine makes the C-Br bond more polarizable, enhancing its reactivity in nucleophilic substitution and with organometallic reagents. |
| NMR Signature | Two isotopes (~3:1 abundance) can cause splitting in high-resolution ¹³C NMR.[9] | Two isotopes (~1:1 abundance) can also cause splitting, but the larger quadrupole moment of bromine can lead to broader signals.[9] | These isotopic patterns are useful for structural characterization, particularly in mass spectrometry. |
Key Application: Radical Cascade Cyclization
A primary application of o-allyloxybenzaldehydes is in the synthesis of complex heterocyclic scaffolds like chroman-4-ones via radical cascade cyclization.[2][10] This reaction creates significant molecular complexity from a simple starting material.
The general mechanism involves the generation of a radical which then adds to the aldehyde. The resulting species undergoes a 6-exo-trig cyclization onto the allyl double bond, followed by a final step to yield the product.
Influence of the Halogen:
-
Initiation: While the halogen on the aromatic ring is often not directly involved in the main cyclization pathway, its electron-withdrawing nature can influence the reactivity of the aldehyde.
-
Subsequent Functionalization: The true comparative value emerges after the cyclization. The resulting halogenated chroman-4-one possesses a synthetic handle. A C-Br bond is significantly more reactive than a C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Therefore, a brominated substrate is superior if further diversification via cross-coupling is desired.
Applications in Medicinal Chemistry
Halogens are ubiquitous in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[11] They are used to modulate a drug's pharmacokinetic and pharmacodynamic properties.
-
Chlorine: Often used as a bioisostere for a methyl group. Its introduction can block metabolic oxidation at that position, increasing the drug's half-life. The electron-withdrawing nature of chlorine can also alter the pKa of nearby functional groups, affecting binding affinity.[11]
-
Bromine: The larger size and greater lipophilicity of bromine can enhance binding to hydrophobic pockets in target proteins. However, this increased reactivity and size can also lead to different metabolic pathways and potential toxicity concerns. Several studies on disinfection byproducts suggest that brominated organic compounds can be more toxic than their chlorinated counterparts, a factor that must be carefully evaluated in drug development.[12][13]
Conclusion: A Strategic Choice
The decision to use a chlorinated versus a brominated allyloxybenzaldehyde is not arbitrary but a strategic choice based on the intended synthetic route and final application.
-
Choose a Chlorinated Allyloxybenzaldehyde when:
-
The primary goal is to leverage the steric and electronic properties of chlorine for modulating bioactivity (e.g., as a metabolically stable bioisostere).
-
Subsequent reactions do not require a highly reactive leaving group, or harsher conditions for cross-coupling are acceptable.
-
Cost is a primary driver, as chlorine and chlorinating agents are often less expensive than their bromine counterparts.
-
-
Choose a Brominated Allyloxybenzaldehyde when:
-
The synthetic plan involves subsequent functionalization of the aromatic ring via metal-catalyzed cross-coupling reactions, where the higher reactivity of the C-Br bond is a distinct advantage.
-
A more selective and potentially higher-yielding halogenation of a sensitive precursor is required.
-
The specific properties of bromine are desired for enhancing the potency or binding of a potential drug candidate, with the caveat of requiring thorough toxicological assessment.
-
By understanding the fundamental differences in their synthesis, reactivity, and biological implications, researchers can make an informed decision, optimizing their synthetic strategy and accelerating the discovery and development of novel molecules.
References
- An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde - Benchchem.
- Application Notes and Protocols: 2-(Allyloxy)-3-bromobenzaldehyde - Benchchem.
- Reaction of 2‐(allyloxy)arylaldehydes with aldehydes. - ResearchGate.
- Selectivity in Free Radical Reactions: Bromination vs. Chlorination - Master Organic Chemistry.
- 10.2 Free Radical Chlorination vs Bromination - YouTube.
- Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids - PubMed.
- Distinguishing chlorine and bromine by 1 H- 13 C HSQC - UCSD SSPPS NMR Facility.
- Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter | Environmental Science & Technology - ACS Publications.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.
- The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water | Request PDF - ResearchGate.
- Studies on Alternatives to Brominated and Chlorinated Substances - ChemSec.
- Comparative toxicokinetics of chlorinated and brominated haloacetates in F344 rats.
- Scheme of reaction of the reductive amination of halogen substituted benzaldehyde - ResearchGate.
- Application Notes and Protocols: 2-Methylbenzaldehyde in the Synthesis of Pharmaceutical Intermediates - Benchchem.
- Allylic Halogenation and Substitution | Organic Chemistry Lessons - YouTube.
- US4551557A - Bromination of substituted benzaldehydes - Google Patents.
- Radical Allylic Halogenation - Chemistry LibreTexts.
- 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube.
- Reactivity and relative strength of C- Halogen bond in alkyl, allyl, benzyl, vinyl and aryl halides. - YouTube.
- Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry - PubMed.
- Application Notes and Protocols for the Large-Scale Synthesis of 3-Chlorobenzaldehyde Derivatives - Benchchem.
- Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins - UniCA IRIS - Università degli Studi di Cagliari.
- Recent applications of click chemistry in drug discovery - PubMed.
- Synthesis of Heterocyclic Compounds from 2-Methylbenzaldehyde: Application Notes and Protocols - Benchchem.
- (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - ResearchGate.
- Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: A review | Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. sopnmr.blogspot.com [sopnmr.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative toxicokinetics of chlorinated and brominated haloacetates in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Mechanism of the Aromatic Claisen Rearrangement of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, a precise understanding of reaction mechanisms is not merely an academic exercise; it is the bedrock of process optimization, impurity profiling, and rational molecular design. The transformation of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde[1][2] serves as an exemplary case study. This molecule is predicted to undergo a thermal aromatic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[3][4] This guide provides a multi-faceted comparative analysis of rigorous experimental and computational methodologies designed to validate the proposed mechanistic pathway, equipping researchers with the tools to move beyond assumption to empirical certainty.
The prevailing hypothesis is that heating this compound initiates an intramolecular[5][5]-sigmatropic rearrangement.[6][7] This concerted pericyclic reaction is proposed to proceed through a highly ordered, six-membered cyclic transition state, leading to a non-aromatic dienone intermediate.[6][8] This intermediate subsequently undergoes a rapid tautomerization to restore aromaticity, yielding the final product, 3-allyl-5-chloro-2-hydroxybenzaldehyde. The entire proposed cascade is a testament to the elegant and predictable nature of pericyclic reactions, driven by the formation of a stable carbonyl group and the restoration of an aromatic ring.[8][9]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H9ClO2 | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: [3,3] Sigmatropic Rearrangement of Allyl Vinyl Ethers: Claisen Rearrangement [jove.com]
- 9. m.youtube.com [m.youtube.com]
comparative study of the spectroscopic properties of allyloxybenzaldehyde isomers
For researchers, scientists, and professionals in drug development and synthetic chemistry, the precise characterization of molecular isomers is a foundational requirement for ensuring purity, understanding reactivity, and predicting biological activity. The allyloxybenzaldehyde isomers—2-allyloxybenzaldehyde (ortho), 3-allyloxybenzaldehyde (meta), and 4-allyloxybenzaldehyde (para)—serve as versatile building blocks. While they share the same molecular formula (C₁₀H₁₀O₂) and mass (162.19 g/mol ), the positional difference of the allyloxy group profoundly influences their electronic environment and, consequently, their spectroscopic signatures.
This guide provides an in-depth comparative analysis of the spectroscopic properties of these three isomers. By leveraging experimental data and established principles of physical organic chemistry, we will elucidate the key distinguishing features in their UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectra (MS). This document is designed to be a practical resource for unambiguous structural verification and a deeper understanding of structure-property relationships.
The Isomers: Structural and Electronic Overview
The core structure consists of a benzaldehyde ring substituted with an allyloxy group (-O-CH₂CH=CH₂). The key difference lies in the substitution pattern: ortho (1,2), meta (1,3), and para (1,4). This variation alters the interplay between the electron-donating allyloxy group (via resonance and induction) and the electron-withdrawing aldehyde group (primarily via resonance).
-
Ortho (2-) Isomer: The proximity of the two groups can lead to steric hindrance, potentially affecting the planarity of the aldehyde group with the ring, and allows for through-space electronic interactions.
-
Meta (3-) Isomer: The substituents are not in direct conjugation. The influence of the allyloxy group on the aldehyde is primarily inductive, leading to distinct electronic properties compared to the other two isomers.
-
Para (4-) Isomer: The substituents are in direct conjugation, allowing for maximum electronic communication through the π-system of the benzene ring. This extended conjugation is a key factor in its spectroscopic properties.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions for these compounds. The position of the maximum absorbance (λmax) is highly sensitive to the extent of conjugation.[1]
The allyloxy group acts as an electron-donating group (auxochrome) and the aldehyde as an electron-withdrawing group (chromophore). When these are in conjugation (ortho and para positions), they create an extended π-system which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in a bathochromic (red) shift to a longer λmax compared to benzene or benzaldehyde itself.[2]
Predicted UV-Vis Absorption Maxima (λmax)
| Isomer | Predicted λmax (nm) | Rationale |
| 2-Allyloxybenzaldehyde | ~250-255 nm, ~315-325 nm | Conjugation exists, but potential steric hindrance between the bulky groups may slightly reduce coplanarity, leading to a λmax shorter than the para isomer. |
| 3-Allyloxybenzaldehyde | ~245-250 nm, ~300-310 nm | The substituents are not in direct conjugation. The λmax is expected to be the lowest of the three, influenced mainly by the individual contributions of the two groups.[3] |
| 4-Allyloxybenzaldehyde | ~275-285 nm | Exhibits the most effective and extended conjugation between the electron-donating allyloxy group and the electron-withdrawing aldehyde group, resulting in the largest bathochromic shift.[3][4] |
Analysis: The key differentiator in the UV-Vis spectra is the position of the primary π → π* transition band. The para isomer is expected to have the highest λmax due to its fully extended conjugated system. The meta isomer, lacking direct conjugation, will have the lowest λmax. The ortho isomer will fall in between, demonstrating conjugation but possibly limited by steric effects.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy provides invaluable information about the functional groups present in a molecule by measuring their vibrational frequencies. For allyloxybenzaldehydes, the most diagnostic peaks are the C=O stretch of the aldehyde, the C=C stretches of the aromatic ring and allyl group, and the C-O-C stretch of the ether linkage.
The C=O stretching frequency is particularly sensitive to electronic effects. Conjugation delocalizes the π-electrons of the carbonyl bond, weakening it and lowering its stretching frequency (lower wavenumber).[5]
Comparative Table of Key IR Absorptions (cm⁻¹)
| Functional Group | 2-Allyloxybenzaldehyde[6] | 3-Allyloxybenzaldehyde (Predicted) | 4-Allyloxybenzaldehyde[7] | Causality of Differences |
| Aromatic C-H Stretch | ~3070 | ~3070 | 3076 | Characteristic of sp² C-H bonds; minimal variation expected. |
| Allyl =C-H Stretch | ~3020 | ~3020 | - | Characteristic of sp² C-H bonds on the allyl group. |
| Aliphatic C-H Stretch | ~2930, 2870 | ~2930, 2870 | 2924, 2831 | From the -CH₂- group of the allyloxy moiety. |
| Aldehyde C-H Stretch | ~2770, 2850 | ~2770, 2860 | - | The characteristic Fermi doublet for aldehydes.[8] |
| C=O Stretch (Aldehyde) | ~1690 | ~1700 | 1669-1685 | Key Differentiator. The para isomer shows the lowest frequency due to maximum resonance delocalization. The meta isomer, lacking direct conjugation, should have the highest frequency, similar to unconjugated benzaldehyde (~1703 cm⁻¹).[9] The ortho isomer is also conjugated, hence a lower frequency. |
| C=C Stretch (Aromatic) | ~1600, 1580 | ~1600, 1580 | 1600, 1577 | Typical for substituted benzene rings. |
| C=C Stretch (Allyl) | ~1645 | ~1645 | 1640-1512 | Characteristic of the allyl double bond. |
| C-O-C Stretch (Ether) | ~1245 (asym), ~1015 (sym) | ~1250, ~1020 | 1226 (asym), 1002 (sym) | Positional changes cause minor shifts in the asymmetric and symmetric ether stretches. |
| =C-H Bend (Allyl out-of-plane) | ~995, 925 | ~995, 925 | - | Characteristic wagging vibrations for the vinyl group. |
Analysis: The most reliable feature for distinguishing the isomers via IR is the carbonyl (C=O) stretching frequency . The order of wavenumbers is predicted to be: meta > ortho ≈ para . The meta isomer will have a C=O frequency closest to that of unsubstituted benzaldehyde, while the extended conjugation in the para and ortho isomers will shift this absorption to a significantly lower wavenumber.[7][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful tool for detailed structural elucidation, providing information on the chemical environment, connectivity, and number of protons and carbons in a molecule.
¹H NMR Spectroscopy
The chemical shifts (δ) and coupling patterns of the aromatic protons are the most definitive features for differentiating the isomers.
Comparative Table of ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | 2-Allyloxybenzaldehyde | 3-Allyloxybenzaldehyde (Predicted) | 4-Allyloxybenzaldehyde[7] | Causality of Differences |
| Aldehyde (-CHO) | ~10.48 (s) | ~9.95 (s) | 9.8 (s) | Singlet in all cases. The chemical shift is influenced by the electronic environment; deshielded by the carbonyl group. |
| Allyl (-OCH₂CH=CH₂) | ~6.1 (ddt), ~5.4 (dd), ~5.3 (dd) | ~6.1 (m), ~5.4 (d), ~5.3 (d) | ~6.1 (m), 5.3 (d), 5.2 (d) | The internal methine proton (-CH=) appears as a multiplet around 6.1 ppm. The terminal vinyl protons (=CH₂) appear as two distinct signals due to different coupling with the methine proton. |
| Allyl (-OCH₂-) | ~4.6 (d) | ~4.6 (d) | ~4.6 (d) | Doublet due to coupling with the adjacent methine proton. |
| Aromatic (Ar-H) | ~7.8 (dd), ~7.5 (ddd), ~7.1 (d), ~7.0 (dd) | ~7.5 (m), ~7.4 (t), ~7.2 (m) | 7.0 (d), 7.8 (d) | Key Differentiator. The para isomer shows a simple pair of doublets (AA'BB' system) due to symmetry. The ortho and meta isomers show more complex, asymmetric patterns with four distinct signals and different coupling constants (dd, ddd, t).[11] |
Analysis: The aromatic region of the ¹H NMR spectrum is unambiguous. The symmetrical AA'BB' pattern of the para isomer is instantly recognizable. The ortho and meta isomers both show four distinct aromatic signals, but their specific chemical shifts and coupling constants, dictated by the ortho, meta, and para relationships between the protons themselves, will be unique and allow for their differentiation.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides complementary information, revealing the number of unique carbon atoms and their electronic environments.
Comparative Table of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | 2-Allyloxybenzaldehyde | 3-Allyloxybenzaldehyde (Predicted) | 4-Allyloxybenzaldehyde | Causality of Differences |
| Aldehyde (-CHO) | ~189.7 | ~192.0 | 190.7 | The carbonyl carbon is highly deshielded. Its chemical shift is sensitive to the electronic effects of the ring substituents.[6] |
| Aromatic (C-O) | ~160.9 | ~158.5 | ~163.8 | The carbon directly attached to the electron-donating oxygen is significantly deshielded. |
| Aromatic (C-CHO) | ~124.7 | ~137.5 | ~129.9 | The ipso-carbon attached to the aldehyde group. |
| Other Aromatic | 135.9, 128.6, 121.5, 113.1 | 130.0, 122.5, 121.0, 112.0 | 131.9 (2C), 114.8 (2C) | Key Differentiator. The para isomer shows only 4 aromatic signals due to its C₂ symmetry. The ortho and meta isomers are asymmetric and will each show 6 distinct aromatic signals. |
| Allyl (-OCH₂CH=CH₂) | ~69.2 | ~69.0 | 68.8 | |
| Allyl (-OCH₂CH=CH₂) | ~132.5 | ~133.0 | 132.5 | |
| Allyl (-OCH₂CH=CH₂) | ~118.0 | ~118.2 | 117.8 |
Analysis: The number of signals in the aromatic region of the ¹³C NMR spectrum is a clear indicator of the isomer. The para isomer will display only four aromatic carbon signals , while the ortho and meta isomers will each show six . This provides a straightforward method for identifying the para isomer. Distinguishing between the ortho and meta isomers is then achieved by comparing the specific chemical shifts, particularly of the ipso-carbons (C-O and C-CHO).
Mass Spectrometry: Fragmentation and Identification
Mass spectrometry of isomers can be challenging as they have identical molecular weights. However, high-resolution mass spectrometry can confirm the elemental composition, and electron ionization (EI) can sometimes produce subtle differences in fragmentation patterns due to the varying stability of intermediate ions.
Comparative Table of Mass Spectrometry Data (m/z)
| Feature | 2-Allyloxybenzaldehyde[5] | 3-Allyloxybenzaldehyde (Predicted) | 4-Allyloxybenzaldehyde[7] | Fragmentation Pathway |
| Molecular Ion [M]⁺ | 162 | 162 | 162 | Corresponds to the molecular weight of C₁₀H₁₀O₂. |
| [M - H]⁺ | 161 | 161 | 161 | Loss of a hydrogen radical, often from the aldehyde. |
| [M - CHO]⁺ | 133 | 133 | 133 | Loss of the formyl radical. |
| [M - C₃H₅]⁺ | 121 | 121 | 121 | Loss of the allyl radical, leading to a hydroxybenzaldehyde radical cation. This is often a major fragment. |
| [C₇H₅O]⁺ | 105 | 105 | 105 | Benzoyl cation, from cleavage and rearrangement. |
| [C₃H₅]⁺ | 41 | 41 | 41 | Allyl cation. |
Analysis: All three isomers will show a strong molecular ion peak at m/z 162. The primary fragmentation pathway involves the cleavage of the ether bond, leading to a prominent peak at m/z 121 (hydroxybenzaldehyde radical cation) and a peak at m/z 41 (allyl cation). While the major fragments are expected to be the same, the relative intensities of these fragments might differ slightly based on the stability of the precursor ions, which is influenced by the substituent position. However, differentiating the isomers based solely on their standard EI-mass spectrum is generally not reliable without careful comparison to reference spectra.
Experimental Protocols & Workflows
To ensure data integrity and reproducibility, standardized protocols must be employed.
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of isomers.
Standard Operating Procedures
-
UV-Vis Spectroscopy Protocol:
-
Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or cyclohexane) to an approximate concentration of 10-100 µM.
-
Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline spectrum.
-
Rinse and fill the sample cuvette with the analyte solution.
-
Scan the sample across a wavelength range of approximately 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
FT-IR Spectroscopy Protocol:
-
For liquid samples, apply a thin film between two salt plates (e.g., NaCl or KBr).
-
For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in the spectrometer.
-
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Process the data by performing a background correction.
-
Identify and label the wavenumbers of key absorption bands.
-
-
NMR Spectroscopy Protocol:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the tube into the NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal and shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum using appropriate pulse sequences.
-
Process the data (Fourier transform, phase correction, baseline correction) and calibrate the chemical shift scale to TMS (0.00 ppm).
-
Integrate ¹H signals and analyze multiplicities and coupling constants.
-
Conclusion
The ortho, meta, and para isomers of allyloxybenzaldehyde, while structurally similar, present unique and readily distinguishable spectroscopic profiles. NMR spectroscopy offers the most definitive method for differentiation , with the aromatic region of both ¹H and ¹³C spectra providing clear, isomer-specific fingerprints. Specifically, the symmetry-induced simplicity of the para isomer's spectrum (2 aromatic ¹H signals, 4 aromatic ¹³C signals) contrasts sharply with the complex patterns of the ortho and meta isomers (4 aromatic ¹H signals, 6 aromatic ¹³C signals each). Furthermore, the C=O stretching frequency in the IR spectrum serves as a robust secondary check , with the meta isomer exhibiting the highest wavenumber due to a lack of direct conjugation. While UV-Vis spectroscopy and Mass Spectrometry provide valuable corroborating data, they are less conclusive as standalone identification techniques. This guide provides the foundational data and workflows necessary for researchers to confidently distinguish between these valuable chemical intermediates.
References
- Endah, S., et al. (2016). Synthesis and antioxidant properties of C–4–allyloxy– phenylcalix[12]resorcinarene. International Journal of ChemTech Research, 9(8), 594-599.
- Katritzky, A. R., et al. (1972). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, (5), 621-624.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-. In NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). 4-(Allyloxy)benzaldehyde. In PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 3-(Allyloxy)benzaldehyde. In PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). o-(Allyloxy)benzaldehyde. In PubChem Compound Database.
- St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY.
- Thirunavukkarasu, A., et al. (2012). Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones. ResearchGate.
- Tan, B. J., et al. (2018). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry, 56(10), 957-963.
- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
- Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-(2-propenyloxy)- Mass Spectrum. In NIST Chemistry WebBook.
- Doub, L., & Vandenbelt, J. M. (1947). The Ultraviolet Absorption Spectra of Simple Unsaturated Compounds. I. Mono- and p-Disubstituted Benzene Derivatives. Journal of the American Chemical Society, 69(11), 2714–2723.
- QuimicaOrganica.org. (n.d.). Vis-UV spectra of aromatic compounds.
- Brown, D. (n.d.). Infrared spectrum of benzaldehyde.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde. In NIST Chemistry WebBook.
Sources
- 1. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 2. m.youtube.com [m.youtube.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Benzaldehyde [webbook.nist.gov]
- 10. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde: A Guide to Personal Protective Equipment and Disposal
For the innovative researcher, scientist, and drug development professional, the synthesis of novel molecules is a journey of precision and discovery. A crucial, yet often overlooked, aspect of this journey is the meticulous attention to safety, particularly when handling reactive chemical intermediates. This guide provides essential, in-depth technical information on the safe handling of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE) and compliant disposal procedures. The information herein is synthesized from authoritative safety data sheets of structurally similar compounds and established laboratory safety protocols, aiming to build a foundation of trust through value-added knowledge beyond the product itself.
Understanding the Hazard Landscape
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, an analysis of structurally related compounds provides a strong indication of its potential hazards. Compounds such as 2-(Allyloxy)benzaldehyde and 2-Chlorobenzaldehyde are known to cause skin and eye irritation, and in some cases, more severe burns and allergic skin reactions.[1] The presence of an aldehyde functional group and a halogenated aromatic ring in this compound suggests a similar hazard profile.
Therefore, it is prudent to handle this compound with the assumption that it may cause:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.
-
Serious Eye Irritation: Vapors or direct contact can cause significant eye damage.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.
-
Potential for Allergic Skin Reaction: Some individuals may develop sensitization upon repeated exposure.
The following table summarizes the anticipated hazard classifications based on analogous compounds.
| Hazard Classification | Anticipated Hazard Statement | Source (Analogous Compound) |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | [2] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | |
| Skin Sensitization | H317: May cause an allergic skin reaction. | |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation. | [3] |
Core Directive: A Multi-Layered Approach to Personal Protection
A robust PPE strategy is not merely about wearing gloves and a lab coat; it is a systematic approach to minimizing exposure at every step of your workflow. The causality behind each PPE choice is rooted in the anticipated hazards of the chemical.
Foundational PPE: The Non-Negotiables
This level of protection is mandatory from the moment you enter the laboratory where this compound is handled.
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: These are the minimum requirement to protect against splashes and airborne particles.
-
Chemical Splash Goggles: Recommended when handling larger quantities or when there is a significant risk of splashing.[4] They provide a complete seal around the eyes.
-
Face Shield: Should be worn in conjunction with goggles when there is a high potential for energetic reactions or significant splashing.
-
-
Protective Clothing:
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is essential to protect your skin and personal clothing from contamination.
-
Chemical-Resistant Apron: For added protection, especially when transferring or mixing significant quantities, a chemical-resistant apron should be worn over the lab coat.
-
-
Hand Protection:
-
Nitrile Gloves: These provide good resistance to a range of chemicals and are a suitable choice for general handling. Always check for signs of degradation and change them frequently. For prolonged or immersive contact, consider heavier-duty gloves.
-
Task-Specific PPE: Adapting to the Procedure
Different laboratory operations carry varying levels of risk. Your PPE should be adapted accordingly.
| Task | Minimum Required PPE | Recommended Additional PPE | Rationale |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields, lab coat, nitrile gloves. | Chemical splash goggles, respiratory protection (N95 or higher). | Minimizes risk from fine particulates and accidental splashes. |
| Dissolving and Mixing (Liquid) | Chemical splash goggles, lab coat, nitrile gloves. | Face shield, chemical-resistant apron. | Increased risk of splashes and spills during handling of solutions. |
| Heating or Refluxing | Chemical splash goggles, lab coat, nitrile gloves. | Face shield, work in a certified chemical fume hood. | Elevated temperatures increase vapor pressure and the risk of inhalation and splashes. |
| Transferring Large Quantities | Chemical splash goggles, face shield, lab coat, chemical-resistant apron, nitrile gloves. | Consider double-gloving. | Higher potential for significant spills and exposure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is a self-validating system for safety.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Have appropriate spill cleanup materials (e.g., absorbent pads, sand) readily available.
2. Donning PPE:
-
Perform hand hygiene.
-
Don lab coat and any additional protective clothing.
-
Don eye and face protection.
-
Don gloves, ensuring they fit properly and have been inspected for any defects.
3. Handling the Chemical:
-
Carefully open the container, avoiding inhalation of any dust or vapors.
-
Use appropriate tools (spatula, scoop) for transferring the solid.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.
4. Doffing PPE:
-
The removal of PPE is a critical step to prevent cross-contamination.
-
Remove gloves first, peeling them off from the cuff to the fingertips without touching the outer surface with bare skin.
-
Remove lab coat and any other protective clothing.
-
Remove eye and face protection.
-
Perform hand hygiene.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, a swift and correct response is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, this compound requires specific disposal procedures to protect the environment.
-
Waste Segregation: Collect all waste containing this chemical in a designated, labeled, and sealed container for halogenated organic waste.[6][7] Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement, secure in the knowledge that they have taken the necessary steps to protect themselves, their colleagues, and the environment.
References
- PubChem. (n.d.). This compound.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- University of Delaware. (n.d.). Hazardous Waste Segregation.
- Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
